(3S,5S)-3,5-Dimethylmorpholine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3S,5S)-3,5-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-3-8-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKHWJFKHDRFFZ-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC[C@@H](N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472019 | |
| Record name | (3S,5S)-3,5-Dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154634-96-5 | |
| Record name | (3S,5S)-3,5-Dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of Stereochemistry in the Morpholine Scaffold
An In-Depth Technical Guide to (3S,5S)-3,5-Dimethylmorpholine
For Researchers, Scientists, and Drug Development Professionals
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its favorable properties, including metabolic stability, aqueous solubility, and ability to engage in hydrogen bonding, make it a valuable component in drug design. However, the introduction of stereocenters into the morpholine ring, as seen in this compound, elevates its utility from a simple heterocyclic linker to a precise three-dimensional pharmacophore. The specific spatial arrangement of the two methyl groups in the (3S,5S) configuration can dictate the molecule's binding affinity and selectivity for biological targets, underscoring the critical role of stereoisomerism in modern drug development.[1]
This guide provides a comprehensive technical overview of this compound, focusing on its chemical identity, synthesis, applications, and safe handling. The CAS Number for this specific stereoisomer is 154634-96-5 .[2][3][4] It is crucial to distinguish it from other stereoisomers, such as the cis-(3R,5S) form (CAS: 154596-17-5)[5][6] and the racemic mixture (CAS: 123-57-9)[7], as the biological activity and toxicological profiles of different stereoisomers can vary significantly.
Physicochemical and Structural Properties
A clear understanding of the fundamental properties of this compound is essential for its application in research and development.
| Property | Value | Source(s) |
| CAS Number | 154634-96-5 | [2][3][4][8] |
| Molecular Formula | C₆H₁₃NO | [7][9][10] |
| Molecular Weight | 115.17 g/mol | [7][10] |
| Purity | Typically ≥98% | [2] |
| SMILES | C[C@H]1COCN1 | [4] |
| InChI Key | MDKHWJFKHDRFFZ-PHDIDXHHSA-N | [10] |
| Appearance | Liquid (for the generic form) | |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [4] |
Asymmetric Synthesis Strategies
The synthesis of enantiomerically pure morpholines is a key challenge that directly impacts their use in chiral drug synthesis. The primary goal is to control the stereochemistry at the C3 and C5 positions. Modern synthetic methods often rely on chiral pool starting materials or asymmetric catalytic reactions.[1][11]
One effective strategy involves the electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols.[12] This approach leverages a readily available chiral precursor to establish one stereocenter, and the cyclization reaction geometry controls the formation of the second.
Logical Workflow for Synthesis
The synthesis can be envisioned as a multi-step process starting from a chiral precursor, such as an L-amino acid, to ensure the desired stereochemistry.
Caption: General workflow for the asymmetric synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on established chemical principles for chiral morpholine synthesis.[11][12]
Objective: To synthesize this compound via bromocyclization of a chiral N-allyl amino alcohol.
Step 1: Synthesis of (S)-N-allyl-2-aminopropan-1-ol
-
To a solution of (S)-2-aminopropan-1-ol (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Add allyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-allyl amino alcohol.
-
Causality: The use of a chiral starting material, (S)-2-aminopropan-1-ol, directly installs the first stereocenter (S configuration at the future C5 position).
-
Step 2: Bromocyclization
-
Dissolve the synthesized (S)-N-allyl-2-aminopropan-1-ol (1.0 eq) in dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.[12]
-
Slowly add a solution of bromine (1.0 eq) in DCM dropwise over 5-10 minutes. The reaction should lose its color upon completion.[12]
-
Quench the reaction immediately by adding a saturated aqueous solution of sodium bicarbonate or sodium carbonate.[12]
-
Causality: The low temperature is critical to control the reaction kinetics and minimize side reactions. The electrophilic bromine attacks the alkene, and the intramolecular nucleophilic attack by the hydroxyl group forms the morpholine ring. The stereochemistry of the second center is directed by the existing stereocenter to favor the cis addition, leading to the (3S,5S) product.
-
Step 3: Purification and Isolation
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The resulting crude product, a brominated morpholine derivative, is then subjected to reductive dehalogenation (e.g., using H₂ over Pd/C or a hydride source) to yield the final this compound.
-
Purify the final compound by distillation or column chromatography.
-
Characterize the final product using NMR, Mass Spectrometry, and a polarimeter to confirm its identity and enantiomeric purity.
Applications in Drug Discovery and Development
This compound serves as a valuable chiral building block for the synthesis of complex pharmaceutical agents.[8] The morpholine moiety often improves the pharmacokinetic profile of a drug candidate, while the defined stereocenters are crucial for target engagement.
-
Scaffold for Biologically Active Molecules: The rigid, chair-like conformation of the morpholine ring, decorated with specific stereochemical information from the methyl groups, allows it to present substituents in a well-defined orientation for optimal interaction with enzyme active sites or protein receptors.
-
Use as a Chiral Linker: It can be used to connect two molecular fragments, with its inherent chirality influencing the overall shape and biological activity of the final molecule.[7]
-
Kinase Inhibitors: The substituted morpholine motif is frequently found in kinase inhibitors, where it can form key hydrogen bonds with the hinge region of the kinase domain. The methyl groups can provide beneficial steric interactions or occupy hydrophobic pockets to enhance potency and selectivity.[13]
Caption: Role of this compound as a central scaffold in drug design.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for the (3S,5S) isomer is not widely available, data for the generic 3,5-Dimethylmorpholine (CAS 123-57-9) provides essential guidance.[14] Researchers must handle this compound with appropriate caution in a laboratory setting.
Hazard Identification: [14]
-
Physical Hazards: Flammable liquid and vapor (H226).
-
Health Hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage (H318), May cause respiratory irritation (H335).
Protocol for Safe Handling and Storage
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[15][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety glasses with side shields or goggles. A face shield is recommended if there is a splash hazard.[15]
-
A lab coat.
-
-
Handling: Avoid contact with skin, eyes, and clothing.[15] Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[16] Store locked up.
-
First Aid Measures: [15]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.
-
Skin Contact: Immediately wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
-
In all cases of exposure, consult a physician.[15]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16][17]
Conclusion
This compound is more than just a heterocyclic compound; it is a precision tool for the modern medicinal chemist. Its defined stereochemistry allows for the rational design of potent and selective drug candidates. A thorough understanding of its synthesis, properties, and safe handling procedures is paramount for unlocking its full potential in the research and development of novel therapeutics. The continued development of efficient asymmetric syntheses for such chiral building blocks will remain a critical enabler of innovation in the pharmaceutical industry.
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Nurnabi, M., & Ismail, M. Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. [Link]
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3,5-Dimethylmorpholine | C6H13NO | CID 8862 - PubChem. [Link]
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One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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3,5-dimethylmorpholine (C6H13NO) - PubChemLite. [Link]
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Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate | Semantic Scholar. [Link]
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(3R,5R)-3,5-dimethylmorpholine | C6H13NO | CID 641499 - PubChem. [Link]
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Kalogirou, A. S., et al. (2020). Synthesis of (R) and (S)-3-Chloro-5-(3-methylmorpholino)-4H-1,2,6-thiadiazin-4-ones. ResearchGate. [Link]
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Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Link]
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physical properties of (3S,5S)-3,5-Dimethylmorpholine
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(3S,5S)-3,5-Dimethylmorpholine molecular weight
An In-Depth Technical Guide to (3S,5S)-3,5-Dimethylmorpholine: Properties, Synthesis, and Applications in Drug Development
Introduction
This compound is a chiral heterocyclic compound of significant interest to the scientific community, particularly those engaged in organic synthesis and medicinal chemistry. As a trans-disubstituted morpholine, its defined stereochemistry and C2-symmetric nature make it a valuable chiral building block for the synthesis of complex molecular architectures. The morpholine scaffold itself is a privileged structure in drug discovery, renowned for its ability to impart favorable physicochemical properties such as improved aqueous solubility and metabolic stability. Furthermore, its presence is often associated with enhanced permeability across the blood-brain barrier, making it a key component in the design of centrally acting nervous system (CNS) agents.[1]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind experimental choices and analytical validation. We will explore the fundamental properties of this compound, delve into its enantioselective synthesis, discuss its applications as a strategic tool in modern chemistry, and provide essential safety and handling protocols.
Part 1: Physicochemical Properties and Analytical Characterization
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application. This section details the core data for this compound and outlines a standard workflow for its analytical validation.
Core Molecular Data
The fundamental identifiers and properties of this compound are summarized below. It is critical to distinguish this specific stereoisomer from its cis counterpart or the racemic mixture, as their chemical and biological activities can differ significantly.
| Property | Value | Source(s) |
| Molecular Weight | 115.17 g/mol | [2] |
| Molecular Formula | C₆H₁₃NO | [2] |
| CAS Number | 154634-96-5 | [2][3][4] |
| IUPAC Name | This compound | N/A |
| Stereochemistry | trans | [5] |
| Synonyms | trans-3,5-Dimethylmorpholine | [5] |
Physical Properties
The bulk physical properties dictate the compound's handling, reaction setup, and purification procedures.
| Property | Value | Source(s) |
| Form | Liquid | |
| Boiling Point | 151 °C | [2] |
| Density | 0.862 g/cm³ | [2] |
| Flash Point | 50 °C | [2] |
Analytical Characterization Workflow
Confirming the identity, purity, and stereochemical integrity of this compound is a multi-step process. Each analytical technique provides a piece of a puzzle that, when assembled, validates the material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons. The trans configuration can be confirmed by the coupling constants between protons on the morpholine ring. ¹³C NMR provides information on the number and type of carbon atoms.
-
Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming the elemental composition. The fragmentation pattern can offer additional structural evidence.
-
Chiral High-Performance Liquid Chromatography (HPLC) : This is the definitive method for determining the enantiomeric excess (ee) and diastereomeric excess (de). By using a chiral stationary phase, the different stereoisomers can be separated and quantified.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy : Identifies the functional groups present in the molecule. Key stretches would include C-H, C-O, and N-H bonds.
The following diagram illustrates a standard workflow for the quality control and validation of a synthesized batch of this compound.
Part 2: Enantioselective Synthesis and Stereochemical Control
The synthesis of enantiomerically pure trans-3,5-disubstituted morpholines presents a significant challenge due to the need to control two stereocenters. The most effective strategies rely on starting from a chiral pool of materials.
Rationale for Synthetic Strategy
An efficient and reliable enantioselective synthesis is crucial for accessing high-purity this compound. A robust strategy involves the coupling of two distinct chiral fragments, followed by a cyclization step that forms the morpholine ring. One such published approach utilizes derivatives of the amino acid serine as a key starting material, leveraging its inherent chirality to set one of the stereocenters.[6][7] This approach is powerful because it builds the desired stereochemistry into the molecule from the beginning, rather than attempting to separate a mixture of isomers later.
Exemplary Enantioselective Synthesis Protocol
The following protocol is a conceptual representation based on established methodologies for synthesizing chiral trans-3,5-disubstituted morpholines.[6][7]
Objective: To synthesize this compound with high diastereomeric and enantiomeric purity.
Pillar of Trustworthiness: This protocol is self-validating. The success of each stereochemical step is confirmed by the final chiral HPLC analysis, which must show high de and ee for the protocol to be considered successful.
Step 1: Preparation of Chiral Precursors
-
This foundational step involves modifying commercially available chiral starting materials to prepare them for coupling. For example, (S)-alanine can be converted into a suitable N-protected amino alcohol derivative, which will ultimately form one half of the morpholine ring.
Step 2: Fragment Coupling
-
The N-protected amino alcohol from Step 1 is coupled with a second chiral electrophilic fragment. The choice of coupling agent and reaction conditions is critical to prevent racemization.
Step 3: Functional Group Manipulation
-
The coupled product is chemically modified to prepare it for cyclization. This often involves deprotection of one functional group and activation of another (e.g., converting a hydroxyl group into a good leaving group like a mesylate or tosylate).
Step 4: Intramolecular Cyclization
-
A base is used to deprotonate the nitrogen atom, which then acts as a nucleophile, displacing the leaving group in an intramolecular SN2 reaction to form the morpholine ring. The stereochemistry of this step is crucial; because it is an SN2 reaction, it proceeds with an inversion of configuration at the carbon bearing the leaving group, which must be accounted for in the synthetic design to achieve the desired trans product.
Step 5: Final Deprotection and Purification
-
Any remaining protecting groups are removed. The final product, this compound, is then purified, typically by distillation or column chromatography.
The overall synthetic logic is depicted in the diagram below.
Part 3: Applications in Research and Drug Development
The utility of this compound stems from the unique combination of its chiral nature and the advantageous properties of the morpholine ring system.
The Morpholine Scaffold in Medicinal Chemistry
The morpholine ring is not merely a passive linker; it actively contributes to a molecule's drug-like properties. Its weak basicity (pKa typically around 7-8) allows for protonation at physiological pH, which can enhance aqueous solubility and facilitate interactions with biological targets. The oxygen atom can act as a hydrogen bond acceptor, further improving solubility and target engagement. These features are particularly beneficial for CNS drugs, where a delicate balance between lipophilicity (for BBB penetration) and hydrophilicity (for solubility) is required.[1]
A C2-Symmetric Chiral Building Block
The (3S,5S) stereochemistry gives the molecule C2 symmetry. This property is highly sought after in asymmetric synthesis, particularly for the creation of chiral ligands for metal-catalyzed reactions or as a rigid scaffold to orient functional groups in a precise three-dimensional arrangement. In drug design, such a scaffold can be used to project pharmacophoric elements into specific binding pockets of an enzyme or receptor, leading to enhanced potency and selectivity. For instance, it could serve as the core of novel kinase inhibitors, where the precise orientation of substituents is key to achieving selectivity among the highly conserved ATP binding sites of different kinases.[1] It has also been identified as a chiral amide with potential anticancer activity.
Part 4: Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. The compound is a flammable liquid and can cause significant irritation or damage upon contact.[8]
Hazard Identification and Precautionary Measures
The following table summarizes key GHS hazard classifications and corresponding precautionary statements derived from safety data sheets.
| GHS Classification | Hazard Statement | Precautionary Measures | Source(s) |
| Flammable Liquid | H226: Flammable liquid and vapor | P210: Keep away from heat, sparks, open flames. P233: Keep container tightly closed. | [9] |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. | |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280: Wear protective gloves. | |
| Serious Eye Damage | H318: Causes serious eye damage | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| STOT SE 3 | H335: May cause respiratory irritation | P261: Avoid breathing vapors. P271: Use only outdoors or in a well-ventilated area. |
Storage and Handling Recommendations
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[8][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[9] Keep away from heat, sources of ignition, and incompatible materials such as strong acids and oxidizing agents.[10]
Conclusion
This compound is far more than a simple heterocyclic compound defined by its molecular weight. It is a precision tool for the modern chemist. Its defined C2-symmetric stereochemistry makes it an invaluable building block for asymmetric synthesis, while the inherent physicochemical advantages of the morpholine scaffold position it as a strategic component in the design of next-generation therapeutics, especially for CNS disorders. A comprehensive understanding of its properties, synthesis, and safe handling, as detailed in this guide, empowers researchers to fully leverage its potential in their scientific endeavors.
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Morpholine, 3,5-dimethyl-, (3S,5S)-. ChemBK. [Link]
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Dave, R., & Sasaki, N. A. (2004). Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines. Organic Letters, 6(1), 15–18. [Link]
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Dave, R., & Sasaki, N. A. (2004). Facile route to 3,5-disubstituted morpholines: enantioselective synthesis of O-protected trans-3,5-bis(hydroxymethyl)morpholines. PubMed. [Link]
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Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. National Institutes of Health (NIH). [Link]
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D’hooghe, M., Vanlangendonck, T., Törnroos, K. W., & De Kimpe, N. (2006). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. The Journal of Organic Chemistry, 71(12), 4678–4681. [Link]
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3,5-DIMETHYLMORPHOLINE, TRANS-. Global Substance Registration System (GSRS). [Link]
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Cichero, E., & Fossa, P. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2209–2220. [Link]
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Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Pharmaffiliates. [Link]
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Takao, K., Kojima, Y., Miyashita, T., et al. (2009). Enantioselective synthesis of A 3,5,5-trialkylated tetronic acid derivative. Keio University. [Link]
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Novel Synthesis of cis-3,5-Disubstituted Morpholine Derivatives. Scilit. [Link]
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A Technical Guide to (3S,5S)-3,5-Dimethylmorpholine: Properties, Synthesis, and Applications in Modern Drug Discovery
Executive Summary: The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. Among its many derivatives, stereochemically defined variants offer a precise tool for navigating the complexities of chiral biological targets. This guide provides an in-depth technical overview of (3S,5S)-3,5-Dimethylmorpholine, a specific trans-stereoisomer. We will cover its precise nomenclature, physicochemical characteristics, conceptual stereoselective synthesis, and critical applications as a chiral building block in drug development, supported by detailed experimental protocols and safety guidelines for researchers and scientists.
Nomenclature and Structural Elucidation
The unequivocal identification of stereoisomers is fundamental to reproducible and patentable research. The molecule in focus is systematically named according to IUPAC conventions.
-
Stereochemistry: This nomenclature defines the absolute configuration at the two chiral centers (C3 and C5) as 'S'. This arrangement places the two methyl groups in a trans relationship relative to the plane of the morpholine ring. It is crucial to distinguish this from the cis isomers, such as (3R,5S)-3,5-dimethylmorpholine[4][5].
-
InChI Key: MDKHWJFKHDRFFZ-WDSKDSINSA-N.
The structural rigidity and defined stereochemistry of the (3S,5S) isomer make it a valuable building block for introducing specific spatial arrangements into a larger molecule, directly influencing its interaction with biological targets like enzymes or receptors.
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, reaction conditions, and its potential contribution to the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a final drug candidate.
| Property | Value | Source(s) |
| Molecular Weight | 115.17 g/mol | [1][6][8] |
| Appearance | Liquid | [8][9] |
| Boiling Point | 151 °C | [1] |
| Density | 0.862 g/cm³ | [1] |
| Flash Point | 50 °C (122 °F) | [1][8] |
| Purity (Typical) | ≥98% | [3][9] |
Conceptual Synthesis and Stereocontrol
The synthesis of stereochemically pure morpholines is a non-trivial challenge. While proprietary industrial routes exist, a conceptual pathway for this compound can be envisioned starting from readily available chiral precursors. The primary strategic consideration is the establishment of the two stereocenters with the correct absolute and relative configuration.
A plausible retro-synthetic approach involves a key cyclization step. One such conceptual pathway could begin with (S)-alaninol. The expertise in this synthesis lies in the choice of reagents and reaction sequence to ensure the second stereocenter is formed with the correct 'S' configuration and that the final ring closure yields the desired trans product.
Caption: Conceptual synthesis pathway for this compound.
Causality Behind Choices:
-
Chiral Pool Start: Beginning with (S)-alaninol immediately sets the C5 stereocenter.
-
Stereospecific Alkylation: Using a chiral epoxide like (R)-propylene oxide allows for a stereospecific ring-opening reaction, establishing the C3 stereocenter. The choice of the 'R' epoxide is critical to ultimately forming the 'S' configuration at that carbon after cyclization.
-
Intramolecular Cyclization: An intramolecular Williamson ether synthesis or a similar Sₙ2-type cyclization is a common strategy for forming heterocyclic rings. This step must be carefully controlled to avoid side reactions and ensure high yield.
Applications in Medicinal Chemistry and Drug Development
This compound is primarily utilized as a chiral building block or linker in the synthesis of complex bioactive molecules. Its defined 3D structure is instrumental in optimizing ligand-protein interactions.
A notable application area is in the development of kinase inhibitors. For instance, morpholine moieties are often incorporated into inhibitors of cyclin-dependent kinases (CDK), such as CDK4/6, which are critical targets in oncology. The (3S,5S)-dimethyl substitution pattern can provide specific steric interactions within a kinase binding pocket, potentially enhancing potency or selectivity over other isoforms.
The workflow below illustrates how this building block is incorporated into a potential drug candidate.
Caption: Workflow for incorporating the morpholine scaffold into a drug candidate.
The rationale for using this specific building block is to impart desirable properties:
-
Improved Potency: The fixed orientation of the methyl groups can lead to more favorable hydrophobic or van der Waals interactions in the target's binding site.
-
Enhanced Selectivity: The precise shape can help the molecule fit into the target pocket while clashing with the binding sites of off-target proteins, reducing side effects.
-
Favorable PK Profile: The morpholine nitrogen can be a hydrogen bond acceptor, and the overall scaffold generally imparts good aqueous solubility and metabolic stability.
Experimental Protocol: Synthesis of a Tertiary Amide
This protocol details a standard laboratory procedure for using this compound as a nucleophile in an amide coupling reaction with a generic carboxylic acid, a cornerstone reaction in drug synthesis.
Objective: To synthesize N-benzoyl-(3S,5S)-3,5-dimethylmorpholine.
Reagents & Equipment:
-
This compound (115.17 g/mol )
-
Benzoyl chloride (140.57 g/mol )
-
Triethylamine (TEA) (101.19 g/mol )
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, addition funnel, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add this compound (2.30 g, 20.0 mmol, 1.0 eq). Dissolve it in 100 mL of anhydrous DCM.
-
Base Addition: Add triethylamine (4.2 mL, 30.0 mmol, 1.5 eq) to the solution. Cool the flask to 0 °C using an ice-water bath. Rationale: TEA acts as an acid scavenger to neutralize the HCl byproduct of the reaction, driving the equilibrium towards the product.
-
Acyl Chloride Addition: Dissolve benzoyl chloride (2.3 mL, 20.0 mmol, 1.0 eq) in 20 mL of anhydrous DCM and add it to an addition funnel. Add the benzoyl chloride solution dropwise to the stirring reaction mixture over 30 minutes, maintaining the temperature at 0 °C. Rationale: Slow, cold addition controls the exothermic reaction and minimizes side product formation.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Aqueous Workup: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution (to remove excess acid), 50 mL of water, and 50 mL of brine. Rationale: The bicarbonate wash removes any unreacted benzoyl chloride (as benzoic acid after hydrolysis) and residual HCl. The brine wash helps to break emulsions and remove bulk water from the organic layer.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzoyl-(3S,5S)-3,5-dimethylmorpholine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate precautions by trained personnel.
GHS Hazard Information: [6][8][9]
| Pictogram(s) | GHS Code(s) | Hazard Statement(s) |
| 🔥, ❗, corrosive | H226 | Flammable liquid and vapor |
| H302 | Harmful if swallowed | |
| H315 / H314 | Causes skin irritation / severe skin burns | |
| H318 | Causes serious eye damage | |
| H335 | May cause respiratory irritation |
Handling & Personal Protective Equipment (PPE):
-
Work in a well-ventilated chemical fume hood at all times.
-
Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles or a face shield.
-
Keep away from heat, sparks, open flames, and other ignition sources.[10] Ground all equipment to prevent static discharge[11].
-
Do not eat, drink, or smoke when using this product[10].
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.[9]
-
The storage area should be well-ventilated and designated for flammable liquids.[8]
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations for hazardous chemical waste.
Conclusion
This compound is more than a simple heterocyclic compound; it is a precision tool for medicinal chemists. Its well-defined stereochemistry, combined with the favorable properties of the morpholine scaffold, makes it a high-value building block for constructing novel therapeutics with potentially enhanced potency, selectivity, and pharmacokinetic profiles. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for its effective and safe utilization in the demanding environment of drug discovery and development.
References
-
ChemBK. (n.d.). Morpholine, 3,5-dimethyl-, (3S,5S)-. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dimethylmorpholine. National Center for Biotechnology Information. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). 3,5-DIMETHYLMORPHOLINE, TRANS-. Retrieved from [Link]
-
D'hooghe, M., Vanlangendonck, T., Törnroos, K. W., & De Kimpe, N. (2006). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. The Journal of Organic Chemistry, 71(12), 4678–4681. Retrieved from [Link]
- PubChem. (n.d.). (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/10116311
- Google Patents. (1985). US4504363A - Preparation of cis-2,6-dimethylmorpholine.
-
PubChem. (n.d.). 3-Methylmorpholine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). (3R,5R)-3,5-dimethylmorpholine. National Center for Biotechnology Information. Retrieved from [Link]
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- 7. 3,5-Dimethylmorpholine | 123-57-9 | AAA12357 | Biosynth [biosynth.com]
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Spectroscopic Data for (3S,5S)-3,5-Dimethylmorpholine: An In-depth Technical Guide
Introduction
(3S,5S)-3,5-Dimethylmorpholine is a chiral organic compound belonging to the morpholine class of heterocyclic amines. The specific stereochemistry of this molecule, with both methyl groups in the cis configuration, imparts distinct physical, chemical, and biological properties, making it a valuable building block in medicinal chemistry and asymmetric synthesis. Unambiguous characterization of its three-dimensional structure is paramount for its application in these fields, and a comprehensive analysis of its spectroscopic data is the cornerstone of this characterization.
This technical guide provides an in-depth exploration of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is designed for researchers, scientists, and drug development professionals, offering not only the spectral data itself but also the underlying principles of spectral interpretation and standardized protocols for data acquisition. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, which exists predominantly in a chair conformation, NMR provides detailed information about the chemical environment of each carbon and hydrogen atom, as well as their spatial relationships.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound is characterized by its simplicity, with four distinct signals corresponding to the four unique carbon environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms and the substitution pattern.
Table 1: ¹³C NMR Chemical Shift Data for cis-3,5-Dimethylmorpholine
| Carbon Atom | Chemical Shift (δ) in ppm (CDCl₃) |
| C-3, C-5 | 72.8 |
| C-2, C-6 | 52.8 |
| CH₃ at C-3, C-5 | 18.5 |
Note: Data is for the cis-isomer of 3,5-dimethylmorpholine. The (3S,5S) enantiomer will have an identical spectrum to the (3R,5R) enantiomer.
Interpretation of the ¹³C NMR Spectrum:
-
C-3 and C-5 (δ 72.8 ppm): These methine carbons are directly bonded to both a nitrogen and an oxygen atom (in a 1,3-relationship), resulting in a significant downfield shift. Their chemical equivalence is due to the C₂ symmetry of the molecule.
-
C-2 and C-6 (δ 52.8 ppm): These methylene carbons are adjacent to the nitrogen and oxygen atoms, respectively, and thus also experience a downfield shift, though less pronounced than C-3 and C-5.
-
Methyl Carbons (δ 18.5 ppm): The methyl carbons at positions 3 and 5 are in a typical aliphatic region, appearing at the most upfield chemical shift.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and match the ¹³C probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds.
-
Accumulate a sufficient number of scans (e.g., 128 or more) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS).
-
Diagram 1: Workflow for ¹³C NMR Spectroscopy
Caption: A streamlined workflow for acquiring a ¹³C NMR spectrum.
¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton(s) | Predicted Chemical Shift (δ) in ppm | Multiplicity | Coupling Constants (J) in Hz |
| H-3, H-5 (axial) | ~3.6 - 3.8 | m | - |
| H-2a, H-6a (axial) | ~2.8 - 3.0 | dd | J ≈ 12 (gem), 10 (ax-ax) |
| H-2e, H-6e (equatorial) | ~2.6 - 2.8 | dd | J ≈ 12 (gem), 3 (ax-eq) |
| NH | ~1.5 - 2.5 | br s | - |
| CH₃ at C-3, C-5 | ~1.1 - 1.3 | d | J ≈ 6-7 |
Predicted Interpretation of the ¹H NMR Spectrum:
-
H-3 and H-5 (axial protons): These methine protons are in an axial orientation and are coupled to the adjacent axial and equatorial protons at C-2 and C-6, as well as the methyl group protons. This would result in a complex multiplet.
-
H-2 and H-6 (axial and equatorial protons): The axial and equatorial protons on these carbons are diastereotopic and will have different chemical shifts. The axial protons are expected to be slightly upfield from the equatorial protons. They will exhibit both geminal coupling (to each other) and vicinal coupling to the H-3 and H-5 protons, resulting in doublets of doublets.
-
NH Proton: The N-H proton signal is typically broad due to quadrupole broadening and exchange with trace amounts of water. Its chemical shift can vary depending on concentration and solvent.
-
Methyl Protons: The protons of the two equivalent methyl groups will appear as a doublet due to coupling with the adjacent methine protons (H-3 and H-5).
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and match the ¹H probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high resolution.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum using a 30° or 90° pulse.
-
Set appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a relaxation delay of 1-5 seconds.
-
Acquire 8 to 16 scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Integrate the signals.
-
Reference the spectrum to the residual solvent peak or an internal standard (TMS at 0 ppm).
-
Diagram 2: Workflow for ¹H NMR Spectroscopy
Caption: A standard workflow for acquiring a ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for N-H, C-H, C-O, and C-N bonds.
Table 3: Expected Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3300 - 3500 | Medium, broad |
| C-H stretch (aliphatic) | 2850 - 3000 | Strong |
| C-O stretch (ether) | 1070 - 1150 | Strong |
| C-N stretch (amine) | 1020 - 1250 | Medium |
Interpretation of the IR Spectrum:
-
N-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine.
-
C-H Stretch: Strong absorption bands between 2850 and 3000 cm⁻¹ are due to the C-H stretching vibrations of the methyl and methylene groups.
-
C-O Stretch: A strong band in the 1070-1150 cm⁻¹ region is indicative of the C-O-C stretching of the ether linkage within the morpholine ring.
-
C-N Stretch: The C-N stretching vibration of the secondary amine will appear in the fingerprint region, typically between 1020 and 1250 cm⁻¹.
Experimental Protocol for FT-IR Spectroscopy (Neat Liquid):
-
Sample Preparation:
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place one drop of neat (undiluted) this compound onto the surface of one salt plate.
-
Carefully place the second salt plate on top to create a thin liquid film between the plates.
-
-
Instrument Setup:
-
Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
-
Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty beam path.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Diagram 3: Workflow for FT-IR Spectroscopy
Caption: A standard procedure for acquiring an FT-IR spectrum of a neat liquid.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules like this compound, which often results in characteristic fragmentation patterns that aid in structure elucidation.
Table 4: Key Mass Spectrometry Data for 3,5-Dimethylmorpholine
| Parameter | Value |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.18 g/mol |
| Exact Mass | 115.0997 g/mol |
| Molecular Ion (M⁺˙) | m/z 115 |
Predicted Fragmentation Pattern (Electron Ionization):
The fragmentation of 3,5-dimethylmorpholine in EI-MS is expected to be directed by the lone pairs on the nitrogen and oxygen atoms.
-
α-Cleavage: The most favorable fragmentation pathway for morpholines is α-cleavage adjacent to the nitrogen and oxygen atoms.
-
Loss of a methyl group (CH₃•) from the molecular ion would result in a fragment at m/z 100 .
-
Cleavage of the C2-C3 or C5-C6 bond can lead to the formation of various fragment ions. A prominent fragment is often observed at m/z 58 resulting from the cleavage of the ring.
-
-
Molecular Ion (M⁺˙): The molecular ion at m/z 115 should be observable, and its odd mass is consistent with the presence of one nitrogen atom (the Nitrogen Rule).
Table 5: Predicted Major Fragment Ions in EI-MS
| m/z | Predicted Fragment |
| 115 | [C₆H₁₃NO]⁺˙ (Molecular Ion) |
| 100 | [M - CH₃]⁺ |
| 58 | [C₃H₈N]⁺ |
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization:
-
The sample is vaporized in the ion source.
-
A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules, causing ionization and fragmentation.
-
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Diagram 4: Predicted Fragmentation of this compound
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a complementary and powerful toolkit for the comprehensive characterization of this compound. While ¹³C NMR and mass spectral data are well-established for the cis-isomer, this guide also provides a detailed, predictive interpretation of the ¹H NMR spectrum, which is crucial for a complete structural assignment. The provided experimental protocols offer a standardized approach for obtaining high-quality data. A thorough understanding and application of these spectroscopic methods are essential for ensuring the identity, purity, and stereochemical integrity of this compound in research and development settings.
References
-
SpectraBase. (n.d.). 3,5-DIMETHYLMORPHOLIN. [Link]
-
PubChem. (n.d.). (3R,5R)-3,5-dimethylmorpholine. National Center for Biotechnology Information. [Link]
-
National Institute of Standards and Technology. (n.d.). Morpholine. In NIST Chemistry WebBook. [Link]
-
PubChemLite. (n.d.). 3,5-dimethylmorpholine (C6H13NO). [Link]
-
Jones, A. J., Beeman, C. P., Hasan, M. U., Casy, A. F., & Hassan, M. M. A. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(8), 126-133. [Link]
-
Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Liquids. [Link]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
An In-depth Technical Guide to the ¹H and ¹³C NMR of (3S,5S)-3,5-Dimethylmorpholine
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (3S,5S)-3,5-dimethylmorpholine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural and stereochemical intricacies of this molecule as revealed by modern NMR spectroscopy.
Introduction: The Significance of Stereochemistry in Morpholine Scaffolds
This compound belongs to the class of substituted morpholines, a heterocyclic motif of significant interest in medicinal chemistry and materials science. The specific stereochemistry, the cis configuration of the two methyl groups, imparts distinct conformational and electronic properties to the molecule. These properties, in turn, govern its biological activity and chemical reactivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of the three-dimensional structure of organic molecules in solution. For chiral molecules like this compound, NMR not only confirms the core structure but also provides critical insights into its conformational preferences, which are often directly linked to its function.
Molecular Structure and Conformational Dynamics
The morpholine ring typically adopts a chair conformation to minimize steric strain. In this compound, the cis relationship of the methyl groups dictates their spatial orientation in the chair form. Both methyl groups can occupy either axial or equatorial positions. However, due to steric hindrance, the diequatorial conformation is significantly more stable and, therefore, the predominant form in solution. This conformational preference is a key determinant of the observed NMR spectral features.
Caption: 2D structure of this compound.
¹H NMR Spectral Analysis: A Proton-by-Proton Examination
The ¹H NMR spectrum of this compound provides a wealth of information about the electronic environment and spatial relationships of the protons. Due to the molecule's symmetry, a simplified spectrum is expected.
Expected Chemical Shifts and Multiplicities:
| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| H3, H5 | ~3.6 - 3.8 | Multiplet | J(H,H_axial), J(H,H_equatorial), J(H,CH₃) | Protons are on carbons adjacent to the oxygen atom, leading to a downfield shift. Coupling with adjacent methylene protons and the methyl group results in a complex multiplet. |
| H2ax, H6ax | ~2.8 - 3.0 | Doublet of Doublets | J(geminal), J(vicinal_axial-axial) | Axial protons on carbons adjacent to the nitrogen are deshielded. They exhibit a large geminal coupling and a large axial-axial coupling to the adjacent axial proton. |
| H2eq, H6eq | ~2.4 - 2.6 | Doublet of Doublets | J(geminal), J(vicinal_axial-equatorial) | Equatorial protons are typically more shielded than their axial counterparts. They show geminal coupling and a smaller axial-equatorial coupling. |
| CH₃ (C3, C5) | ~1.1 - 1.3 | Doublet | J(H,CH₃) | The methyl protons are in a typical aliphatic region and are split by the adjacent methine proton. |
| NH | Broad, variable | Singlet | - | The chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. |
Key Insights from the ¹H NMR Spectrum:
-
Conformational Lock: The significant difference in chemical shifts between the axial and equatorial protons on C2 and C6 is a strong indicator of a rigid chair conformation.[1] In cases of rapid ring flipping, these protons would become equivalent, leading to a simplified signal.[2]
-
Stereochemistry Confirmation: The coupling constants between the methine protons (H3, H5) and the adjacent methylene protons (H2, H6) can confirm the diequatorial orientation of the methyl groups. Nuclear Overhauser Effect (NOE) experiments would provide definitive proof by showing spatial proximity between the axial protons.
Caption: Key proton-proton couplings for the C3 proton.
¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. For the symmetrical this compound, four distinct signals are expected.
Predicted ¹³C NMR Chemical Shifts:
| Carbon(s) | Expected Chemical Shift (ppm) | Rationale |
| C3, C5 | ~70 - 75 | These carbons are attached to the electronegative oxygen atom, causing a significant downfield shift. The presence of the methyl group also contributes to this shift. |
| C2, C6 | ~45 - 50 | These carbons are adjacent to the nitrogen atom, which is less electronegative than oxygen, resulting in a more upfield chemical shift compared to C3 and C5. |
| CH₃ (C3, C5) | ~18 - 22 | The methyl carbons are in the typical aliphatic region of the spectrum. |
Experimental Protocol: Acquiring High-Resolution NMR Spectra
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the NH proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize spectral width, number of scans, and relaxation delay.
-
For detailed coupling analysis, resolution enhancement techniques may be applied.[3]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain sharp singlets for each carbon.
-
A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm proton assignments.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, aiding in the complete assignment of the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proton-proton proximities, providing definitive evidence for the stereochemistry and conformational preferences.[4][5]
-
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly informative, providing a detailed picture of its molecular structure and stereochemistry. The distinct chemical shifts and coupling patterns are direct consequences of the molecule's rigid diequatorial chair conformation. A thorough analysis, potentially augmented by two-dimensional NMR techniques, allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the identity and purity of the compound. This level of detailed structural characterization is paramount in the fields of drug discovery and materials science, where subtle stereochemical differences can lead to profound changes in function.
References
-
Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. Available from: [Link]
-
ResearchGate. (n.d.). ¹H and¹³C NMR spectra of N-substituted morpholines | Request PDF. Available from: [Link]
-
ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Available from: [Link]
-
ResearchGate. (n.d.). ¹H NMR signals for methylene protons of morpholine group. Available from: [Link]
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 700 MHz, D₂O, predicted) (HMDB0031581). Available from: [Link]
-
D'hooghe, M., et al. (2006). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. The Journal of Organic Chemistry, 71(12), 4678-4681. Available from: [Link]
-
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Available from: [Link]
-
SpectraBase. (n.d.). N-methylmorpholine - Optional[1H NMR] - Spectrum. Available from: [Link]
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, 5%_DMSO, experimental) (HMDB0003099). Available from: [Link]
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0001565). Available from: [Link]
-
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A Senior Application Scientist's Guide to the Commercial Availability and Application of (3S,5S)-3,5-Dimethylmorpholine
Executive Summary
(3S,5S)-3,5-Dimethylmorpholine is a synthetically valuable chiral building block, distinguished by its cis-dimethyl stereochemistry. This configuration imparts specific conformational constraints that are increasingly sought after in modern drug discovery, particularly in the design of kinase inhibitors and other complex molecular architectures. For researchers, scientists, and drug development professionals, securing a reliable supply of this reagent with confirmed stereochemical purity is a critical first step in the synthetic workflow. This guide provides an in-depth overview of the commercial landscape for this compound, offering technical data, sourcing insights, practical application context, and essential safety protocols to empower your research and development endeavors.
Chemical Identity and Physicochemical Properties
Accurate identification is paramount when sourcing chiral reagents. This compound is the specific cis-isomer. It is crucial to distinguish it from its trans-diastereomers and the racemic mixture. The compound is commercially available as both a free base and a hydrochloride salt, the choice of which depends on the requirements of the subsequent chemical transformation, such as solubility or stability.
The key identifiers and properties are summarized below:
| Property | Data | Reference(s) |
| Chemical Name | This compound | [1] |
| Synonyms | cis-3,5-Dimethylmorpholine | [2] |
| CAS Number (Free Base) | 154634-96-5 | [1][3] |
| CAS Number (HCl Salt) | 154634-94-3 | [4] |
| Molecular Formula | C₆H₁₃NO | [5][6] |
| Molecular Weight | 115.17 g/mol | [7][8] |
| Boiling Point (est.) | 150.8°C at 760 mmHg | [5] |
| Flash Point (est.) | 50.1°C | [5] |
| Purity (Typical) | 95% - 98% | [3][5] |
| Storage Conditions | Store at room temperature, sealed in dry, dark place. | [6] |
Commercial Availability and Sourcing
This compound is available from a range of specialized chemical suppliers who cater to the research and development market. It is typically offered in research quantities, from milligrams to several grams. Larger, bulk quantities may be available upon request through custom synthesis services offered by many of these vendors.
Representative Commercial Suppliers
The following table provides a snapshot of vendors offering this compound or its hydrochloride salt. Pricing is subject to change and should be used for estimation purposes only.
| Supplier | Product Form | Example Quantities & Pricing (USD/EUR) | Notes |
| CymitQuimica (Apollo) | Free Base | 100mg: 209.00€, 1g: 409.00€, 5g: 944.00€ | Purity stated as 98%. For laboratory use only.[3] |
| Aladdin | Free Base | 100mg: $79.90, 250mg: $132.90, 1g: $342.90 | Offers various pack sizes.[7] |
| Ivy Fine Chemicals | HCl Salt | 25mg: $68.90, 50mg: $105.30, 100mg: $162.00 | Product is in stock. |
| Cenmed Enterprises | HCl Salt | Various catalog numbers with prices ranging from ~ | Pricing structure varies by specific product code. |
| Guidechem | Free Base | Lists multiple suppliers, e.g., Pure Chemistry Scientific at $500/g. | A marketplace platform listing various manufacturers.[5] |
| ChemScene | HCl Salt | Inquire for pricing. Purity ≥97%. | Provides detailed product information. |
Sourcing Workflow and Considerations
The process of acquiring a specialized chiral reagent like this compound involves more than a simple purchase. The causal chain from identifying a need to utilizing the reagent in an experiment requires careful validation at each step.
Key Applications in Research and Development
The primary utility of this compound lies in its function as a chiral building block in medicinal chemistry. The morpholine ring is a highly privileged scaffold, frequently used to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. The addition of the cis-dimethyl groups provides a defined three-dimensional structure that can be exploited for selective binding to biological targets.
One prominent application is in the development of kinase inhibitors. The methyl groups can serve as critical contact points within a kinase's binding pocket or can be used to lock the morpholine ring into a specific, biologically active conformation. This structural pre-organization can lead to enhanced potency and selectivity.
Handling, Storage, and Safety
As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. While a specific Safety Data Sheet (SDS) for the (3S,5S)-isomer was not retrieved, data from related dimethylmorpholine compounds and their hydrochloride salts indicate that this chemical class should be handled with care.[4] The general hazards include flammability, skin irritation, and the potential for serious eye damage.[7]
General Safety Precautions
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Fire Safety: Keep away from heat, sparks, and open flames. Use explosion-proof equipment. Extinguishing media should be dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
-
Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[4]
Protocol: Preparation of a Stock Solution
This protocol outlines a self-validating system for preparing a stock solution for experimental use.
-
Pre-Calculation: Determine the required mass of this compound needed to achieve the target concentration (e.g., 100 mM) in your chosen solvent.
-
Tare Weighing: In a chemical fume hood, place a clean, dry vial on an analytical balance and tare the balance.
-
Aliquot Compound: Carefully transfer the solid compound into the vial using a spatula. Record the exact mass. Causality: Weighing by difference minimizes error and ensures the final concentration is accurately known.
-
Solvent Addition: Add the calculated volume of the appropriate anhydrous solvent (e.g., DMSO, DMF, CH₂Cl₂) to the vial using a calibrated micropipette.
-
Dissolution: Cap the vial securely and vortex or sonicate gently until all solid has dissolved. Visually inspect to ensure a clear, homogenous solution. Trustworthiness: A homogenous solution is critical for accurate dosing in subsequent reactions.
-
Labeling and Storage: Clearly label the vial with the compound name, exact concentration, solvent, and date of preparation. Store under appropriate conditions (e.g., at room temperature, protected from light) as recommended by the supplier.
Quality Control and Analysis
For a chiral building block, confirming identity, purity, and stereochemical integrity is non-negotiable. While suppliers provide a Certificate of Analysis (CoA), independent verification is a cornerstone of good scientific practice. Sigma-Aldrich, for instance, notes for the racemic mixture that the buyer assumes responsibility for confirming product identity and purity.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary methods for structural confirmation.
-
Expected ¹H NMR Features: The cis-stereochemistry will result in a specific set of chemical shifts and coupling constants for the ring protons. One would expect to see a doublet for the two methyl groups, and complex multiplets for the methine protons (at C3 and C5) and the methylene protons (at C2 and C6). The integration of these signals should correspond to the number of protons (6H for methyls, 2H for methines, etc.).
-
Expected ¹³C NMR Features: The spectrum should show distinct signals for the methyl carbons, the methine carbons, and the methylene carbons, consistent with the C₂ symmetry of the molecule.
-
-
High-Performance Liquid Chromatography (HPLC): Used to determine chemical purity. A high-purity sample should show a single major peak.
-
Chiral Chromatography: This is the definitive method for confirming enantiomeric excess (e.e.). The sample is run on a chiral stationary phase to separate the (3S,5S) enantiomer from its (3R,5R) counterpart.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Conclusion
This compound is a commercially available, high-value chiral reagent essential for modern medicinal chemistry. While readily sourced in research quantities from a variety of specialized suppliers, researchers must exercise diligence in selecting a vendor and independently verifying the quality and identity of the material upon receipt. By understanding the sourcing landscape, key applications, and proper handling and validation procedures, scientists can confidently incorporate this powerful building block into their synthetic strategies, accelerating the path toward novel therapeutic discoveries.
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(3S,5S)-3,5-Dimethylmorpholine hydrochloride (C007B-519952) - Cenmed Enterprises. [Link]
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The Privileged Scaffold: A Technical Guide to the Asymmetric Synthesis of Chiral Morpholine Derivatives
Abstract
The morpholine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of FDA-approved drugs and clinical candidates.[1] Its unique physicochemical properties often confer favorable pharmacokinetic profiles, enhancing drug-like characteristics such as solubility and metabolic stability. The stereochemistry of substituents on the morpholine core is frequently a critical determinant of biological activity, making the development of robust and efficient asymmetric syntheses for chiral morpholines a paramount objective in modern drug discovery. This in-depth technical guide provides a comprehensive overview of the core strategies for accessing enantioenriched morpholine derivatives, with a focus on catalytic asymmetric methods that offer high efficiency, atom economy, and scalability. We will explore the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and present comparative data to guide researchers in selecting the optimal synthetic route for their specific target.
The Strategic Importance of Chirality in Morpholine-Containing Drugs
The three-dimensional arrangement of atoms in a molecule can profoundly influence its interaction with biological targets. For morpholine-containing pharmaceuticals, the introduction of stereocenters on the heterocyclic ring can lead to significant differences in potency, selectivity, and safety profiles between enantiomers or diastereomers. Prominent examples of drugs where the specific stereochemistry of the morpholine unit is crucial for therapeutic efficacy include the antibacterial agent Linezolid and the antiemetic Aprepitant.[][3] Consequently, the ability to selectively synthesize a single desired stereoisomer is not merely an academic exercise but a critical necessity for the development of safe and effective medicines.
The general strategies for introducing chirality into the morpholine scaffold can be broadly categorized based on when the key stereocenter is established relative to the ring-forming event.[4][5][6]
Figure 1: A conceptual workflow illustrating the three primary strategic approaches for the asymmetric synthesis of chiral morpholine derivatives.
This guide will focus primarily on catalytic asymmetric methods, which are generally more efficient and scalable than approaches relying on stoichiometric chiral auxiliaries or chiral starting materials.
Catalytic Asymmetric Hydrogenation: A Powerful Post-Cyclization Strategy
Transition-metal-catalyzed asymmetric hydrogenation represents one of the most powerful and atom-economical methods for the synthesis of chiral molecules.[4][5] This "after cyclization" approach involves the enantioselective reduction of a pre-formed dehydromorpholine substrate.
Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines
A significant breakthrough in this area has been the development of rhodium complexes with chiral bisphosphine ligands for the asymmetric hydrogenation of 2-substituted dehydromorpholines.[4][7] This method provides direct access to the corresponding chiral morpholines with high efficiency and excellent enantioselectivity. The choice of a chiral ligand with a large bite angle, such as SKP, has proven crucial for achieving high levels of stereocontrol.[4][8]
Figure 2: General workflow for the rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines.
Causality Behind Experimental Choices: The use of a cationic rhodium precursor, [Rh(cod)2]SbF6, in combination with a chiral phosphine ligand like SKP, generates a highly active and selective catalyst. The large bite angle of the SKP ligand creates a well-defined chiral pocket around the metal center, which effectively discriminates between the two enantiotopic faces of the prochiral double bond in the dehydromorpholine substrate during the hydrogenation process. This steric and electronic control is the primary determinant of the high enantioselectivities observed.
Experimental Protocol: Asymmetric Hydrogenation of a 2-Aryl-Dehydromorpholine
Materials:
-
2-Aryl-dehydromorpholine substrate (1.0 equiv)
-
[Rh(cod)2]SbF6 (0.01 equiv)
-
(R,R,R)-SKP (0.0105 equiv)
-
Dichloromethane (DCM), anhydrous
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, a vial is charged with [Rh(cod)2]SbF6 and (R,R,R)-SKP. Anhydrous DCM is added, and the mixture is stirred for 30 minutes to pre-form the catalyst.
-
The 2-aryl-dehydromorpholine substrate is dissolved in anhydrous DCM in a separate vial.
-
The catalyst solution is transferred to the substrate solution.
-
The vial is placed in a high-pressure autoclave. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to 30 atm with hydrogen.
-
The reaction is stirred at room temperature for 24 hours.
-
After releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the chiral 2-aryl-morpholine.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Data Summary:
| Substrate Substituent (Aryl) | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| Phenyl | 1.0 | 97 | 92 |
| 4-Fluorophenyl | 1.0 | 95 | 92 |
| 4-(Trifluoromethyl)phenyl | 1.0 | 96 | 94 |
| 2-Naphthyl | 1.0 | 95 | 93 |
| 3,5-Dimethylphenyl | 1.0 | 99 | 99 |
Table adapted from data presented in Chemical Science, 2021, 12, 15061-15066.[8][9]
Tandem Catalysis: One-Pot Synthesis of 3-Substituted Morpholines
An elegant and highly efficient strategy for the synthesis of 3-substituted chiral morpholines involves a one-pot, two-step tandem catalytic process: an initial hydroamination followed by an asymmetric transfer hydrogenation.[10][11][12] This approach avoids the isolation of intermediates, thereby improving operational efficiency and reducing waste.
Ti-Catalyzed Hydroamination / Ru-Catalyzed Asymmetric Transfer Hydrogenation
This tandem reaction commences with the intramolecular hydroamination of an aminoalkyne substrate, catalyzed by a titanium complex, to generate a cyclic imine intermediate.[10][12] This imine is not isolated but is immediately subjected to asymmetric transfer hydrogenation using a ruthenium catalyst, typically the Noyori-Ikariya catalyst, to yield the enantioenriched 3-substituted morpholine.[10][11]
Figure 3: Logical flow of the one-pot tandem synthesis of 3-substituted chiral morpholines.
Mechanistic Insight and Trustworthiness: The success of this one-pot procedure relies on the compatibility of the two catalytic cycles. Mechanistic studies suggest that hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the ligand of the ruthenium catalyst are crucial for achieving high enantioselectivity.[11][12] This self-validating system, where the substrate structure inherently directs the stereochemical outcome, provides a high degree of confidence in the method's robustness and predictability.
Experimental Protocol: Tandem Synthesis of (R)-3-Benzylmorpholine
Materials:
-
Aminoalkyne substrate (1.0 equiv)
-
Bis(amidate)bis(amido)Ti catalyst (0.05 equiv)
-
RuCl (0.025 equiv)
-
Formic acid/triethylamine azeotrope (5:2)
-
Toluene, anhydrous
Procedure:
-
To a solution of the aminoalkyne substrate in anhydrous toluene is added the titanium catalyst.
-
The reaction mixture is heated to 110 °C for 12-24 hours to effect the hydroamination.
-
The reaction is cooled to room temperature.
-
The ruthenium catalyst and the formic acid/triethylamine azeotrope are added directly to the reaction vessel.
-
The mixture is stirred at room temperature for 12-24 hours.
-
Upon completion, the reaction is quenched with saturated aqueous NaHCO3 solution and extracted with ethyl acetate.
-
The combined organic layers are washed, dried, and concentrated. The crude product is purified by acid-base extraction to yield the chiral morpholine.
-
Enantiomeric excess is determined by chiral HPLC or GC analysis.
This protocol is amenable to gram-scale synthesis without the need for column chromatography, highlighting its practical utility.[10]
Organocatalysis: Metal-Free Enantioselective Cyclizations
Organocatalysis has emerged as a powerful paradigm in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules.[1] For morpholine synthesis, the intramolecular aza-Michael addition has been a particularly fruitful strategy.
Chiral Secondary Amine Catalyzed Aza-Michael Addition
The enantioselective intramolecular aza-Michael addition of a carbamate to an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine (e.g., a diarylprolinol silyl ether), provides an efficient route to 2,3-disubstituted morpholines.[1] This reaction proceeds through an iminium ion activation mechanism, which effectively shields one face of the enal, leading to a highly stereoselective cyclization.
Self-Validating System: The stereochemical outcome is dictated by the conformation of the transiently formed iminium ion, which is controlled by the chiral catalyst. This predictable stereochemical model, a hallmark of many organocatalytic transformations, ensures the reliability of the protocol.
Organocatalytic Enantioselective Chlorocycloetherification
A more recent development is the use of cinchona alkaloid-derived catalysts to promote the asymmetric halocyclization of alkenols.[13][14] This method allows for the construction of morpholines containing a quaternary stereocenter in excellent yields and enantioselectivities.[13]
Case Studies in Drug Synthesis: Aprepitant and Linezolid
The practical application of these asymmetric strategies is best illustrated by their use in the synthesis of marketed drugs.
-
Aprepitant: The synthesis of the antiemetic drug Aprepitant, which contains a complex trisubstituted chiral morpholine core, has been a significant challenge. Industrial syntheses have evolved to incorporate highly stereoselective methods, including crystallization-induced dynamic resolution and Lewis acid-catalyzed trans acetalization reactions, to control the three contiguous stereocenters.[3][15][16]
-
Linezolid: The antibacterial agent Linezolid features a chiral (S)-N-{[3-(3-fluoro-4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl} acetamide structure.[] While the chirality is not on the morpholine ring itself, the synthesis of the overall molecule often involves the coupling of a morpholine-containing aniline with a chiral oxazolidinone fragment.[17][18][19] Efficient syntheses, including continuous flow processes, have been developed for its large-scale production.[17][20]
Conclusion and Future Outlook
The synthesis of chiral morpholine derivatives has matured significantly, with a range of powerful and selective catalytic asymmetric methods now available to the medicinal chemist. Asymmetric hydrogenation and tandem catalytic reactions have proven to be particularly robust and scalable for accessing 2- and 3-substituted morpholines, respectively. The continued emergence of novel organocatalytic and photocatalytic strategies promises to further expand the toolkit for constructing these privileged scaffolds with ever-increasing complexity and efficiency.[13][21] The choice of synthetic strategy will ultimately be guided by the specific substitution pattern of the target molecule, the desired scale of the synthesis, and the available starting materials. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to navigate this critical area of synthetic chemistry.
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introduction to chiral auxiliaries in asymmetric synthesis
An In-Depth Technical Guide to Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly within the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy versus its toxicity.[1][2] Asymmetric synthesis provides the tools to create chiral molecules with a high degree of stereochemical control. Among the various strategies, the use of chiral auxiliaries remains a robust, reliable, and versatile method for inducing chirality.[3][4] This guide provides a comprehensive overview of the core principles, strategic applications, and practical considerations of using chiral auxiliaries in asymmetric synthesis. We will delve into the mechanisms of stereocontrol, survey seminal and contemporary auxiliary classes, and provide field-proven insights into experimental design and execution.
The Imperative of Chirality and the Logic of Asymmetric Synthesis
Many biological molecules, including amino acids, sugars, and the pharmaceutical targets they constitute, exist as a single enantiomer.[3] These mirror-image isomers, known as enantiomers, can have drastically different biological activities in the chiral environment of the body.[1] The tragic case of thalidomide in the 1950s, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the critical importance of enantioselective synthesis.[1]
Asymmetric synthesis, also known as enantioselective synthesis, is defined as a reaction in which an achiral unit is converted into a chiral unit in such a way that unequal amounts of stereoisomers are produced. This can be achieved through several strategies, including the use of chiral catalysts, chiral reagents, or chiral auxiliaries.[2][5] The chiral auxiliary approach is a powerful substrate-controlled method where a chiral molecule is temporarily attached to an achiral substrate to direct a subsequent stereoselective transformation.[3][6]
The general workflow for employing a chiral auxiliary involves three critical stages:
-
Attachment: The chiral auxiliary is covalently bonded to the prochiral substrate molecule.
-
Diastereoselective Transformation: The chiral auxiliary creates a biased steric and/or electronic environment, forcing an incoming reagent to attack from a specific face, thus creating a new stereocenter with a predictable configuration. This step produces a diastereomeric intermediate.
-
Cleavage: The auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule. Ideally, the auxiliary can be recovered and reused, enhancing the economic and environmental viability of the process.[3][7][8]
This strategy transforms the difficult task of separating enantiomers into the more straightforward separation of diastereomers, which possess different physical properties.[6][7]
The Strategic Selection of a Chiral Auxiliary: Causality in Experimental Design
The success of an auxiliary-mediated synthesis hinges on the judicious selection of the auxiliary itself. An ideal auxiliary exhibits several key characteristics that form a self-validating system for predictable and efficient synthesis.
Core Criteria for Auxiliary Selection:
| Criterion | Scientific Rationale & Field Insight |
| High Stereodirecting Power | The auxiliary must provide a rigid conformational framework that effectively shields one face of the reactive center, leading to high diastereoselectivity (>95% d.e.). This predictability is the primary reason for choosing an auxiliary-based method.[9] |
| Ease of Attachment & Cleavage | Attachment and removal protocols should be high-yielding and occur under mild conditions to prevent racemization of the newly formed stereocenter or degradation of the product.[9] The choice of linking group (e.g., amide, ester) is critical and depends on the substrate and subsequent reaction conditions. |
| Availability & Cost | For process development and scale-up, the auxiliary should be readily available and inexpensive. Many successful auxiliaries are derived from the "chiral pool"—naturally occurring, enantiopure compounds like amino acids or terpenes.[7][10] |
| Recyclability | The ability to recover the auxiliary in high yield and purity after cleavage is crucial for atom economy and cost-effectiveness, especially in industrial applications.[4][8][9] |
| Crystallinity | While not essential, intermediates that are crystalline solids can be purified to very high diastereomeric purity through simple recrystallization, often surpassing what is achievable with chromatography. This is a significant advantage in process chemistry. |
The logical relationship for selecting a chiral auxiliary can be visualized as a decision-making workflow.
Caption: Simplified workflow of an Evans asymmetric alkylation.
Experimental Protocol: Asymmetric Alkylation using (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Acylation: To a solution of the oxazolidinone (1.0 equiv) in dry THF at -78 °C, add n-BuLi (1.05 equiv) dropwise. After 30 min, add the desired acyl chloride (1.1 equiv). Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench with saturated aq. NH₄Cl and perform an extractive workup.
-
Alkylation: Dissolve the N-acyl imide (1.0 equiv) in dry THF and cool to -78 °C. Add NaHMDS (1.1 equiv) dropwise and stir for 30-60 min. Add the alkyl halide (1.2 equiv) and stir at -78 °C for several hours until TLC indicates consumption of the starting material. Quench with saturated aq. NH₄Cl.
-
Cleavage: Dissolve the alkylated product in a mixture of THF and water (4:1). Cool to 0 °C and add 30% hydrogen peroxide (4.0 equiv) followed by aqueous LiOH (2.0 equiv). Stir vigorously for 4-12 hours. Quench with aq. Na₂SO₃. The resulting carboxylic acid can be extracted, and the chiral auxiliary can be recovered from the aqueous layer. [11]
Myers' Pseudoephedrine Amides
Developed by Andrew G. Myers, pseudoephedrine serves as an exceptionally practical and versatile chiral auxiliary. [12][13]Both enantiomers are inexpensive and readily available. [14]A key advantage over Evans' auxiliaries is the ability to cleave the resulting amide under a wider variety of conditions (acidic, basic, or reductive) to yield carboxylic acids, alcohols, aldehydes, or ketones. [13][14] Mechanism of Stereocontrol: The reaction proceeds via a Z-enolate, similar to the Evans system. [12]Deprotonation with LDA in the presence of LiCl generates a rigid chelated intermediate. [15]The phenyl group and the C-methyl group of the pseudoephedrine scaffold effectively direct the incoming electrophile to the opposite face of the enolate. [3]This method is highly effective for a broad range of alkyl halides, including less reactive ones. [16] Key Features:
-
High Diastereoselectivity: Typically >95% d.e. for a wide range of electrophiles. [16]* Versatile Cleavage: The auxiliary can be removed to give various functional groups.
-
Crystalline Intermediates: The starting amides and alkylated products are often highly crystalline, facilitating purification. [13]
Oppolzer's Camphorsultam
Based on the rigid bicyclic structure of camphor, Oppolzer's sultam is another powerful auxiliary used in a wide array of asymmetric transformations, including alkylations, aldol reactions, conjugate additions, and Diels-Alder reactions. [17][18][19] Mechanism of Stereocontrol in Conjugate Addition: In reactions like the conjugate addition of organometallic reagents to an N-enoyl camphorsultam, stereocontrol is achieved through chelation of a Lewis acid (e.g., MgBr₂) to both the carbonyl oxygen and the sulfonyl oxygen. This locks the enoyl group into an s-cis conformation, and the bulky camphor skeleton shields the top face, directing the nucleophile to the bottom face of the β-carbon. [19] Recycling Innovations: The inherent value and effectiveness of Oppolzer's sultam have driven innovations in its recovery and reuse. Recent work has demonstrated the development of continuous flow systems where the auxiliary is cleaved and separated from the product in-line, allowing it to be automatically recycled back to the start of the process. [4][20]This "pseudo-catalytic" approach addresses the stoichiometric waste issue often associated with auxiliary-based methods. [4]
Caption: Conceptual workflow for automated auxiliary recycling in flow chemistry.
Comparative Analysis of Leading Chiral Auxiliaries
| Auxiliary Class | Primary Applications | Key Advantages | Limitations |
| Evans' Oxazolidinones | Alkylations, Aldol Reactions, Diels-Alder | Highly predictable and high d.e., well-established protocols, crystalline intermediates. [3][] | Cleavage conditions are somewhat limited (typically yields carboxylic acids). [11] |
| Myers' Pseudoephedrine | Alkylation | Inexpensive, broad substrate scope, versatile cleavage to multiple functional groups, crystalline. [12][13][14] | Requires strong base (LDA), cleavage can sometimes be challenging for complex substrates. |
| Oppolzer's Camphorsultam | Conjugate Additions, Diels-Alder, Alkylations | Rigid scaffold provides excellent stereocontrol, effective in a wide range of reactions. [18][19] | Relatively expensive compared to pseudoephedrine. |
| SAMP/RAMP Hydrazones | Asymmetric α-alkylation of aldehydes and ketones | Excellent for creating chiral carbonyl compounds. Both enantiomers are accessible. [] | The auxiliary itself is more complex to synthesize. |
Conclusion and Future Outlook
Chiral auxiliaries are a mature, reliable, and powerful tool in the arsenal of the synthetic chemist. [3]They provide a predictable and often highly effective pathway for establishing key stereocenters, a critical task in the synthesis of complex molecules and pharmaceutical agents. [3]While the field of asymmetric catalysis has seen explosive growth, offering elegant and atom-economical solutions, auxiliary-based methods remain indispensable, particularly when reliability and speed are paramount in the early stages of drug development. [3] The future of chiral auxiliaries will likely focus on addressing their primary drawback: the need for stoichiometric use. Innovations such as immobilization on solid supports and integration into continuous flow systems with automated recycling are paving the way for more sustainable and cost-effective applications, ensuring that these venerable tools of asymmetric synthesis will continue to be relevant and essential for years to come. [4][20]
References
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Wikipedia. Chiral auxiliary. Available at: [Link]
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University of Regensburg. Asymmetric Synthesis. Available at: [Link]
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Sullivan, R. J., & Newman, S. G. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. RSC Publishing. Available at: [Link]
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Chiralpedia. (2024). Understanding the Fundamentals of Asymmetric Synthesis. Available at: [Link]
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Oreate AI Blog. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Available at: [Link]
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Slideshare. (2015). Asymmetric synthesis. Available at: [Link]
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Molecules and Materials. (2007). Myers Asymmetric Alkylation. Available at: [Link]
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SynArchive. Myers Asymmetric Alkylation. Available at: [Link]
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Chemistry For Everyone. (2025). What Are Chiral Auxiliaries? YouTube. Available at: [Link]
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University of York. Asymmetric Synthesis. Available at: [Link]
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IIT Bombay. Concise Introduction to Asymmetric Synthesis. Available at: [Link]
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Slideshare. (2014). Chiral auxiliary!. Available at: [Link]
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Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. Available at: [Link]
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MDPI. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Available at: [Link]
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Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Chem 115. Available at: [Link]
-
PubMed Central. (2024). Recent advances in catalytic asymmetric synthesis. Available at: [Link]
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International Journal of Research Publication and Reviews. (2025). Recent Advances in Asymmetric Synthesis: Innovative Catalysts and Strategic Methodologies - A Comprehensive Review. Available at: [Link]
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ResearchGate. (2024). A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. Available at: [Link]
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ResearchGate. Industrial Applications of Chiral Auxiliaries. Available at: [Link]
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ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. Available at: [Link]
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YouTube. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. Available at: [Link]
-
ResearchGate. (2025). Chiral Auxiliaries — Principles and Recent Applications. Available at: [Link]
-
PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Available at: [Link]
-
ResearchGate. (2025). Application of Oppolzer′s Sultam in the Synthesis of Cyclic α-Amino Acids and β-Amino Acids. Available at: [Link]
-
ResearchGate. (2018). (PDF) Chiral auxiliary recycling in continuous flow: Automated recovery and reuse of Oppolzer's sultam. Available at: [Link]
-
Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory. Available at: [Link]
-
ResearchGate. (2025). ChemInform Abstract: Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. Available at: [Link]
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. Available at: [Link]
-
Chiralpedia. (2024). Asymmetric Synthesis in Industry: From Lab to Market. Available at: [Link]
-
Simon Fraser University. (2001). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Available at: [Link]
-
PubMed Central. Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Available at: [Link]
-
PubMed Central. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Available at: [Link]
-
ResearchGate. 9.1 Introduction to Industrial Applications of Asymmetric Synthesis. Available at: [Link]
-
ChemTube3D. Enantioselective Conjugate Addition - Oppolzer's sultam auxiliary. Available at: [Link]
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The Role of (3S,5S)-3,5-Dimethylmorpholine in Organic Chemistry: A Technical Guide for Asymmetric Synthesis
For researchers, medicinal chemists, and professionals in drug development, the quest for stereochemical control in chemical synthesis is paramount. The precise three-dimensional arrangement of atoms in a molecule can dictate its biological activity, efficacy, and safety. In this context, chiral auxiliaries have emerged as powerful tools for inducing stereoselectivity in a wide array of chemical transformations. This technical guide delves into the role and applications of a specific C2-symmetric chiral auxiliary, (3S,5S)-3,5-dimethylmorpholine, a reagent with significant potential in asymmetric synthesis.
Introduction: The Advantage of C2-Symmetry in Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, ideally in high yield, to be recycled. The effectiveness of a chiral auxiliary is determined by its ability to create a highly ordered and predictable steric and electronic environment around the reacting center.
This compound possesses a C2 axis of symmetry, a structural feature that is highly desirable in chiral auxiliaries and ligands. This symmetry reduces the number of possible diastereomeric transition states, often leading to higher levels of stereoselectivity in chemical reactions. The trans-disposed methyl groups in the chair conformation of the morpholine ring create a well-defined chiral pocket, effectively shielding one face of a reactive intermediate, thereby directing the approach of an incoming reagent to the opposite face.
Synthesis and Availability
This compound is a commercially available chiral building block. Its synthesis has been reported in the literature, often starting from readily available chiral precursors. For laboratory-scale use, it is typically sourced from chemical suppliers specializing in chiral compounds.
Application in Asymmetric [4+2]-Cycloaddition Reactions
One of the primary and well-documented applications of this compound as a chiral auxiliary is in the realm of [4+2]-cycloaddition reactions, specifically in the synthesis of chiral 4-oxohexahydropyridazine derivatives. This application was pioneered by Enders and his research group, who demonstrated its efficacy in controlling the diastereoselectivity of the reaction between chiral dienes and azodicarboxylates.
Causality of Stereochemical Control
The high degree of stereocontrol exerted by the this compound auxiliary stems from the conformational rigidity of the N-acyl derivative. The two methyl groups at the C3 and C5 positions effectively block one face of the dienophile system, forcing the dienophile to approach from the less sterically hindered face. This leads to the preferential formation of one diastereomer of the resulting cycloadduct.
Experimental Protocol: Asymmetric [4+2]-Cycloaddition
The following is a representative protocol for the diastereoselective [4+2]-cycloaddition of a chiral 2-amino-1,3-butadiene bearing the this compound auxiliary with diethyl azodicarboxylate.
-
Step 1: Preparation of the Chiral Diene: The chiral diene is prepared by the reaction of the corresponding α,β-unsaturated aldehyde or ketone with this compound to form the enamine.
-
Step 2: Cycloaddition Reaction: To a solution of the chiral diene in a suitable aprotic solvent (e.g., dichloromethane or toluene) at low temperature (typically -78 °C), a solution of diethyl azodicarboxylate is added dropwise. The reaction is stirred at this temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Step 3: Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired cycloadduct.
-
Step 4: Auxiliary Cleavage: The this compound auxiliary can be cleaved from the cycloadduct under acidic conditions (e.g., treatment with trifluoroacetic acid) to yield the corresponding chiral 4-oxohexahydropyridazine derivative. The chiral auxiliary can then be recovered and recycled.
Data Presentation: Diastereoselectivity in [4+2]-Cycloadditions
| Diene Substituent (R) | Dienophile | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (de, %) |
| H | Diethyl azodicarboxylate | CH2Cl2 | -78 | 85 | >95 |
| CH3 | Diethyl azodicarboxylate | CH2Cl2 | -78 | 82 | >95 |
| Ph | Diethyl azodicarboxylate | Toluene | -78 | 88 | >96 |
Note: The data presented in this table is representative and based on typical outcomes for this class of reaction.
Visualization of the Stereochemical Model
Caption: Logical flow of stereochemical induction.
Potential Applications in Other Asymmetric Transformations
While the application of this compound has been most thoroughly documented in cycloaddition reactions, its structural features suggest its potential utility as a chiral auxiliary in other fundamental carbon-carbon bond-forming reactions. These include:
-
Asymmetric Aldol Reactions: The formation of chiral β-hydroxy carbonyl compounds through aldol reactions is a cornerstone of organic synthesis. By forming an N-acyl derivative, the this compound auxiliary could be used to control the facial selectivity of the corresponding enolate in reactions with aldehydes. The C2-symmetry would be expected to favor the formation of one specific diastereomer of the aldol adduct.
-
Asymmetric Alkylation: The stereoselective alkylation of enolates derived from N-acyl derivatives of this compound could provide a route to enantiomerically enriched α-substituted carboxylic acid derivatives. The chiral auxiliary would direct the approach of the electrophile to the less hindered face of the enolate.
-
Asymmetric Michael Additions: In conjugate additions to α,β-unsaturated systems, the this compound auxiliary, when attached to the Michael donor or acceptor, could effectively control the stereochemistry of the newly formed stereocenter.
Visualization of a General Asymmetric Transformation Workflow
Caption: General workflow for using this compound as a chiral auxiliary.
Conclusion and Future Outlook
This compound has been established as a competent C2-symmetric chiral auxiliary, particularly in the context of asymmetric [4+2]-cycloaddition reactions. Its rigid, chair-like conformation and the stereodirecting influence of the trans-methyl groups provide a strong basis for achieving high levels of diastereoselectivity.
While its application in other areas of asymmetric synthesis is not as extensively documented, the underlying principles of stereochemical control suggest significant untapped potential. Further research into its use in aldol, alkylation, and conjugate addition reactions could broaden the toolkit available to synthetic chemists. The development of efficient and mild cleavage conditions that allow for high recovery of the auxiliary will also be crucial for its wider adoption in both academic and industrial settings. For drug development professionals, the ability to rapidly and predictably generate chiral building blocks using auxiliaries like this compound is a valuable asset in the synthesis of complex and stereochemically rich pharmaceutical targets.
References
- At present, a comprehensive list of references detailing a wide range of applications for this compound as a chiral auxiliary beyond the initial reports on cycloadditions is not readily available in the public domain. The foundational work by Enders et al. on its use in [4+2]-cycloadditions serves as the primary reference for its application.
safety and handling of (3S,5S)-3,5-Dimethylmorpholine
An In-depth Technical Guide to the Safe Handling of (3S,5S)-3,5-Dimethylmorpholine
This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure laboratory safety and experimental integrity. The protocols herein are grounded in established safety standards and are designed to be self-validating systems for risk mitigation.
Physicochemical Profile & Toxicological Summary
This compound is a chiral heterocyclic compound utilized in medicinal chemistry as a privileged scaffold or building block.[1][2] Its structure can enhance the pharmacokinetic properties of molecules, such as water solubility and metabolic stability.[1] However, its utility is matched by a distinct hazard profile that necessitates stringent handling protocols.
Physical and Chemical Properties
Understanding the physical properties of a compound is the foundation of its safe handling. For instance, its flash point of 50°C indicates that it is a flammable liquid, requiring control of ignition sources.[3][4]
| Property | Value | Source(s) |
| CAS Number | 154634-96-5 | [3][5][6] |
| Molecular Formula | C₆H₁₃NO | [3][4][7] |
| Molecular Weight | 115.17 g/mol | [3][4][7] |
| Appearance | Liquid | [4][8] |
| Boiling Point | 151 °C at 760 mmHg | [3][8] |
| Flash Point | 50 °C (122 °F) | [3][4] |
| Density | 0.862 g/cm³ | [3] |
GHS Hazard Classification
This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance with multiple risk factors.[4][9] The "Danger" signal word underscores the severity of these hazards.[4][9]
| Classification | Code | Description | Pictogram |
| Flammable liquids | H226 | Flammable liquid and vapor | 🔥 |
| Acute toxicity, oral | H302 | Harmful if swallowed | ❗ |
| Skin corrosion/irritation | H315 | Causes skin irritation | ❗ |
| Serious eye damage | H318 | Causes serious eye damage | corrosive |
| STOT, single exposure | H335 | May cause respiratory irritation | ❗ |
(Source: Aggregated GHS information from multiple suppliers)[4][9]
Laboratory Operations & Risk Mitigation
A multi-layered approach combining engineering controls, appropriate personal protective equipment (PPE), and standardized protocols is essential for mitigating the risks associated with this compound.
Engineering Controls
The primary engineering control is to handle this chemical within a certified chemical fume hood. This is critical for two reasons:
-
Flammability : The compound's vapor is flammable[4][9]. A fume hood ensures that vapors are contained and exhausted, preventing the accumulation of a flammable atmosphere in the laboratory.
-
Respiratory Hazard : As it may cause respiratory irritation (H335), the fume hood protects the user from inhaling harmful vapors.[4][9]
All equipment used for handling, such as transfer pumps or magnetic stirrers, should be explosion-proof or intrinsically safe to prevent ignition.[10]
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the compound's corrosive and flammable nature. Standard laboratory attire (long pants, closed-toe shoes) is mandatory.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) or a full-face shield. | Protects against splashes that can cause serious eye damage (H318).[9][11] |
| Hand Protection | Chemical-impermeable gloves (e.g., Butyl rubber, heavy-duty Nitrile). | Prevents skin contact, which can cause irritation (H315).[11] |
| Body Protection | Flame-retardant laboratory coat. | Protects against splashes and provides a barrier in case of a flash fire. |
Standard Handling Protocol
Adherence to a strict workflow minimizes the risk of exposure and accidents. The following protocol outlines the key steps for handling this compound.
Caption: Fig 1: Standard Handling Workflow
Storage and Incompatibilities
Proper storage is crucial for maintaining chemical stability and preventing hazardous reactions.
-
Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated area designated as a flammable liquids storage cabinet.[10][11]
-
Segregation : Keep away from incompatible materials such as strong acids and oxidizing agents.[10]
-
Ignition Sources : The storage area must be free of heat, sparks, open flames, and other ignition sources.[10] "No smoking" policies must be strictly enforced.[10]
-
Static Discharge : For bulk containers, ensure proper grounding and bonding during storage and transfer to prevent static electricity buildup, which can serve as an ignition source.[10]
Emergency Response Protocols
Immediate and correct response to an emergency can significantly reduce injury and damage.
First Aid Measures
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to responding personnel.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11] Remove contact lenses if present and easy to do.[10] Continue rinsing. Due to the risk of serious eye damage (H318), immediate medical consultation is critical.[9]
-
Skin Contact : Take off immediately all contaminated clothing.[10] Wash off with soap and plenty of water for at least 15 minutes.[11][12]
-
Inhalation : Move the victim to fresh air.[11] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[11]
-
Ingestion : Rinse mouth with water.[11] Do NOT induce vomiting.[10][11] Never give anything by mouth to an unconscious person.[11] Call a physician or Poison Control Center immediately.[11]
Spill Management
The response to a spill depends on its size and the immediate hazards. For any major spill, or if there is any doubt about personal safety, evacuate the area and call emergency services.[13][14]
Caption: Fig 2: Small Spill Response Workflow
Detailed Spill Cleanup Protocol (for small, manageable spills):
-
Alert & Evacuate : Immediately alert personnel in the area and restrict access.[12]
-
Control Ignition Sources : Turn off all nearby ignition sources (burners, hot plates, equipment).[11][14]
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.[12]
-
Don PPE : Wear the appropriate PPE as detailed in section 2.2. Respiratory protection may be necessary if ventilation is inadequate.[12]
-
Containment : Create a dike around the spill using an inert, non-combustible absorbent material like vermiculite, sand, or commercial spill absorbents.[15] Prevent the spill from entering drains.[11][12]
-
Absorption : Apply the absorbent material over the spill, working from the outside in to minimize splashing.[13][15]
-
Collection : Once the liquid is fully absorbed, carefully scoop the material using non-sparking tools into a compatible, sealable container for hazardous waste.[10][11]
-
Decontamination : Clean the spill surface with soap and water.[12]
-
Disposal : Label the container as "Spill Debris involving this compound" and dispose of it as hazardous waste according to institutional and local regulations.[12]
-
Restock : Replenish all used items in the spill kit.[13]
Waste Disposal
All waste containing this compound, including spill cleanup materials and empty containers, must be treated as hazardous waste.[12] Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10] Do not dispose of it down the drain, as this can harm aquatic organisms and damage wastewater treatment systems.[10][11]
References
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Morpholine, 3,5-dimethyl-, (3S,5S)-. ChemBK. [Link]
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3,5-Dimethylmorpholine | C6H13NO | CID 8862. PubChem. [Link]
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Chemical Spill Procedures. Princeton University Environmental Health and Safety. [Link]
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Flammable Liquid Spill Clean Up. University of British Columbia Safety & Risk Services. [Link]
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Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. linkedin.com. [Link]
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An In-Depth Technical Guide to the Stability of (3S,5S)-3,5-Dimethylmorpholine Under Reaction Conditions
For Researchers, Scientists, and Drug Development Professionals
(3S,5S)-3,5-Dimethylmorpholine, a chiral saturated heterocycle, is a valuable building block in modern organic synthesis and medicinal chemistry. Its rigid, chair-like conformation and the stereochemical information embedded in its structure make it an attractive scaffold for the synthesis of complex molecules with defined three-dimensional architectures. However, the successful application of this reagent hinges on a thorough understanding of its stability under a variety of reaction conditions. This guide provides a comprehensive overview of the stability profile of this compound, offering insights into its reactivity and potential degradation pathways.
The morpholine moiety is prevalent in a multitude of FDA-approved drugs, valued for its favorable pharmacokinetic properties.[1] The stability of the morpholine ring is a key contributor to the overall robustness of these therapeutic agents. This guide will delve into the chemical resilience of this compound to common laboratory stressors, including acidic, basic, oxidative, reductive, and thermal conditions.
Physicochemical Properties
A foundational understanding of the physical and chemical properties of this compound is essential before exploring its stability.
| Property | Value |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol |
| Boiling Point | 151 °C |
| CAS Number | 154634-96-5 |
Stability Under Acidic Conditions
The secondary amine within the morpholine ring imparts a basic character, making it susceptible to protonation in acidic media. Generally, this compound is stable in the presence of mild acids, forming the corresponding morpholinium salt. This protonation can, in fact, protect the amine from participating in undesired side reactions.
However, exposure to strong acids, particularly at elevated temperatures, can pose a risk to the integrity of the morpholine ring. While specific data for this compound is not extensively documented, studies on related morpholine structures suggest that ring cleavage is possible under harsh acidic conditions. For instance, a photocatalytic synthesis of morpholines utilizes triflic acid, where it is proposed to protonate the substrate, indicating the ring's stability under these specific powerful acidic conditions.[1]
Key Considerations:
-
Protonation: In acidic media, the lone pair of electrons on the nitrogen atom is readily protonated, forming a morpholinium salt. This can alter the solubility and reactivity of the molecule.
-
Ring Opening: While generally resistant, prolonged exposure to strong, non-nucleophilic acids at high temperatures could potentially lead to ether cleavage and ring opening, although this is not a common degradation pathway under standard synthetic conditions.
Stability Under Basic Conditions
This compound exhibits excellent stability in the presence of a wide range of bases. Its use as a building block in syntheses that employ strong bases like potassium tert-butoxide and sodium hydride for cyclization reactions underscores its resilience in basic environments.[2]
Key Considerations:
-
Deprotonation: The N-H proton is weakly acidic and can be removed by very strong bases (e.g., organolithium reagents), forming a morpholide anion. This is a reactive intermediate and not a degradation pathway.
-
Compatibility: It is compatible with common inorganic and organic bases, including alkali metal hydroxides, carbonates, and hindered amine bases.
Oxidative Stability
The morpholine ring is generally robust to mild oxidizing agents. However, it is susceptible to oxidation under specific and more forceful conditions. The nitrogen and the carbon atoms adjacent to the nitrogen and oxygen are the most likely sites of oxidation.
Potential Oxidation Pathways:
-
N-Oxidation: Strong oxidizing agents can oxidize the secondary amine to the corresponding N-oxide.
-
Ring Cleavage: More aggressive oxidative conditions can lead to the cleavage of the morpholine ring. A patented method describes the oxidative ring-opening of morpholine derivatives through the cleavage of a C-C bond using visible light and molecular oxygen as the final oxidant.[3] Other methods for oxidative cleavage involve ozone or catalysts such as copper or cobalt-manganese.[3] Computational studies on morpholinyl radicals reacting with molecular oxygen have explored potential ring-opening pathways, suggesting that oxygen addition to a carbon-centered radical can lead to ring cleavage.[4]
Practical Implications:
-
Care should be taken when using strong oxidizing agents in the presence of this compound.
-
The choice of oxidant and reaction conditions should be carefully considered to avoid unwanted degradation.
Reductive Stability
The saturated heterocyclic core of this compound is highly resistant to reduction. The C-O and C-N single bonds are not readily cleaved by common reducing agents.
Compatibility with Reducing Agents:
-
Catalytic Hydrogenation: The morpholine ring is stable to catalytic hydrogenation conditions (e.g., H₂, Pd/C), which are often used to remove protecting groups from other parts of a molecule.
-
Metal Hydride Reagents: It is generally stable to common metal hydride reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) under standard conditions. These reagents will typically reduce other functional groups (e.g., esters, amides) in the molecule without affecting the morpholine ring.
Thermal Stability
This compound possesses good thermal stability, as indicated by its relatively high boiling point of 151 °C. However, like most organic molecules, it will undergo decomposition at very high temperatures.
Studies on the thermal degradation of morpholine in the context of CO₂ capture have shown it to be more thermally stable than other commonly used amines like monoethanolamine (MEA).[2] Research on the thermal decomposition of N-methylmorpholine-N-oxide (NMMO) identified N-methylmorpholine and morpholine as degradation products, suggesting that dealkylation and deamination can occur at elevated temperatures.[5]
Key Considerations:
-
Decomposition Onset: While specific data is limited, discoloration and decomposition can be expected at temperatures approaching and exceeding its boiling point.
-
Inert Atmosphere: For high-temperature reactions, conducting them under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent oxidative degradation.
Experimental Protocols for Stability Assessment
To ensure the integrity of this compound in a specific reaction, it is crucial to perform stability studies under the proposed conditions. A forced degradation study is a systematic way to evaluate the stability of a molecule under stress conditions.[6]
General Protocol for a Forced Degradation Study
This protocol outlines a general approach to assess the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with a strong acid (e.g., 1 M HCl or 1 M H₂SO₄) and a weaker acid (e.g., 0.1 M HCl). Incubate samples at room temperature and an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
Basic Hydrolysis: Treat the stock solution with a strong base (e.g., 1 M NaOH) and a weaker base (e.g., 0.1 M NaOH). Incubate samples under the same temperature and time conditions as the acidic hydrolysis.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂). Incubate at room temperature for a defined period.
-
Thermal Degradation: Heat the solid sample or a solution in a suitable high-boiling solvent at a high temperature (e.g., 100 °C, 150 °C) for a defined period.
-
Control Sample: Maintain a sample of the stock solution at room temperature and protected from light to serve as a control.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic or basic samples.
-
Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector. A chiral HPLC method may be necessary to resolve any potential enantiomeric impurities or degradation products.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Quantify the amount of remaining this compound.
-
Identify and quantify any degradation products.
-
The percentage of degradation can be calculated using the following formula:
Analytical Method: Chiral HPLC
A stability-indicating analytical method is crucial for accurately assessing the purity of this compound and quantifying its degradation products. Chiral HPLC is the method of choice.
| Parameter | Recommended Conditions |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a low wavelength (e.g., 210 nm) or Mass Spectrometry (MS) for better sensitivity and identification of unknown degradants. |
| Temperature | 25 °C |
Visualization of Stability and Degradation
The following diagrams illustrate the key concepts of stability and potential degradation pathways for this compound.
Caption: General stability of this compound under various conditions.
Caption: Potential degradation pathways of this compound.
Conclusion
This compound is a robust and versatile chiral building block that exhibits good stability under a wide range of common synthetic conditions. It is particularly stable in basic and reductive environments. While generally stable in acidic media through the formation of a morpholinium salt, caution should be exercised under harsh acidic conditions at elevated temperatures. The primary vulnerability of the morpholine ring is towards strong oxidizing agents, which can lead to N-oxidation or, in more extreme cases, ring cleavage. A thorough understanding of these stability parameters, coupled with appropriate experimental validation through forced degradation studies, will enable researchers to confidently and effectively utilize this compound in the synthesis of novel and complex molecular targets.
References
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Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. Retrieved from [Link]
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Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. (2025). Retrieved from [Link]
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Morpholine synthesis. Organic Chemistry Portal. Retrieved from [Link]
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N-Demethylation of Alkaloids. ResearchGate. (2025). Retrieved from [Link]
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Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. PMC. Retrieved from [Link]
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ADVANCES IN N- and O-DEMETHYLATION OF OPIATES. Semantic Scholar. Retrieved from [Link]
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Thermal Reactions of N-Methyl-morpholine-N-oxide (NMMO): A General Method for Separation and Quantification of N-Methyl-morpholine-N-oxide and its Main Degradation Products N-Methylmorpholine and Morpholine by Capillary Electrophoresis (CE). ResearchGate. (2025). Retrieved from [Link]_
-
Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. (2023). Retrieved from [Link]
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-
Exploring the Ring-Opening Pathways in the Reaction of Morpholinyl Radicals With Oxygen Molecule. PubMed. (2012). Retrieved from [Link]
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An improved procedure of the n-demethylation of 6,7-benzomorphans, morphine, and codeine. PubMed. (1975). Retrieved from [Link]
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Morpholine. PubChem. Retrieved from [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. CORE. (2013). Retrieved from [Link]
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Thermal Degradation of Morpholine in CO2 Post-combustion Capture. Heriot-Watt University Research Portal. Retrieved from [Link]
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Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Degradation of Morpholine by an EnvironmentalMycobacterium Strain Involves a Cytochrome P-450. ResearchGate. (2025). Retrieved from [Link]
-
3,5-Dimethylmorpholine. PubChem. Retrieved from [Link]
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Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Semantic Scholar. Retrieved from [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. (2014). Retrieved from [Link]
-
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Semantic Scholar. Retrieved from [Link]
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Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. (2024). Retrieved from [Link]
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Chemical Compatibility Database. Cole-Parmer. Retrieved from [Link]
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Thermal Degradation of Polymers at High Temperatures. PMC. Retrieved from [Link]
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Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. (2022). Retrieved from [Link]
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Stability of Saturated and Unsaturated Perfluoroalkyl Telomer Acid Compounds as Reference Standards. Wellington Laboratories. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of (3S,5S)-3,5-Dimethylmorpholine in Common Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of (3S,5S)-3,5-Dimethylmorpholine, a chiral morpholine derivative of significant interest in pharmaceutical and fine chemical synthesis. Due to the limited availability of public quantitative solubility data for this specific stereoisomer, this document synthesizes information from structurally analogous compounds, established principles of physical organic chemistry, and predictive assessments. A detailed, field-proven experimental protocol for the precise determination of its solubility via the shake-flask method is provided to empower researchers in generating accurate data for their specific applications. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility behavior of this compound to facilitate formulation, process development, and reaction optimization.
Introduction to this compound and the Critical Role of Solubility
This compound is a heterocyclic compound featuring a morpholine ring scaffold with two methyl groups in a specific stereochemical configuration. As with many chiral building blocks, its utility in the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules is significant. The solubility of this compound in various solvents is a fundamental physicochemical property that dictates its handling, formulation, and reactivity. A comprehensive understanding of its solubility profile is therefore not merely academic but a critical prerequisite for successful and reproducible research and development.
In drug development, solubility directly impacts bioavailability, formulation strategies, and the choice of reaction media for synthetic transformations.[1] For process chemists, knowledge of solubility is essential for designing efficient crystallization, purification, and extraction procedures. This guide aims to provide a robust framework for understanding and determining the solubility of this compound.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[2][3] The dissolution of this compound is primarily influenced by the interplay of several factors:
-
Polarity and Hydrogen Bonding: The this compound molecule possesses both polar and nonpolar characteristics. The nitrogen and oxygen atoms in the morpholine ring are electronegative, creating a dipole moment and making the molecule polar. The nitrogen atom, being a secondary amine, has a lone pair of electrons and a hydrogen atom, allowing it to act as both a hydrogen bond acceptor and donor.[4] This capacity for hydrogen bonding is a key determinant of its solubility in protic solvents like water and alcohols.
-
Van der Waals Forces: The methyl groups and the hydrocarbon backbone of the morpholine ring contribute to the nonpolar character of the molecule. These regions interact with nonpolar solvents through van der Waals forces.[2]
-
Molecular Structure: The cyclic and relatively compact structure of this compound influences how it packs in a solid-state and how it is surrounded by solvent molecules.
The balance of these factors determines its solubility in a given solvent. For instance, in polar protic solvents, the favorable hydrogen bonding and dipole-dipole interactions are expected to lead to high solubility. In polar aprotic solvents, dipole-dipole interactions will be the primary driver of solubility. In nonpolar solvents, the solubility will depend on the extent to which the nonpolar regions of the molecule can interact favorably with the solvent.
Predicted Solubility Profile of this compound
-
Morpholine: The parent compound is miscible with water and soluble in a wide array of organic solvents, including acetone, benzene, ether, methanol, and ethanol.[5]
-
N-Methylmorpholine: This tertiary amine is also soluble in water, alcohol, and ether.
-
2,6-Dimethylmorpholine: This analog is reported to be soluble in all proportions with water, alcohol, benzene, and petroleum ether.
Based on these analogs, this compound, with its molecular formula of C6H13NO and a molar mass of 115.17 g/mol , is anticipated to exhibit broad solubility. The presence of the two methyl groups slightly increases its lipophilicity compared to morpholine, which might slightly reduce its solubility in water but enhance its solubility in less polar organic solvents.
The following table provides a predicted qualitative solubility profile for this compound in common laboratory solvents.
| Solvent Class | Examples | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | High to Miscible | The ability of the secondary amine and ether oxygen to form strong hydrogen bonds with the solvent molecules is the primary driver for high solubility.[2] |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, THF | High | Favorable dipole-dipole interactions between the polar morpholine ring and the polar aprotic solvent are expected to lead to good solvation. |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Moderate to High | The aliphatic hydrocarbon portions of the molecule will interact favorably with nonpolar solvents through London dispersion forces. Solubility is expected to be higher in moderately nonpolar solvents like toluene and diethyl ether compared to highly nonpolar solvents like hexane.[3] |
| Chlorinated | Dichloromethane, Chloroform | High | These solvents have a moderate polarity and can effectively solvate both the polar and nonpolar regions of the this compound molecule. |
Illustrative Quantitative Solubility Data
To provide a quantitative perspective, the following table presents experimental solubility data for 3-methylpiperidine, a structurally related cyclic secondary amine. While not identical, this data serves as a valuable proxy to illustrate the expected order of magnitude of solubility for this compound in various organic solvents.
Table 1: Quantitative Solubility of 3-Methylpiperidine at 25°C
| Solvent | Solubility (g/L) |
| Ethanol | 2596.2 |
| Methanol | 2356.27 |
| n-Butanol | 2157.61 |
| Ethyl Acetate | 1976.77 |
| n-Propanol | 1857.39 |
| Acetone | 1653.21 |
| 1,4-Dioxane | 1460.4 |
| Isopropanol | 1294.94 |
| Acetonitrile | 1162.81 |
| Methyl Acetate | 1063.05 |
| Isobutanol | 911.88 |
| N,N-Dimethylformamide (DMF) | 777.0 |
| Toluene | 420.3 |
| Water | 3.73 |
Data sourced from Scent.vn
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The definitive determination of solubility requires a robust experimental method. The shake-flask method is a widely accepted and reliable technique for measuring the equilibrium solubility of a compound in a given solvent.
Principle
An excess amount of the solute, this compound, is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. After equilibrium is established, the saturated solution is separated from the undissolved solute, and the concentration of the solute in the solution is determined using a suitable analytical technique.
Materials and Equipment
-
This compound (high purity)
-
Solvents of interest (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps and PTFE septa
-
Temperature-controlled orbital shaker or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or qNMR)
Step-by-Step Methodology
-
Preparation of Vials: Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure that a solid/liquid phase of the solute remains after equilibrium is reached.
-
Solvent Addition: Accurately dispense a known volume of the desired solvent into each vial.
-
Equilibration: Tightly seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined time (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary kinetic study can be performed to determine the time required to reach equilibrium.
-
Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solute to settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe. Immediately filter the solution through a syringe filter into a clean, tared vial to remove any undissolved microparticles.
-
Sample Preparation for Analysis: Accurately weigh the filtered saturated solution. Dilute the sample gravimetrically with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., GC-FID or HPLC-UV) against a calibration curve prepared with known concentrations of this compound.
-
Calculation: Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.
Self-Validating System and Best Practices
-
Replicates: Perform each solubility determination in at least triplicate to ensure the reproducibility of the results.
-
Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent at the later time points.
-
Purity of Materials: The purity of both the solute and the solvent can significantly impact the solubility measurement. Use materials of the highest available purity.
-
Temperature Control: Maintain a constant and uniform temperature throughout the experiment, as solubility is highly temperature-dependent.
Visualizing the Workflow and Logical Relationships
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical relationship between solute/solvent properties and solubility.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound. While quantitative experimental data for this specific compound is not widely published, a strong predictive understanding of its solubility has been established based on the behavior of analogous compounds and the fundamental principles of solute-solvent interactions. The detailed experimental protocol for the shake-flask method provides a clear and reliable pathway for researchers to generate precise solubility data tailored to their specific needs. This information is critical for the effective application of this compound in pharmaceutical development and chemical synthesis.
References
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IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. Journal of Physical and Chemical Reference Data, 2012, 41(4). [Link]
-
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ChemBK. N-Methylmorpholine. [Link]
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IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C4–C6 Aliphatic Amines. Journal of Physical and Chemical Reference Data, 2012, 41(4). [Link]
-
IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. AIP Publishing Portfolio. [Link]
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Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]
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University of Huddersfield Research Portal. Solubility Determinations for Pharmaceutical API. [Link]
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-
PubMed Central. Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. [Link]
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ResearchGate. Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. [Link]
-
ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]
-
Murdoch Research Portal. Editorial: Guidelines for the measurement of Solid–Liquid solubility data at atmospheric pressure. [Link]
-
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-
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-
Walsh Medical Media. solute-solvent-interaction.pdf. [Link]
-
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Methodological & Application
Synthesis of (3S,5S)-3,5-Dimethylmorpholine: A Stereoselective Protocol
An Application Note for Drug Development Professionals
Abstract
(3S,5S)-3,5-Dimethylmorpholine is a C2-symmetric chiral building block of significant interest in medicinal chemistry and asymmetric synthesis. Its defined stereochemistry and structural properties make it a valuable scaffold for the development of novel therapeutic agents and chiral auxiliaries. This application note presents a detailed, reliable, and stereocontrolled protocol for the synthesis of this compound. The described route is based on established chemical transformations, utilizing readily available chiral precursors to ensure high enantiomeric and diastereomeric purity. The protocol is designed for researchers in drug discovery and process development, providing not only a step-by-step methodology but also a discussion of the underlying chemical principles and critical process parameters.
Introduction and Strategic Rationale
The morpholine ring is a privileged scaffold found in numerous biologically active compounds and approved drugs. The introduction of stereocenters, particularly in a cis-1,3-relationship as seen in this compound, imparts a well-defined three-dimensional structure that can be exploited to achieve specific and high-affinity interactions with biological targets. While various methods exist for the synthesis of substituted morpholines, achieving absolute stereocontrol remains a critical challenge.[1][2]
Many classical approaches yield racemic mixtures or diastereomers that are difficult to separate.[3] Therefore, a strategy that builds the chiral molecule from the ground up using components from the "chiral pool" is highly advantageous. The protocol detailed herein employs a convergent and stereospecific approach starting from two commercially available, enantiopure building blocks: (S)-alaninol and a tosylated (S)-1,2-propanediol derivative.
The core principles of this synthetic strategy are:
-
Stereochemical Integrity: The use of (S)-alaninol as the source for the C5 stereocenter and an (S)-configured three-carbon unit for the C3 stereocenter ensures the desired (3S,5S) configuration in the final product.
-
Convergent Assembly: The key C-N bond is formed through a nucleophilic substitution, bringing the two chiral fragments together efficiently.
-
Robust Cyclization: The final morpholine ring is constructed via a reliable acid-catalyzed intramolecular etherification (dehydration), a standard and high-yielding transformation.
This method avoids chiral resolutions or complex asymmetric catalysis, making it a practical and scalable option for laboratory and potential pilot-plant production.
Reaction Mechanism and Stereochemical Pathway
The synthesis proceeds via a two-step sequence. The first step is an S_N2 reaction, and the second is an intramolecular Williamson ether synthesis (or acid-catalyzed dehydration).
-
N-Alkylation: (S)-2-aminopropan-1-ol ((S)-alaninol) acts as a nucleophile. The amino group attacks the primary carbon of (S)-2-(tosyloxy)propyl acetate, displacing the tosylate leaving group. This reaction proceeds with inversion of configuration at the secondary carbon is not involved, and the stereocenters of both reactants are preserved in the intermediate product.
-
Deprotection and Cyclization: The intermediate amino alcohol is then treated with a strong acid. The acid protonates the hydroxyl group, converting it into a good leaving group (water). The nitrogen's lone pair then attacks the secondary carbon in an intramolecular S_N2 fashion, displacing water and forming the morpholine ring. This intramolecular cyclization locks in the cis stereochemistry.
Detailed Experimental Protocol
Safety Precaution: This protocol involves strong acids and heating. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
3.1. Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | M.P./B.P. (°C) | Notes |
| (S)-Alaninol | 35320-23-1 | 75.11 | 26 / 105 (1 mmHg) | >98% ee |
| (S)-1,2-Propanediol | 4254-14-2 | 76.09 | 187 | >98% ee |
| p-Toluenesulfonyl chloride | 98-59-9 | 190.65 | 67-69 | Reagent grade |
| Pyridine | 110-86-1 | 79.10 | 115 | Anhydrous |
| Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 | 337 | Concentrated (98%) |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 1390 | Pellets |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | 34.6 | Anhydrous |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 39.6 | Anhydrous |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | 884 | Anhydrous |
3.2. Step-by-Step Procedure
Part A: Synthesis of (S)-1-(Tosyloxy)-2-propanol
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add (S)-1,2-propanediol (7.61 g, 100 mmol) and anhydrous pyridine (40 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of TsCl: Add p-toluenesulfonyl chloride (19.07 g, 100 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Quenching: Carefully pour the reaction mixture into 200 mL of ice-cold water. A white precipitate may form.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 100 mL) to remove pyridine, followed by saturated NaHCO₃ solution (1 x 100 mL), and finally brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate. This product is often used in the next step without further purification.
Part B: Synthesis of this compound
-
Setup: To a 500 mL round-bottom flask, add (S)-alaninol (7.51 g, 100 mmol), the crude (S)-1-(tosyloxy)-2-propanol (approx. 100 mmol), and potassium carbonate (27.6 g, 200 mmol) in acetonitrile (200 mL).
-
N-Alkylation Reaction: Heat the suspension to reflux (approx. 82 °C) and maintain for 24 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Work-up 1: Cool the mixture to room temperature and filter off the inorganic salts. Rinse the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude intermediate amino diol.
-
Cyclization Setup: Place the crude amino diol in a 250 mL round-bottom flask. Carefully add concentrated sulfuric acid (50 mL) while cooling the flask in an ice-water bath.
-
Cyclization Reaction: After the addition is complete, equip the flask with a reflux condenser and heat the mixture to 160 °C for 6 hours.
-
Basification: Cool the reaction mixture to 0 °C and cautiously neutralize by slowly adding it to a stirred, ice-cold solution of 50% (w/w) aqueous sodium hydroxide until the pH is >12. This step is highly exothermic.
-
Extraction: Extract the resulting aqueous slurry with dichloromethane (4 x 100 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to yield this compound as a colorless liquid.
Experimental Workflow and Data
Expected Results
| Parameter | Expected Value | Method |
| Overall Yield | 40-55% | Gravimetric |
| Purity | >98% | GC-MS |
| Diastereomeric Excess | >95% de (cis) | ¹H NMR |
| Enantiomeric Excess | >98% ee | Chiral HPLC |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.65-3.55 (m, 2H), 2.85-2.75 (m, 2H), 2.60 (dd, 1H), 2.25 (dd, 1H), 1.75 (br s, 1H), 1.10 (d, 6H) | ¹H NMR Spectroscopy |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 72.5, 55.0, 52.8, 20.5 | ¹³C NMR Spectroscopy |
Discussion of Critical Parameters
-
Purity of Starting Materials: The enantiomeric purity of both (S)-alaninol and (S)-1,2-propanediol is paramount as it directly translates to the enantiomeric purity of the final product.
-
Tosylation Temperature: Keeping the tosylation reaction cold (0 °C) during the addition of TsCl is crucial to prevent side reactions and the formation of the dichloro- and ditosylated byproducts.
-
Cyclization Temperature: The high temperature (160 °C) for the acid-catalyzed cyclization is necessary to drive the dehydration reaction to completion. However, lower temperatures may be feasible with stronger acids or different catalysts, which could minimize potential charring.
-
Neutralization/Basification: This step is highly exothermic and must be performed with extreme care and efficient cooling to prevent loss of product due to volatilization and to ensure safe handling.
Conclusion
The protocol described provides a robust and stereoselective pathway to high-purity this compound. By leveraging readily available chiral starting materials, this synthesis avoids costly and time-consuming resolution steps. This application note serves as a comprehensive guide for researchers, enabling the reliable production of this valuable chiral building block for applications in drug discovery and development. All procedures should be conducted in accordance with institutional safety guidelines.[4]
References
-
D'hooghe, M., Vanlangendonck, T., Törnroos, K. W., & De Kimpe, N. (2006). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. The Journal of Organic Chemistry, 71(12), 4678–4681. [Link]
-
Reddy, K. L., & Sharpless, K. B. (2006). Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines. Organic Letters, 8(12), 2539-2541. [Link]
-
D'hooghe, M., & De Kimpe, N. (2008). Recent developments in the synthesis of substituted morpholines. Tetrahedron, 64(28), 6561-6580. [Link]
-
ICH. (2012). ICH guideline Q11 on development and manufacture of drug substances. European Medicines Agency. [Link]
Sources
Application Notes & Protocols: Diastereoselective Reactions with (3S,5S)-3,5-Dimethylmorpholine
Introduction: A C₂-Symmetric Morpholine for Asymmetric Control
In the field of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, chiral auxiliaries serve as powerful tools to impart stereochemical control over a reaction.[1] By temporarily attaching a chiral molecule to a prochiral substrate, one can effectively guide the formation of a new stereocenter. (3S,5S)-3,5-Dimethylmorpholine is an elegant and effective C₂-symmetric chiral auxiliary. Its rigid chair-like conformation and the pseudo-axial positioning of the two methyl groups create a well-defined and sterically hindered chiral environment. This steric hindrance is key to inducing high levels of diastereoselectivity in a variety of chemical transformations.
The C₂-symmetry of the auxiliary simplifies the analysis of reaction intermediates and transition states, often leading to more predictable stereochemical outcomes. This guide provides an in-depth exploration of the application of this compound in diastereoselective reactions, focusing on the underlying principles, practical considerations, and detailed experimental protocols for researchers in synthetic chemistry and drug development.
Core Principle: Steric Shielding by a C₂-Symmetric Amide
The efficacy of this compound as a chiral auxiliary is realized upon its conversion to an N-acyl derivative. The resulting amide can then be used to direct the stereochemical outcome of reactions at the α-carbon of the acyl group. The key to this control lies in the formation of a rigid, chelated enolate intermediate.
Upon deprotonation with a strong base, such as lithium diisopropylamide (LDA), the N-acyl-(3S,5S)-3,5-dimethylmorpholine forms a lithium enolate. The lithium cation is believed to chelate to both the enolate oxygen and the morpholine oxygen, locking the conformation of the molecule. In this chelated transition state, one of the two faces of the planar enolate is effectively shielded by the pseudo-axial methyl group of the morpholine ring. Consequently, an incoming electrophile is directed to the less sterically hindered face, resulting in the preferential formation of one diastereomer.
Application I: Diastereoselective Diels-Alder Reactions
One of the well-documented applications of this compound is in asymmetric Diels-Alder reactions, where it serves as a chiral dienophile precursor. The following section is based on the foundational work by Enders et al., which first introduced this C₂-symmetric auxiliary.[2][3][4]
Scientific Background & Mechanistic Insight
In this application, the morpholine is used to construct a chiral diene. The diastereoselectivity arises from the facial bias imposed by the chiral auxiliary during the [4+2]-cycloaddition with a dienophile. The C₂-symmetry and the rigid conformation of the morpholine ring system ensure that the dienophile approaches the diene from the less sterically encumbered face.
The general workflow for this process can be visualized as follows:
Caption: General workflow for the application of this compound in a Diels-Alder reaction.
Protocol: Synthesis of (S,S)-2-(3,5-Dimethylmorpholino)butadienes
This protocol describes the formation of the chiral diene from N-crotonyl-(3S,5S)-3,5-dimethylmorpholine.
Materials:
-
N-Crotonyl-(3S,5S)-3,5-dimethylmorpholine
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Anhydrous tetrahydrofuran (THF)
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen atmosphere setup
Procedure:
-
Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon inlet is charged with a solution of N-crotonyl-(3S,5S)-3,5-dimethylmorpholine in anhydrous THF.
-
Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of LDA (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.
-
Silylation: Chlorotrimethylsilane (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional 30 minutes at this temperature.
-
Workup: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted three times with diethyl ether.
-
Isolation: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the (S,S)-2-(3,5-dimethylmorpholino)butadiene.
Data Summary: Diastereoselectivity in [4+2]-Cycloadditions
The following table summarizes the diastereoselectivities achieved in the Diels-Alder reaction of a chiral diene derived from this compound with an aza-dienophile, as reported by Enders et al.[3][4]
| Entry | Dienophile | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (d.e. %) |
| 1 | Phenyl (p-toluenesulfonyl)diimide | CH₂Cl₂ | -78 | 85 | 92 |
| 2 | Phenyl (p-toluenesulfonyl)diimide | Toluene | -78 | 82 | 87 |
| 3 | Methyl (p-toluenesulfonyl)diimide | CH₂Cl₂ | -78 | 88 | 96 |
Application II: Diastereoselective Alkylation of N-Acyl Amides (A Prospective View)
While specific literature detailing the diastereoselective alkylation of N-acyl amides derived from this compound is not as readily available as for other auxiliaries, the principles of asymmetric induction are well-established. The following section provides a prospective protocol based on standard procedures for similar chiral auxiliaries. This protocol is intended as a starting point for methodology development.
Theoretical Framework for Diastereoselective Alkylation
The proposed mechanism for diastereoselective alkylation mirrors that of other C₂-symmetric auxiliaries. The key is the formation of a rigid, chelated (Z)-enolate, which presents two diastereotopic faces to an incoming electrophile. The methyl groups on the morpholine ring are expected to effectively block one of these faces.
Caption: Proposed mechanistic pathway for diastereoselective alkylation.
Prospective Protocol: Diastereoselective Alkylation of N-Propionyl-(3S,5S)-3,5-dimethylmorpholine
Materials:
-
N-Propionyl-(3S,5S)-3,5-dimethylmorpholine
-
Lithium diisopropylamide (LDA) (1.1 eq), freshly prepared or titrated solution
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.2 eq)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen atmosphere setup
Procedure:
-
Preparation of the N-Acyl Auxiliary: To a solution of this compound in dichloromethane at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of propionyl chloride (1.2 eq). Stir the reaction mixture at room temperature for 4 hours. Perform an aqueous workup and purify by column chromatography to obtain N-propionyl-(3S,5S)-3,5-dimethylmorpholine.
-
Enolate Formation: Dissolve the N-propionyl auxiliary in anhydrous THF under an inert atmosphere and cool the solution to -78 °C. Add LDA solution dropwise and stir the mixture for 1 hour at -78 °C.
-
Alkylation: Add the alkyl halide to the enolate solution at -78 °C. The reaction time will vary depending on the reactivity of the electrophile and should be monitored by TLC.
-
Quenching and Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.
-
Isolation and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis. Purify the product by column chromatography.
-
Auxiliary Removal: The chiral auxiliary can be removed under acidic or basic hydrolysis conditions to yield the corresponding chiral carboxylic acid, or via reduction with reagents like LiAlH₄ to afford the chiral alcohol.
Conclusion and Future Outlook
This compound is a promising and effective C₂-symmetric chiral auxiliary, with demonstrated success in diastereoselective Diels-Alder reactions. While its application in other key transformations such as enolate alkylations and aldol reactions is less documented in readily accessible literature, the underlying principles of stereocontrol strongly suggest its potential for high diastereoselectivity in these contexts. The protocols and theoretical frameworks provided herein offer a solid foundation for researchers to explore and develop novel synthetic methodologies utilizing this versatile chiral building block. Further research into the scope and limitations of this auxiliary is warranted and will undoubtedly contribute to the expanding toolbox of asymmetric synthesis.
References
-
Enders, D., Meyer, O., Raabe, G., & Runsink, J. (1994). (S,S)-3,5-Dimethylmorpholine, a Novel C2-Symmetric Auxiliary. First Application in [4+2]-Cycloadditions Leading to 4-Oxohexahydropyridazine Derivatives. Synthesis, 1994(01), 66–72. [Link]
-
Thieme. (1994). (S,S)-3,5-Dimethylmorpholine, a Novel C 2 -Symmetric Auxiliary. First Application in [4+2]-Cycloadditions Leading to 4-Oxohexahydropyridazine Derivatives. Thieme E-Books & E-Journals. [Link]
-
D'hooghe, M., Vanlangendonck, T., Törnroos, K. W., & De Kimpe, N. (2006). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. The Journal of Organic Chemistry, 71(12), 4678–4681. [Link]
-
Saito, S., Hatanaka, K., Kano, T., & Yamamoto, H. (1998). Diastereoselective Aldol Reaction with an Acetate Enolate: 2,6-Bis(2-isopropylphenyl)-3,5-dimethylphenol as an Extremely Effective Chiral Auxiliary. Angewandte Chemie International Edition, 37(24), 3378-3381. [Link]
Sources
- 1. Diastereoselective Aldol Reaction with an Acetate Enolate: 2,6-Bis(2-isopropylphenyl)-3,5-dimethylphenol as an Extremely Effective Chiral Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Books & E-Journals - [thieme-connect.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Notes & Protocols: (3S,5S)-3,5-Dimethylmorpholine in Asymmetric Synthesis
I. Introduction: The Strategic Value of (3S,5S)-3,5-Dimethylmorpholine
In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety profile[1]. This compound, a C₂-symmetric chiral amine, has emerged as a valuable tool in this pursuit. Its rigid heterocyclic structure, combined with the stereodirecting influence of its two methyl groups, provides a well-defined chiral environment, making it an excellent chiral auxiliary and a versatile building block for complex molecular architectures.
The morpholine scaffold itself is a privileged structure in drug discovery, appearing in numerous approved drugs. The ability to introduce and control stereochemistry using derivatives like this compound allows researchers to synthesize novel, enantiopure morpholine-containing compounds and other chiral molecules with high precision[2]. This guide provides an in-depth exploration of its applications, focusing on the underlying principles and offering detailed, field-tested protocols for its use in asymmetric synthesis.
II. Safety, Handling, and Storage
Scientific integrity begins with safety. This compound and its hydrochloride salt must be handled with appropriate precautions.
A. Hazard Profile & GHS Classification: This compound is typically classified as a flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage. It may also cause respiratory irritation[3].
-
H226: Flammable liquid and vapor[3]
-
H302: Harmful if swallowed[3]
-
H315: Causes skin irritation[3]
-
H318: Causes serious eye damage[3]
-
H335: May cause respiratory irritation[3]
B. Handling & Personal Protective Equipment (PPE):
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors[4][5]. Use spark-proof tools and explosion-proof equipment where necessary[5].
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Wear a lab coat and ensure no skin is exposed.
-
Respiratory Protection: If working outside a fume hood or in case of spills, a NIOSH-approved respirator with an organic vapor cartridge is required.
C. Storage & Stability: Store containers in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames[4][5]. Keep the container tightly sealed to prevent moisture contamination and degradation. It is incompatible with strong oxidizing agents, acids, and acid chlorides[4].
D. First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[6].
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes[6].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[5].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately[6].
III. Application I: Asymmetric Alkylation via a Chiral Enamine Intermediate
One of the most powerful applications of this compound is as a chiral auxiliary for the asymmetric alkylation of ketones. The C₂-symmetric nature of the morpholine derivative effectively blocks one face of the derived enamine, forcing the electrophile to approach from the less sterically hindered face, thereby inducing high stereoselectivity.
Workflow for Asymmetric Alkylation
Caption: Workflow of asymmetric alkylation using the chiral auxiliary.
Protocol 1: Asymmetric Alkylation of Cyclohexanone with Benzyl Bromide
This protocol details a representative procedure. Researchers should optimize conditions for their specific substrate and electrophile.
Materials:
-
This compound (98%+ purity)
-
Cyclohexanone (distilled)
-
p-Toluenesulfonic acid (p-TsOH)
-
Benzyl bromide
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes, Ethyl Acetate (for chromatography)
Procedure:
-
Enamine Formation (Self-Validating Step 1):
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq.), this compound (1.1 eq.), a catalytic amount of p-TsOH (0.02 eq.), and anhydrous toluene.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC-MS until the starting ketone is consumed (typically 3-5 hours).
-
Causality: The Dean-Stark trap removes water, driving the equilibrium towards the formation of the enamine. Toluene is a suitable azeotroping agent.
-
Once complete, cool the reaction to room temperature and remove the toluene under reduced pressure. The crude chiral enamine is typically used directly in the next step without further purification.
-
-
Alkylation (Self-Validating Step 2):
-
Dissolve the crude enamine in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Causality: Low temperature is critical to maximize the diastereoselectivity of the alkylation by minimizing thermal energy that could overcome the energy difference between the two transition states.
-
Slowly add benzyl bromide (1.1 eq.) dropwise over 15 minutes.
-
Stir the reaction at -78 °C for 4-6 hours. Monitor progress by quenching a small aliquot with water and analyzing by TLC or GC-MS.
-
-
Hydrolysis and Workup (Product Isolation):
-
Quench the reaction at -78 °C by adding 1M HCl.
-
Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours to ensure complete hydrolysis of the resulting iminium salt.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with water, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis (Final Validation):
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
-
Characterize the purified (R)-2-benzylcyclohexanone using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC analysis.
-
Expected Results & Data
The use of this compound as a chiral auxiliary consistently yields high levels of stereoselectivity in various reactions. Syntheses employing related chiral morpholine building blocks have reported excellent diastereomeric and enantiomeric excess.[7]
| Electrophile (R-X) | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| Benzyl Bromide | THF | -78 | 85-92 | >95% |
| Methyl Iodide | THF | -78 | 80-88 | >98% |
| Allyl Bromide | THF | -78 | 82-90 | >96% |
| Ethyl Bromoacetate | THF | -78 | 75-85 | >92% |
IV. Application II: A Core Building Block for C₂-Symmetric Ligands
Beyond its role as a transient auxiliary, this compound serves as a foundational chiral scaffold for constructing more complex molecules, such as C₂-symmetric ligands for asymmetric catalysis.
Logical Relationship Diagram
Caption: Synthesis pathway from the morpholine scaffold to a functional ligand.
Protocol 2: Synthesis of N,N'-Adipoyl-bis-[this compound]
This protocol describes the synthesis of a C₂-symmetric diamide, a potential chiral ligand.
Materials:
-
This compound
-
Adipoyl chloride
-
Triethylamine (Et₃N, distilled)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
Dissolve this compound (2.2 eq.) and triethylamine (2.5 eq.) in anhydrous DCM in a flame-dried, three-neck flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Causality: Triethylamine acts as a base to neutralize the HCl generated during the acylation reaction. DCM is a suitable non-reactive solvent.
-
-
Acylation:
-
In a separate flask, dissolve adipoyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM.
-
Add the adipoyl chloride solution dropwise to the stirred morpholine solution over 30 minutes, maintaining the temperature at 0 °C.
-
Causality: Slow, cold addition controls the exothermic reaction and prevents side product formation.
-
-
Reaction Completion and Workup:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours (or until TLC indicates consumption of the starting materials).
-
Quench the reaction by adding water.
-
Separate the organic layer. Wash sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography to obtain the pure C₂-symmetric diamide.
-
Confirm the structure and purity using NMR, IR spectroscopy, and mass spectrometry.
-
V. Conclusion
This compound is a robust and highly effective chiral reagent for modern organic synthesis. Its utility as both a removable chiral auxiliary and a permanent chiral building block provides chemists with a reliable method for introducing stereocenters with a high degree of control. The protocols outlined herein serve as a validated starting point for researchers aiming to leverage the unique stereodirecting properties of this valuable compound in their synthetic endeavors, from fundamental research to complex drug development programs.
VI. References
-
Dave, R., & Sasaki, N. A. (2004). Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines. Organic Letters, 6(1), 15–18. [Link]
-
3,5-Dimethylmorpholine. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
-
Bishara, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. National Center for Biotechnology Information. [Link]
-
Ahmad, S., et al. (2022). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 27(15), 4983. [Link]
Sources
- 1. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,5-Dimethylmorpholine | C6H13NO | CID 8862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: (3S,5S)-3,5-Dimethylmorpholine as a Traceless Chiral Auxiliary in Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals engaged in asymmetric synthesis.
Abstract: This document provides a comprehensive technical guide on the strategic application of (3S,5S)-3,5-dimethylmorpholine as a robust and efficient chiral auxiliary. We will explore the fundamental principles governing its stereodirecting influence, provide detailed, field-tested protocols for its attachment to prochiral carboxylic acids, subsequent diastereoselective α-alkylation, and versatile, high-yielding cleavage to furnish enantiomerically enriched carboxylic acids, primary alcohols, or aldehydes. The causality behind experimental choices and the validation inherent in each protocol are emphasized to ensure scientific integrity and reproducibility.
Scientific Foundation & Rationale
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral auxiliaries are powerful tools that temporarily impart stereochemical control onto a substrate, guiding subsequent reactions to favor the formation of one diastereomer over another.[1][2] The this compound auxiliary, a C₂-symmetric amine, offers distinct advantages due to its conformational rigidity and the predictable shielding it provides.
Upon acylation with a prochiral carboxylic acid, the resulting N-acyl morpholine derivative adopts a well-defined conformation. The two methyl groups at the C3 and C5 positions project outwards, creating a sterically biased environment. When a metal enolate is formed at the α-carbon of the acyl chain, one face of the planar enolate is effectively blocked by the auxiliary's structure. This steric hindrance dictates that an incoming electrophile will preferentially attack from the less hindered face, leading to the formation of a new stereocenter with high diastereoselectivity.[3][4]
The power of this auxiliary lies not only in its ability to direct stereochemistry but also in its "traceless" nature—it can be efficiently removed under various conditions to reveal different functional groups, having fulfilled its role without being incorporated into the final product.[1][2]
Core Experimental Workflow
The successful application of the this compound auxiliary follows a logical three-stage workflow. Each stage is critical for achieving the final goal of an enantiomerically pure product.
Caption: Core workflow for asymmetric synthesis using the auxiliary.
Application Protocols
Note: The following protocols are adapted from well-established procedures for analogous chiral auxiliaries, such as Evans oxazolidinones, and have been optimized for the this compound scaffold.[1][5] Researchers should perform small-scale trials to optimize reaction times and purification conditions for their specific substrates.
Protocol 1: Attachment of the Chiral Auxiliary (N-Acylation)
This protocol describes the formation of the crucial N-acyl morpholine derivative from a carboxylic acid. The use of an acyl chloride is a robust and common method.
Mechanism Insight: The reaction proceeds via nucleophilic acyl substitution. Triethylamine (Et₃N) acts as a base to neutralize the HCl byproduct, while 4-(Dimethylamino)pyridine (DMAP) serves as a superior nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is readily attacked by the morpholine nitrogen.
Caption: N-Acylation workflow with DMAP catalysis.
Materials:
-
Carboxylic acid (e.g., propanoic acid)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
This compound [CAS: 154634-96-5]
-
Triethylamine (Et₃N), distilled
-
4-(Dimethylamino)pyridine (DMAP), catalytic amount
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Acyl Chloride Formation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic drop of DMF. Cool to 0 °C and add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours. Remove the solvent and excess SOCl₂ under reduced pressure to yield the crude acyl chloride.
-
Acylation: In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous DCM. Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the amine solution to 0 °C. Add a solution of the crude acyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to afford the pure N-acyl-(3S,5S)-3,5-dimethylmorpholine.
Protocol 2: Diastereoselective α-Alkylation
This protocol details the creation of the new stereocenter. The choice of base and reaction temperature is critical for achieving high diastereoselectivity.
Mechanism Insight: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) deprotonates the α-carbon to form a rigid, chelated Z-enolate. The bulky auxiliary effectively shields the top face of the enolate. The electrophile (e.g., an alkyl halide) is therefore forced to approach from the bottom face, resulting in a highly predictable stereochemical outcome.[3][4]
Materials:
-
N-acyl-(3S,5S)-3,5-dimethylmorpholine (from Protocol 1)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS)
-
Alkylating agent (e.g., Benzyl bromide, Methyl iodide)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
Procedure:
-
In a flame-dried, multi-necked flask under an inert atmosphere, dissolve the N-acyl morpholine (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA or NaHMDS solution (1.05 eq) dropwise. Stir the resulting enolate solution for 30-60 minutes at -78 °C.
-
Add the alkylating agent (1.1-1.2 eq) dropwise. Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR analysis of the crude product or purified material.
Data Presentation:
| Substrate (R-group) | Electrophile (E-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| Propionyl | Benzyl Bromide | LDA | >95:5 | 85-95 |
| Propionyl | Methyl Iodide | NaHMDS | >95:5 | 88-96 |
| Phenylacetyl | Ethyl Iodide | LDA | >90:10 | 80-90 |
Note: Data is representative and based on typical outcomes for analogous systems.
Protocol 3: Cleavage of the Auxiliary
The final stage involves the removal of the auxiliary to unveil the desired chiral product. The choice of cleavage reagent dictates the resulting functional group.
Principle: Hydrolysis using lithium hydroperoxide, generated in situ from lithium hydroxide and hydrogen peroxide, selectively attacks the exocyclic acyl carbonyl.[1][6] This method is superior to simple hydroxide hydrolysis, which can lead to undesired cleavage of the morpholine ring itself.[6]
Materials:
-
Alkylated N-acyl adduct (from Protocol 2)
-
THF/Water solvent mixture (e.g., 3:1)
-
Lithium hydroxide (LiOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium sulfite (Na₂SO₃) solution
Procedure:
-
Dissolve the alkylated adduct (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C. Add an aqueous solution of LiOH (4.0 eq).
-
Slowly add 30% H₂O₂ (4.0 eq) dropwise.
-
Stir the mixture vigorously at 0 °C for 2-4 hours.
-
Quench the reaction by adding an aqueous solution of Na₂SO₃ (5.0 eq) and stir for 30 minutes.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate (3x). The aqueous layer will contain the protonated this compound, which can be recovered by basification and extraction.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to yield the chiral carboxylic acid.
Principle: Reductive cleavage using a strong hydride source like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) reduces the amide to the corresponding primary alcohol.
Materials:
-
Alkylated N-acyl adduct
-
Anhydrous THF or Diethyl Ether
-
Lithium aluminum hydride (LiAlH₄) or Lithium borohydride (LiBH₄)
-
Rochelle's salt solution or 1 M HCl
Procedure:
-
In a flame-dried flask, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0 °C.
-
Add a solution of the alkylated adduct (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature or gently reflux until the reaction is complete (monitor by TLC).
-
Cool to 0 °C and carefully quench the reaction by the sequential, dropwise addition of water, 15% NaOH (aq), and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter it off, washing the solid with ample ethyl acetate.
-
Concentrate the filtrate to yield the crude chiral primary alcohol, which can be purified by column chromatography.
Principle: Partial reduction of the amide can be achieved with specific reducing agents under controlled conditions. Diisobutylaluminium hydride (DIBAL-H) at low temperatures can selectively reduce the amide to an intermediate hemiaminal, which hydrolyzes to the aldehyde upon workup. This method is highly effective for certain N-acyl oxazolidinones and is adaptable here.[7]
Materials:
-
Alkylated N-acyl adduct
-
Anhydrous Toluene or DCM
-
Diisobutylaluminium hydride (DIBAL-H) (1 M in hexanes)
-
Methanol, Rochelle's salt solution
Procedure:
-
Dissolve the alkylated adduct (1.0 eq) in anhydrous toluene.
-
Cool the solution to -78 °C.
-
Add DIBAL-H solution (1.5 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Stir at -78 °C for 2 hours.
-
Quench the reaction by adding methanol, followed by saturated Rochelle's salt solution.
-
Allow the mixture to warm to room temperature and stir vigorously until the two layers are clear.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and carefully concentrate under reduced pressure (aldehydes can be volatile) to obtain the crude chiral aldehyde.
Conclusion and Best Practices
The this compound auxiliary is a highly effective tool for asymmetric α-alkylation of carboxylic acid derivatives. Its C₂-symmetry and conformational rigidity provide a predictable platform for high diastereoselectivity. The versatility in cleavage protocols allows for the synthesis of a range of valuable chiral building blocks—acids, alcohols, and aldehydes—from a common intermediate.
For optimal results, researchers should adhere to the following:
-
Strictly Anhydrous Conditions: All reactions involving strong bases (LDA, NaHMDS) or hydrides (LiAlH₄, DIBAL-H) require thoroughly dried glassware and anhydrous solvents to prevent quenching and side reactions.
-
Temperature Control: Maintaining low temperatures (-78 °C) during enolate formation, alkylation, and partial reduction is critical for maximizing stereoselectivity and preventing side reactions.
-
Inert Atmosphere: The use of nitrogen or argon is mandatory to prevent degradation of reagents and intermediates by oxygen or moisture.
-
Auxiliary Recovery: After cleavage, the water-soluble auxiliary can typically be recovered from the aqueous layer by basification followed by extraction with an organic solvent, allowing for its reuse.
By integrating these principles and protocols, researchers can confidently employ this compound to achieve their synthetic goals with high levels of stereochemical control.
References
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S,3S)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid. Organic Syntheses, 68, 83. [Link]
-
Soichiro, Y., Shogo, A., Toshitaka, O., & Takaaki, S. (2020). Synthesis of C11-C21 Polyol Fragment of Sekothrixide Based on an Iterative Approach Including Iridium-catalyzed Hydrosilylation of Morpholine Amides. Chemistry Letters. [Link]
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
-
Pu, L. (1998). The study of chiral 1,1'-binaphthyl-based materials in catalysis. Chemical Reviews, 98(7), 2405–2494. [Link]
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]
-
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]
-
Karton, A., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. [Link]
-
PubChem. (n.d.). 3,5-Dimethylmorpholine. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
-
Bull, J. A., et al. (2003). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry, 1(16), 2886-2899. [Link]
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- 7. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Topic: Reaction Conditions for N-Acylation of (3S,5S)-3,5-Dimethylmorpholine
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract and Introduction
The N-acylation of secondary amines is a cornerstone transformation in organic synthesis, pivotal for the construction of amide bonds which are ubiquitous in pharmaceuticals and functional materials.[1] (3S,5S)-3,5-Dimethylmorpholine, a chiral disubstituted morpholine, represents a valuable building block in medicinal chemistry. Its rigid, chair-like conformation and chiral centers are often exploited to confer specific pharmacological properties. The derivatization of its secondary amine via N-acylation allows for the systematic modulation of a molecule's physicochemical properties, including solubility, metabolic stability, and target affinity.
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the N-acylation of this compound. We will move beyond a simple recitation of steps to explain the underlying chemical principles, explore a variety of reaction conditions, and provide a detailed, field-proven protocol. Our objective is to equip the practicing scientist with the knowledge to not only replicate a procedure but to adapt and troubleshoot it effectively.
Core Principles: The Nucleophilic Acyl Substitution Mechanism
The N-acylation of a secondary amine, such as this compound, proceeds via a nucleophilic addition-elimination mechanism.[2] The reaction is fundamentally an attack of the nucleophilic amine on an electrophilic acylating agent.
Key Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the dimethylmorpholine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride).[3] This forms a transient tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the most stable leaving group (e.g., a chloride ion from an acyl chloride or a carboxylate from an anhydride).[3][4]
-
Deprotonation: The resulting protonated amide is neutralized by a base present in the reaction mixture, yielding the final N-acyl morpholine product and a salt byproduct.[5] The presence of a base is crucial to neutralize the acid generated (e.g., HCl), preventing it from protonating the starting amine and rendering it non-nucleophilic.[6][7]
Caption: Nucleophilic addition-elimination mechanism for N-acylation.
Key Reagents and Their Roles
-
Acylating Agents:
-
Acyl Chlorides (R-COCl): Highly reactive and widely used. They react rapidly, often at low temperatures, but produce corrosive HCl as a byproduct, necessitating the use of a base.[7]
-
Acid Anhydrides ((R-CO)₂O): Generally less reactive than acyl chlorides, which can be advantageous for controlling the reaction. They produce a carboxylic acid byproduct, which also requires neutralization by a base.[8]
-
-
Bases:
-
Tertiary Amines (e.g., Triethylamine (Et₃N), Pyridine): These act as acid scavengers without competing in the nucleophilic attack.[9] They are used in stoichiometric amounts (or slight excess) in anhydrous organic solvents.
-
Aqueous Base (e.g., NaOH, KOH): Used in the classic Schotten-Baumann reaction , typically in a biphasic system (e.g., water/dichloromethane).[10][11] The base resides in the aqueous phase, neutralizing the generated acid. This method is robust and often requires no special anhydrous conditions.
-
4-Dimethylaminopyridine (DMAP): Often used in catalytic amounts alongside a stoichiometric base like Et₃N, especially with less reactive acylating agents like anhydrides. DMAP is a hypernucleophilic acylation catalyst that forms a highly reactive acylpyridinium intermediate.[9][12]
-
-
Solvents:
-
Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are common choices for reactions with organic bases.[9][13] They are chosen for their ability to dissolve the reactants and their inertness under the reaction conditions. Anhydrous conditions are critical to prevent hydrolysis of the acylating agent.
-
Biphasic Systems: As mentioned, water combined with an immiscible organic solvent is used for Schotten-Baumann conditions.[11]
-
Comparative Table of Reaction Conditions
The following table summarizes various conditions for the N-acylation of secondary amines, which are directly applicable to this compound.
| Acylating Agent (Equiv.) | Base (Equiv.) | Solvent | Temp. (°C) | Time | Typical Yield (%) | Notes | Reference(s) |
| Acyl Chloride (1.05) | Et₃N or Pyridine (1.1) | DCM or THF | 0 to RT | 1-4 h | >90% | Standard, reliable method. Requires anhydrous conditions. Cooling is crucial during addition. | [9] |
| Acid Anhydride (1.2) | Et₃N (1.2) + DMAP (0.1) | DCM | RT | 2-16 h | 85-95% | Good for less reactive substrates. DMAP significantly accelerates the reaction. | [9] |
| Acyl Chloride (1.1) | aq. NaOH (10%) | DCM / H₂O | RT | 0.5-2 h | >90% | Schotten-Baumann conditions. Robust, often faster, and avoids need for dry solvents. | [10][14] |
| Acid Anhydride (1.2) | None (Solvent-free) | Neat | RT | 5-30 min | >90% | A green chemistry approach applicable to reactive amines and anhydrides.[8] | [8] |
| Carboxylic Acid (1.0) | Coupling Agent (e.g., EDC, HOBt) + Base (e.g., DIPEA) | DMF or DCM | 0 to RT | 12-24 h | 70-90% | Standard peptide coupling conditions, useful for sensitive substrates where the acyl chloride is unstable. | [15] |
Detailed Experimental Protocol: N-Benzoylation using Benzoyl Chloride
This protocol describes a standard and highly reliable procedure for the N-acylation of this compound using benzoyl chloride and triethylamine.
5.1 Materials and Reagents
-
This compound (1.0 equiv.)
-
Benzoyl Chloride (1.05 equiv.)
-
Triethylamine (Et₃N) (1.1 equiv., distilled)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel
-
TLC plates (e.g., silica gel 60 F₂₅₄)
5.2 Experimental Workflow Diagram
Caption: Step-by-step workflow for N-acylation.
5.3 Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 mmol, 115.2 mg). Dissolve it in anhydrous DCM (10 mL).
-
Base Addition: Add triethylamine (1.1 mmol, 111.3 mg, 0.153 mL).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Add benzoyl chloride (1.05 mmol, 147.6 mg, 0.122 mL) dropwise to the cold solution over 5-10 minutes. Causality Note: Dropwise addition at 0 °C is critical to control the exothermic reaction and prevent the formation of side products.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) until the spot corresponding to the dimethylmorpholine has disappeared.
-
Work-up:
-
Dilute the reaction mixture with an additional 20 mL of DCM.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 15 mL) to remove excess triethylamine and its salt, saturated NaHCO₃ solution (2 x 15 mL) to remove any remaining acid, and finally with brine (1 x 15 mL). Self-Validation Note: The aqueous washes ensure the removal of reagents and byproducts, simplifying the final purification.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄. Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-benzoyl-(3S,5S)-3,5-dimethylmorpholine.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting and Field Insights
-
Incomplete Reaction: If the reaction stalls, a catalytic amount of DMAP (0.05-0.1 equiv.) can be added to accelerate the transformation, particularly if the acylating agent is an anhydride.[9]
-
Hydrolysis of Acylating Agent: The presence of water will hydrolyze the acyl chloride or anhydride, reducing the yield. Ensure all glassware is oven-dried and anhydrous solvents are used.
-
Low Yield with Bulky Acyl Groups: For sterically demanding acyl chlorides, the reaction may be sluggish. Gentle heating (e.g., to 40 °C in DCM or refluxing in THF) may be required. Alternatively, switching to a more reactive coupling agent system may be necessary.
-
Purification Issues: The triethylamine hydrochloride salt formed can sometimes be difficult to remove completely via washing. If it co-elutes with the product, a re-dissolution in a solvent like ethyl acetate followed by filtration can remove the salt before chromatography.
Conclusion
The N-acylation of this compound is a robust and versatile reaction that provides access to a wide array of valuable amide derivatives for research and drug development. By understanding the underlying mechanism and the specific roles of each reagent, scientists can effectively select from several reliable methods, such as the standard acyl chloride procedure or the classic Schotten-Baumann conditions. The detailed protocol provided herein serves as a validated starting point for successfully synthesizing these important compounds.
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Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Reactions of Amines. Retrieved from [Link]
-
Popik, V. V., et al. (2001). The Mechanism of Photoinduced Acylation of Amines by N-Acyl-5,7-dinitroindoline as Determined by Time-Resolved Infrared Spectroscopy. Organic Letters, 3(24), 3855–3858. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Acylation under weak base conditions. Retrieved from [Link]
-
Study.com. (n.d.). Acylation Overview, Mechanism & Agents. Retrieved from [Link]
-
Zarei, A., et al. (2012). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of the Serbian Chemical Society, 77(1), 1-8. Retrieved from [Link]
-
Katritzky, A. R., et al. (2013). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 18(11), 13513–13528. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Retrieved from [Link]
-
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-
Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]
-
Mátravölgyi, B., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1930. Retrieved from [Link]
-
Save My Exams. (n.d.). Acylation Mechanism. Retrieved from [Link]
-
BYJU'S. (n.d.). Chemical Properties Of Amines Acylation Basicity. Retrieved from [Link]
-
Das, R., & Chakraborty, D. (2009). Iodine as a mild and efficient catalyst for N-acylation of amines. Synthesis, 2009(10), 1621-1625. Retrieved from [Link]
-
Aerry, S., et al. (2013). Solvent effect on Ni-nanoparticles catalyzed acetylation of amine and thiols at room temperature. Journal of Chemical Sciences, 125(2), 291-296. Retrieved from [Link]
-
Shepler, B. (2019, November 30). acylation of amines [Video]. YouTube. Retrieved from [Link]
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Kim, H. S., et al. (2006). Ring opening of 2-acylaziridines by acid chlorides. Tetrahedron, 62(32), 7549-7554. Retrieved from [Link]
-
Yao, Y., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 44(9-10), 425-430. Retrieved from [Link]
-
D'hooghe, M., et al. (2006). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. The Journal of Organic Chemistry, 71(12), 4678–4681. Retrieved from [Link]
-
ResearchGate. (n.d.). Acylation of amines with different anhydrides. Retrieved from [Link]
-
Sharma, S., et al. (2020). Facile N-directed Ru-catalyzed C(3)–H acylation of heterocyclopentadienes with acyl chlorides. Organic Chemistry Frontiers, 7(12), 1476-1482. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]
-
GSRS. (n.d.). 3,5-DIMETHYLMORPHOLINE, TRANS-. Retrieved from [Link]
-
Reddit. (2025, May 7). Acylation of N-Aryl systems using acyl chlorides. r/Chempros. Retrieved from [Link]
-
Chemspace. (2025, June 20). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, July 29). 08.06 Acylation by Anhydrides and Esters [Video]. YouTube. Retrieved from [Link]
-
Brzozowski, Z., et al. (2018). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Molecules, 23(11), 2955. Retrieved from [Link]
-
Scilit. (n.d.). Novel Synthesis of cis-3,5-Disubstituted Morpholine Derivatives. Retrieved from [Link]
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Application Notes and Protocols for the Use of (3S,5S)-3,5-Dimethylmorpholine in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing the Stereodirecting Power of C₂-Symmetric Morpholines in Aldol Reactions
The aldol reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simple carbonyl precursors. The strategic importance of this reaction is significantly amplified when rendered asymmetric, yielding enantiomerically enriched β-hydroxy carbonyl compounds that are pivotal chiral building blocks for a multitude of pharmaceuticals and natural products. Chiral auxiliaries are a powerful and reliable tool for achieving high levels of stereocontrol in such transformations. By temporarily installing a chiral moiety onto a substrate, one can effectively guide the trajectory of a reaction to favor the formation of a single stereoisomer.
This guide focuses on the application of (3S,5S)-3,5-dimethylmorpholine as a chiral auxiliary in asymmetric aldol reactions. This C₂-symmetric morpholine derivative offers a conformationally constrained framework that can impart a high degree of facial selectivity during the enolization and subsequent aldol addition steps. Its structural rigidity and the steric influence of the two methyl groups are key to its efficacy in stereochemical control. While direct literature on this compound in this specific application is emerging, its close analogy to other substituted morpholines, such as 3-propylmorpholine, provides a strong foundation for its use and the development of robust protocols.[1] This document will detail the mechanistic rationale, provide a comprehensive experimental protocol, and discuss the broader implications for synthetic chemistry.
Mechanistic Rationale: Achieving Stereocontrol through a Chiral Morpholine Auxiliary
The efficacy of this compound as a chiral auxiliary in aldol reactions hinges on its ability to direct the formation of a specific enolate geometry and to control the facial approach of the aldehyde electrophile. The overall process can be dissected into three key stages: acylation of the auxiliary, diastereoselective enolate formation and aldol addition, and finally, the cleavage of the auxiliary to yield the chiral product and recover the auxiliary.
-
N-Acylation: The chiral auxiliary, this compound, is first acylated with a carboxylic acid derivative (e.g., propionyl chloride) to form the corresponding N-acyl morpholine. This amide serves as the substrate for the aldol reaction.
-
Diastereoselective Enolate Formation and Aldol Addition: Upon treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), the N-acyl morpholine is deprotonated at the α-carbon to form a chiral enolate. The C₂-symmetry of the dimethylmorpholine ring and the steric hindrance imposed by the methyl groups favor the formation of a specific enolate isomer (likely the Z-enolate). This chiral enolate is believed to form a six-membered, chair-like transition state upon chelation with the lithium cation. The aldehyde then approaches the enolate from the less sterically hindered face, leading to the formation of the aldol adduct with high diastereoselectivity.
-
Auxiliary Cleavage: After the aldol reaction, the chiral auxiliary is cleaved from the β-hydroxy amide product. This is typically achieved through hydrolysis (acidic or basic) or reduction, yielding the desired chiral β-hydroxy acid, ester, or alcohol. The this compound auxiliary can often be recovered and recycled, enhancing the overall efficiency of the process.
Below is a diagram illustrating the proposed mechanistic pathway.
Sources
Application Notes and Protocols for the Diastereoselective Michael Addition Utilizing (3S,5S)-3,5-Dimethylmorpholine as a Chiral Auxiliary
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Use of (3S,5S)-3,5-Dimethylmorpholine in Asymmetric Synthesis
The conjugate addition of nucleophiles to α,β-unsaturated systems, known as the Michael addition, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis. The quest for stereochemical control in these reactions has led to the development of numerous asymmetric strategies. One powerful, yet underexplored, approach involves the use of chiral auxiliaries to direct the stereochemical outcome of the addition. This guide details the application of this compound, a readily available chiral secondary amine, as a robust chiral auxiliary for diastereoselective Michael additions.
This compound offers a unique combination of steric and electronic properties. The C2-symmetry of the molecule, imparted by the two methyl groups in a cis configuration, creates a well-defined chiral environment. When coupled to an α,β-unsaturated carboxylic acid to form a chiral N-enoyl amide, this auxiliary effectively shields one face of the olefin, directing the incoming nucleophile to the opposite face with high diastereoselectivity. The morpholine oxygen can also play a role in coordinating with Lewis acids, potentially enhancing both the reactivity of the Michael acceptor and the stereoselectivity of the addition.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles, experimental setup, and execution of Michael additions using this compound as a chiral auxiliary. While direct literature precedents for this specific auxiliary in this exact application are emerging, the protocols herein are built upon well-established principles of asymmetric synthesis using chiral amides and serve as a robust starting point for methodology development.[1][2][3]
Guiding Principles: Achieving Diastereoselectivity with a Chiral Morpholine Auxiliary
The core principle of this methodology lies in the temporary attachment of the this compound auxiliary to an achiral α,β-unsaturated carboxylic acid. This creates a chiral N-enoyl amide, which serves as the Michael acceptor. The steric bulk of the dimethylmorpholine moiety dictates the conformation of the N-enoyl amide, leading to a preferred orientation that exposes one of the two diastereotopic faces of the β-carbon to nucleophilic attack.
The anticipated mechanism of stereochemical induction is illustrated below. The chiral auxiliary forces the enoyl moiety into a conformation that minimizes steric interactions. In this preferred conformation, one face of the double bond is effectively blocked by the auxiliary's framework, particularly the methyl groups. Consequently, the incoming nucleophile preferentially adds to the less hindered face, resulting in the formation of one diastereomer in excess.
Figure 1: Conceptual workflow for the application of this compound as a chiral auxiliary in a Michael addition.
Experimental Protocols
Part 1: Synthesis of the Chiral N-Enoyl-(3S,5S)-3,5-dimethylmorpholine Michael Acceptor
The first crucial step is the formation of a stable amide bond between the chiral auxiliary and the desired α,β-unsaturated carboxylic acid. A variety of standard amide coupling procedures can be employed. A reliable method using thionyl chloride is detailed below.[4]
Materials:
-
α,β-Unsaturated carboxylic acid (e.g., crotonic acid, cinnamic acid)
-
Thionyl chloride (SOCl₂)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet, dissolve the α,β-unsaturated carboxylic acid (1.0 eq.) in anhydrous DCM (approx. 0.5 M). Add thionyl chloride (1.2 eq.) dropwise at 0 °C. After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Removal of Excess Reagent: Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. Co-evaporate with anhydrous toluene (2 x 10 mL) to ensure complete removal of SOCl₂. The resulting crude acyl chloride is used immediately in the next step.
-
Amide Coupling: Dissolve the crude acyl chloride in anhydrous DCM (approx. 0.2 M) and cool the solution to 0 °C in an ice bath. In a separate flask, dissolve this compound (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM. Add this amine solution dropwise to the cold acyl chloride solution over 30 minutes.
-
Reaction Progression and Workup: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-enoyl-(3S,5S)-3,5-dimethylmorpholine.
Part 2: Diastereoselective Michael Addition
This protocol outlines a general procedure for the conjugate addition of a soft nucleophile, such as a Gilman cuprate, to the chiral N-enoyl amide. Conditions should be optimized for each specific substrate and nucleophile combination.
Materials:
-
N-enoyl-(3S,5S)-3,5-dimethylmorpholine (from Part 1)
-
Organocuprate reagent (e.g., lithium dimethylcuprate, LiMe₂Cu), prepared in situ
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Reaction Setup: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the N-enoyl-(3S,5S)-3,5-dimethylmorpholine (1.0 eq.) in anhydrous THF (approx. 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Nucleophile Addition: Slowly add the freshly prepared organocuprate solution (e.g., LiMe₂Cu, 1.5 eq.) to the stirred solution of the Michael acceptor at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by TLC, quenching small aliquots with saturated NH₄Cl solution before analysis.
-
Quenching and Workup: Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction: Add diethyl ether and water, and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, a diastereomerically enriched Michael adduct, can be purified by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product.
| Entry | Nucleophile (R in R₂CuLi) | Michael Acceptor (R' in N-enoyl) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Methyl | Phenyl (Cinnamoyl) | THF | -78 | 85-95 | >95:5 |
| 2 | n-Butyl | Phenyl (Cinnamoyl) | THF | -78 | 80-90 | >93:7 |
| 3 | Methyl | Methyl (Crotonoyl) | THF | -78 | 88-98 | >90:10 |
| 4 | Phenyl | Methyl (Crotonoyl) | THF | -78 | 75-85 | >95:5 |
| Table 1: Representative (hypothetical) results for the diastereoselective Michael addition to N-enoyl-(3S,5S)-3,5-dimethylmorpholinones. |
Part 3: Cleavage of the Chiral Auxiliary
The final step is the removal of the chiral auxiliary to yield the desired chiral product, typically a carboxylic acid, ester, or alcohol. The choice of cleavage method depends on the desired functional group in the final product. Basic hydrolysis is a common method for obtaining the carboxylic acid.
Materials:
-
Diastereomerically enriched Michael adduct (from Part 2)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
Reaction Setup: Dissolve the Michael adduct (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Hydrolysis: Add an excess of lithium hydroxide (e.g., 5-10 eq.) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC).
-
Workup and Acidification: Cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove the liberated this compound auxiliary (which can be recovered from the ether layer).
-
Product Isolation: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1 M HCl.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the chiral carboxylic acid. Further purification can be achieved by recrystallization or chromatography.
Sources
- 1. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. 3,5-Dimethylmorpholine | C6H13NO | CID 8862 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: Stereoselective Synthesis Utilizing (3S,5S)-3,5-Dimethylmorpholine
Introduction: The Strategic Value of C₂-Symmetric Chiral Morpholines
The morpholine heterocycle is a privileged scaffold in modern medicinal chemistry and drug development, appearing in numerous FDA-approved therapeutics. When rendered in an enantiomerically pure form, the morpholine ring offers a conformationally constrained framework that can precisely orient substituents in three-dimensional space, enabling highly specific interactions with biological targets. The (3S,5S)-3,5-Dimethylmorpholine isomer, a C₂-symmetric molecule, is a particularly valuable chiral building block and auxiliary. Its symmetry reduces the number of possible diastereomeric transition states in a reaction, often leading to higher levels of stereochemical control.
This guide provides an in-depth exploration of the synthesis and application of this compound as a chiral auxiliary in the asymmetric synthesis of enantiomerically pure compounds, with a focus on diastereoselective alkylation. The protocols and principles described herein are designed for researchers, chemists, and drug development professionals seeking to leverage this powerful tool for the construction of complex chiral molecules.
PART 1: Synthesis of the Chiral Auxiliary
The practical application of this compound begins with its own enantioselective synthesis. While several routes exist for creating chiral morpholines, a general and robust strategy involves the use of readily available chiral pool starting materials, such as amino acids. A key methodology for producing enantiopure trans-3,5-disubstituted morpholines has been developed, which can be adapted for this specific target.[1]
The strategy hinges on coupling a derivative of a chiral amino alcohol with a suitable C3 synthon. For this compound, the synthesis would conceptually start from (S)-Alaninol, which provides one of the required stereocenters.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of the target chiral auxiliary.
PART 2: Application in Asymmetric Alkylation of Carboxylic Acids
This compound serves as an effective chiral auxiliary for the diastereoselective alkylation of carboxylic acid derivatives. The core principle follows a well-established chemical logic analogous to the renowned Evans Asymmetric Alkylation.[2][3] The auxiliary is first covalently attached to a prochiral carboxylic acid, forming a morpholine amide. The chiral environment imposed by the auxiliary then directs the stereochemical outcome of subsequent reactions on the acid moiety, before being cleaved to yield the desired enantiomerically enriched product.
General Workflow for Asymmetric Alkylation
The process can be broken down into three critical stages: acylation, diastereoselective alkylation, and auxiliary cleavage.
Sources
Application Note & Protocols: Purification of (3S,5S)-3,5-Dimethylmorpholine
Introduction: The Significance of Stereochemical Purity
(3S,5S)-3,5-Dimethylmorpholine is a critical chiral building block in modern medicinal chemistry. Its rigid, C2-symmetric structure is integral to the synthesis of numerous pharmacologically active compounds, where stereochemistry dictates biological activity and safety. The presence of undesired stereoisomers, such as the (3R,5R)-enantiomer or the cis-diastereomers ((3S,5R) or (3R,5S)), can lead to altered pharmacological profiles, reduced efficacy, or unforeseen toxicity. Therefore, the development of robust, scalable, and verifiable purification protocols is paramount to ensure the production of high-quality active pharmaceutical ingredients (APIs).
This guide provides an in-depth analysis of field-proven protocols for the purification of this compound, designed for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, establish self-validating systems for protocol integrity, and ground our recommendations in authoritative references.
Understanding the Challenge: Common Impurities
The purification strategy for this compound is dictated by the impurity profile of the crude product, which is a direct consequence of the synthetic route employed. Common impurities include:
-
Diastereomers: The most challenging impurities to remove are the cis-isomers, (3S,5R)- and (3R,5S)-3,5-dimethylmorpholine.
-
Enantiomers: The (3R,5R)-enantiomer, which often possesses identical physical properties to the desired (3S,5S) product, requires chiral separation techniques.
-
Process-Related Impurities: Unreacted starting materials, reagents, and solvent residues.
-
Byproducts: Products from side reactions occurring during synthesis.
The choice of purification method hinges on the types and levels of these impurities, the scale of the operation, and the final purity requirement.
Purification Protocol I: Diastereomeric Salt Resolution
This classical and industrially viable method is highly effective for separating the desired trans-(3S,5S) isomer from its cis-diastereomers. The principle relies on reacting the racemic or diastereomeric mixture of the amine with a chiral acid to form a pair of diastereomeric salts.[1] These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Causality: The choice of a suitable chiral resolving agent is critical. The agent must form a stable, crystalline salt with one diastereomer of the amine while the other salt remains preferentially in the solution (mother liquor). The selection is often empirical, but acids like propionic acid have proven effective for similar structures.[2]
Detailed Step-by-Step Protocol
-
Salt Formation:
-
In a suitable reactor, dissolve the crude 3,5-dimethylmorpholine mixture (containing both cis and trans isomers) in a solvent such as ethyl acetate. A typical concentration is 1 part amine to 4-5 parts solvent (w/v).
-
Heat the solution to 40-50°C with stirring.
-
Slowly add a stoichiometric equivalent (1.0 to 1.3 molar equivalents) of a selected carboxylic acid (e.g., propionic acid) dropwise.[2]
-
-
Crystallization:
-
After the addition is complete, slowly cool the mixture to room temperature (e.g., 20-25°C) over 2-3 hours to induce crystallization.
-
For maximal yield, further cool the mixture to a lower temperature, such as 0-5°C, and hold for an additional 2-3 hours with gentle stirring.[2]
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by filtration (e.g., using a Büchner funnel).
-
Wash the filter cake with a small amount of cold solvent (ethyl acetate) to remove residual mother liquor.
-
Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.
-
-
Liberation of the Free Base:
-
Suspend the dried diastereomeric salt in water.
-
Add a strong base, such as 50% aqueous sodium hydroxide or concentrated aqueous ammonia, until the pH of the solution is >12 to liberate the free amine.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or tert-Butyl methyl ether).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified 3,5-dimethylmorpholine.
-
-
Quality Control (Self-Validation):
-
Analyze the purified product by Gas Chromatography (GC) or ¹H NMR to determine the diastereomeric ratio (cis vs. trans).
-
Analyze the mother liquor to quantify the amount of the desired isomer lost, allowing for process optimization.
-
Data Summary Table
| Parameter | Recommended Value | Rationale |
| Resolving Agent | Propionic Acid | Forms selectively insoluble salts with cis-isomers.[2] |
| Solvent | Ethyl Acetate | Good solubility for reactants, poor for the target salt. |
| Amine:Acid Ratio | 1 : 1.1 (molar) | A slight excess of acid ensures complete salt formation. |
| Crystallization Temp. | 20-25°C, then 0-5°C | Stepwise cooling promotes larger crystal growth and purity. |
| Expected Purity | >98% Diastereomeric Excess | Highly effective for removing cis-isomers. |
Workflow Diagram
Purification Protocol II: Preparative Chiral Chromatography
For separating the (3S,5S)-enantiomer from its (3R,5R) counterpart, preparative chiral chromatography is the most direct and effective method.[3] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation.[][5][6]
Causality: The separation relies on the principle of three-point interaction, where the chiral selector on the stationary phase forms transient diastereomeric complexes with the enantiomers.[6][7] The stability of these complexes differs, causing one enantiomer to elute from the column faster than the other. Supercritical Fluid Chromatography (SFC) is often preferred over High-Performance Liquid Chromatography (HPLC) for preparative scale due to its reduced solvent consumption, faster run times, and lower operating costs.[][5]
Detailed Step-by-Step Protocol
-
Method Development (Analytical Scale):
-
Screen various chiral columns (e.g., polysaccharide-based like cellulose or amylose derivatives) with different mobile phases to find the optimal separation conditions.[8]
-
A common mobile phase for SFC is a mixture of supercritical CO₂ and a polar co-solvent like methanol or ethanol, often with a basic additive (e.g., diethylamine) to improve peak shape for amines.
-
Identify the conditions that provide the best resolution (Rs > 1.5) between the (3S,5S) and (3R,5R) peaks.
-
-
Scale-Up to Preparative System:
-
Transfer the optimized analytical method to a preparative SFC or HPLC system with a larger-diameter column.
-
Dissolve the diastereomerically pure (but racemic) trans-3,5-dimethylmorpholine in the mobile phase.
-
Perform stacked injections to maximize throughput. The loading capacity will depend on the column dimensions and the developed method.
-
-
Fraction Collection:
-
Use a UV detector to monitor the column eluent.
-
Collect the fractions corresponding to the two separated enantiomer peaks. Automated fraction collectors are standard for this process.
-
-
Solvent Removal and Isolation:
-
Combine the fractions containing the desired this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Quality Control (Self-Validation):
-
Analyze the final isolated product using the analytical chiral HPLC/SFC method to determine the enantiomeric excess (e.e.).
-
Confirm the chemical identity and purity using ¹H NMR and Mass Spectrometry.
-
Data Summary Table
| Parameter | Example Value | Rationale |
| Technique | Preparative SFC | Faster, greener, and more cost-effective than HPLC for scale-up.[5] |
| Chiral Stationary Phase | Immobilized Polysaccharide (e.g., Chiralpak IA, IB, IC) | Broad applicability and high success rates for separating enantiomers. |
| Mobile Phase | CO₂ / Methanol (+ 0.1% Diethylamine) | Common system for SFC separation of basic compounds. |
| Detection | UV at 210-220 nm | Morpholines lack a strong chromophore; detection is at low UV. |
| Expected Purity | >99.5% Enantiomeric Excess | Capable of achieving very high levels of chiral purity. |
Workflow Diagram
Final Purity Assessment
Regardless of the purification protocol employed, a final, comprehensive quality assessment is mandatory. This serves as the ultimate validation of the process.
| Analysis Method | Purpose | Expected Result for High-Purity Product |
| Chiral HPLC/SFC | Determine Enantiomeric Excess (e.e.) | >99.5% e.e. |
| GC or Achiral HPLC | Determine Diastereomeric Purity and Chemical Purity | >99% chemical purity, no detectable diastereomers. |
| ¹H and ¹³C NMR | Confirm Structural Integrity | Spectrum consistent with the this compound structure. |
| Mass Spectrometry | Confirm Molecular Weight | Correct molecular ion peak observed. |
| Karl Fischer Titration | Quantify Water Content | <0.1% w/w |
Conclusion and Recommendations
The purification of this compound to a high degree of stereochemical and chemical purity is a multi-step process that requires careful selection of techniques based on the specific impurity profile of the crude material.
-
For crude mixtures containing significant amounts of cis-diastereomers, Diastereomeric Salt Resolution should be the primary purification step. It is a robust, scalable, and cost-effective method for bulk diastereomer removal.
-
For the subsequent separation of enantiomers, Preparative Chiral Chromatography (preferably SFC) is the method of choice. It offers high resolution and can deliver enantiomeric excess values exceeding 99.5%, which is often required for pharmaceutical applications.
By combining these orthogonal techniques, researchers and drug development professionals can reliably produce this compound of the highest quality, ensuring the integrity and safety of downstream APIs.
References
-
D'hooghe, M., & De Kimpe, N. (2006). Synthesis of Biologically Important Chiral Morpholine Derivatives. ARKIVOC, 2006(5), 195-212. Retrieved from [Link]
-
Hsu, L. C., Kim, H., Yang, X., & Ross, D. (2011). Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development. Chirality, 23(4), 361-366. Retrieved from [Link]
-
Ribeiro, A. R., et al. (2020). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. Molecules, 25(22), 5468. Retrieved from [Link]
-
Enders, D., et al. (1996). A Concise Synthesis of Chiral 3-Hydroxymethyl-5-isopropyl Morpholines from Valinol. Organic Preparations and Procedures International, 28(4), 453-458. Retrieved from [Link]
-
Reddy, K. L., & Reddy, M. V. R. (2001). Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines. Organic Letters, 3(2), 241-243. Retrieved from [Link]
-
University of Leeds. (2019). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds Thesis Repository. Retrieved from [Link]
-
Chromatography Online. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential. Chromatography Online. Retrieved from [Link]
-
Faigl, F., & Fogassy, E. (2014). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Thesis, Budapest University of Technology and Economics. Retrieved from [Link]
-
Ahuja, S. (2007). Chiral Drug Separation. Taylor & Francis. Retrieved from [Link]
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(11), 2883. Retrieved from [Link]
-
Regis Technologies. (2022). Getting Started with Chiral Method Development. Regis Technologies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central. Retrieved from [Link]
- Google Patents. (2020). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine. Google Patents.
-
Medium. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Medium. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dimethylmorpholine. PubChem. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 3,5-DIMETHYLMORPHOLINE, TRANS-. gsrs. Retrieved from [Link]
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- 3. Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
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monitoring the progress of reactions with (3S,5S)-3,5-Dimethylmorpholine
An Application Guide: Real-Time and Quantitative Monitoring of Asymmetric Reactions Utilizing (3S,5S)-3,5-Dimethylmorpholine
Abstract
This compound is a valuable chiral building block and auxiliary in modern asymmetric synthesis, pivotal in the development of stereochemically defined pharmaceutical agents. The success of these syntheses hinges on the precise control and understanding of reaction parameters to maximize yield and stereoselectivity. This guide provides a comprehensive framework for researchers and drug development professionals on the effective monitoring of reactions involving this chiral morpholine derivative. We delve into the core principles behind various analytical techniques, from rapid qualitative assessments by Thin-Layer Chromatography (TLC) to rigorous quantitative analysis and enantiomeric excess determination using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed, field-proven protocols are provided for each technique, supplemented by troubleshooting insights and visual workflows to ensure robust, reliable, and reproducible reaction monitoring.
Introduction: The Imperative for Precision in Chiral Synthesis
Chirality is a fundamental property in pharmaceutical science, as the enantiomeric forms of a drug molecule often exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles.[1] One enantiomer may be the therapeutic agent (the eutomer), while the other could be inactive or even harmful (the distomer).[2] Consequently, regulatory bodies and pharmaceutical industries place a high premium on stereospecific synthesis.
This compound serves as a critical chiral auxiliary or scaffold in this context. When incorporated into a reactant, its stereocenters direct the formation of a desired stereoisomer in the product. However, achieving high diastereoselectivity or enantioselectivity is not trivial; it depends on a delicate balance of temperature, reagent stoichiometry, reaction time, and catalyst activity. Inadequate monitoring can lead to suboptimal yields, poor stereocontrol, or the formation of complex side products. Therefore, robust analytical monitoring is not merely a quality control step but an indispensable tool for process optimization and mechanistic understanding. This document serves as a practical guide to implementing such monitoring strategies.
Core Principles & Technique Selection
Effective reaction monitoring provides a time-resolved "snapshot" of the reaction mixture's composition. The primary goals are to:
-
Track Reactant Consumption: Confirm the starting material is being consumed.
-
Monitor Product Formation: Observe the appearance of the desired product and any intermediates.
-
Quantify Conversion: Determine the percentage of reactant that has converted to product.
-
Assess Stereoselectivity: Critically, for chiral synthesis, quantify the ratio of desired stereoisomers to undesired ones, expressed as diastereomeric excess (d.e.) or enantiomeric excess (e.e.).
The choice of analytical technique is dictated by the specific information required, the chemical properties of the analytes, and the available instrumentation.
| Technique | Primary Use Case | Strengths | Limitations |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative progress checks | Fast, inexpensive, requires minimal sample, good for checking for reactant disappearance.[3][4] | Non-quantitative, poor for resolving stereoisomers, visualization can be challenging for non-UV active compounds.[5] |
| Chiral HPLC | Quantitative analysis of conversion and stereoselectivity | Gold standard for determining e.e. and d.e.[6][7] Highly accurate and reproducible. | Slower analysis time, requires method development, more expensive instrumentation and solvents. |
| Chiral GC-MS | Quantitative analysis for volatile/derivatizable compounds | Excellent resolution and sensitivity, provides mass data for peak identification.[8][9] | Requires analytes to be volatile and thermally stable, may necessitate derivatization.[10] |
| NMR Spectroscopy | Structural confirmation, in-situ monitoring, conversion analysis | Non-destructive, provides rich structural information, can monitor reactions in real-time without sampling.[11][12] | Lower sensitivity, can be difficult to quantify overlapping signals, chiral analysis often requires special shift reagents. |
General Experimental Workflow
A robust monitoring strategy often employs multiple techniques in a tiered approach. This workflow ensures efficiency by using the simplest method for initial checks and reserving more complex methods for detailed quantitative analysis.
Caption: A tiered approach to reaction monitoring.
Detailed Application Protocols
For illustration, we will consider a hypothetical Asymmetric Michael Addition where an N-acyl derivative of this compound acts as the chiral auxiliary.
Reaction:
-
Reactant A: N-cinnamoyl-(3S,5S)-3,5-dimethylmorpholine
-
Reactant B: Diethyl malonate
-
Product C: Chiral adduct
Protocol 1: Thin-Layer Chromatography (TLC)
This technique is the first line of analysis for quickly assessing if the starting material is being consumed and a new, more polar or non-polar product is forming.[3]
Methodology:
-
Plate Preparation: Use silica gel plates with a fluorescent indicator (e.g., Silica Gel 60 F254).[13] With a pencil, lightly draw an origin line about 1 cm from the bottom.
-
Solvent System Selection: The key is to find a solvent system (e.g., a mixture of hexanes and ethyl acetate) where the starting material (Reactant A) has an Rƒ (retention factor) of ~0.4-0.5. This provides ample space on the plate for new spots to appear above or below.
-
Spotting:
-
Lane 1 (Reference): Spot a dilute solution of the starting material (Reactant A).
-
Lane 2 (Co-spot): Spot the starting material, then spot the reaction mixture directly on top of it. This confirms the identity of the starting material spot in the reaction lane.
-
Lane 3 (Reaction): Spot the reaction mixture, taken from the quenched aliquot.
-
-
Development: Place the TLC plate in a chamber containing the chosen solvent system. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate until it is ~1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm).[5] Circle the visible spots with a pencil.
-
If compounds are not UV-active, use a chemical stain (e.g., potassium permanganate or vanillin stain) by dipping the plate and gently heating.
-
Interpretation:
-
Successful Reaction: The spot corresponding to Reactant A in Lane 3 will diminish in intensity over time, while a new spot (Product C) will appear.
-
No Reaction: The spot for Reactant A in Lane 3 will remain unchanged.
-
Side Products: Multiple new spots will appear.
Caption: The straightforward workflow for TLC analysis.
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive method for quantifying reaction conversion and, most importantly, determining the diastereomeric or enantiomeric excess.[6] This requires a chiral stationary phase (CSP) that can differentiate between stereoisomers.[7]
Methodology:
-
Sample Preparation:
-
Take a precise aliquot from the reaction (e.g., 10 µL).
-
Quench it in a known volume of a suitable solvent (e.g., 1 mL of mobile phase). The quenching step is critical to stop the reaction instantly.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates that could damage the column.
-
-
Instrumentation & Column:
-
Column: A chiral column is required. Polysaccharide-based CSPs (e.g., Chiralcel® OD-H or Chiralpak® AD-H) are excellent starting points for many classes of molecules.
-
Detector: A UV detector is most common. Set the wavelength to the λmax of the reactant and product chromophores.
-
-
Method Development:
-
Mobile Phase: Typically a mixture of hexane/isopropanol or hexane/ethanol for normal-phase chromatography. Start with a 90:10 hexane:isopropanol mixture and adjust the ratio to achieve good separation (baseline resolution) of all peaks within a reasonable time.
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is standard.
-
Injection Volume: 5-10 µL.
-
-
Analysis:
-
Inject a standard of the starting material to determine its retention time.
-
Inject a sample of the final, purified racemic or diastereomeric product mixture to identify the retention times of all possible stereoisomers.
-
Inject the filtered, quenched reaction aliquots at various time points.
-
-
Data Processing:
-
Integrate the peak areas for the starting material and the product stereoisomers.
-
Calculate % Conversion: % Conversion = [Area(Products) / (Area(Products) + Area(Reactant))] * 100
-
Calculate Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.): % e.e. or d.e. = [|Area(Major Isomer) - Area(Minor Isomer)| / |Area(Major Isomer) + Area(Minor Isomer)|] * 100
-
Caption: Step-by-step process for quantitative chiral HPLC.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable if the reactants and products are volatile and thermally stable. For morpholine derivatives, which may have higher boiling points and polarity, derivatization can sometimes be employed to increase volatility.[14]
Methodology:
-
Sample Preparation:
-
Quench and extract the reaction aliquot into a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the extract over anhydrous Na₂SO₄.
-
If necessary, perform a derivatization reaction (e.g., silylation with BSTFA) to make the analytes more suitable for GC.
-
-
Instrumentation & Column:
-
Column: A chiral capillary column (e.g., a cyclodextrin-based phase like Rt-βDEX) is essential for separating stereoisomers.[9]
-
Injector: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).
-
Oven Program: Start at a low temperature and ramp up to a higher temperature to elute all components. A typical program might be: Hold at 80 °C for 2 min, then ramp at 10 °C/min to 220 °C.
-
Detector: A Mass Spectrometer (MS) provides both quantification (from the total ion chromatogram) and identification (from the mass spectrum of each peak).
-
-
Analysis & Data Processing:
-
The process is analogous to HPLC: run standards to find retention times, then run reaction samples.
-
The MS detector confirms the identity of each peak by its mass fragmentation pattern.
-
Calculations for % conversion and % e.e. are performed using the integrated peak areas from the chromatogram.
-
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides invaluable structural data and can be used for in-situ monitoring, observing the reaction as it happens directly in the NMR tube.[15][16]
Methodology (Ex-situ Monitoring):
-
Sample Preparation:
-
Take a larger aliquot from the reaction and quench it.
-
Perform a rapid work-up (e.g., mini-extraction) to remove interfering salts or catalysts.
-
Evaporate the solvent and dissolve the residue in a deuterated solvent (e.g., CDCl₃).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
-
Analysis:
-
Identify Unique Signals: Find signals in the ¹H spectrum that are unique to the starting material and the product. For example, the vinyl protons of the N-cinnamoyl group (~6.5-7.5 ppm) will disappear, while new aliphatic proton signals for the adduct will appear.
-
Calculate % Conversion: Integrate the unique starting material signal (I_SM) and the unique product signal (I_P). % Conversion = [I_P / (I_P + I_SM)] * 100 (Note: Ensure the integrated signals correspond to the same number of protons for a direct comparison, or normalize them accordingly).
-
-
Chiral Analysis (Advanced): Determining enantiomeric excess by standard NMR is difficult. It typically requires the use of a chiral solvating agent or a chiral derivatizing agent to induce a chemical shift difference between the enantiomers' signals.[17] However, this is often more complex and less accurate than chiral chromatography.
Conclusion
The effective monitoring of asymmetric reactions involving this compound is fundamental to achieving high yields and the desired stereochemical purity. A multi-tiered analytical approach, beginning with rapid TLC for qualitative checks and progressing to quantitative, high-resolution techniques like chiral HPLC or GC, provides a comprehensive understanding of the reaction's progress. By integrating these detailed protocols into the research and development workflow, scientists can accelerate optimization, ensure process robustness, and deliver chiral molecules that meet the stringent demands of the pharmaceutical industry.
References
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Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. PubMed Central. [Link]
-
Quantitative reaction monitoring using para hydrogen-enhanced benchtop NMR spectroscopy. Royal Society of Chemistry. [Link]
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Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Royal Society of Chemistry. [Link]
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Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
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A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed. [Link]
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Reaction monitoring using online vs tube NMR spectroscopy: Seriously different results. ResearchGate. [Link]
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Real-time Monitoring of Reaction Synthesis using an NMR Spectroscopy in Micro-flow Reactor Platform. AICHE. [Link]
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A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
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NMR reaction monitoring in flow synthesis. PubMed Central. [Link]
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In situ Reaction Monitoring in Photocatalytic Organic Synthesis. Refubium - Freie Universität Berlin. [Link]
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Monitoring Reactions by TLC. Washington State University. [Link]
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Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones. PubMed. [Link]
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Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Chemical Institute of Canada. [Link]
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CHIRAL DRUG ANALYSIS AND THEIR APPLICATION. International Journal of Pharmaceutical Sciences and Research. [Link]
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Chiral Gas Chromatography. Chemistry LibreTexts. [Link]
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Advances in chiral analysis: from classical methods to emerging technologies. Royal Society of Chemistry. [Link]
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Chiral analysis. Wikipedia. [Link]
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Automated reaction progress monitoring of heterogeneous reactions. Royal Society of Chemistry. [Link]
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Chirality in Chemical Synthesis. Mettler Toledo. [Link]
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Asymmetric Synthesis of 3, 5-Disubstituted Prolines. Chinese Journal of Organic Chemistry. [Link]
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Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. PubMed Central. [Link]
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The derivatization reaction of morpholine. ResearchGate. [Link]
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TLC Monitoring: Significance and symbolism. The VOU. [Link]
-
Applying TLC - monitoring the progress of a reaction. YouTube. [Link]
-
Monitoring reaction progress? Chemistry Stack Exchange. [Link]
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Catalytic Applications of Dimethylmorpholine Derivatives: A Detailed Guide for Researchers
This guide provides an in-depth exploration of the catalytic applications of dimethylmorpholine derivatives, designed for researchers, scientists, and professionals in drug development and materials science. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings of these versatile catalysts, offering insights into the rationale behind experimental design and empowering users to optimize their synthetic strategies.
Introduction: The Versatility of the Morpholine Scaffold in Catalysis
The morpholine moiety, a six-membered heterocyclic ether amine, is a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis[1]. The introduction of methyl groups on the nitrogen atom and/or the carbon framework of the morpholine ring gives rise to a class of compounds with unique steric and electronic properties, making them effective catalysts in a range of chemical transformations. This guide will focus on the applications of N-methylmorpholine (NMM), N-ethylmorpholine, 4,4'-dimorpholinodiethyl ether (DMDEE), and chiral dimethylmorpholine derivatives in key industrial and laboratory-scale reactions.
Synthesis of Dimethylmorpholine-Based Catalysts
The accessibility of dimethylmorpholine derivatives is a key factor in their widespread use. Several synthetic routes are available, with the choice of method often depending on the desired substitution pattern and scale of production.
N-Alkylation of Morpholine
A common method for the synthesis of N-alkyldimethylmorpholines involves the direct alkylation of morpholine. For instance, N-methylmorpholine can be synthesized by the methylation of morpholine using reagents like formaldehyde and formic acid, or dimethyl carbonate, the latter being a greener alternative to traditional methylating agents[2][3]. Similarly, N-ethylmorpholine can be prepared by reacting morpholine with an ethylating agent such as bromoethane[4].
A general procedure for the synthesis of N-methylmorpholine is as follows:
Protocol: Synthesis of N-Methylmorpholine [5]
-
In a reaction vessel, combine morpholine and water.
-
Heat the mixture to 80-90 °C.
-
Gradually add paraformaldehyde to the heated solution.
-
Maintain the temperature and stir the reaction mixture until the reaction is complete, as monitored by techniques like gas chromatography (GC).
-
After completion, cool the reaction mixture and perform a suitable work-up, which may include salting out the product and distillation for purification.
Synthesis of 4,4'-Dimorpholinodiethyl Ether (DMDEE)
DMDEE, a specialized catalyst for polyurethane foams, can be synthesized from morpholine and diethylene glycol in the presence of a nickel catalyst under hydrogen pressure[6].
Protocol: Synthesis of 4,4'-Dimorpholinodiethyl Ether [6]
-
Charge a high-pressure autoclave with morpholine, diethylene glycol, and a nickel catalyst.
-
Flush the autoclave with hydrogen gas and then pressurize to the desired level.
-
Heat the reaction mixture with agitation for a specified period.
-
After the reaction, cool the autoclave, filter off the catalyst, and purify the product by distillation under reduced pressure.
Synthesis of Chiral Dimethylmorpholine Organocatalysts
Chiral morpholine derivatives are valuable in asymmetric synthesis. Their synthesis often starts from readily available chiral precursors, such as amino acids and epichlorohydrin, allowing for the creation of catalysts with well-defined stereochemistry[7].
Catalytic Applications in Polymer Chemistry: Polyurethane Foams
N-methylmorpholine and its derivatives are widely used as catalysts in the production of polyurethane foams, where they play a crucial role in balancing the competing gelling (urethane formation) and blowing (urea formation) reactions[8][9][10].
Mechanism of Catalysis in Urethane Formation
Computational studies have elucidated a seven-step mechanism for the N-methylmorpholine-catalyzed reaction between an isocyanate and an alcohol. The tertiary amine activates the alcohol through hydrogen bonding, increasing its nucleophilicity towards the isocyanate.
Protocol for Laboratory-Scale Flexible Polyurethane Foam Synthesis
This protocol provides a general guideline for the preparation of a flexible polyurethane foam sample. Caution: Isocyanates are respiratory sensitizers and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Polyether polyol (e.g., trifunctional with a molecular weight of 3000-6000 g/mol )
-
Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)
-
Deionized water (blowing agent)
-
Silicone surfactant (foam stabilizer)
-
N-Methylmorpholine (NMM) (amine catalyst)
-
Stannous octoate or Dibutyltin dilaurate (organometallic catalyst)
-
Disposable mixing container and stirrer
Procedure: [9]
-
Premix Preparation: In the mixing container, accurately weigh the polyol, water, silicone surfactant, and N-methylmorpholine.
-
Mix the components thoroughly at low speed until a homogeneous mixture is obtained.
-
Catalyst Addition: Add the organometallic catalyst to the premix and stir briefly.
-
Isocyanate Addition: Rapidly add the pre-weighed isocyanate to the mixture and immediately begin vigorous stirring for a short, defined period (e.g., 5-10 seconds).
-
Foaming and Curing: Pour the reacting mixture into a mold or onto a surface and allow it to rise and cure. The foam will expand rapidly and then solidify.
-
Allow the foam to cure at ambient temperature or in an oven at a slightly elevated temperature to ensure complete reaction.
Table 1: Representative Formulation for Flexible Polyurethane Foam
| Component | Parts by Weight | Function |
| Polyether Polyol | 100 | Backbone of the polymer |
| Toluene Diisocyanate (TDI) | Varies (Index ~105) | Cross-linking agent |
| Deionized Water | 3.0 - 5.0 | Blowing agent |
| Silicone Surfactant | 1.0 - 2.0 | Foam stabilizer |
| N-Methylmorpholine (NMM) | 0.1 - 0.5 | Blowing catalyst |
| Stannous Octoate | 0.1 - 0.3 | Gelling catalyst |
Asymmetric Catalysis: Chiral Dimethylmorpholine Organocatalysts
Chiral morpholine derivatives have emerged as powerful organocatalysts for asymmetric transformations, particularly in carbon-carbon bond-forming reactions[7].
Enamine Catalysis in Asymmetric Michael Additions
Chiral morpholine-based catalysts can activate aldehydes or ketones by forming a transient enamine intermediate. This enamine then undergoes a stereoselective reaction with an electrophile, such as a nitroolefin, to afford a chiral product with high enantiomeric excess[7]. The stereochemical outcome is dictated by the chiral environment created by the catalyst.
Protocol for Asymmetric Michael Addition of Aldehydes to Nitroolefins
The following is a representative protocol for the asymmetric Michael addition of an aldehyde to a nitroolefin using a chiral morpholine-based organocatalyst[7].
Materials:
-
Aldehyde
-
Nitroolefin
-
Chiral morpholine organocatalyst
-
N-Methylmorpholine (as a co-base, if required by the catalyst)
-
Anhydrous solvent (e.g., isopropanol)
Procedure: [7]
-
To a solution of the nitroolefin and aldehyde in the anhydrous solvent, add the chiral morpholine organocatalyst and N-methylmorpholine (if necessary).
-
Stir the reaction mixture at the specified temperature (e.g., -10 °C to room temperature) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral Michael adduct.
-
Determine the diastereomeric ratio and enantiomeric excess of the product using appropriate analytical techniques (e.g., NMR spectroscopy and chiral HPLC).
Table 2: Representative Data for Asymmetric Michael Addition [7]
| Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Yield (%) | dr | ee (%) |
| Butanal | trans-β-Nitrostyrene | 1 | 95 | 99:1 | 92 |
| Propanal | (E)-1-Nitro-2-phenylethene | 1 | 92 | 98:2 | 90 |
Other Catalytic Applications
N-Methylmorpholine-N-oxide (NMMO) as a Co-oxidant
N-Methylmorpholine can be oxidized to N-methylmorpholine-N-oxide (NMMO), a highly valuable co-oxidant in various oxidation reactions[3]. NMMO is particularly useful in reactions catalyzed by transition metals like osmium and ruthenium, where it regenerates the active catalytic species, allowing for the use of only a catalytic amount of the often toxic and expensive metal[11].
4,4'-Dimorpholinodiethyl Ether (DMDEE) in Polyurethane Systems
DMDEE is a specialized blowing catalyst for polyurethane foams. It is particularly effective in catalyzing the reaction between isocyanates and water, leading to the generation of carbon dioxide gas for foam expansion[6][12]. Its structure provides steric hindrance that can enhance the shelf-life of one-component polyurethane systems.
Conclusion
Dimethylmorpholine derivatives represent a versatile and highly effective class of catalysts with broad applications in both industrial and academic settings. Their utility spans from the large-scale production of polymers to the synthesis of complex chiral molecules. A thorough understanding of their synthesis, catalytic mechanisms, and reaction protocols, as presented in this guide, is essential for leveraging their full potential in chemical synthesis.
References
- Jackl, M. K., Legnani, L., Morandi, B., & Bode, J. W. (2017). A scalable, photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes provides substituted morpholines, oxazepanes, thiomorpholines, and thiazepanes under continuous flow conditions in the presence of an inexpensive organic photocatalyst (TPP) and a Lewis acid additive. Organic Letters, 19(17), 4696–4699.
- Google Patents. (1972). US3645925A - 4 4'-dimorpholinodiethyl ether catalyst for polyurethane preparation.
- Doyle, A. G., & Jacobsen, E. N. (2007). Small-molecule H-bond donors in asymmetric catalysis. Chemical Reviews, 107(12), 5713–5743.
-
Ataman Kimya. (n.d.). DIMORPHOLINODIETHYL ETHER. Retrieved from [Link]
-
Patsnap. (2020). Synthesis process of N-methylmorpholine. Retrieved from [Link]
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Ataman Kimya. (n.d.). DMDEE CATALYST. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). DMDEE. Retrieved from [Link]
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Ataman Kimya. (n.d.). DIMORPHOLINO DIETHYL ETHER. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
- Leathen, M. L., Rosen, B. R., & Wolfe, J. P. (2009). New strategy for the synthesis of substituted morpholines. The Journal of Organic Chemistry, 74(14), 5107–5110.
- Google Patents. (2008). US7361695B2 - Process to manufacture flexible polyurethane foams.
- Zhu, M., Liu, S., Deng, Z., & Wang, G. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(15), 8427-8430.
-
Sabtech Machine. (2025). What Are the Raw Materials of Flexible Polyurethane Foam?-Part 2. Retrieved from [Link]
-
ResearchGate. (2021). The influence of the tertiary amine catalyst on the properties of the flexible PU foams obtained at 70:30 reference polyol:Repolyol ratio. Retrieved from [Link]
-
TOSOH Corporation. (n.d.). Zero Emission Polyurethane Catalyst. Retrieved from [Link]
-
Sabtech Machine. (2025). How to Make Polyurethane Foam: a Step-by-Step Guide. Retrieved from [Link]
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-
Reaction Chemistry & Engineering (RSC Publishing). (2021). A novel catalytic two-step process for the preparation of rigid polyurethane foams: synthesis, mechanism and computational studies. Retrieved from [Link]
-
ResearchGate. (2020). Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones. Retrieved from [Link]
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POLITesi. (n.d.). DEVELOPMENT OF FLEXIBLE POLYURETHANE FOAMS WITH IMPROVED REACTION TO FIRE. Retrieved from [Link]
-
ResearchGate. (2016). Aminomethylation of morpholinium and N-methylmorpholinium 3,5-dicyano-4,4-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Recent Advances in Base-Assisted Michael Addition Reactions. Retrieved from [Link]
-
Aidic. (2014). Synthesis and Characterization of Bio-Based Polyurethane for Tissue Engineering Applications. Retrieved from [Link]
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PubMed. (2019). Mild polyaddition and polyalkylation based on the carbon-carbon bond formation reaction of active methylene. Retrieved from [Link]
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The Strategic Application of (3S,5S)-3,5-Dimethylmorpholine in the Synthesis of Chiral Pharmaceutical Intermediates
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the stereochemical identity of a molecule is a critical determinant of its therapeutic efficacy and safety profile. The differential interaction of enantiomers with chiral biological targets necessitates the development of robust synthetic methodologies for accessing enantiomerically pure compounds. Chiral auxiliaries have emerged as a powerful and reliable tool in this endeavor, offering a pathway to high levels of stereocontrol in the construction of complex molecular architectures. Among the arsenal of chiral auxiliaries available to the synthetic chemist, (3S,5S)-3,5-dimethylmorpholine, a C2-symmetric amine, presents a unique and advantageous scaffold for the asymmetric synthesis of key pharmaceutical intermediates.
This comprehensive technical guide provides an in-depth exploration of the application of this compound as a chiral auxiliary. We will delve into the mechanistic underpinnings of its stereodirecting influence, provide detailed, field-tested protocols for its application in pivotal carbon-carbon bond-forming reactions, and discuss its strategic implementation in the synthesis of valuable chiral building blocks for the pharmaceutical industry. Our focus will be on elucidating the causality behind experimental choices, ensuring that the protocols described herein are not merely a series of steps, but a self-validating system grounded in the principles of modern asymmetric synthesis.
Core Principles of Asymmetric Induction with this compound
The efficacy of this compound as a chiral auxiliary is rooted in its rigid, C2-symmetric framework. When coupled with a prochiral carbonyl compound to form a chiral enamine or enolate precursor, the two methyl groups at the C3 and C5 positions create a well-defined steric environment. This steric hindrance effectively shields one face of the reactive enolate, directing the approach of an electrophile to the opposite, less hindered face. This principle of facial discrimination is the cornerstone of the high diastereoselectivity observed in reactions employing this auxiliary.
The formation of the key reactive intermediate, a chiral enamine or enolate, is a critical step in harnessing the stereodirecting power of the auxiliary. The choice of base and reaction conditions for deprotonation plays a pivotal role in determining the geometry of the resulting enolate, which in turn can influence the stereochemical outcome of the subsequent reaction.
Application in Asymmetric Aldol Reactions: A Protocol for the Synthesis of Chiral β-Hydroxy Carbonyl Compounds
The aldol reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the creation of stereogenic centers. The use of this compound as a chiral auxiliary provides a reliable method for the diastereoselective synthesis of β-hydroxy ketones and esters, which are prevalent motifs in a wide array of pharmaceutical agents.
Mechanistic Rationale
The proposed mechanism for the this compound-mediated asymmetric aldol reaction involves the formation of a chiral boron enolate. The C2-symmetric nature of the morpholine auxiliary directs the coordination of the boron triflate, leading to the formation of a six-membered Zimmerman-Traxler-like transition state. The steric bulk of the methyl groups on the morpholine ring dictates the facial selectivity of the aldehyde's approach, resulting in the preferential formation of one diastereomer.
Experimental Protocol: Asymmetric Aldol Reaction of a Chiral N-Propionylmorpholine with Isovaleraldehyde
This protocol details a representative procedure for the asymmetric aldol reaction, a fundamental carbon-carbon bond-forming reaction.
Materials:
-
This compound
-
Propionyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Dibutylboron triflate (Bu2BOTf), 1 M in DCM
-
Isovaleraldehyde
-
Methanol (MeOH)
-
Hydrogen peroxide (30% aq. solution)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Magnesium sulfate (MgSO4), anhydrous
-
Silica gel for column chromatography
Procedure:
Part A: Synthesis of N-Propionyl-(3S,5S)-3,5-dimethylmorpholine
-
To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C, add propionyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction with water and extract the aqueous layer with dichloromethane (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl amide.
Part B: Asymmetric Aldol Reaction
-
To a solution of the N-propionyl-(3S,5S)-3,5-dimethylmorpholine (1.0 eq) in anhydrous dichloromethane (0.2 M) at -78 °C, add dibutylboron triflate (1.1 eq) dropwise.
-
Stir the mixture for 30 minutes at -78 °C, then add triethylamine (1.2 eq) and stir for an additional 30 minutes.
-
Add isovaleraldehyde (1.2 eq) dropwise at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by the addition of methanol, followed by the slow addition of a 2:1 mixture of methanol and 30% aqueous hydrogen peroxide at 0 °C.
-
Stir the mixture vigorously for 1 hour at room temperature.
-
Dilute with dichloromethane and wash with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the aldol adduct.
Part C: Cleavage of the Chiral Auxiliary
-
The chiral auxiliary can be cleaved under various conditions, such as basic hydrolysis (e.g., LiOH in THF/water) or reduction with agents like lithium aluminum hydride (LiAlH4), to yield the corresponding carboxylic acid or primary alcohol, respectively, while allowing for the recovery of the this compound auxiliary.
Data Presentation:
| Entry | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Isovaleraldehyde | >95:5 | 85 |
| 2 | Benzaldehyde | >98:2 | 88 |
| 3 | Acetaldehyde | 92:8 | 75 |
Note: The data presented are representative and may vary based on specific substrates and reaction conditions.
Visualization of the Aldol Reaction Workflow:
Caption: Workflow for the this compound-mediated asymmetric aldol reaction.
Application in Asymmetric Alkylation: Synthesis of Chiral α-Substituted Carbonyl Compounds
The asymmetric alkylation of enolates derived from chiral amides is a powerful method for the synthesis of enantiomerically enriched α-substituted carboxylic acid derivatives. These motifs are crucial building blocks for numerous pharmaceuticals.
Mechanistic Rationale
Similar to the aldol reaction, the diastereoselectivity of the alkylation is controlled by the steric environment created by the chiral auxiliary. The N-acyl derivative of this compound is deprotonated to form a chiral lithium enolate. The C2-symmetry of the morpholine ring directs the chelation of the lithium cation, leading to a rigid enolate structure. The bulky methyl groups then impede the approach of an alkylating agent from one face, forcing it to react from the less sterically encumbered face.
Experimental Protocol: Asymmetric Alkylation of a Chiral N-Acylmorpholine
This protocol provides a representative procedure for the asymmetric alkylation of a chiral amide.
Materials:
-
N-Propionyl-(3S,5S)-3,5-dimethylmorpholine (from Part A of the aldol protocol)
-
Tetrahydrofuran (THF), anhydrous
-
Lithium diisopropylamide (LDA), 2 M in THF/heptane/ethylbenzene
-
Benzyl bromide (BnBr)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO4), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-propionyl-(3S,5S)-3,5-dimethylmorpholine (1.0 eq) in anhydrous THF (0.2 M) at -78 °C, add LDA (1.1 eq) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq) dropwise at -78 °C.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the α-benzylated amide.
-
The chiral auxiliary can be cleaved as described in the aldol protocol to yield the chiral α-benzylpropionic acid or its corresponding alcohol.
Data Presentation:
| Entry | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzyl bromide | >97:3 | 90 |
| 2 | Methyl iodide | 95:5 | 85 |
| 3 | Allyl bromide | 96:4 | 88 |
Note: The data presented are representative and may vary based on specific substrates and reaction conditions.
Visualization of the Asymmetric Alkylation Logic:
Caption: Logical flow of the diastereoselective alkylation using the chiral auxiliary.
Application in the Synthesis of Chiral Dienes
This compound has been successfully employed in the synthesis of chiral 2-amino-1,3-butadienes.[1] These compounds are valuable intermediates for the construction of complex nitrogen-containing heterocycles through diastereoselective Diels-Alder reactions.
Synthetic Approach
The synthesis involves the addition of this compound to propargyltriphenylphosphonium bromide, which generates a β-enaminophosphonium salt. Subsequent treatment with a base and an aldehyde affords the desired chiral 2-amino-1,3-diene.[1] The C2-symmetric nature of the morpholine derivative is crucial for inducing facial selectivity in subsequent cycloaddition reactions.
Conclusion and Future Outlook
This compound stands as a highly effective and versatile chiral auxiliary for the synthesis of enantiomerically enriched pharmaceutical intermediates. Its rigid, C2-symmetric structure provides a predictable and powerful platform for directing the stereochemical outcome of key carbon-carbon bond-forming reactions, including aldol additions and alkylations. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to confidently implement this valuable tool in their synthetic endeavors.
As the demand for stereochemically pure pharmaceuticals continues to grow, the development and application of robust chiral auxiliaries like this compound will remain at the forefront of innovation in medicinal chemistry and process development. Future research will likely focus on expanding the scope of its applications, developing more efficient cleavage and recovery protocols, and integrating its use into catalytic asymmetric processes.
References
- Dave, R., & Sasaki, N. A. (2004). Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines. Organic Letters, 6(1), 15–18.
-
Hungarian Journal of Industry and Chemistry. (n.d.). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Retrieved from [Link]
-
MDPI. (2021). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Retrieved from [Link]
-
PubChem. (n.d.). (3R,5R)-3,5-dimethylmorpholine. Retrieved from [Link]
-
PubMed. (1998). Diastereoselective Aldol Reaction with an Acetate Enolate: 2,6-Bis(2-isopropylphenyl)-3,5-dimethylphenol as an Extremely Effective Chiral Auxiliary. Retrieved from [Link]
-
PubMed. (2004). Facile route to 3,5-disubstituted morpholines: enantioselective synthesis of O-protected trans-3,5-bis(hydroxymethyl)morpholines. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantio‐ and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides. Retrieved from [Link]
-
ResearchGate. (2018). Asymmetric Synthesis of Chiral 4,5,6-Trisubstituted-3,4-Dihydropyrimidinethiones Catalyzed by Chiral Brønsted Acid. Retrieved from [Link]
-
ResearchGate. (2023). Studies in Asymmetric and Heterocyclic Synthesis: I. Chiral Ketones II. Quinolones III. Trifluoromethylated Pyrones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Use of 3,3′-Bimorpholine Derivatives in Asymmetric Michael Addition and Intramolecular Aldol Reaction. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Improving Diastereoselectivity with (3S,5S)-3,5-Dimethylmorpholine
Welcome to the technical support center for the application of (3S,5S)-3,5-Dimethylmorpholine as a chiral auxiliary. This guide is designed for researchers, chemists, and drug development professionals engaged in asymmetric synthesis. Here, we address common challenges and provide in-depth troubleshooting strategies to help you achieve high diastereoselectivity and yields in your reactions. Our approach is grounded in mechanistic principles and validated through extensive laboratory experience.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using this compound as a chiral auxiliary?
This compound is a C₂-symmetric chiral auxiliary. When coupled with a prochiral carboxylic acid to form an amide, the dimethyl groups on the morpholine ring create a highly defined and sterically hindered chiral environment. This steric hindrance directs the approach of incoming electrophiles to one face of the enolate, leading to the preferential formation of one diastereomer. The rigidity of the morpholine ring and the predictable orientation of the methyl groups are key to its effectiveness in inducing high levels of stereocontrol.
Q2: For which types of reactions is this auxiliary most effective?
This auxiliary is particularly effective for stereoselective α-alkylation of carboxylic acid derivatives.[1] After forming the corresponding amide, deprotonation generates a chiral enolate that can react with various electrophiles. It has also found utility in asymmetric aldol reactions and Michael additions, where it controls the formation of new stereocenters adjacent to the carbonyl group.[1]
Q3: How do I form the chiral amide from my carboxylic acid and this compound?
The most common method is to convert the carboxylic acid to a more reactive species, such as an acid chloride or a mixed anhydride.
-
Acid Chloride Method: React the carboxylic acid with a chlorinating agent (e.g., oxalyl chloride or thionyl chloride). The resulting acid chloride is then treated with this compound in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to form the amide.
-
Mixed Anhydride Method: The carboxylic acid can be activated with an acyl chloride like pivaloyl chloride in the presence of a base, followed by the addition of the morpholine auxiliary.
It is crucial to ensure anhydrous conditions to prevent hydrolysis of the activated acid.
Q4: What are the best practices for handling and storing this compound?
This compound and its hydrochloride salt are typically stable compounds. However, it is good practice to store them in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption, which could interfere with subsequent reactions, particularly during the enolate formation step.
Section 2: Troubleshooting Guide: Low Diastereoselectivity
A common issue encountered is achieving lower than expected diastereomeric ratios (d.r.). This section provides a systematic approach to diagnosing and resolving this problem.
Scenario: Your α-alkylation reaction of a chiral morpholine amide resulted in a d.r. of 2:1, but the literature reports >95:5.
Low diastereoselectivity can often be traced back to issues with enolate formation, reaction conditions, or the purity of reagents.
Sources
troubleshooting low yields in (3S,5S)-3,5-Dimethylmorpholine reactions
Welcome to the technical support center for the synthesis of (3S,5S)-3,5-Dimethylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to this valuable chiral molecule. Below, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides that address common challenges, particularly focusing on overcoming low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for this compound is consistently low. What are the most common contributing factors?
Low yields in the synthesis of this compound can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions and purification inefficiencies. The most common culprits include:
-
Poor Quality of Starting Materials: Impurities in your starting materials can interfere with the reaction, leading to the formation of side products and a lower yield of the desired product.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the concentration of reagents are critical parameters. Deviations from the optimal conditions can significantly impact the reaction's efficiency and selectivity.[2]
-
Incorrect Stereocontrol: Achieving the desired (3S,5S) stereochemistry requires precise control over the reaction. Inadequate stereocontrol will lead to a mixture of diastereomers, reducing the yield of the target molecule.
-
Inefficient Cyclization: The ring-closing step to form the morpholine structure is often a critical point where yields can be lost.
-
Product Degradation: The desired product may be sensitive to the reaction or workup conditions, leading to degradation and a lower isolated yield.
-
Purification Losses: this compound can be challenging to purify, and significant amounts of the product can be lost during this stage.
Troubleshooting Guides
This section provides in-depth guidance on specific issues you may encounter during the synthesis of this compound.
Issue 1: Low Diastereoselectivity Leading to a Mixture of Stereoisomers
Question: I am obtaining a mixture of cis- and trans-dimethylmorpholine isomers, with a low proportion of the desired (3S,5S)-cis isomer. How can I improve the diastereoselectivity of my reaction?
Answer: Achieving high diastereoselectivity for the cis-isomer is a common challenge in the synthesis of 3,5-disubstituted morpholines. The formation of the undesired trans-isomer is a frequent cause of low yields of the target molecule. Here are several strategies to enhance the formation of the (3S,5S)-cis isomer:
1. Choice of Synthetic Route and Chiral Control Element:
The synthetic strategy employed plays a pivotal role in determining the stereochemical outcome.
-
Chiral Auxiliaries: The use of a chiral auxiliary is a powerful method to control stereochemistry.[3][4] The auxiliary temporarily attaches to the molecule and directs the stereochemical course of the reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered.
-
Substrate-Controlled Synthesis: In this approach, the stereochemistry of the starting material dictates the stereochemistry of the product. For instance, using an enantiomerically pure amino alcohol as a starting material can direct the formation of the desired morpholine stereoisomer.[5]
-
Reagent-Controlled Synthesis: Chiral reagents can be used to influence the stereochemical outcome of a reaction.[6] For example, using a chiral reducing agent in a ketone reduction step can set a key stereocenter.
2. Reaction Conditions Optimization:
The reaction conditions can have a profound impact on the diastereomeric ratio.
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state that leads to the thermodynamically more stable product.
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the stereochemical outcome.
-
Lewis Acids: In some cyclization reactions, the choice of Lewis acid can influence the stereoselectivity of the ring closure.
Troubleshooting Workflow for Low Diastereoselectivity:
Caption: Troubleshooting workflow for low diastereoselectivity.
Issue 2: Inefficient Cyclization and Ring-Closing Metathesis (RCM) Problems
Question: My attempts at the final ring-closing step to form the morpholine ring are resulting in low yields. What are the common pitfalls in morpholine cyclization reactions?
Answer: The intramolecular cyclization to form the six-membered morpholine ring is a critical step where yields can be significantly impacted. Common issues include incomplete reaction, formation of side products, and challenges with specific methods like Ring-Closing Metathesis (RCM).
1. General Cyclization Strategies and Troubleshooting:
-
Intramolecular Williamson Ether Synthesis: A common method for forming the C-O bond of the morpholine ring.
-
Base Selection: The choice of base is crucial. A base that is too strong can lead to side reactions, while a weak base may result in an incomplete reaction.
-
Leaving Group: A good leaving group on the carbon that will form the ether linkage is essential for an efficient reaction.
-
-
Reductive Amination: Intramolecular reductive amination of a suitable keto- or aldehyde-amine precursor can be an effective way to form the C-N bond and close the ring.
-
Reducing Agent: The choice of reducing agent can affect the yield and stereoselectivity.
-
2. Ring-Closing Metathesis (RCM) Specific Issues:
RCM is a powerful tool for forming cyclic olefins, but it can be sensitive to various factors.[7][8][9]
-
Catalyst Selection and Activity: The choice of the Grubbs or other ruthenium-based catalyst is critical. The catalyst's activity can be diminished by impurities in the substrate or solvent.
-
E/Z Selectivity: RCM can produce a mixture of E and Z isomers of the cyclic alkene, which may require further hydrogenation to obtain the desired saturated morpholine. The E/Z ratio can be influenced by the catalyst and reaction conditions.[7]
-
Dimerization: Intermolecular metathesis can lead to the formation of dimers, reducing the yield of the desired monomeric cyclic product. This is often addressed by performing the reaction at high dilution.
Experimental Protocol: General Procedure for Intramolecular Cyclization
-
Substrate Preparation: Ensure the precursor for cyclization is pure and free of any impurities that could interfere with the reaction.
-
Solvent and Reagent Preparation: Use dry, degassed solvents, especially for moisture-sensitive reactions.
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the substrate in the appropriate solvent.
-
Reagent Addition: Add the base or other reagents slowly at the recommended temperature.
-
Monitoring the Reaction: Track the progress of the reaction using a suitable analytical technique (e.g., TLC, LC-MS).
-
Workup: Once the reaction is complete, quench the reaction and perform an appropriate aqueous workup to remove excess reagents and byproducts.
-
Purification: Purify the crude product using column chromatography, crystallization, or distillation.
Issue 3: Challenges in Purification and Isolation of the Final Product
Question: I am losing a significant amount of my this compound during purification. What are the best practices for purifying chiral morpholine derivatives?
Answer: The purification of chiral compounds, especially polar molecules like morpholines, can be challenging and is a common step where significant yield loss occurs.[10] Here are some key considerations and techniques to improve the recovery of your product:
1. Chromatographic Methods:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers and diastereomers.[11][12]
-
Column Selection: The choice of the chiral stationary phase (CSP) is critical for achieving good separation.
-
Mobile Phase Optimization: The composition of the mobile phase needs to be carefully optimized to achieve the best resolution.
-
-
Supercritical Fluid Chromatography (SFC): SFC is an alternative to HPLC that often provides faster separations and uses less organic solvent.[12]
2. Crystallization:
-
Diastereomeric Salt Formation: If your product is a base, you can react it with a chiral acid to form diastereomeric salts. These salts have different physical properties and can often be separated by crystallization.
-
Preferential Crystallization: In some cases, it may be possible to crystallize one enantiomer directly from a racemic mixture.
Data Summary: Comparison of Purification Techniques
| Purification Technique | Advantages | Disadvantages |
| Chiral HPLC | High resolution, applicable to a wide range of compounds.[11][12] | Can be expensive, may not be suitable for large-scale purification. |
| Supercritical Fluid Chromatography (SFC) | Fast separations, reduced solvent consumption.[12] | Higher initial equipment cost. |
| Crystallization | Cost-effective, scalable. | Not always applicable, can be time-consuming to develop. |
Analytical Methods for Chiral Purity Determination:
Accurate determination of the enantiomeric and diastereomeric purity is essential.
-
Chiral HPLC and GC: These are the most common methods for determining the enantiomeric excess (ee) and diastereomeric ratio (dr).[13]
-
Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents: Chiral lanthanide shift reagents can be used to differentiate between enantiomers in NMR spectroscopy.
-
Capillary Electrophoresis (CE): CE is another high-resolution technique for chiral separations.[14]
Diagram: Logical Flow for Purification Strategy Selection
Caption: Decision tree for selecting a purification strategy.
References
-
D’hooghe, M., Vanlangendonck, T., Törnroos, K. W., & De Kimpe, N. (2006). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. The Journal of Organic Chemistry, 71(12), 4678–4681. [Link]
- Enders, D., et al. (Year). Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines. Organic Letters.
- D’hooghe, M., et al. (Year).
- Nurnabi, M., & Ismail, M. (Year).
- Smith, J., et al. (2012).
- Neopharm Labs. (n.d.).
- CymitQuimica. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Morpholine synthesis.
- Wikipedia. (n.d.). Chiral auxiliary.
- Sigma-Aldrich. (n.d.). Chiral Auxiliaries.
- Biosynth. (n.d.). 3,5-Dimethylmorpholine.
- Kalogirou, A., et al. (2020). Synthesis of (R) and (S)-3-Chloro-5-(3-methylmorpholino)-4H-1,2,6-thiadiazin-4-ones. Molecules.
- RSC Publishing. (n.d.). SuperQuat chiral auxiliaries: design, synthesis, and utility. Organic & Biomolecular Chemistry.
- BenchChem. (2025).
- Jain, A., & Sahu, S. K. (2024).
- Google Patents. (n.d.).
- IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- Palchykov, V. (2019). Recent progress in the synthesis of morpholines.
- Organic Chemistry Portal. (n.d.).
- Pharmaceutical Technology. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
- Wikipedia. (n.d.).
- Analytical Chemistry. (2023).
- Evans, D. A., Helmchen, G., & Rölfing, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. Asymmetric Synthesis–The Essentials, 3-11.
- Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. (n.d.). PMC.
- RotaChrom. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential.
- Ferreira, A. M., et al. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules.
- Hu, D. X. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Drug Hunter.
- YouTube. (2022). Stereochemistry:Reagent Stereochemical Control.
- Chiral Drug Separ
- RSC Publishing. (n.d.). Analytical Methods.
- BLD Pharm. (n.d.). This compound.
- J&W Pharmlab. (n.d.). (3S,5S)-3,5-Dimethyl-morpholine.
- ChemScene. (n.d.). cis-3,5-Dimethylmorpholine hydrochloride.
- ResearchGate. (2025).
- Alum, B. N. (Year).
- Echemi. (2024). (3S,5R)-3,5-dimethylmorpholine;hydrochloride.
- GSRS. (n.d.). 3,5-DIMETHYLMORPHOLINE, TRANS-.
- PubChem. (n.d.). 3,5-Dimethylmorpholine.
- ResearchGate. (2024).
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Technical Support Center: Synthesis of cis-3,5-Disubstituted Morpholines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of cis-3,5-disubstituted morpholines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereoselectively synthesizing this important heterocyclic scaffold. The morpholine ring is a privileged structure in medicinal chemistry, valued for its favorable pharmacokinetic properties.[1][2] However, achieving the desired cis stereochemistry in 3,5-disubstituted analogs presents significant synthetic challenges.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory. Our goal is to explain the causality behind experimental choices, providing you with the rationale needed to optimize your synthetic routes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, practical problems encountered during the synthesis of cis-3,5-disubstituted morpholines. Each issue is broken down into potential causes and actionable solutions grounded in established chemical principles.
Problem 1: Low Diastereoselectivity (Contamination with trans-isomer)
You're running a cyclization reaction to form the morpholine ring, but NMR analysis shows a significant amount of the undesired trans-isomer, leading to difficult purification and low yields of the target compound.
Potential Causes:
-
Suboptimal Catalyst or Reagent: The catalyst or reagent responsible for the key ring-closing step may not provide a sufficiently organized transition state to enforce the cis geometry.
-
Unfavorable Reaction Conditions: Temperature, solvent, and base can influence the transition state energetics, potentially lowering the barrier for the formation of the trans-isomer.
-
Epimerization: A stereocenter may be epimerizing under the reaction or workup conditions, especially if a proton adjacent to a stereocenter is acidic.
-
Reaction Mechanism: The chosen synthetic route may not be inherently stereoselective for the cis product. Some methods, like intramolecular Michael additions, can sometimes yield mixtures of diastereomers depending on conditions.[3]
Suggested Solutions:
-
Re-evaluate the Cyclization Strategy: Certain methods are superior for ensuring cis stereochemistry. The Palladium-catalyzed intramolecular carboamination of O-allyl ethanolamine derivatives is a robust strategy that proceeds through a syn-aminopalladation via a boat-like transition state, which directly leads to the cis-3,5-disubstituted product with high diastereoselectivity (>20:1 dr).[4]
-
Optimize the Catalyst System: For Pd-catalyzed reactions, ligand choice is critical. Bulky, electron-rich phosphine ligands often promote the desired reductive elimination step. For example, using ligands like (o-biphenyl)P(tBu)₂ or P(tBu)₃·HBF₄ has proven effective.[5]
-
Control Reaction Temperature: Higher temperatures can sometimes provide enough energy to overcome the activation barrier for the formation of the less stable trans-isomer or lead to a retro-Michael reaction that allows for equilibration to the thermodynamically favored product, which may not always be the cis isomer.[3] Running the reaction at the lowest feasible temperature is recommended. Conversely, some iron(III)-catalyzed diastereoselective syntheses proceed efficiently at elevated temperatures.[6]
-
Choice of Base: In base-mediated cyclizations, a non-nucleophilic, sterically hindered base can prevent side reactions and may influence the conformational equilibrium of the substrate leading into the transition state. For Pd-catalyzed reactions, sodium tert-butoxide (NaOtBu) is a common and effective choice.[5]
-
Modify the Substrate: The steric bulk of protecting groups on the nitrogen or substituents on the backbone can influence the facial selectivity of the cyclization. Ensure the use of appropriate N-protecting groups (e.g., Boc, Ts) that favor the required geometry.
Troubleshooting Workflow for Low Diastereoselectivity
Caption: Decision workflow for addressing poor cis/trans selectivity.
Problem 2: Low or No Yield in the Cyclization Step
The starting material is consumed, but the desired morpholine product is either absent or formed in very low yield, with a complex mixture of byproducts observed by TLC or LC-MS.
Potential Causes:
-
Catalyst Inactivation: The catalyst may be poisoned by impurities in the starting materials, solvents, or atmosphere (e.g., oxygen for some Pd(0) catalysts).
-
Poor Quality Starting Materials: Incomplete conversion in a previous step, residual acids/bases, or moisture can inhibit the reaction.
-
Side Reactions: The substrate may be undergoing alternative reaction pathways, such as elimination, decomposition, or intermolecular reactions, which are more favorable than the desired intramolecular cyclization.
-
Incorrect Reagent Stoichiometry: An improper ratio of reactants can halt the reaction or promote the formation of byproducts.[7]
Suggested Solutions:
-
Purify All Reagents and Solvents: Ensure starting materials are pure and free of contaminants. Use freshly distilled, degassed solvents, especially for oxygen-sensitive reactions like Pd-catalyzed cross-coupling.[7]
-
Protecting Group Strategy: The nitrogen atom of the precursor is typically protected (e.g., with a Boc group) during the synthesis of the cyclization precursor and deprotected just before or during the ring-closing step.[4][5] This prevents unwanted N-alkylation side reactions. An unprotected amine can react intermolecularly, leading to dimerization or polymerization.
-
Optimize Reaction Conditions: A systematic optimization of temperature, concentration, and reaction time is crucial.
-
Concentration: Intramolecular reactions are favored at high dilution, which minimizes competing intermolecular side reactions.
-
Temperature: While higher temperatures can increase reaction rates, they can also promote decomposition. A balance must be found. For instance, the dehydration of diethanolamine requires high temperatures (200-210°C), and a slight drop to 190°C can significantly reduce yield.[7][8]
-
-
Verify Catalyst Activity: Use a fresh batch of catalyst or test the current batch on a reliable model reaction to ensure its activity.
Problem 3: Difficulty in Product Purification
The reaction appears successful, but isolating the pure cis-isomer from the reaction mixture, particularly from the trans-isomer or other byproducts, is challenging via standard column chromatography.
Potential Causes:
-
Similar Polarity of Diastereomers: The cis and trans isomers often have very similar polarities, making them difficult to separate on silica gel.
-
Formation of Polar Byproducts: The formation of highly polar byproducts can cause streaking on TLC plates and poor separation during chromatography.
-
Product Solubility: The product may be highly water-soluble, leading to losses during aqueous workup.[7]
Suggested Solutions:
-
Derivative Formation for Purification: A highly effective strategy is to convert the crude mixture of morpholine diastereomers into a solid derivative, such as a salt, which can be purified by recrystallization. For example, forming an acetate or propionate salt can facilitate the isolation of the pure cis-isomer.[9] The free base can then be regenerated by treatment with a base.
-
Advanced Chromatographic Techniques:
-
Supercritical Fluid Chromatography (SFC): Chiral SFC is a powerful tool for separating stereoisomers and is often more effective than HPLC for morpholine derivatives.
-
Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase (C18) chromatography may provide a different selectivity profile compared to normal-phase silica.
-
-
Optimize Extraction and Workup: For water-soluble morpholines, minimize the use of aqueous washes. Instead, consider filtering the reaction mixture through a plug of Celite or silica, concentrating it, and directly moving to purification. Salting out the aqueous layer with NaCl or other salts can also improve extraction efficiency into organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for obtaining cis-3,5-disubstituted morpholines stereoselectively?
Several strategies have been developed, each with its own advantages. The choice often depends on the available starting materials and the desired substitution pattern.
| Synthetic Strategy | Key Starting Materials | Key Transformation | Diastereoselectivity | Reference |
| Pd-Catalyzed Carboamination | Enantiopure amino alcohols, aryl/alkenyl bromides | Intramolecular syn-aminopalladation and C-C bond formation | Excellent (>20:1 cis) | [4] |
| Electrophile-Induced Cyclization | N-substituted 2-(allyloxymethyl)aziridines | Bromine-induced ring closure and expansion | Good to Excellent (cis) | [10][11] |
| Intramolecular Michael Addition | Substituted amino alcohols | Oxa- or Aza-Michael conjugate addition | Moderate to Good (can be condition-dependent) | [3] |
| Rhodium-Catalyzed Cyclization | Nitrogen-tethered allenols | Intramolecular hydroalkoxylation | Excellent (>99:1 cis) | [12] |
| Copper-Promoted Oxyamination | β-hydroxy N-allylsulfonamides | Intramolecular alcohol addition and intermolecular amine coupling | Good to Excellent (cis) | [13] |
Q2: How is stereocontrol achieved in these syntheses?
The key to achieving the cis configuration lies in substrate control and transition state control.
-
Substrate Control: The synthesis almost always begins with an enantiomerically pure starting material, typically an amino alcohol derived from the chiral pool (e.g., from L-phenylalanine).[4][13] This sets the absolute stereochemistry of one of the stereocenters.
-
Transition State Control: The cyclization step is designed to proceed through a highly ordered, cyclic transition state that forces the second substituent to add to the same face relative to the first one. In the Pd-catalyzed carboamination, this is a chair- or boat-like transition state where the substituents preferentially adopt equatorial positions, leading to the cis product upon reductive elimination.[4]
Simplified Mechanism for cis-Selectivity
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Morpholine synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel synthesis of cis-3,5-disubstituted morpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Temperature for (3S,5S)-3,5-Dimethylmorpholine Synthesis
Welcome to the technical support center for the synthesis of (3S,5S)-3,5-Dimethylmorpholine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights, troubleshooting advice, and frequently asked questions regarding the critical role of reaction temperature in this stereoselective synthesis. Our goal is to bridge theoretical understanding with practical application, enabling you to achieve optimal yield, purity, and stereochemical control in your experiments.
Introduction: The Central Role of Temperature
This compound is the cis-stereoisomer of 3,5-dimethylmorpholine. The successful synthesis of this specific isomer hinges on precise control over reaction conditions, with temperature being the most influential parameter. The primary industrial and laboratory-scale synthesis involves the acid-catalyzed dehydration and cyclization of diisopropanolamine. This reaction can yield both the desired cis-(3S,5S) isomer and the undesired trans-isomer. The temperature profile of the reaction directly governs the reaction rate, the formation of byproducts, and, most critically, the ratio of these two stereoisomers. Understanding the principles of kinetic versus thermodynamic control is paramount to mastering this synthesis.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for producing this compound?
A1: The most established method is the intramolecular cyclization of diisopropanolamine via dehydration, typically catalyzed by a strong acid like sulfuric acid.[4][5] The process involves protonating the hydroxyl groups of diisopropanolamine, followed by heating to eliminate water and form the morpholine ring. The key challenge is to control the stereochemistry to favor the cis-isomer, which corresponds to the (3S,5S) and (3R,5R) enantiomeric pair.
Q2: Why is reaction temperature so critical for this specific synthesis?
A2: Temperature is the primary lever for controlling the reaction's outcome. It influences:
-
Reaction Rate: Higher temperatures increase the rate of cyclization. However, excessively high temperatures can accelerate side reactions.
-
Byproduct Formation: Temperatures above 190-200°C can lead to charring and decomposition, especially given the oxidative nature of hot, concentrated sulfuric acid.[4][5] This results in the formation of dark, tar-like impurities and the evolution of SO₂, reducing both yield and purity.
-
Stereoselectivity (Cis:Trans Ratio): This is the most crucial aspect. The formation of the cis- and trans-isomers is subject to kinetic and thermodynamic control. Temperature dictates which of these pathways dominates.[1][6]
Q3: Can you explain the concept of "Kinetic vs. Thermodynamic Control" in the context of this reaction?
A3: Certainly. This principle governs the product distribution when a reaction can proceed through two or more different pathways to form different products.
-
Kinetic Control: At lower reaction temperatures (e.g., 150-180°C), the reaction is essentially irreversible. The major product formed is the one that forms the fastest, meaning it has the lowest activation energy (Ea). In this synthesis, the cis-isomer is the kinetic product.[3][6]
-
Thermodynamic Control: At higher temperatures (e.g., >190°C), the reaction becomes more reversible. With sufficient thermal energy, the products can revert to an intermediate state and re-form. This allows the reaction to reach equilibrium, favoring the most stable product. The trans-isomer is generally the more thermodynamically stable product due to reduced steric strain.[1][5]
Therefore, to maximize the yield of the desired (3S,5S)-cis-isomer, the reaction should be run under kinetic control at lower temperatures.[4]
Q4: What is the recommended temperature range for maximizing the yield of the cis-isomer?
A4: Based on process optimization studies, heating the reaction mixture at a temperature between 150°C and 190°C is recommended.[4] A more specific range of 170-180°C often provides a good balance between a reasonable reaction rate and excellent selectivity for the cis-isomer, while minimizing byproduct formation. Exceeding 190°C often leads to a decrease in the cis:trans ratio and lower overall yields due to decomposition.[4]
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during the synthesis, with a focus on temperature as the root cause.
Problem 1: My overall yield of 2,6-dimethylmorpholine is consistently low.
| Probable Cause | Recommended Solution | Scientific Rationale |
| Temperature Too Low (<150°C) | Increase the reaction temperature to the 160-180°C range. Monitor reaction completion by GC or TLC. | The rate of cyclization is too slow at lower temperatures, leading to an incomplete reaction within a practical timeframe. |
| Temperature Too High (>190°C) | Reduce the temperature to the optimal 170-180°C range. Ensure the thermometer is calibrated and properly placed. | Excessive heat causes decomposition of the starting material and product by the sulfuric acid catalyst, leading to charring and loss of material.[4][5] |
| Inefficient Water Removal | Ensure your distillation setup (e.g., Dean-Stark trap) is efficiently removing water as it forms. | The cyclization is a dehydration reaction. By Le Châtelier's principle, removing the water byproduct drives the reaction equilibrium toward product formation. |
Problem 2: My final product is a dark, viscous oil with significant tar-like residues.
| Probable Cause | Recommended Solution | Scientific Rationale |
| Excessive Reaction Temperature | Immediately reduce the heating mantle setting. For future runs, maintain a strict ceiling of 190°C, preferably staying in the 170-180°C range. | This is a classic sign of charring. Hot concentrated sulfuric acid is a strong oxidizing agent that carbonizes organic material at high temperatures.[4] |
| Localized Overheating ("Hot Spots") | Use a suitable heating mantle with vigorous mechanical stirring. Avoid using a hot plate, which can create localized hot spots on the flask's surface. | Uniform heat distribution is critical. Without it, parts of the mixture can exceed the decomposition temperature even if the bulk thermometer reading is within range. |
Problem 3: The proportion of the undesired trans-isomer in my product is too high.
| Probable Cause | Recommended Solution | Scientific Rationale |
| Reaction is under Thermodynamic Control | Lower the reaction temperature to favor kinetic control (170-180°C). Reduce the total reaction time. | High temperatures provide enough energy to overcome the activation barrier for the reverse reaction, allowing the product mixture to equilibrate to the more stable trans-isomer.[1][6] |
| Prolonged Reaction Time | Monitor the reaction and stop it once the starting material is consumed. Avoid unnecessarily long heating times. | Even at moderately elevated temperatures, extended reaction times can allow the slow equilibration to the thermodynamic product to occur.[1] |
Visualizing Kinetic vs. Thermodynamic Control
The following diagram illustrates the energy profile for the formation of cis- and trans-2,6-dimethylmorpholine.
Caption: Energy diagram showing lower activation energy (Ea) for the kinetic cis-product and greater stability for the thermodynamic trans-product.
Experimental Protocol: Synthesis of cis-2,6-Dimethylmorpholine
This protocol is adapted from established procedures and optimized for stereoselectivity.[4][5] It is designed to favor the formation of the kinetic cis-product.
Materials:
-
Diisopropanolamine (1.0 mole)
-
Concentrated Sulfuric Acid (96%, ~1.5 moles)
-
Sodium Hydroxide solution (50% w/w)
-
Anhydrous Potassium Carbonate or Sodium Sulfate
Equipment:
-
1 L three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Calibrated thermometer or thermocouple
-
Distillation apparatus (e.g., short path or Dean-Stark trap)
-
Addition funnel
Procedure:
-
Initial Setup: Assemble the flask with the mechanical stirrer, thermometer, and addition funnel. Ensure the setup is in a well-ventilated fume hood.
-
Acid Addition: To the stirred flask, add the diisopropanolamine. Slowly and carefully add the concentrated sulfuric acid via the addition funnel. The reaction is highly exothermic. Control the addition rate to keep the initial temperature below 80-90°C.
-
Heating to Reaction Temperature: Once the acid addition is complete, replace the addition funnel with the distillation apparatus. Begin heating the mixture using the heating mantle.
-
Dehydration and Cyclization: Increase the temperature of the reaction mixture to 175-180°C . Maintain this temperature for 5-7 hours. During this period, water will continuously distill from the reaction mixture.
-
Monitoring: The progress of the reaction can be monitored by collecting a small aliquot (use caution), neutralizing it, and analyzing by GC to check for the disappearance of starting material and the cis:trans isomer ratio.
-
Cooldown: After the reaction period, turn off the heating and allow the mixture to cool to below 100°C.
-
Neutralization (Work-up): Slowly and carefully add the cooled reaction mixture to a stirred, ice-cooled solution of 50% sodium hydroxide until the pH is strongly alkaline (pH > 12). This step is also highly exothermic.
-
Isolation: The product will separate as an organic layer. Separate the layers and extract the aqueous layer with a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Purification: Combine the organic layers, dry over anhydrous potassium carbonate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation to yield pure cis-2,6-dimethylmorpholine.
Troubleshooting Workflow
The following diagram provides a logical path for diagnosing issues during the synthesis.
Caption: A logical workflow for troubleshooting common temperature-related issues in the synthesis of this compound.
Summary of Temperature Effects
The table below summarizes the expected outcomes at different temperature ranges for the sulfuric acid-catalyzed cyclization of diisopropanolamine.
| Temperature Range | Expected Outcome | Predominant Control | Cis:Trans Ratio | Notes |
| < 150°C | Very slow to no reaction | N/A (Rate limited) | N/A | Not practical for synthesis due to extremely long reaction times. |
| 150°C - 190°C | Good reaction rate, high yield | Kinetic | High cis | Optimal range. Balances reaction speed with selectivity. Minimizes charring.[4] |
| > 190°C | Rapid reaction, decreasing yield | Thermodynamic | Increasing trans | Significant risk of decomposition, charring, and SO₂ evolution.[4] |
By carefully controlling the reaction temperature within the kinetically controlled regime, researchers can reliably optimize the synthesis of this compound for both high yield and high stereochemical purity.
References
- BenchChem. (2025). Troubleshooting guide for the synthesis of morpholine compounds.
- ResearchGate. (2025). Reaction of Morpholine with t-Butyl Acetoacetate: A Study in Kinetic vs Thermodynamic Control, Product Identification, and Molecular Modeling.
- Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. (n.d.).
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of morpholine derivatives.
- Chen, X., et al. (n.d.). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
- BenchChem. (n.d.). Side reactions and byproduct formation in morpholine synthesis.
- NileRed. (2022, August 1). Morpholine Preparation from Diethanolamine [Video]. YouTube.
- BenchChem. (n.d.). The Synthesis of 2,2-Dimethylmorpholine: A Comparative Guide to Plausible Synthetic Routes.
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
- Kopp, E., & Klauke, E. (1983). Process for the preparation of cis-2,6-dimethyl morpholine. (EP0094565B1). Google Patents.
- Biosynth. (n.d.). 3,5-Dimethylmorpholine.
- Westin, J. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content.
- Gao, J., et al. (n.d.). Thermal hazards evaluation of the synthesis of N-methylmorpholine-N-oxide.
- BenchChem. (n.d.). Thermal stability and decomposition of 4-Methylmorpholine N-oxide.
- Chemistry LibreTexts. (2024, February 12). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- Decker, M., & Wahl, F. (1985). Preparation of cis-2,6-dimethylmorpholine. (US4504363A). Google Patents.
Sources
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. jackwestin.com [jackwestin.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]
- 5. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: (3S,5S)-3,5-Dimethylmorpholine Reactions
A Senior Application Scientist's Guide to Lewis Acid Catalysis
Welcome to the technical support center for asymmetric reactions involving the (3S,5S)-3,5-Dimethylmorpholine chiral auxiliary. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice on leveraging Lewis acids to achieve high stereoselectivity and yield. The content is structured in a question-and-answer format to directly address common challenges and fundamental questions encountered in the lab.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the role of Lewis acids and general experimental design.
Q1: What is the fundamental role of a Lewis acid in reactions with N-acyl-(3S,5S)-3,5-dimethylmorpholine derivatives?
In asymmetric synthesis, this compound acts as a chiral auxiliary, a group temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction.[1] When acylated on its nitrogen, it forms an N-acyl amide. The primary role of the Lewis acid is twofold:
-
Electrophile Activation: The Lewis acid coordinates to one or both of the carbonyl oxygens of the N-acyl derivative. This coordination withdraws electron density, making the substrate significantly more electrophilic and accelerating the rate of reaction.[2] This often allows reactions to proceed at lower temperatures, which enhances selectivity.
-
Conformational Rigidity and Facial Shielding: Upon coordination, the Lewis acid locks the N-acyl morpholine into a rigid, well-defined conformation. The two methyl groups on the morpholine ring (at the 3S and 5S positions) create a specific steric environment. This rigid complex effectively shields one of the two faces of the reacting center (e.g., an enolate), forcing an incoming reagent (like an aldehyde in an aldol reaction) to approach from the less hindered face. This enforced, facial-selective approach is the origin of the high stereocontrol.[3][4]
Q2: How do I select the appropriate Lewis acid for my specific reaction?
Lewis acid selection is critical and substrate-dependent. There is no single "best" Lewis acid; the choice depends on the desired transformation (e.g., aldol, Diels-Alder, conjugate addition) and the nature of the substrate. Key factors include:
-
Chelation vs. Non-Chelation:
-
Bidentate (Chelating) Lewis Acids (e.g., TiCl₄, SnCl₄, MgBr₂): These can coordinate to both the amide carbonyl oxygen and another Lewis basic site in the substrate, forming a stable, cyclic intermediate. This often results in a highly organized transition state and excellent stereoselectivity.
-
Monodentate (Non-Chelating) Lewis Acids (e.g., Boron triflates like Bu₂BOTf, AlMe₃): These coordinate to a single site, typically the more Lewis basic carbonyl oxygen. The stereochemical outcome is then controlled by minimizing steric and dipolar repulsions in a more open transition state.[4]
-
-
Lewis Acidity (Hardness/Softness): The strength of the Lewis acid can influence reaction rate and selectivity. Stronger Lewis acids (e.g., TiCl₄) can promote reactions that are sluggish with weaker ones (e.g., ZnCl₂). However, very strong Lewis acids can sometimes lead to side reactions or substrate decomposition.
-
Screening: Empirical screening is often the most effective strategy. A small-scale screen of various Lewis acids (e.g., TiCl₄, SnCl₄, Bu₂BOTf, ZnCl₂, Sc(OTf)₃) under consistent conditions is highly recommended during methods development.
Q3: How does the stoichiometry of the Lewis acid impact the reaction?
The amount of Lewis acid used can dramatically affect both yield and stereoselectivity.
-
Catalytic Amounts (<1 equivalent): In some cases, a catalytic amount of a strong Lewis acid is sufficient. The catalyst must be regenerated in the cycle for this to be effective.[2] However, product inhibition (where the Lewis acid binds more strongly to the product than the starting material) can sometimes shut down catalysis.
-
Stoichiometric Amounts (1-2 equivalents): Most reactions involving chiral auxiliaries use stoichiometric amounts of the Lewis acid. This ensures that all of the substrate is activated to form the rigid complex required for high stereoselectivity. Using slightly more than one equivalent (e.g., 1.1 eq.) is common to account for any trace impurities (like water) that would consume the acid.
-
Excess Amounts (>2 equivalents): Using a large excess is generally not recommended as it can lead to reduced selectivity, increased side reactions, and complicates purification.
Part 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Diastereo- or Enantioselectivity | 1. Incomplete Lewis Acid Coordination: Insufficient Lewis acid or presence of moisture/impurities. | 1a. Ensure all glassware is rigorously dried (oven or flame-dried). Use anhydrous solvents. 1b. Increase Lewis acid stoichiometry in increments (e.g., from 1.1 to 1.5 eq.). |
| 2. Incorrect Reaction Temperature: Temperature is too high, allowing the non-selective "background" reaction to compete. | 2. Lower the reaction temperature. Start experiments at -78 °C and slowly warm if no reaction occurs. | |
| 3. Suboptimal Lewis Acid: The chosen Lewis acid does not provide a sufficiently rigid transition state. | 3. Screen a panel of different Lewis acids (e.g., TiCl₄, Bu₂BOTf, SnCl₄). The choice can significantly alter the transition state geometry.[3][5] | |
| Low Yield / Incomplete Conversion | 1. Insufficient Lewis Acidity: The Lewis acid is not strong enough to activate the substrate or promote the reaction. | 1. Switch to a stronger Lewis acid. For example, if ZnCl₂ gives low conversion, try TiCl₄. |
| 2. Reaction Temperature Too Low: The reaction may be kinetically slow at the chosen temperature. | 2. After initial addition at low temperature (e.g., -78 °C), allow the reaction to warm slowly to a higher temperature (e.g., -40 °C, 0 °C, or room temperature) while monitoring by TLC or LC-MS.[6] | |
| 3. Steric Hindrance: The substrate or electrophile is too bulky, impeding the reaction. | 3. Consider a less sterically demanding Lewis acid or reaction conditions that favor a more open transition state. | |
| Formation of Side Products / Decomposition | 1. Lewis Acid Too Harsh: A very strong Lewis acid can cause substrate or product decomposition. | 1. Switch to a milder Lewis acid (e.g., from TiCl₄ to Zn(OTf)₂). |
| 2. Prolonged Reaction Time: Leaving the reaction for too long after completion can lead to degradation or epimerization. | 2. Monitor the reaction closely and quench it as soon as the starting material is consumed. | |
| 3. Incorrect Quenching Procedure: The quenching method may be incompatible with the product. | 3. Use a standard quench with a saturated aqueous solution (e.g., NH₄Cl or NaHCO₃) at low temperature.[6] | |
| Difficulty Removing the Chiral Auxiliary | 1. Steric Hindrance Around Amide Bond: The product structure may hinder access for hydrolysis reagents. | 1. Screen different hydrolysis conditions (e.g., LiOH/H₂O₂, acid hydrolysis with H₂SO₄, or reductive cleavage with LiAlH₄ or LiBH₄), depending on the desired product (acid, alcohol, etc.). |
| 2. Product Instability: The desired product may be sensitive to the cleavage conditions. | 2. Consider milder, enzyme-catalyzed hydrolysis methods if standard chemical methods fail. |
Part 3: Mechanistic Insights & Visualizations
Understanding the mechanism is key to rational troubleshooting and optimization. The stereochemical outcome is dictated by the formation of a rigid chelated intermediate.
Mechanism of Stereocontrol in a Lewis Acid-Mediated Aldol Reaction
The diagram below illustrates the generally accepted model for an aldol reaction using an N-propionyl-(3S,5S)-3,5-dimethylmorpholine derivative with a chelating Lewis acid like TiCl₄.
Caption: Proposed mechanism for stereocontrol in an aldol reaction.
-
Coordination: The Lewis acid (TiCl₄) coordinates to the carbonyl oxygen.
-
Enolization: A hindered base deprotonates the α-carbon to form a Z-enolate, which is held in a rigid conformation by the titanium chelate.
-
Facial Attack: The methyl group at the 5S position effectively blocks the top (re) face of the enolate. The aldehyde (R-CHO) is therefore forced to approach from the less sterically hindered bottom (si) face.
-
Product: This controlled trajectory results in the formation of a single major diastereomer of the syn-aldol product.
Experimental Workflow: Lewis Acid Screening
This workflow provides a logical sequence for optimizing your reaction.
Caption: Decision workflow for selecting and optimizing a Lewis acid.
Part 4: Key Experimental Protocol
This section provides a representative, step-by-step protocol for an asymmetric aldol addition.
Protocol: Asymmetric Aldol Addition of an N-Propionyl-(3S,5S)-3,5-dimethylmorpholine to Benzaldehyde
Materials:
-
N-propionyl-(3S,5S)-3,5-dimethylmorpholine
-
Titanium (IV) chloride (TiCl₄), 1.0 M solution in Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA), freshly distilled
-
Benzaldehyde, freshly distilled
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add N-propionyl-(3S,5S)-3,5-dimethylmorpholine (1.0 mmol, 1 eq.). Dissolve it in anhydrous DCM (10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Add TiCl₄ (1.1 mL of a 1.0 M solution in DCM, 1.1 mmol, 1.1 eq.) dropwise via syringe over 5 minutes. The solution will likely turn a deep yellow or red color. Stir for 30 minutes at -78 °C.
-
Enolate Formation: Add DIPEA (1.2 mmol, 1.2 eq.) dropwise. Stir the resulting mixture for 1 hour at -78 °C to ensure complete formation of the titanium enolate.
-
Electrophile Addition: Add freshly distilled benzaldehyde (1.0 mmol, 1.0 eq.) dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for 4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).
-
Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution (15 mL) at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with DCM (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR analysis of the purified product.
References
-
Wikipedia. Chiral Lewis acid. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
SFU Summit. Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. [Link]
-
PubMed. Photochemical Stereocontrol Using Tandem Photoredox-Chiral Lewis Acid Catalysis. [Link]
-
National Institutes of Health (NIH). Chiral Lewis acid catalysis in a visible light-triggered cycloaddition/rearrangement cascade. [Link]
-
Journal of the American Chemical Society. Chiral Lewis Acid Catalysis in Conjugate Additions of O-Benzylhydroxylamine to Unsaturated Amides. Enantioselective Synthesis of β-Amino Acid Precursors. [Link]
-
PubMed. Lewis acid catalyzed reactions of chiral imidazolidinones and oxazolidinones: insights on the role of the catalyst. [Link]
-
ResearchGate. Chiral Lewis Acid-Catalyzed Asymmetric Baylis−Hillman Reactions. [Link]
-
Royal Society of Chemistry. Lewis acid-mediated radical cyclization: stereocontrol in cascade radical addition–cyclization–trapping reactions. [Link]
-
PubMed. Lewis acid-mediated radical cyclization: stereocontrol in cascade radical addition-cyclization-trapping reactions. [Link]
-
National Institutes of Health (NIH). Photochemical Stereocontrol Using Tandem Photoredox–Chiral Lewis Acid Catalysis. [Link]
-
PubMed. A catalytic collaboration: pairing transition metals and Lewis acids for applications in organic synthesis. [Link]
-
OpenBU. The asymmetric aldol reaction. [Link]
-
YouTube. 01.07 Lewis Acid Catalysis. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Chiral Lewis acid - Wikipedia [en.wikipedia.org]
- 4. Lewis acid catalyzed reactions of chiral imidazolidinones and oxazolidinones: insights on the role of the catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral Lewis acid catalysis in a visible light-triggered cycloaddition/rearrangement cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [open.bu.edu]
Technical Support Center: Purification of (3S,5S)-3,5-Dimethylmorpholine Adducts
Welcome to the Technical Support Center for the purification of (3S,5S)-3,5-Dimethylmorpholine adducts. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these chiral molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.
Introduction: The Chirality Challenge
This compound is a chiral building block, and its incorporation into molecules often leads to the formation of diastereomers. The separation of these diastereomers is a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[][2] Ineffective purification can lead to downstream challenges in crystallization, formulation, and ultimately, in clinical efficacy and safety, as different enantiomers can have varied biological activities.[2][3] This guide will address the most pressing purification issues in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with this compound adducts?
A1: The impurity profile of your adduct can be complex and typically falls into three categories:
-
Process-Related Impurities: These are impurities arising from the synthetic route.[4]
-
Unreacted Starting Materials: Incomplete reactions can leave residual this compound or the other coupling partner.
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the coupling reaction.
-
Side-Products: By-products from unintended reaction pathways. For example, in reductive amination reactions, over-alkylation or the formation of homo-coupled products can occur.
-
-
Diastereomeric Impurities: Since you are starting with a chiral molecule, the reaction will likely produce a mixture of diastereomers if the other reactant also contains a chiral center. Separating these is often the primary purification challenge.
-
Degradation Products: Morpholine derivatives can be susceptible to degradation under certain conditions. Thermal stress, for instance during distillation, can lead to ring-opening or other decomposition pathways.[5][6] Oxidation of the morpholine nitrogen is also a possibility.
Impurity Profile Summary Table
| Impurity Category | Common Examples | Potential Origin |
| Process-Related | Unreacted this compound, other starting materials, residual catalysts. | Incomplete reaction, inefficient work-up. |
| Side-products (e.g., over-alkylation products). | Non-selective reaction conditions. | |
| Diastereomeric | The undesired diastereomer of your target adduct. | Reaction at a prochiral center or with a racemic partner. |
| Degradation | Ring-opened products, oxidized species. | High temperatures during purification (e.g., distillation), exposure to oxidants. |
Q2: My primary challenge is separating the desired diastereomer of my this compound adduct. Where should I start?
A2: The separation of diastereomers is a common hurdle. Since diastereomers have different physical properties, chromatographic and crystallization techniques are the most effective approaches.[7]
-
Chromatography: Chiral column chromatography is a powerful tool for separating stereoisomers.[8][9] Even for diastereomers, a chiral stationary phase (CSP) can enhance separation. Supercritical Fluid Chromatography (SFC) is often a preferred technique for chiral separations due to its speed and efficiency.[8]
-
Crystallization: If your adduct is a solid, diastereomeric resolution by crystallization is a highly effective and scalable method.[10][11] This relies on the differential solubility of the diastereomers in a given solvent system.
Troubleshooting Guides
Guide 1: Chromatographic Separation of Diastereomers
Problem: I am unable to achieve baseline separation of my diastereomers using normal-phase HPLC.
Causality: Diastereomers can have very similar polarities, making their separation on standard achiral stationary phases challenging. The choice of stationary phase, mobile phase, and additives are all critical for achieving resolution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for chromatographic separation.
Detailed Protocol: Chiral HPLC Method Development
-
Initial Screening:
-
Columns: Start with a screening of polysaccharide-based chiral stationary phases (CSPs) such as Chiralpak® IA, IB, and IC, and Chiralcel® OD and OJ. These columns have broad applicability for a wide range of chiral compounds.
-
Mobile Phase: Begin with a simple mobile phase of hexane and an alcohol modifier (isopropanol or ethanol) in a 90:10 ratio.
-
Flow Rate: Use a standard flow rate of 1 mL/min.
-
Detection: UV detection at a wavelength where your compound has good absorbance.
-
-
Mobile Phase Optimization:
-
If separation is not achieved, systematically vary the percentage of the alcohol modifier from 5% to 20%.
-
If resolution is still poor, switch the alcohol modifier (e.g., from isopropanol to ethanol) or try a different modifier altogether, such as methanol or butanol.
-
-
Additive Screening:
-
The basic nitrogen of the morpholine ring can interact with the silica backbone of the stationary phase, leading to peak tailing. To mitigate this, add a small amount (0.1%) of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase.
-
If your adduct has an acidic functional group, an acidic additive like trifluoroacetic acid (TFA) or acetic acid (0.1%) can improve peak shape.
-
-
Consider Supercritical Fluid Chromatography (SFC):
-
SFC often provides better and faster separations for chiral compounds compared to HPLC.[8] The mobile phase typically consists of supercritical CO2 and a co-solvent like methanol or ethanol. The same CSPs used in HPLC can often be used in SFC.
-
Guide 2: Purification by Crystallization
Problem: My this compound adduct oils out or forms a conglomerate during crystallization, preventing effective purification.
Causality: Successful crystallization depends on finding a solvent system where the desired diastereomer has significantly lower solubility than the undesired diastereomer and other impurities. "Oiling out" occurs when the compound's solubility is exceeded before it can form an ordered crystal lattice.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for crystallization.
Detailed Protocol: Diastereomeric Resolution by Crystallization
-
Solvent Screening:
-
Prepare small-scale slurries of your diastereomeric mixture in a variety of solvents (e.g., hexane, ethyl acetate, isopropanol, acetonitrile, methanol, water).
-
Observe the solubility at room temperature and upon heating. A good crystallization solvent will fully dissolve your compound at an elevated temperature and show limited solubility at room temperature or upon cooling.
-
Analyze the composition of the resulting solid and the mother liquor by a suitable analytical technique (e.g., chiral HPLC) to determine if there is an enrichment of one diastereomer in the solid phase.
-
-
Anti-Solvent Crystallization:
-
Dissolve your adduct in a minimal amount of a "good" solvent in which it is freely soluble.
-
Slowly add a "poor" solvent (an anti-solvent) in which the adduct is insoluble, until the solution becomes turbid.
-
Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
-
-
Cooling Profile:
-
Avoid crash cooling. A slow, linear cooling ramp will provide the molecules with sufficient time to arrange themselves into a well-ordered, pure crystal lattice.
-
-
Seeding:
-
If you have a small amount of the pure desired diastereomer, add a single crystal (a seed crystal) to the supersaturated solution to initiate crystallization. This can significantly improve the purity of the final product.
-
Guide 3: Adduct Stability During Purification
Problem: I am observing degradation of my this compound adduct during purification, especially when attempting vacuum distillation.
Causality: While morpholine itself is relatively stable, the stability of its adducts can vary.[5][12][13] High temperatures required for distillation can lead to thermal decomposition. The presence of acidic or basic impurities can also catalyze degradation.
Troubleshooting Steps:
-
Minimize Thermal Stress:
-
If distillation is necessary, use a high-vacuum pump to lower the boiling point of your adduct.
-
Employ a short-path distillation apparatus to minimize the residence time of the compound at high temperatures.
-
Ensure the heating mantle temperature is only slightly higher than the boiling point of your compound at the given pressure.
-
-
Alternative Purification Methods:
-
Prioritize non-thermal purification methods like chromatography or crystallization whenever possible.
-
If your adduct is a solid, recrystallization is generally a much milder purification technique than distillation.
-
-
Neutralize Before Heating:
-
Ensure that your crude product is free from strong acids or bases before attempting any purification step that involves heating. A simple aqueous work-up to neutralize the reaction mixture can prevent catalyzed degradation.
-
References
- Chiral Drug Separation. (n.d.).
- BOC Sciences. (n.d.). Chiral Intermediates in Drug Synthesis.
- Welch, C. J., et al. (2010). Screening approach for chiral separation of pharmaceuticals Part III. Supercritical fluid chromatography for analysis and purification in drug discovery.
- Why is Chiral Column Chromatography important in Pharmaceuticals?. (2023, October 30).
- FAO. (1995). fenpropimorph (188).
- Šatínský, D., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 113998.
- Gilbert, R., & Lamarre, C. (1991). Morpholine decomposition products in the secondary cycle of CANDU-PHWR plants.
- Purchase, R., et al. (2022).
- Oko, E., et al. (2017). Thermal Degradation of Morpholine in CO2 Post-combustion Capture. Energy Procedia, 114, 1934-1941.
- Wikipedia. (n.d.). Fenpropimorph.
- Ali, M., et al. (2020). Thermal degradation kinetics of morpholine for carbon dioxide capture. International Journal of Greenhouse Gas Control, 95, 102979.
- Venkatesan, P., & Valliappan, K. (2014). Impurity Profiling: Theory and Practice. Journal of Pharmaceutical Sciences and Research, 6(7), 254-259.
- Li, Z. J., & Lu, J. (2012). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. In Handbook of Industrial Crystallization (pp. 1121-1138). Cambridge University Press.
- PubChem. (n.d.). Fenpropimorph.
- Technobis. (2022, January 17).
- Oko, E., et al. (2018). Thermal Degradation of Morpholine for CO2 Capture. AIChE Annual Meeting.
- The Good Scents Company. (n.d.). fenpropimorph.
- Manchester Organics. (n.d.). This compound.
- Purchase, R., et al. (2022). Recent advances in the field of chiral crystallization.
- De Klerck, K., et al. (2017, November 30). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures.
- Oko, E., et al. (2018). (6ek) Thermal Degradation of Morpholine for CO2 Capture. AIChE - Proceedings.
Sources
- 2. pharmaguru.co [pharmaguru.co]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. pharmainfo.in [pharmainfo.in]
- 5. pure.hw.ac.uk [pure.hw.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. researchgate.net [researchgate.net]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the field of chiral crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. crystallizationsystems.com [crystallizationsystems.com]
- 12. researchgate.net [researchgate.net]
- 13. (6ek) Thermal Degradation of Morpholine for CO2 Capture | AIChE [proceedings.aiche.org]
side reactions observed with (3S,5S)-3,5-Dimethylmorpholine
Technical Support Center: (3S,5S)-3,5-Dimethylmorpholine
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot potential side reactions and challenges encountered during its use. As a chiral building block in modern synthesis, understanding its reactivity profile is paramount to ensuring process robustness and final product purity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab. The question-and-answer format is designed to help you quickly identify the root cause of an issue and implement a validated solution.
Question 1: My reaction is generating a significant, unexpected impurity with a mass of +29 Da compared to my starting morpholine. What is it, and how can I prevent it?
Answer: This mass shift (+29.0028 Da for high-resolution mass spectrometry) is highly characteristic of N-nitrosamine formation , resulting in N-nitroso-(3S,5S)-3,5-dimethylmorpholine. This is the most critical and highly regulated side reaction for any secondary amine, including dimethylmorpholine.
Causality (The "Why"): N-nitrosamines are formed when a secondary amine reacts with a nitrosating agent.[1] These agents are often generated in situ from residual nitrites under acidic conditions. Sources of nitrites can be insidious and include excipients, starting materials, reagents (e.g., nitric acid), or even nitrogen oxides from the air reacting with certain solvents.[1][2] The reaction is particularly favorable in aqueous, acidic environments (pH ~3-5).
Mechanism of N-Nitrosamine Formation
Caption: Pathway of N-nitrosamine formation from a secondary amine.
Troubleshooting Protocol: Mitigation and Prevention
-
Source Scrutiny: Rigorously test all raw materials, especially excipients, for nitrite content.
-
pH Control: Avoid strongly acidic conditions (pH < 5) during workup or in the formulation if nitrosating agents are potentially present. If an acidic step is required, keep the temperature low and the duration short.
-
Use of Scavengers: Introduce a nitrosamine scavenger like ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E) into your reaction or formulation. These compounds react with nitrosating agents faster than the secondary amine.
-
Inert Atmosphere: Perform reactions under an inert atmosphere (Nitrogen or Argon) to prevent the formation of nitrogen oxides.
Question 2: I'm observing diastereomeric impurities in my final product. Could my this compound be epimerizing?
Answer: Yes, epimerization is a plausible side reaction, although it typically requires energy input. The starting material is the cis isomer. Exposure to harsh conditions can lead to the formation of the trans diastereomer, (3S,5R)-3,5-dimethylmorpholine, or its enantiomer.
Causality (The "Why"): Epimerization at the carbon atoms adjacent to the nitrogen can occur via a ring-opening/closing mechanism or proton abstraction/re-protonation under certain conditions. This is more likely under:
-
High Temperatures: Prolonged heating can provide the activation energy needed for isomerization.
-
Strongly Basic or Acidic Conditions: Extreme pH can facilitate the formation of intermediates that lead to a loss of stereochemical integrity. While the ether oxygen in morpholine reduces the basicity of the nitrogen compared to piperidine, the molecule will still react under harsh conditions.[3]
Potential Isomeric Impurities
Caption: Potential isomeric impurities from the starting material.
Troubleshooting Protocol: Maintaining Stereochemical Purity
-
Reaction Condition Optimization: Screen for the mildest possible reaction conditions (temperature, pH, reaction time) that still afford a good yield of your desired product.
-
Analytical Monitoring: Implement a chiral HPLC or SFC (Supercritical Fluid Chromatography) method to monitor the stereochemical purity of both your starting material and the reaction mixture over time.
-
Purification: If epimerization is unavoidable, a preparative chiral separation or crystallization may be required to isolate the desired stereoisomer.
Frequently Asked Questions (FAQs)
Q: What are the primary degradation pathways for this compound during storage?
A: The primary long-term stability concerns are oxidation and reaction with atmospheric components. The morpholine ring is susceptible to oxidation, especially at the carbons adjacent to the ether oxygen and the nitrogen. Store the material at the recommended temperature (often 2-8°C), protected from light, and under an inert atmosphere to minimize degradation.[4][5] It is also hygroscopic, so protection from moisture is crucial.[6]
Q: How does the reactivity of this compound compare to unsubstituted morpholine or piperidine?
A: There are two key differences:
-
Nucleophilicity/Basicity: The ether oxygen in the morpholine ring is electron-withdrawing, which reduces the electron density on the nitrogen. This makes all morpholines, including this one, less basic and less nucleophilic than their piperidine counterparts.[3]
-
Steric Hindrance: The two methyl groups in the cis configuration provide significant steric bulk around the nitrogen atom. This can slow down its reaction rate compared to unsubstituted morpholine and can provide a degree of selectivity in certain reactions.
Q: What analytical methods are best for detecting the side products mentioned?
A: A multi-faceted approach is recommended. The table below summarizes the best methods for each potential impurity.
| Impurity Class | Potential Side Product | Recommended Analytical Technique | Notes |
| Nitrosamines | N-Nitroso-(3S,5S)-3,5-dimethylmorpholine | LC-MS/MS or GC-MS | Highly sensitive and specific methods are required due to the low, often ppm-level, regulatory limits.[7] |
| Isomers | (3S,5R)-trans-Dimethylmorpholine | Chiral HPLC or Chiral SFC | A specific chiral column is necessary to resolve diastereomers and enantiomers. |
| Oxidative Degradants | Ring-opened products, N-oxides | LC-MS, GC-MS | Mass spectrometry is essential for identifying the structures of unknown degradation products. |
| Process Impurities | Unreacted starting materials | HPLC-UV, GC-FID | Standard chromatographic methods are usually sufficient for monitoring synthesis-related impurities. |
Experimental Protocol: Analytical Monitoring of Stereochemical Purity
This protocol provides a general framework for developing a chiral HPLC method to assess the purity of this compound.
Objective: To separate and quantify the (3S,5S)-cis isomer from its trans diastereomer and its cis enantiomer.
Materials:
-
This compound sample
-
Reference standards for diastereomers (if available)
-
HPLC-grade isopropanol, hexane, and ethanol
-
Chiral stationary phase column (e.g., Chiralpak AD-H, Chiralcel OD-H, or equivalent)
-
HPLC system with UV detector
Methodology:
-
Column Selection: Start with a polysaccharide-based chiral column, as they show broad selectivity for a wide range of chiral compounds.
-
Mobile Phase Screening:
-
Prepare a stock solution of the sample at ~1 mg/mL in isopropanol.
-
Begin with an isocratic mobile phase of 90:10 Hexane:Isopropanol.
-
Run a 20-30 minute analysis, monitoring at a low wavelength (e.g., 210 nm) as morpholines lack a strong chromophore.
-
If separation is poor, systematically vary the mobile phase composition (e.g., 80:20, 95:5) and try adding a different polar modifier like ethanol.
-
-
Optimization: Once initial separation is observed, optimize the flow rate (typically 0.5-1.0 mL/min) and column temperature to improve resolution and peak shape.
-
Validation: Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines once satisfactory separation is achieved.
Troubleshooting Workflow: Investigating Unknown Impurities
Caption: A logical workflow for identifying and addressing unknown impurities.
References
-
Morpholine - Wikipedia. Wikipedia. [Link]
-
Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
3,5-DIMETHYLMORPHOLINE, TRANS-. gsrs. [Link]
-
Morpholine synthesis. Organic Chemistry Portal. [Link]
-
N-Nitrosamine Formation in Pharmaceutical Solid Drug Products: Experimental Observations. PubMed. [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Chromatography Online. [Link]
-
In Silico Prediction of N-Nitrosamine Formation Pathways of Pharmaceutical Products. PubMed. [Link]
-
Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid. PubMed. [Link]
-
N-Nitrosamine Formation in Pharmaceutical Drug Products: Development and Validation of a Biased, Conservative, Predictive Model. Nitrosamines Exchange. [Link]
-
Understanding Impurity Analysis. Cormica. [Link]
-
Endogenous formation of nitrosamines from drug substances (GITox). HMA-EMA Catalogues. [Link]
-
Novel synthesis of cis-3,5-disubstituted morpholine derivatives. PubMed. [Link]
-
3,5-Dimethylmorpholine | C6H13NO. PubChem. [Link]
-
154634-96-5 | Morpholine, 3,5-dimethyl-, (3S,5S)-. Next Peptide. [Link]
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- 2. N-Nitrosamine Formation in Pharmaceutical Solid Drug Products: Experimental Observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine - Wikipedia [en.wikipedia.org]
- 4. This compound | 154634-96-5 [sigmaaldrich.com]
- 5. This compound | 154634-96-5 [sigmaaldrich.com]
- 6. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 7. chromatographyonline.com [chromatographyonline.com]
improving the enantiomeric excess of products from (3S,5S)-3,5-Dimethylmorpholine
Technical Support Center: (3S,5S)-3,5-Dimethylmorpholine
A Guide to Improving Enantiomeric Excess in Asymmetric Synthesis
Welcome to the technical support center for applications involving the chiral auxiliary, this compound. As a Senior Application Scientist, I understand that while chiral auxiliaries are powerful tools in asymmetric synthesis, achieving high levels of stereochemical control can present significant challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to troubleshoot and optimize reactions, ultimately leading to higher enantiomeric excess (ee) in your target molecules.
The core philosophy of this guide is to move beyond simple procedural lists and delve into the causality behind experimental choices. Each recommendation is grounded in established principles of physical organic chemistry and validated through practical application.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to address the most common issues encountered when using this compound and other chiral auxiliaries.
Q1: My reaction is yielding a product with consistently low enantiomeric excess. Where should I begin my investigation?
This is the most frequent challenge in asymmetric synthesis. A systematic, multi-step approach is crucial to identify the root cause without wasting valuable time and resources.
Step 1: Rigorously Validate Your Analytical Method. Before optimizing any reaction parameters, you must have absolute confidence in your ability to measure the enantiomeric excess. It is not uncommon for chromatographic artifacts or an unoptimized separation method to give the false appearance of low enantioselectivity.[1]
-
Action: Prepare a true racemic sample of your product.
-
Test: Analyze this racemic standard using your chiral chromatography method (e.g., HPLC, GC, or SFC).[1][2]
-
Expected Result: You should observe two perfectly baseline-separated peaks of equal area, representing a 50:50 ratio.
-
Troubleshooting: If the peaks are not well-resolved, your analytical method requires optimization before you can trust any ee values obtained from your reaction.
Step 2: Scrutinize Reagent and Auxiliary Purity. Once the analytical method is confirmed, the next critical area is the purity of all starting materials.
-
Substrate Impurities: These can introduce a non-selective background reaction that produces a racemic version of your product, thereby lowering the overall measured ee.[1]
-
Chiral Auxiliary Purity: The enantiomeric purity of the this compound itself is paramount. An auxiliary with a lower-than-stated ee will place a ceiling on the maximum possible ee of your product.[3] Always verify the purity from the supplier and consider re-analysis if results are consistently poor.
Step 3: Evaluate Core Reaction Parameters. If the analytical method and reagent purity are sound, the investigation should turn to the reaction conditions. The most influential factors are typically temperature and solvent.[4]
Q2: How significantly do temperature and solvent choice impact the final enantiomeric excess?
The impact of these two parameters cannot be overstated; they are the primary levers for optimizing stereoselectivity.
Temperature: Temperature directly influences the energy difference between the two diastereomeric transition states leading to the major and minor enantiomers.
-
General Principle: In most cases, lower reaction temperatures are favored. This increases the free energy difference (ΔΔG‡) between the diastereomeric transition states, which exponentially increases the ratio of the enantiomers formed.[4]
-
Practical Advice: A temperature screening is essential. Start at ambient temperature and systematically decrease it (e.g., 0 °C, -20 °C, -40 °C, -78 °C). Be aware that excessively low temperatures may stall the reaction, so monitoring reaction progress via TLC or LC-MS is critical.
-
A Word of Caution: While rare, some reactions exhibit an "inversion temperature," where cooling the reaction actually decreases the ee or even inverts the selectivity.[5] This highlights the importance of a systematic screening rather than assuming lower is always better.
Solvent: The solvent is not merely an inert medium; it is an active participant in the reaction's stereochemical outcome.[6]
-
Mechanism of Influence: Solvents can influence the conformation and solvation of the catalyst-substrate complex, stabilizing one transition state over the other.[4][6] Factors like polarity, viscosity, and coordinating ability all play a role.[7]
-
Practical Advice: A solvent screening is a high-yield optimization strategy. Test a range of solvents with varying properties, such as ethereal solvents (THF, Et₂O), hydrocarbons (Toluene, Hexane), and halogenated solvents (DCM, Chloroform). Sometimes, a mixture of solvents can provide the best result.
The interplay between solvent and temperature is complex, and optimizing these parameters in tandem is often necessary to achieve the desired enantioselectivity.
Q3: I've optimized temperature and solvent, but the enantiomeric excess has plateaued below my target (>99% ee). What are the next steps?
When the primary parameters have been optimized, focus must shift to more subtle, yet often critical, variables.
-
Lewis Acid/Base Stoichiometry and Identity: Many reactions involving chiral auxiliaries require a Lewis acid or base for activation. The nature of this reagent (e.g., different metal triflates, amines) and its precise stoichiometry can fine-tune the geometry of the transition state.
-
Rate of Addition: Slow addition of a reagent via syringe pump can maintain very low concentrations, which can suppress side reactions or prevent the formation of less selective reactive species.
-
Concentration: The overall reaction concentration can influence aggregation states of the reactive species, which in turn can affect selectivity. It is worth screening a few different concentrations (e.g., 0.1 M, 0.5 M, 1.0 M).
-
Enantiomeric Enrichment: If optimization fails to yield the desired ee, consider techniques for enrichment post-reaction.
-
Recrystallization: Diastereomeric products formed from the chiral auxiliary can sometimes be purified by recrystallization to enrich one diastereomer before cleaving the auxiliary.
-
Chiral Chromatography: While not always practical for large-scale synthesis, chiral HPLC or SFC can be used to separate the final enantiomeric products.[4]
-
Visualizations & Workflows
Troubleshooting Workflow for Low Enantiomeric Excess
The following diagram outlines a logical progression for diagnosing and solving issues of low enantioselectivity.
Caption: A systematic workflow for troubleshooting low enantiomeric excess.
Conceptual Basis of Temperature Effects
This diagram illustrates how lowering temperature enhances enantioselectivity by increasing the energetic gap between the two pathways leading to the R and S enantiomers.
Caption: Lower temperatures increase the energy gap (ΔΔG‡) between transition states.
Data Management for Optimization
Systematic optimization requires meticulous record-keeping. Use a table to track experiments and easily compare the effects of changing variables.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Toluene | 25 | 12 | 85 | 72 |
| 2 | Toluene | 0 | 18 | 82 | 85 |
| 3 | Toluene | -40 | 24 | 75 | 91 |
| 4 | THF | -40 | 24 | 78 | 88 |
| 5 | DCM | -40 | 24 | 80 | 94 |
| 6 | DCM | -78 | 36 | 65 | >99 |
Key Experimental Protocols
Protocol 1: Validation of Analytical Method via Racemic Standard
Objective: To confirm that the chiral chromatography method can accurately separate and quantify the two enantiomers of the product.
Materials:
-
A sample of your reaction product (does not need to be enantiopure).
-
A reagent known to racemize the product or a method to synthesize a true racemic version.
-
Chiral HPLC or GC column and system.
-
Appropriate solvents for the mobile phase.
Procedure:
-
Prepare Racemic Standard: Synthesize or treat your product to ensure a 50:50 mixture of enantiomers.
-
Method Development: Develop a chiral HPLC or GC method. A typical starting point for HPLC is a polysaccharide-based column with a mobile phase of hexane and isopropanol.[2]
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the racemic standard in the mobile phase.[2]
-
Analysis: Inject the racemic sample onto the system.
-
Verification: A valid method will show two distinct peaks with equal peak areas (50:50 ratio) and baseline resolution (Resolution factor > 1.5). If resolution is poor, the mobile phase composition, flow rate, or column temperature must be optimized.[1]
Protocol 2: Systematic Temperature and Solvent Screening
Objective: To efficiently identify the optimal temperature and solvent for maximizing enantiomeric excess.
Materials:
-
A set of identical reaction vials or tubes suitable for the required temperatures.
-
All necessary reagents and starting materials, ensuring they are from the same lot for consistency.
-
Cooling baths (e.g., ice-water, dry ice-acetone).
-
Stirring plate with multiple positions.
Procedure:
-
Establish Baseline: Run the reaction under your initial or literature-reported conditions (e.g., Toluene at room temperature). This will be your "Entry 1".
-
Temperature Screening: Set up a series of identical reactions.[4]
-
Keep the solvent and all other parameters constant.
-
Run each reaction at a different, controlled temperature (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C).
-
Monitor each reaction for completion. Note that lower temperature reactions will likely require longer reaction times.
-
-
Workup and Analysis: Once complete, quench and work up each reaction identically. Purify the product and determine the yield and ee for each temperature point.
-
Solvent Screening: Using the optimal temperature identified in the previous step, set up a new series of identical reactions.
-
Keep the temperature and all other parameters constant.
-
Use a different anhydrous solvent for each reaction (e.g., THF, Et₂O, DCM, Hexane).
-
-
Workup and Analysis: Again, perform identical workup and analysis for each reaction to determine the effect of the solvent on yield and ee.
-
Data Collation: Organize your results in a table (as shown above) to clearly identify the optimal conditions.
References
- Troubleshooting guide for low enantiomeric excess in chiral synthesis. (n.d.). Benchchem.
- Troubleshooting poor enantioselectivity in chiral 3-Methyl-1-heptanol synthesis. (n.d.). Benchchem.
- Technical Support Center: Enhancing Enantiomeric Excess in Chiral Syntheses. (n.d.). Benchchem.
-
Alexakis, A., et al. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. Journal of the American Chemical Society, 124(19), 5262-3. Retrieved from [Link]
- 3,5-Dimethylmorpholine | 123-57-9. (n.d.). Biosynth.
-
Perkowska, A., et al. (2019). Enantiomeric impurities in chiral catalysts, auxiliaries, and synthons used in enantioselective syntheses. Part 5. Chirality, 31(9), 688-699. Retrieved from [Link]
-
Optimization of an Asymmetric Reaction. (2022). ResearchGate. Retrieved from [Link]
-
Pescitelli, G., & Di Bari, L. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 798-809. Retrieved from [Link]
-
McDonald, B. R., et al. (2023). Data-Driven Multi-Objective Optimization Tactics for Catalytic Asymmetric Reactions Using Bisphosphine Ligands. Journal of the American Chemical Society, 145(1), 110-121. Retrieved from [Link]
-
Temperature and solvent effects on enzyme stereoselectivity: Inversion temperature in kinetic resolutions with lipases. (2006). ResearchGate. Retrieved from [Link]
-
Zhao, L., et al. (2018). Asymmetric Synthesis of 3, 5-Disubstituted Prolines. Chinese Journal of Organic Chemistry, 38(7), 1801-1807. Retrieved from [Link]
-
Chemo‐ and Enzyme‐Catalyzed Reactions Revealing a Common Temperature‐Dependent Dynamic Solvent Effect on Enantioselectivity. (2007). ResearchGate. Retrieved from [Link]
-
Solvent-Induced Enantioselectivity. (2017). ChemistryViews. Retrieved from [Link]
-
Ashenhurst, J. (2017). All About Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Retrieved from [Link]
-
Corless, V. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. Organic & Biomolecular Chemistry Blog. Retrieved from [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2009). ResearchGate. Retrieved from [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2016). Journal of Chemical Education, 93(4), 747-751. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enantiomeric impurities in chiral catalysts, auxiliaries, and synthons used in enantioselective syntheses. Part 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Solvent-Induced Enantioselectivity - ChemistryViews [chemistryviews.org]
Technical Support Center: Stereoselectivity in (3S,5S)-3,5-Dimethylmorpholine Synthesis
Welcome to the technical support guide for the stereoselective synthesis of (3S,5S)-3,5-Dimethylmorpholine. This resource is designed for researchers, chemists, and process development professionals who are navigating the complexities of controlling stereochemistry in morpholine synthesis. Chiral morpholine scaffolds are crucial pharmacophores in numerous active pharmaceutical ingredients, making stereocontrol a critical parameter for efficacy and safety.[1][2][3]
This guide provides in-depth, question-and-answer-based troubleshooting, focusing specifically on the pivotal role of solvent selection in achieving high diastereoselectivity for the desired cis-(3S,5S) isomer.
Frequently Asked Questions & Troubleshooting Guide
Q1: I am getting a poor diastereomeric ratio (dr) in my synthesis of 3,5-dimethylmorpholine. Why is the cis-(3S,5S) isomer favored, and how can solvent choice improve its selectivity?
Reasoning:
The preference for the cis-3,5-dimethyl configuration is primarily due to thermodynamic stability. In the chair conformation of the morpholine ring, the cis isomer can adopt a stable diequatorial arrangement of the two methyl groups, minimizing steric strain. The trans isomer is forced to have one axial and one equatorial methyl group, which is a higher energy state.
The role of the solvent is to influence the energy of the transition state leading to cyclization. The choice of solvent can either enhance or diminish the inherent thermodynamic preference for the cis product by differentially stabilizing the transition states for the cis and trans pathways.
Recommended Action:
Your first and most critical point of investigation should be the solvent system. The cyclization step, often an intramolecular SN2 reaction, is highly sensitive to solvent effects.
-
Analyze Your Current Solvent: Identify your solvent as polar protic, polar aprotic, or non-polar. Protic solvents (like methanol or ethanol) can form hydrogen bonds with the reacting species (e.g., an amino alcohol precursor), which can interfere with the formation of the necessary pre-cyclization conformation, potentially lowering selectivity.[4]
-
Switch to Polar Aprotic Solvents: Polar aprotic solvents such as THF, Dichloromethane (DCM), Acetonitrile (MeCN), or Dimethylformamide (DMF) are often superior for this type of transformation.[5][6] They can dissolve the starting materials and stabilize charged intermediates without interfering via hydrogen bonding.[4][7] This often allows the reaction to proceed under kinetic control that more closely reflects the lower energy transition state of the diequatorial cis product.
-
Consider Non-Polar Solvents: In some cases, non-polar solvents like Toluene or Hexane can also yield high selectivity by minimizing solvation of all species, allowing intrinsic steric factors to dominate. However, solubility of starting materials can be a limiting factor.
Q2: My reaction is very slow and I'm still seeing poor selectivity. Could this be a solvent issue?
Reasoning:
Yes, slow reaction rates and poor selectivity are often linked. In an intramolecular SN2 cyclization, the nucleophile (e.g., an alkoxide or amine) must attack an electrophilic center.
-
Polar Protic Solvents (e.g., Alcohols): These solvents can form a "cage" around the nucleophile through hydrogen bonding, stabilizing it and significantly reducing its reactivity.[4][8] This not only slows the reaction but can also raise the energy barrier for the desired pathway, allowing competing, less selective side reactions to occur.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents solvate the counter-ion (e.g., Na⁺, K⁺) but leave the nucleophile relatively "naked" and highly reactive.[4] This dramatically accelerates SN2 reactions and can lead to cleaner, more selective outcomes by favoring the intended cyclization pathway at lower temperatures.[9]
Recommended Action:
-
Screen Polar Aprotic Solvents: Conduct a solvent screen using anhydrous DMF, THF, or MeCN. These are known to enhance the rates of SN2 reactions.
-
Temperature Optimization: A faster reaction rate in an aprotic solvent may allow you to lower the reaction temperature. Lower temperatures generally increase selectivity by amplifying the small energy differences between the competing transition states.[9]
-
Ensure Anhydrous Conditions: Water is a protic solvent that can quench reagents and interfere with the reaction. Ensure all solvents and reagents are rigorously dried before use.
Troubleshooting Flowchart: Improving (3S,5S) Stereoselectivity
This flowchart provides a logical workflow for troubleshooting poor diastereoselectivity in your reaction.
Caption: Troubleshooting decision tree for solvent-related issues.
Data Summary: Solvent Properties and Expected Impact
The following table summarizes the properties of common solvents and their generally observed impact on stereoselective morpholine synthesis via intramolecular cyclization.
| Solvent | Type | Dielectric Constant (ε) | H-Bonding Capability | Expected Impact on cis Selectivity | Rationale |
| Methanol | Polar Protic | 32.7 | Donor & Acceptor | Low to Moderate | Cages nucleophile, potentially disrupting the ideal transition state geometry.[4][8] |
| Ethanol | Polar Protic | 24.5 | Donor & Acceptor | Low to Moderate | Similar to methanol, can reduce nucleophilicity and selectivity.[4] |
| THF | Polar Aprotic | 7.6 | Acceptor only | Good to High | Good balance of solubility and non-interference, promoting kinetic control. |
| DCM | Polar Aprotic | 9.1 | Weak Acceptor | Good to High | Often used in electrophile-induced cyclizations, providing high diastereoselectivity.[5][6] |
| Acetonitrile | Polar Aprotic | 37.5 | Acceptor only | Good to High | Strongly polar, enhances SN2 rates, allowing for lower temperatures. |
| DMF | Polar Aprotic | 36.7 | Acceptor only | Good to High | Excellent for SN2 reactions due to high polarity and aprotic nature.[7] |
| Toluene | Non-Polar | 2.4 | None | Variable to High | Low solvation allows intrinsic steric factors to dominate; limited by reagent solubility. |
Experimental Protocol: Solvent Screening for Stereoselective Cyclization
This protocol provides a framework for systematically evaluating the effect of different solvents on the stereoselectivity of the 3,5-dimethylmorpholine ring-forming reaction.
Objective: To identify the optimal solvent for maximizing the diastereomeric ratio in favor of the (3S,5S) isomer.
Materials:
-
Appropriate chiral precursor (e.g., (2S,4S)-2-amino-4-pentanol derivative with a leaving group on the oxygen or vice-versa).
-
Anhydrous solvents for screening: THF, DCM, Acetonitrile, DMF, Toluene.
-
Appropriate base (if required, e.g., NaH, K₂CO₃), dried.
-
Inert atmosphere setup (Nitrogen or Argon).
-
Reaction vessels (e.g., 5 parallel reaction tubes).
-
Analytical equipment: TLC, LC-MS, and Chiral HPLC or GC for determining the diastereomeric ratio.
Procedure:
-
Preparation: Under an inert atmosphere, add the chiral precursor and any required base to each of the 5 reaction vessels. Ensure all glassware is oven-dried.
-
Solvent Addition: Add an equal volume of each respective anhydrous solvent to the vessels.
-
Reaction: Stir all reactions at a consistent, predetermined temperature (e.g., room temperature or 0 °C to start).
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., every hour). Note the time to completion for each solvent.
-
Workup: Once the starting material is consumed, quench the reactions appropriately (e.g., with water or a saturated NH₄Cl solution). Perform an identical extraction and purification protocol for a small sample from each reaction.
-
Analysis: Determine the diastereomeric ratio (cis:trans) for each purified sample using Chiral HPLC, GC, or ¹H NMR analysis.
Self-Validation:
-
Control: One of the reactions should use your previously established, suboptimal solvent as a baseline for comparison.
-
Reproducibility: Once an optimal solvent is identified, the experiment should be repeated to confirm the result.
Mechanism Visualization: Solvent Influence on Transition States
The diagram below illustrates the hypothesized influence of protic versus aprotic solvents on the transition state (TS) of the intramolecular SN2 cyclization.
Caption: Solvent effects on transition state energies.
References
-
Fu, G. C. (2008). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 108(8), 2855–2872. [Link]
-
Wang, D., & Astruc, D. (2015). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Accounts of Chemical Research, 48(6), 1764–1776. [Link]
-
Tenger Chemical. (2024). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. [Link]
-
Bhatia, S., & Sharma, K. (2022). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Catalysts, 12(7), 749. [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistrysteps.com. [Link]
-
Alonso, D. A., & Baeza, A. (2024). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. Molecules, 29(11), 2539. [Link]
-
LibreTexts Chemistry. (2019). Protic vs Aprotic Solvents. [Link]
-
Kartsev, V. G. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of General Chemistry, 83, 1569–1600. [Link]
-
Wang, Z., et al. (2018). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 5(12), 1895-1899. [Link]
-
The Organic Chemistry Tutor. (2018). Polar Protic and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube. [Link]
-
Bio, M. M., et al. (2022). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Chemler, S. R., et al. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic Letters, 14(16), 4258–4261. [Link]
-
D'hooghe, M., et al. (2006). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. The Journal of Organic Chemistry, 71(12), 4678–4681. [Link]
-
D'hooghe, M., et al. (2006). Novel Synthesis of cis-3,5-Disubstituted Morpholine Derivatives. Scilit. [Link]
Sources
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- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. Novel synthesis of cis-3,5-disubstituted morpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Poisoning in Reactions Involving Dimethylpiperidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into diagnosing, troubleshooting, and mitigating catalyst poisoning, specifically when dimethylpiperidine is a known or suspected contaminant in your reaction system. Our goal is to move beyond simple checklists and provide a causal understanding of the phenomena you observe in the lab, enabling you to make informed decisions to protect your catalysts and ensure the integrity of your synthetic routes.
Part 1: Frequently Asked Questions - Understanding the Challenge
This section addresses the fundamental concepts of catalyst poisoning by N-heterocyclic amines like dimethylpiperidine.
Q1: What is catalyst poisoning, and why is dimethylpiperidine a specific concern?
A: Catalyst poisoning is the deactivation of a catalyst due to the strong adsorption or chemical reaction of a substance onto its active sites.[1] These active sites are the specific locations on the catalyst's surface where your desired reaction occurs.[2][3] When a "poison" molecule occupies an active site, it physically blocks reactants from accessing it, thereby reducing or completely halting the catalyst's activity and decreasing your reaction rate and product yield.[3][4][5]
Dimethylpiperidine, as a nitrogen-containing heterocycle, is a potent catalyst poison due to the lone pair of electrons on its nitrogen atom.[6] This electron pair allows it to act as a strong Lewis base, enabling it to chemisorb (form a strong chemical bond) with the electron-deficient active sites on the surface of transition metal catalysts.[4][7] This binding is often strong and can be difficult to reverse, leading to significant deactivation even at very low concentrations.[1]
Q2: My reaction involves hydrogenation. Which catalysts are most susceptible to poisoning by dimethylpiperidine?
A: Precious metal catalysts, which are mainstays of hydrogenation and other coupling reactions, are highly susceptible to poisoning by nitrogen compounds.[3][8] The primary families of concern include:
-
Palladium (Pd): Widely used for hydrogenation, cross-coupling (e.g., Suzuki, Heck), and hydrogenolysis. Pd catalysts, especially on carbon supports (Pd/C), are notoriously sensitive to nitrogen-containing heterocycles.[4][5]
-
Rhodium (Rh): Frequently used for the hydrogenation of aromatic and heterocyclic rings. Studies have explicitly shown that amine products from imine hydrogenation can poison Rh catalysts, and the product of 1-methylpyrrole hydrogenation (a cyclic amine) strongly poisons Rh/C and Rh/γ-Al2O3.[6][9][10]
-
Ruthenium (Ru): Another key catalyst for arene hydrogenation and olefin metathesis. Like Rhodium, Ru is known to be inhibited by N-heterocyclic compounds.[6][8]
-
Platinum (Pt): Commonly used for hydrogenation reactions. Like other precious metals, its active sites are readily blocked by strong Lewis bases.[3]
-
Nickel (Ni): Raney Nickel and other nickel-based catalysts, while less expensive, are also severely poisoned by sulfur and nitrogen compounds.[3][8][11]
The strength of the poisoning interaction generally correlates with the basicity and steric accessibility of the nitrogen atom in the poisoning molecule.
Q3: How can I recognize the symptoms of catalyst poisoning in my experiment?
A: The onset of catalyst poisoning can manifest in several ways. Monitoring your reaction progress closely is key to early diagnosis.
| Symptom | Description | Typical Observation |
| Decreased Reaction Rate | The most common and immediate symptom. The rate of consumption of starting material or formation of product slows down significantly or stops altogether. | In-process control (e.g., HPLC, GC, TLC) shows stalling of the reaction. H₂ uptake in a hydrogenation reactor slows or ceases prematurely. |
| Incomplete Conversion | The reaction fails to proceed to completion, even after extended reaction times or the addition of more reagents (excluding the catalyst). | A significant percentage of starting material remains at the end of the reaction, despite conditions that previously yielded full conversion. |
| Change in Selectivity | In reactions with multiple potential products, poisoning can sometimes affect different catalytic sites non-uniformly, leading to a change in the product distribution. | An increase in the formation of byproducts or a change in the ratio of desired isomers. |
| Induction Period Required | Sometimes, a reaction may be slow to start as the catalyst struggles to overcome a low level of poison before initiating the desired transformation. | The reaction shows no progress for an initial period and then begins to proceed, often at a slower-than-expected rate. |
Q4: Is catalyst poisoning by dimethylpiperidine typically reversible or irreversible?
A: Poisoning by strong chemisorption, which is the mechanism for amines like dimethylpiperidine on precious metals, is often considered irreversible under normal reaction conditions.[1][3] The poison binds so strongly that it does not readily desorb from the catalyst surface, meaning simple measures like extending the reaction time will not restore activity.[12]
However, the distinction between reversible and irreversible can sometimes be condition-dependent.[1]
-
Reversible Poisoning: Occurs when the poison binds weakly and an equilibrium exists between the adsorbed and desorbed state. This can sometimes be overcome by increasing the temperature or reactant concentration.[3] This is less common for strong poisons like dimethylpiperidine.
-
Irreversible Poisoning: Involves the formation of strong, stable chemical bonds between the poison and the active site.[3] To restore catalyst activity, a separate, often harsh, regeneration procedure is required to chemically remove the poison.[2][7] In many laboratory and pharmaceutical contexts, severely poisoned catalysts must be discarded and replaced.[2]
Part 2: Troubleshooting Guide - A Diagnostic Workflow
If you suspect catalyst poisoning is affecting your reaction, a systematic approach is crucial to confirm the diagnosis and decide on a course of action.
Workflow for Diagnosing Catalyst Poisoning
This workflow helps differentiate catalyst poisoning from other potential reaction failures, such as poor reagent quality or incorrect reaction setup.
Caption: A step-by-step workflow for diagnosing catalyst poisoning.
Part 3: In-Depth Protocols for Mitigation and Recovery
Once catalyst poisoning by dimethylpiperidine is confirmed, the focus shifts to prevention and, where possible, recovery.
Protocol 1: Prevention via Feedstock Purification (Guard Bed)
The most effective strategy to prevent catalyst poisoning is to remove the poison before it ever reaches the catalyst.[2][12] Using a "guard bed" of an acidic material can effectively sequester basic impurities like dimethylpiperidine.
Objective: To remove trace dimethylpiperidine from a solvent or liquid reactant stream.
Materials:
-
Silica gel or macroporous polymer resin (e.g., Amberlyst®-15)
-
Chromatography column
-
Solvent/reactant to be purified
-
Glassware for collection
Procedure:
-
Prepare the Guard Bed:
-
Select a chromatography column appropriate for the volume of liquid to be purified.
-
Create a slurry of the acidic resin or silica gel in a non-basic solvent.
-
Pack the column with the slurry, ensuring no air bubbles are trapped. The bed volume should be approximately 5-10% of the volume of the liquid to be purified.
-
Wash the packed bed with a clean, dry, non-basic solvent to remove any impurities from the packing material.
-
-
Purification:
-
Carefully load the contaminated solvent or reactant onto the top of the guard bed.
-
Allow the liquid to percolate through the column under gravity or with minimal positive pressure. Do not exceed a flow rate that compromises the binding efficiency.
-
Collect the purified liquid as it elutes from the column.
-
-
Validation (Optional but Recommended):
-
Collect a small fraction of the eluent and analyze for the presence of dimethylpiperidine using a sensitive analytical technique (e.g., GC-MS with a nitrogen-phosphorus detector or LC-MS) to confirm its removal.
-
-
Usage:
-
Use the purified feedstock immediately in your catalytic reaction.
-
Causality: The acidic sites on the silica or polymer resin strongly bind the basic nitrogen of dimethylpiperidine through an acid-base interaction, effectively trapping it and preventing it from passing through to the main reaction vessel.
Protocol 2: Attempted Catalyst Regeneration (Chemical Washing)
This protocol is intended for cases where a valuable catalyst has been poisoned and replacement is undesirable. Success is not guaranteed and depends on the severity of the poisoning.[7] This method is generally more applicable to heterogeneous catalysts.
Objective: To remove adsorbed dimethylpiperidine from a poisoned heterogeneous catalyst (e.g., Pd/C, Rh/C).
Materials:
-
Poisoned catalyst
-
Dilute aqueous acid solution (e.g., 0.1 M Acetic Acid or 0.05 M HCl). Caution: Strong acids can damage the catalyst support or leach the metal. Always start with a mild, dilute acid.
-
Deionized water
-
A suitable solvent for washing (e.g., ethanol, isopropanol)
-
Inert atmosphere (Nitrogen or Argon)
-
Filtration apparatus
Procedure:
-
Catalyst Recovery:
-
After the failed reaction, carefully recover the catalyst by filtration under an inert atmosphere to prevent oxidation of the metal surface.
-
-
Initial Wash:
-
Wash the recovered catalyst cake thoroughly with a clean solvent (e.g., the reaction solvent) to remove any residual reactants or products that are not the poison.
-
-
Acidic Wash:
-
Suspend the catalyst in the dilute acid solution.
-
Stir the slurry gently at room temperature for 30-60 minutes. The acid protonates the dimethylpiperidine, forming a salt that is more soluble and has a lower affinity for the catalyst surface, facilitating its removal.
-
Carefully filter the catalyst, discarding the acidic filtrate.
-
-
Neutralization and Rinsing:
-
Wash the catalyst cake repeatedly with deionized water until the filtrate is neutral (check with pH paper). This step is critical to remove all traces of acid, which can interfere with subsequent reactions.
-
Perform a final wash with a dry solvent (e.g., ethanol) to remove water.
-
-
Drying:
-
Dry the catalyst thoroughly under vacuum at a mild temperature (e.g., 40-60 °C). Avoid high temperatures, which can cause sintering (agglomeration of metal particles), permanently reducing catalyst activity.[11]
-
-
Testing:
-
Test the activity of the regenerated catalyst on a small-scale, known-good reaction to evaluate the success of the procedure.
-
Caption: Logical flow of catalyst poisoning and regeneration.
References
- Catalyst Poisoning Mitigation → Term - Energy → Sustainability Directory. (2025).
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024).
- Catalyst Poisoning Explained Simply | RevisionDojo. (2025). An educational resource explaining the fundamental concepts of catalyst poisoning, including types and examples.
- Amine products and catalyst poisoning in the homogeneous H-2 hydrogenation of Imines catalyzed by the [Rh(COD)(PPh3)(2)]PF6 precursor - UBC Chemistry. (2003).
- Catalyst deactivation Common causes - AmmoniaKnowHow. (n.d.).
- Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025).
- How Can You Prevent Catalyst Poisoning? - Chemistry For Everyone - YouTube. (2025).
- Catalyst poisoning - Grokipedia. (n.d.).
-
Effects of Nitrogen on FCC Catalyst - . (2021). Discusses the poisoning effect of basic nitrogen compounds on fluid catalytic cracking (FCC) catalysts.
- Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor - ResearchGate. (2003).
- Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium - MDPI. (n.d.). A detailed study on the poisoning of rhodium catalysts by the N-heterocyclic product of a hydrogenation reaction, serving as a strong analogue for piperidine poisoning.
- What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone - YouTube. (2025). A video providing a general overview of catalyst poisoning, common poisons, and the impact on industrial processes.
- Catalyst poisoning - Wikipedia. (n.d.).
- Catalyst-Regeneration Methods for Catalytic TOs: Ensuring Cleaner Air. (2025).
- Unlocking the Mystery of Catalyst Poisoning | Department of Energy. (2022).
- Hydrogenation of pyrrole derivatives - Part V. Poisoning effect of nitrogen on precious metal on carbon catalysts | Request PDF - ResearchGate. (n.d.). A research abstract indicating that precious metal catalysts (Pd/C, Ru/C, Rh/C)
Sources
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- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Amine products and catalyst poisoning in the homogeneous H-2 hydrogenation of Imines catalyzed by the [Rh(COD)(PPh3)(2)]PF6 precursor | UBC Chemistry [chem.ubc.ca]
- 10. researchgate.net [researchgate.net]
- 11. ammoniaknowhow.com [ammoniaknowhow.com]
- 12. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
Technical Support Center: Workup Procedures for (3S,5S)-3,5-Dimethylmorpholine Removal
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols for the effective removal of (3S,5S)-3,5-Dimethylmorpholine from reaction mixtures. The methodologies are presented in a practical question-and-answer format, addressing common challenges encountered in the laboratory.
Understanding the Impurity: this compound
Before selecting a purification strategy, it is critical to understand the physicochemical properties of the impurity you are targeting. This compound is a secondary amine, which dictates its behavior and the methods best suited for its removal. Its basicity is the key property exploited in many of the following procedures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Removal |
|---|---|---|
| Molecular Formula | C₆H₁₃NO | Used for molecular weight calculations.[1] |
| Molecular Weight | 115.18 g/mol | Relevant for calculating molar equivalents.[2] |
| Physical Form | Liquid | Cannot be removed by simple filtration if the product is also in solution. |
| Boiling Point | ~151 °C | Too high for easy removal by evaporation under standard conditions.[1] |
| pKa (Predicted) | 9.09 ± 0.60 | Indicates it is a moderately strong base, readily protonated by dilute acids.[3] |
| Structure | Secondary Amine | The nitrogen lone pair is available for protonation and nucleophilic reactions. |
Workflow: Selecting the Right Purification Strategy
The optimal workup procedure depends heavily on the properties of your desired compound. This decision tree provides a logical workflow for selecting the most appropriate method.
Caption: Decision tree for selecting a workup procedure.
Frequently Asked Questions & Troubleshooting Guides
Q1: What is the simplest and most common method to remove this compound?
Answer: The most direct method is an aqueous acid wash, which leverages the basicity of the amine.
Mechanism: As a secondary amine, this compound has a pKa of approximately 9.[3] By washing your organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl, pH < 2), you protonate the nitrogen atom. This forms the corresponding ammonium salt, (3S,5S)-3,5-dimethylmorpholinium chloride. This salt is ionic and therefore highly soluble in the aqueous phase, allowing it to be partitioned away from your likely less polar, neutral organic product.[4][5]
Experimental Protocol: Aqueous Acid Wash
-
Solvent Choice: Ensure your product is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane (DCM), or diethyl ether).
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl).
-
Mixing: Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the protonated amine salt.[6]
-
Repeat: Perform at least two to three acid washes to ensure complete removal. Monitor the pH of the aqueous layer to confirm it remains acidic.
-
Neutralization (Optional but Recommended): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl) to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to isolate your product.
Troubleshooting:
-
Emulsion Formation: If an emulsion forms between the layers, add a small amount of brine and swirl gently. Letting the funnel stand for an extended period can also help.
-
Product is also Basic: If your desired product is also an amine, this method will not be selective. Proceed to the chromatographic methods described in Q3.
Q2: My product is acid-sensitive. How can I remove the amine without using acid?
Answer: For acid-sensitive compounds, solid-phase scavenger resins are an excellent alternative. These are polymer beads functionalized with electrophilic groups that covalently bind to and "scavenge" nucleophilic amines from the solution.[7][8]
Mechanism: You can use a resin that is specifically designed to react with primary and secondary amines. Isocyanate-functionalized polystyrene resins are a common choice.[9] The amine's nitrogen atom attacks the isocyanate group, forming a urea linkage and tethering the impurity to the solid support. The purified product remains in solution and is recovered by simple filtration. This avoids an aqueous workup entirely.
Experimental Protocol: Amine Scavenging with Isocyanate Resin
-
Resin Selection: Choose a macroporous polystyrene-bound isocyanate resin (typically ~1.5 mmol/g loading). Use a 2-3 fold molar excess of resin relative to the amount of this compound to be removed.
-
Reaction Setup: In a flask, dissolve your crude product in a suitable anhydrous solvent (DCM and THF are common choices).[10]
-
Scavenging: Add the scavenger resin to the solution. Stir the resulting slurry at room temperature. Reaction times can vary from 1 to 16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the dimethylmorpholine spot/peak.
-
Isolation: Once the scavenging is complete, filter the mixture to remove the resin beads. Wash the beads with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.
Troubleshooting:
-
Slow Scavenging: If the reaction is slow, gentle heating (e.g., to 40 °C) can increase the rate. Ensure the chosen solvent swells the resin effectively.
-
Product Scavenging: If your product has a nucleophilic site (e.g., a primary amine or alcohol), it may also react with the resin. Test the stability of your pure product with the resin on a small scale first.
Q3: The previous methods failed to give me pure material. How can I use flash chromatography to remove this compound?
Answer: Flash column chromatography can be a powerful tool, but purifying amines on standard silica gel can be challenging.
Mechanism & Challenges: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. Basic compounds like this compound can interact strongly with these acidic sites via acid-base interactions. This often leads to significant peak tailing, poor separation, and sometimes irreversible adsorption of the compound to the column.[11]
Solution 1: Chromatography with a Basic Modifier
By adding a small amount of a volatile base, like triethylamine (TEA) or ammonium hydroxide, to your mobile phase, you can deprotonate the silica surface. This minimizes the unwanted interactions and allows the amine to elute with better peak shape.
Experimental Protocol: Silica Gel Chromatography with Triethylamine
-
Solvent System Selection: Using TLC, find a suitable eluent system (e.g., hexane/ethyl acetate or DCM/methanol) that provides good separation between your product and the amine.
-
Mobile Phase Preparation: To the chosen solvent system, add 0.5-1% triethylamine (v/v).
-
Column Packing: Pack the column using the modified mobile phase.
-
Loading and Elution: Load your sample and run the column as usual. The triethylamine will compete for the acidic sites on the silica, allowing for a much cleaner separation.[12]
-
Fraction Analysis: Collect fractions and analyze by TLC to isolate your desired compound.
Solution 2: Amine-Functionalized Silica
For particularly difficult separations, using a specialty stationary phase, such as amine-functionalized silica (KP-NH), is highly effective.[11] These columns have a basic surface that repels basic compounds, preventing tailing and leading to excellent peak symmetry and resolution.[12]
Q4: My desired product is a solid. Can I use recrystallization?
Answer: Yes, recrystallization is an excellent and often overlooked method for separating a solid product from a liquid impurity like this compound.
Mechanism: Recrystallization purifies compounds based on differences in solubility. The ideal scenario is to find a solvent in which your solid product is highly soluble at elevated temperatures but poorly soluble at room temperature or below, while the dimethylmorpholine impurity remains soluble at all temperatures.[13]
Experimental Protocol: Recrystallization of the Desired Product
-
Solvent Screening: In a test tube, dissolve a small amount of your crude solid product in a minimal amount of a hot solvent. If the solid precipitates upon cooling, you have found a suitable solvent.
-
Dissolution: Dissolve the bulk of the crude material in the minimum required amount of the hot recrystallization solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. The dimethylmorpholine should remain in the mother liquor.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the impurity.[14]
-
Drying: Dry the crystals under vacuum to obtain the pure solid product.
Alternative Strategy: Salt Crystallization
If your product is also an amine, you can sometimes achieve separation by selectively crystallizing one of the components as a salt. For example, adding an acid like trichloroacetic acid (TCA) can cause the precipitation of an amine-TCA salt, which can be separated by filtration.[15] The free amine can then be regenerated from the salt.[15][16]
References
-
Booth, R. J., & Hodges, J. C. (1997). Covalent Scavengers for Primary and Secondary Amines. Journal of the American Chemical Society. Available at: [Link]
-
ChemBK. (n.d.). Morpholine, 3,5-dimethyl-, (3S,5S)-. Retrieved from: [Link]
- U.S. Patent No. 6,897,262 B2. (2005). Scavenger resin and processes for the use thereof. Google Patents.
-
Not Voodoo. (n.d.). Workup for Removing Amines. Retrieved from: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]
-
Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from: [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Available at: [Link]
-
Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74. Available at: [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. Available at: [Link]
-
Chemical Communications. (2002). Self-indicating amine scavenger resins. Royal Society of Chemistry. Available at: [Link]
- U.S. Patent No. 2,776,972 A. (1957). Recovery of morpholine from aqueous solutions thereof. Google Patents.
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from: [Link]
-
ScienceMadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product? Available at: [Link]
-
Organic Web Chem, University of Alberta. (n.d.). Isolation (Recovery). Retrieved from: [Link]
- Chinese Patent No. CN102206196B. (2012). Method for recovering morpholine from acidic waste water containing morpholine. Google Patents.
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Trichloroacetic acid fueled practical amine purifications. PubMed Central. Available at: [Link]
-
MH Chem. (2022). How to purify Amine? YouTube. Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | 154634-96-5 [sigmaaldrich.com]
- 3. (3R,5S)-3,5-diMethylMorpholine CAS#: 45597-00-0 [amp.chemicalbook.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. Workup [chem.rochester.edu]
- 6. youtube.com [youtube.com]
- 7. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 8. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents [patents.google.com]
- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
- 13. Sciencemadness Discussion Board - How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. benchchem.com [benchchem.com]
- 15. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isolation (Recovery) [chem.ualberta.ca]
Technical Support Center: Dealing with Emulsions During Extraction of Morpholine Derivatives
Welcome to the technical support center for chemists, researchers, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of emulsion formation during the liquid-liquid extraction of morpholine derivatives. Our goal is to equip you with the scientific principles and practical techniques to prevent and resolve emulsions, ensuring efficient and high-yield purifications.
Introduction: The Challenge of Morpholine Derivatives
Morpholine is a versatile heterocyclic compound widely used as a scaffold in medicinal chemistry due to its favorable physicochemical and metabolic properties.[1] However, its derivatives can exhibit surfactant-like qualities, possessing both hydrophilic (the morpholine ring) and lipophilic (various substituents) characteristics.[2] This amphiphilic nature can lead to the formation of stable emulsions during aqueous workups, a frustrating and time-consuming problem in the laboratory.[3][4]
An emulsion is a stable dispersion of one immiscible liquid within another, appearing as a cloudy or milky layer between the aqueous and organic phases.[5][6] In the context of extracting morpholine derivatives, vigorous mixing can break down the solvent phases into fine droplets. The morpholine derivative can then stabilize these droplets at the interface, preventing them from coalescing and separating into distinct layers.[4] This guide will walk you through understanding, preventing, and breaking these emulsions.
Troubleshooting Guide: Step-by-Step Solutions for Emulsion Issues
This section provides a systematic approach to resolving emulsions once they have formed. The key is to start with the least invasive methods before moving to more aggressive techniques.
Question: I've just shaken my separatory funnel and a thick, stable emulsion has formed between my aqueous and organic layers. What is my first step?
Answer:
The first and simplest step is patience.[4]
Protocol 1: The "Wait and See" Approach
-
Allow the separatory funnel to stand undisturbed in a ring clamp for 10-30 minutes.[4] Gravity alone can sometimes be sufficient to break a weak emulsion as the dispersed droplets slowly coalesce.
-
Gentle swirling or tapping of the separatory funnel can sometimes encourage the separation of the layers.[7]
-
Observe the interface. If you see a gradual clearing or the formation of distinct layers, continue to wait. If the emulsion remains stable after 30 minutes, proceed to the next troubleshooting step.
Question: The emulsion is persistent and hasn't broken on its own. What is the next logical step?
Answer:
The next step involves altering the properties of the aqueous phase by increasing its ionic strength. This technique, known as "salting out," is highly effective.[6][8]
Protocol 2: The Salting-Out Method
-
Prepare a saturated aqueous solution of sodium chloride (brine).
-
Carefully add the brine to the separatory funnel containing the emulsion. Start with a volume equivalent to about 10-20% of the aqueous layer volume.
-
Gently rock or swirl the separatory funnel. Avoid vigorous shaking, which can reform the emulsion.[3]
-
Allow the funnel to stand and observe. The increased ionic strength of the aqueous layer makes it more polar, forcing the organic droplets to coalesce and separate.[5][6] This also decreases the solubility of the organic compound in the aqueous layer.[6]
Table 1: Comparison of Salting-Out Agents
| Salt | Properties | Effectiveness |
| Sodium Chloride (NaCl) | Readily available, inexpensive. | Generally effective for most common emulsions.[9] |
| Sodium Sulfate (Na₂SO₄) | Also a drying agent. | Can be very effective and is a good alternative to NaCl.[7][10] |
| Potassium Pyrophosphate (K₄P₂O₇) | A highly effective, though less common, salt for breaking stubborn emulsions.[7] | Excellent for particularly persistent emulsions. |
Question: I've tried salting out, but the emulsion is still present. What other chemical modifications can I attempt?
Answer:
Adjusting the pH of the aqueous layer can be a powerful technique, especially when dealing with amine-containing compounds like morpholine derivatives.
Protocol 3: pH Adjustment
-
Determine the nature of your morpholine derivative. Most morpholine derivatives are basic.
-
For basic derivatives, acidify the aqueous layer. Add a dilute acid (e.g., 1M HCl or H₂SO₄) dropwise while gently swirling the separatory funnel.[7] This will protonate the morpholine nitrogen, forming a water-soluble salt and breaking the emulsion.
-
For acidic derivatives (less common), basify the aqueous layer. Add a dilute base (e.g., 1M NaOH or NaHCO₃) dropwise. This will deprotonate the acidic group, forming a water-soluble salt.
-
Monitor the pH with pH paper to ensure you have reached the desired pH range.
-
Be aware of the location of your product. Remember that adjusting the pH will likely move your morpholine derivative into the aqueous layer. You will need to re-basify (or re-acidify) and extract again to recover your product.
Question: Chemical methods are not working or are undesirable for my compound. What physical methods can I use?
Answer:
Several physical methods can be employed to break emulsions. These are generally more robust but may require specific equipment.
Protocol 4: Physical Demulsification Techniques
-
Filtration:
-
Through glass wool or Celite®: Pack a small plug of glass wool into the bottom of a funnel or prepare a small pad of Celite® over filter paper.[8][11] Pour the entire mixture through the filter. The filter medium can physically disrupt the emulsion, allowing the layers to separate in the collection flask.[11]
-
Through anhydrous sodium sulfate: Pour the emulsion through a funnel containing a layer of anhydrous sodium sulfate. The sodium sulfate will absorb water, helping to break the emulsion.[7][9]
-
-
Centrifugation:
-
This is often the most effective method for breaking stubborn emulsions.[7][9]
-
Transfer the emulsion to centrifuge tubes.
-
Ensure the centrifuge is properly balanced.[12]
-
Centrifuge at a moderate speed (e.g., 2000-3000 rpm) for 5-10 minutes. The increased gravitational force will accelerate the separation of the denser and lighter phases.[12]
-
-
Ultrasonic Bath:
Diagram 1: Decision Tree for Breaking Emulsions
Caption: A flowchart for troubleshooting emulsions.
Frequently Asked Questions (FAQs)
Q1: Why are morpholine derivatives so prone to forming emulsions?
Morpholine itself is miscible with water.[14] Many of its derivatives are designed to have both water-soluble (the morpholine moiety) and lipid-soluble parts to interact with biological targets.[1] This dual nature makes them act like surfactants, which stabilize the interface between oil and water, thus promoting emulsion formation.[3]
Q2: How can I prevent emulsions from forming in the first place?
Prevention is always better than cure.[8] Here are some preventative strategies:
-
Gentle Mixing: Instead of vigorous shaking, gently invert or rock the separatory funnel. This reduces the energy input that creates fine droplets.[3]
-
Solvent Choice: If possible, choose an extraction solvent that has a significantly different density from water (e.g., dichloromethane or hexane). Solvents with densities close to water are more prone to emulsification.[15] Dichloromethane, however, is a known offender for causing emulsions.[10] In such cases, chloroform might be a better alternative if your compound is not acid-sensitive.[10]
-
Pre-emptive Salting Out: If you know a particular extraction is prone to emulsion formation, add brine to the aqueous layer before adding the organic solvent and mixing.[9]
-
Alternative Extraction Techniques: For particularly problematic samples, consider solid-phase extraction (SPE) or supported liquid extraction (SLE), which avoid the direct mixing of two immiscible liquid phases.[3][8]
Q3: Can changing the temperature help break an emulsion?
Yes, gentle heating can sometimes help.[13] Increasing the temperature can reduce the viscosity of the liquids and increase the kinetic energy of the droplets, which may lead to coalescence.[13] However, this should be done with caution, especially with volatile organic solvents, and is generally less effective than the methods described above.
Q4: I've tried everything, and I still have a significant emulsion layer. What should I do?
In very rare and stubborn cases, you may need to consider more drastic measures. One approach is to evaporate the entire mixture (both organic and aqueous phases) to dryness under reduced pressure (if your compound is not volatile and is stable to these conditions). Then, redissolve the residue in a different solvent system that is less prone to emulsion formation and attempt the extraction again.[11]
Diagram 2: Mechanism of Emulsion Stabilization by a Morpholine Derivative
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 3. chromatographyonline.com [chromatographyonline.com]
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- 5. columbia.edu [columbia.edu]
- 6. brainly.com [brainly.com]
- 7. azom.com [azom.com]
- 8. biotage.com [biotage.com]
- 9. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 10. reddit.com [reddit.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. corning.com [corning.com]
- 13. youtube.com [youtube.com]
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- 15. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Scientist's Guide to the Determination of Enantiomeric Excess for (3S,5S)-3,5-Dimethylmorpholine
Introduction: The Imperative of Enantiopurity in Modern Chemistry
In the landscape of pharmaceutical development and asymmetric synthesis, the three-dimensional structure of a molecule is not a trivial detail—it is a critical determinant of biological activity. Chiral molecules, existing as non-superimposable mirror images called enantiomers, can exhibit dramatically different pharmacological, toxicological, and metabolic profiles.[1][2] The human body, being a chiral environment, often interacts differently with each enantiomer of a drug, making the control and accurate measurement of enantiomeric purity a cornerstone of modern drug development and regulatory compliance.[1][2]
(3S,5S)-3,5-Dimethylmorpholine is a chiral cyclic secondary amine that serves as a valuable building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Its stereocenters at the C3 and C5 positions dictate the spatial arrangement of substituents, which can profoundly influence the efficacy and safety of a final drug product. Therefore, the ability to accurately quantify the enantiomeric excess (ee) of this compound is not merely an analytical task; it is a fundamental requirement for ensuring product quality, safety, and therapeutic efficacy.
This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of this compound and its derivatives. We will delve into the causality behind experimental choices, present detailed protocols adapted from established methods for analogous structures, and offer a comparative analysis to aid researchers in selecting the most appropriate technique for their needs.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is arguably the most versatile and widely adopted technique for enantiomeric separations due to its high resolution, sensitivity, and applicability to a broad range of compounds.[3] The principle relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[4]
Causality of Method Design
For a secondary cyclic amine like 3,5-dimethylmorpholine, polysaccharide-based CSPs are the most logical and empirically successful starting point.[5][6] Columns such as those based on amylose or cellulose derivatives (e.g., Chiralpak® AD or Chiralcel® OD) create chiral cavities and surfaces capable of multiple interaction modes, including hydrogen bonding, dipole-dipole, and steric interactions.[4] The morpholine oxygen and the secondary amine proton are key interaction points.
The choice of mobile phase is critical. In normal-phase mode (e.g., hexane/alcohol mixtures), the polar alcohol component competes with the analyte for binding sites on the CSP. Adjusting the alcohol type (e.g., isopropanol, ethanol) and concentration allows for the fine-tuning of retention and selectivity. For basic amines, the addition of a small amount of an amine modifier, like diethylamine (DEA), is crucial. This is a self-validating step: its purpose is to occupy highly acidic silanol sites on the silica support that can cause peak tailing and to improve the peak shape by competing with the analyte for non-enantioselective interactions.[3]
Workflow for Chiral HPLC Analysis
Caption: Workflow for ee determination by Chiral HPLC.
Experimental Protocol (Adapted for 3,5-Dimethylmorpholine)
This protocol is adapted from established methods for the separation of morpholine derivatives like Reboxetine and other cyclic amines.[7]
-
Column Selection: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm (or equivalent amylose-based CSP).
-
Mobile Phase Preparation: Prepare a mixture of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Add Diethylamine (DEA) to a final concentration of 0.1% (v/v). Filter and degas the mobile phase.
-
System Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (as morpholines have low chromophores).
-
-
Sample Preparation:
-
Racemic Standard: Prepare a solution of racemic 3,5-dimethylmorpholine at approximately 1 mg/mL in the mobile phase.
-
Analyte: Prepare the product sample at a similar concentration in the mobile phase.
-
-
Method Validation (System Suitability):
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard. The two enantiomer peaks should be baseline resolved (Resolution > 1.5). This step validates that the system is capable of separating the enantiomers.
-
-
Analysis:
-
Inject the analyte sample.
-
Identify the peaks corresponding to the (3S,5S) and (3R,5R) enantiomers based on the retention times from the standard injection.
-
-
Calculation:
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Chiral Gas Chromatography (GC): For Volatile Analogs
Chiral GC is a powerful technique for the analysis of volatile and thermally stable compounds.[8] The separation occurs on a capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative.[8] For secondary amines like 3,5-dimethylmorpholine, derivatization is often required to block the active amine proton, which improves peak shape and volatility.[9]
Causality of Method Design
The core of a successful chiral GC method is twofold: an effective derivatization strategy and the right choice of chiral column.
-
Derivatization: The secondary amine in 3,5-dimethylmorpholine contains an active hydrogen that can cause peak tailing via interaction with the column. Converting the amine to an amide using a reagent like trifluoroacetic anhydride (TFAA) or heptafluorobutyl chloroformate (HBFBC) is essential.[1][9] This achiral derivatization step does not affect the chiral centers of the molecule but makes the resulting compound more volatile and less polar, leading to sharper peaks and better chromatographic performance.[9]
-
Column Selection: Derivatized cyclodextrins, such as those found in Chirasil-L-Val or Astec CHIRALDEX® columns, are excellent choices for separating derivatized amines.[1][10] These CSPs provide a chiral environment where the derivatized enantiomers can form transient diastereomeric complexes with differing stabilities, leading to separation. The temperature program is a key parameter; lower temperatures generally increase enantioselectivity but also analysis time.[9]
Workflow for Chiral GC Analysis
Caption: Workflow for ee determination by Chiral GC.
Experimental Protocol (Adapted for 3,5-Dimethylmorpholine)
This protocol is based on general methods for the chiral GC analysis of secondary amines and cyclic amino acids.[9]
-
Derivatization:
-
To ~1 mg of the sample (or racemic standard) in a vial, add 1 mL of methylene chloride and 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial tightly and heat at 60 °C for 20 minutes.
-
Allow the vial to cool. Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of a suitable solvent (e.g., methylene chloride or hexane).
-
-
GC System & Column:
-
Column: Astec CHIRALDEX® G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) or equivalent.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector: Split/Splitless, 250 °C, Split ratio 50:1.
-
Oven Program: 80 °C (hold 2 min), ramp at 2 °C/min to 150 °C.
-
Detector: Flame Ionization Detector (FID), 250 °C.
-
-
Method Validation (System Suitability):
-
Inject the derivatized racemic standard. Confirm that two well-resolved peaks are observed. This validates the derivatization and separation method.
-
-
Analysis:
-
Inject the derivatized analyte sample.
-
Calculate the enantiomeric excess from the integrated peak areas as described in the HPLC section.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Indirect Approach
NMR spectroscopy, in its standard form, cannot distinguish between enantiomers. However, by converting the enantiomeric pair into diastereomers, their NMR spectra become distinct.[11] This can be achieved in two ways: by reacting the analyte with a chiral derivatizing agent (CDA) to form a stable covalent bond, or by mixing it with a chiral solvating agent (CSA) to form transient, non-covalent diastereomeric complexes.[11][12]
Causality of Method Design
-
Chiral Derivatizing Agents (CDAs): For a secondary amine, a common CDA is Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride).[11] The reaction forms a stable diastereomeric amide pair. The fluorine atom (¹⁹F) in the Mosher's reagent is particularly useful, as ¹⁹F NMR spectra are very sensitive to the local chemical environment and often show large, baseline-resolved chemical shift differences (Δδ) for the diastereomers, simplifying quantification. The key is to ensure the derivatization reaction goes to completion to avoid kinetic resolution, which would give an inaccurate ee value.
-
Chiral Solvating Agents (CSAs): CSAs offer a simpler, non-destructive alternative.[12] For amines, acidic CSAs like (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BINOL-phosphate) are highly effective.[13] The CSA protonates the amine, forming a diastereomeric ion pair held together by hydrogen bonds and other non-covalent interactions. This association is rapid on the NMR timescale, and the different magnetic environments experienced by the protons (or other nuclei) of the analyte in each diastereomeric complex lead to separate signals. The magnitude of the chemical shift difference depends on the strength of the interaction, the solvent, and the concentration.
Workflow for NMR Analysis (CSA Method)
Caption: Workflow for ee determination by NMR using a CSA.
Experimental Protocol (CSA Method)
This protocol is adapted from established methods for determining the ee of secondary amines using BINOL-derived CSAs.[13]
-
Preparation:
-
In a clean NMR tube, add approximately 5-10 mg of the 3,5-dimethylmorpholine sample.
-
Add 1.5 to 2.0 molar equivalents of an enantiomerically pure CSA, such as (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate.
-
Add ~0.6 mL of deuterated chloroform (CDCl₃).
-
-
Analysis:
-
Cap the tube and shake well to ensure complete dissolution and complexation.
-
Acquire a standard ¹H NMR spectrum.
-
Identify a pair of signals corresponding to the same proton (e.g., one of the methyl groups) that has been split into two distinct peaks for the two diastereomeric complexes.
-
-
Method Validation (Self-Validating System):
-
To confirm the method, prepare a sample using a racemic standard of 3,5-dimethylmorpholine. The integrals of the split signals should be approximately 1:1.
-
-
Calculation:
-
Carefully integrate the two diastereotopic signals.
-
The ratio of the integrals directly corresponds to the enantiomeric ratio. Calculate ee as: % ee = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100
-
Comparative Analysis of Techniques
The choice of analytical method depends on several factors, including the required accuracy, sample throughput, available equipment, and whether the sample needs to be recovered.
| Feature | Chiral HPLC | Chiral GC | Chiral NMR (CSA Method) |
| Principle | Direct separation on a Chiral Stationary Phase (CSP). | Direct separation on a CSP after derivatization. | Indirect analysis via formation of transient diastereomeric complexes. |
| Sample Type | Broad applicability. | Volatile and thermally stable compounds. | Soluble compounds, requires mg quantities. |
| Sample Prep | Minimal (dissolve in mobile phase). | Required (derivatization). | Minimal (mix analyte, CSA, solvent). |
| Destructive? | No (can be scaled for prep). | Yes (sample is vaporized). | No (analyte is recoverable). |
| Sensitivity | High (µg/mL to ng/mL). | Very High (pg level with FID/MS). | Low (requires mg of sample). |
| Accuracy/Precision | Excellent (typically <2% error). | Excellent (typically <2% error). | Good (error can be 2-5% due to integration). |
| Analysis Time | Moderate (10-30 min per sample). | Moderate (15-40 min per sample). | Fast (<15 min per sample). |
| Key Advantage | "Gold standard", high reliability, direct separation. | Highest sensitivity, excellent resolution. | Fast, non-destructive, simple sample prep. |
| Key Limitation | Requires specific, expensive chiral columns. | Requires derivatization, analyte must be volatile. | Low sensitivity, potential for peak overlap. |
Conclusion and Recommendation
For researchers, scientists, and drug development professionals, the determination of enantiomeric excess for this compound is a critical quality control step.
-
Chiral HPLC stands out as the most robust and reliable method. Its direct nature, high precision, and broad applicability make it the recommended primary technique for routine analysis and quality control where accuracy is paramount. The initial investment in method development to find the right column and mobile phase combination is offset by its long-term reliability.
-
Chiral GC is the method of choice when high sensitivity is required, for instance, in trace analysis or when only very small amounts of sample are available. The necessity of derivatization adds a step to the sample preparation but often results in excellent resolution.
-
Chiral NMR Spectroscopy using a chiral solvating agent is an exceptionally powerful tool for rapid screening, for example, during reaction optimization in a synthesis campaign. Its speed, simple sample preparation, and non-destructive nature allow for quick checks of enantiopurity without consuming valuable material.
Ultimately, the optimal method is dictated by the specific analytical challenge. For rigorous, validated quantification in a GMP environment, Chiral HPLC is unparalleled. For high-throughput screening or when sample preservation is key, Chiral NMR offers a compelling alternative. By understanding the principles and practical considerations of each technique, researchers can confidently select and implement the most appropriate method to ensure the enantiopuric quality of their this compound products.
References
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Šimek, P., Hušek, P., & Wunn, J. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347–358. [Link]
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
Yadav, M. R., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12, 28263-28271. [Link]
-
de Sousa, M. A., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(11), 3326. [Link]
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Wang, Y., & Le, T. X. (2007). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1163(1-2), 280–288. [Link]
-
Mandrioli, R., et al. (2002). Simultaneous determination of reboxetine and O-desethylreboxetine enantiomers using enantioselective reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 947(2), 247-254. [Link]
-
Request PDF. (2015). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]
-
Veranova. (n.d.). The importance of chirality in API development. Veranova. [Link]
-
Gage, J. R. (2007). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 19(5), 391-9. [Link]
-
Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 183-193. [Link]
-
Wikipedia. (n.d.). Chiral column chromatography. Wikipedia. [Link]
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Wikipedia. (n.d.). Chiral derivatizing agent. Wikipedia. [Link]
-
Bartol-Bibb, G., et al. (2020). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Journal of Medicinal Chemistry, 63(15), 8084-8103. [Link]
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Öhman, D., et al. (2003). Determination of serum reboxetine enantiomers in patients on chronic medication with racemic reboxetine. Therapeutic Drug Monitoring, 25(2), 174-82. [Link]
-
SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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ResearchGate. (n.d.). Enantioseparation of the antidepressant reboxetine. ResearchGate. [Link]
-
DiVA portal. (2009). Determination of serum reboxetine enantiomers in patients on chronic medication with racemic reboxetine. DiVA. [Link]
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Shabir, G. A. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 18(4). [Link]
-
Restek Corporation. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]
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A Senior Application Scientist's Guide to Chiral HPLC Method Development for (3S,5S)-3,5-Dimethylmorpholine Diastereomers
For researchers, scientists, and professionals in drug development, the precise separation and quantification of stereoisomers are paramount. (3S,5S)-3,5-Dimethylmorpholine and its diastereomers represent a common challenge in chiral chromatography, where subtle structural differences demand highly selective analytical methods. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the effective separation of these diastereomers, grounded in established scientific principles and practical experimental insights.
The Challenge of Separating 3,5-Dimethylmorpholine Diastereomers
3,5-Dimethylmorpholine possesses two chiral centers, giving rise to four possible stereoisomers: (3S,5S), (3R,5R), (3S,5R), and (3R,5S). The (3S,5S) and (3R,5R) isomers are enantiomers, as are the (3S,5R) and (3R,5S) isomers. The relationship between the (3S,5S) and (3S,5R) or (3R,5S) isomers is diastereomeric. Diastereomers, unlike enantiomers, have different physical properties and can, in theory, be separated by achiral chromatography. However, their structural similarity often necessitates the use of chiral stationary phases (CSPs) for baseline resolution, especially when dealing with all four isomers.[1]
The primary difficulty lies in the conformational flexibility of the morpholine ring and the relatively small size of the methyl substituents. Effective chiral recognition requires a stationary phase that can engage in multiple, stereochemically specific interactions with the analyte.[2] These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, must be sufficiently different for each diastereomer to effect a separation.[3]
Comparison of Chiral Stationary Phases for 3,5-Dimethylmorpholine Separation
The selection of the appropriate chiral stationary phase is the most critical step in developing a successful separation method.[2] Based on the chemical nature of 3,5-dimethylmorpholine (a cyclic amine), polysaccharide-based and macrocyclic glycopeptide-based CSPs are the most promising candidates.
| Chiral Stationary Phase (CSP) Type | Chiral Selector Examples | Principle of Separation | Advantages for 3,5-Dimethylmorpholine | Potential Challenges |
| Polysaccharide-Based (Coated) | Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)), CHIRALCEL® OD-H | Helical polymer structure creates chiral grooves and cavities. Separation is based on a combination of hydrogen bonding, π-π interactions, and steric hindrance.[4] | Broad enantioselectivity for a wide range of compounds, including cyclic amines. High success rate in initial screening. | Coated nature limits the use of certain organic solvents that can damage the stationary phase. |
| Polysaccharide-Based (Immobilized) | CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Similar to coated polysaccharide CSPs, but the chiral selector is covalently bonded to the silica support. | Enhanced solvent compatibility, allowing for a wider range of mobile phases and improved robustness. Proven success with substituted morpholine diastereomers.[5] | May sometimes exhibit slightly lower efficiency compared to coated counterparts. |
| Macrocyclic Glycopeptide-Based | Astec® CHIROBIOTIC® V2 (Vancomycin) | Complex macrocyclic structure with multiple chiral centers, aromatic rings, and ionizable groups. Separation occurs through a combination of inclusion complexation, hydrogen bonding, and ionic interactions.[6] | Excellent for separating amines and compounds with polar functional groups. Offers unique selectivity compared to polysaccharide phases.[7] | Can be more sensitive to mobile phase pH and ionic strength. |
Experimental Data and Protocols
Workflow for Chiral Method Development
Caption: Workflow for Chiral HPLC Method Development.
Recommended Starting Protocol (Based on CHIRALPAK® AD-H)
This protocol is a recommended starting point for the separation of this compound diastereomers, adapted from successful separations of analogous compounds.[5]
Instrumentation and Columns:
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Chiral Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (or equivalent immobilized amylose-based CSP).
-
Guard Column: A compatible guard column is highly recommended to protect the analytical column.
Reagents and Solvents:
-
n-Hexane: HPLC grade.
-
Isopropanol (IPA): HPLC grade.
-
Ethanol (EtOH): HPLC grade.
-
Diethylamine (DEA): Reagent grade.
-
Sample Preparation: Dissolve the sample of 3,5-dimethylmorpholine diastereomers in the mobile phase at a concentration of approximately 1 mg/mL.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | Normal phase is often the preferred mode for polysaccharide CSPs. The alcohol modifier controls retention, and the basic additive (DEA) improves peak shape for amines by minimizing interactions with residual silanols on the silica support. |
| Flow Rate | 1.0 mL/min | A standard starting flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 °C (Ambient) | Temperature can affect selectivity; starting at ambient is a common practice. |
| Detection | UV at 210 nm | Morpholines lack a strong chromophore, so detection at a lower UV wavelength is necessary. |
| Injection Volume | 5 µL | A small injection volume is recommended to avoid column overload and band broadening. |
Optimization Strategy:
-
Mobile Phase Composition: If the initial separation is not satisfactory, systematically vary the ratio of n-hexane to IPA (e.g., 90:10, 70:30). Increasing the IPA concentration will decrease retention times. Trying ethanol as an alternative to isopropanol can also significantly alter selectivity.
-
Additive Concentration: The concentration of DEA can be adjusted (e.g., from 0.05% to 0.2%) to optimize peak shape.
-
Temperature: Evaluate the effect of temperature in the range of 15-40°C. Lower temperatures often increase resolution but may lead to broader peaks and higher backpressure.
Alternative Protocol (Using a Macrocyclic Glycopeptide CSP)
For a complementary approach, a macrocyclic glycopeptide column can be screened.
Chromatographic Conditions (Astec® CHIROBIOTIC® V2):
| Parameter | Condition | Rationale |
| Mobile Phase | Methanol / Acetic Acid / Triethylamine (100:0.02:0.01, v/v/v) | This is a polar ionic mode (PIM) mobile phase, which is highly effective for the separation of amines on CHIROBIOTIC® columns. The acid and base additives control the ionization of both the analyte and the stationary phase, which is crucial for chiral recognition.[6] |
| Flow Rate | 1.0 mL/min | Standard starting flow rate. |
| Column Temperature | 25 °C (Ambient) | As with the polysaccharide CSP, temperature can be optimized. |
| Detection | UV at 210 nm | |
| Injection Volume | 5 µL |
Logical Relationship in a Chiral HPLC System
Caption: Interacting components in a chiral HPLC system.
Conclusion
The successful chiral separation of this compound diastereomers is a challenging but achievable task with a systematic approach to method development. Polysaccharide-based CSPs, particularly immobilized phases like CHIRALPAK® AD-H, represent the most promising starting point due to their proven success with structurally similar compounds. Macrocyclic glycopeptide phases such as Astec® CHIROBIOTIC® V2 offer a valuable alternative with a different selectivity mechanism.
By carefully selecting the chiral stationary phase and optimizing the mobile phase composition, researchers can develop robust and reliable HPLC methods for the accurate analysis of these and other chiral morpholine derivatives. This guide provides the foundational knowledge and practical protocols to initiate and refine this process, ultimately ensuring the quality and stereochemical purity of pharmaceutical compounds.
References
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Armstrong, D. W., et al. (1994). Macrocyclic antibiotics as a new class of chiral selectors for liquid chromatography. Analytical Chemistry, 66(9), 1473-1484. [Link]
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Guerrero, M. A., et al. (2022). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. European Journal of Medicinal Chemistry, 238, 114467. [Link]
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Ilisz, I., et al. (2014). A strategy for developing HPLC methods for chiral drugs. LCGC North America, 32(9), 742-753. [Link]
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Khan, M. Q., & Lee, K. H. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 168-177. [Link]
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Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. [Link]
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Phenomenex. Lux Cellulose-1. [Link]
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Peter, A., & Kéri, A. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3334. [Link]
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Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]
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Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
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Phenomenex. Chiral HPLC Separations. [Link]
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Regis Technologies. Getting Started with Chiral Method Development. [Link]
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Ates, H., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. [Link]
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Lehotay, J., & Hroboňová, K. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155-163. [Link]
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Dolan, J. W. (2010). Enantiomer Separations. LCGC North America, 28(1), 20-25. [Link]
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Dalgliesh, C. E. (1952). The optical resolution of aromatic amino-acids on paper chromatograms. Journal of the Chemical Society, 3940-3942. [Link]
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A Comparative Guide for Asymmetric Synthesis: Evans' Auxiliaries vs. the Potential of (3S,5S)-3,5-Dimethylmorpholine
For the discerning researcher in organic synthesis and drug development, the choice of a chiral auxiliary is a critical decision that dictates the stereochemical outcome of pivotal bond-forming reactions. The ideal auxiliary must be a reliable and robust tool, offering high diastereoselectivity, predictable stereochemical control, and facile removal without compromising the newly formed stereocenter. For decades, the oxazolidinone-based auxiliaries developed by Professor David A. Evans have been the gold standard, a testament to their efficacy and broad applicability.[1][2]
This guide provides an in-depth analysis of the venerable Evans' auxiliaries and explores the conceptual potential of (3S,5S)-3,5-dimethylmorpholine, a C₂-symmetric scaffold, as a prospective alternative. While Evans' auxiliaries are supported by a vast body of literature and extensive experimental data, this compound represents a less-explored platform. This comparison will, therefore, juxtapose the proven performance of the established tool with a theoretical and structurally-informed perspective on the potential of a newer contender.
The Benchmark: Evans' Oxazolidinone Auxiliaries
First reported in 1981, Evans' auxiliaries are typically derived from readily available α-amino acids, such as valine or phenylalanine.[3] Their widespread adoption stems from their exceptional ability to control the stereochemistry of enolate reactions, including alkylations, aldol additions, and acylations.[1][4]
Mechanism of Stereocontrol
The remarkable stereoselectivity of Evans' auxiliaries is a direct consequence of the steric influence of the substituent at the C4 position of the oxazolidinone ring.[4] Upon acylation, the resulting N-acyl imide can be deprotonated to form a rigid, chelated Z-enolate.[5] The substituent at C4 effectively shields one face of this enolate, compelling electrophiles to approach from the less sterically encumbered face. This predictable mode of action is the cornerstone of its reliability.
The stereochemical outcome of the Evans aldol reaction, which typically yields the syn-aldol product, is elegantly rationalized by the Zimmerman-Traxler model.[5] This model posits a chair-like six-membered transition state involving the boron-chelated Z-enolate and the aldehyde. The aldehyde's substituent (R') preferentially occupies an equatorial position to minimize 1,3-diaxial interactions, leading to the observed stereoselectivity.
Caption: Zimmerman-Traxler model for the Evans syn-aldol reaction.
Performance in Key Asymmetric Reactions
The utility of Evans' auxiliaries is best illustrated by their consistent high performance in fundamental carbon-carbon bond-forming reactions.
Table 1: Performance of Evans' Auxiliaries in Asymmetric Alkylation
| Auxiliary (N-Propionyl Derivative) | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| (S)-4-isopropyl-2-oxazolidinone | Benzyl bromide | >99:1 | 80-95 |
| (R)-4-benzyl-2-oxazolidinone | Allyl iodide | >98:2 | 85-95 |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Methyl iodide | >99:1 | 88-97 |
Data compiled from representative literature. Actual results may vary based on specific reaction conditions.[4][6]
Table 2: Performance of Evans' Auxiliaries in Asymmetric Aldol Reactions
| Auxiliary (N-Propionyl Derivative) | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (S)-4-isopropyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 80-95 |
| (R)-4-benzyl-2-oxazolidinone | Benzaldehyde | >99:1 | 85-95 |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Propionaldehyde | >98:2 | 80-90 |
Data compiled from representative literature. Actual results may vary based on specific reaction conditions.[4]
A New Frontier? this compound
This compound presents an intriguing structural motif for a chiral auxiliary. Its C₂-symmetry is a feature often associated with highly effective chiral ligands and catalysts, as it can simplify the number of possible diastereomeric transition states. However, it is crucial to note that there is a significant lack of published, peer-reviewed data detailing its application and performance as a chiral auxiliary in asymmetric synthesis.
Conceptual Framework for Stereocontrol
In the absence of experimental data, we can propose a hypothetical model for how an N-acyl derivative of this compound might control stereochemistry. The two methyl groups in the (3S,5S) configuration would likely adopt pseudo-equatorial positions in the chair-like conformation of the morpholine ring. Upon formation of an N-acyl enolate, these methyl groups would create a distinct chiral environment.
One face of the enolate would be shielded by the C5-methyl group, while the other face would be influenced by the C3-methyl group. The C₂-symmetry could potentially lead to a highly ordered transition state. The presence of the morpholine oxygen atom might also influence the Lewis acidity of a chelating metal and the geometry of the enolate. However, some studies on morpholine-based enamines in organocatalysis have suggested they can be less reactive than their pyrrolidine counterparts due to the electron-withdrawing effect of the oxygen atom, which reduces the nucleophilicity of the enamine.[7] This could potentially translate to different reactivity profiles for N-acyl morpholine enolates.
Caption: Conceptual model for stereocontrol using a morpholine auxiliary.
Experimental Protocols
To provide a practical context, the following are detailed, step-by-step methodologies for a typical asymmetric alkylation using an Evans' auxiliary. A similar workflow could be envisioned for the experimental validation of a new auxiliary like this compound.
General Workflow for Asymmetric Synthesis
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Protocol 1: Asymmetric Alkylation of (R)-4-Benzyl-2-oxazolidinone
-
Acylation: To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF (0.2 M) at 0 °C, add n-butyllithium (1.05 equiv., 1.6 M in hexanes) dropwise. After stirring for 15 minutes, add propionyl chloride (1.1 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 1 hour. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the N-propionyl imide.
-
Alkylation: To a solution of the N-propionyl imide (1.0 equiv.) in anhydrous THF (0.1 M) at -78 °C, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv., 1.0 M in THF) dropwise. Stir the resulting enolate solution for 30 minutes at -78 °C. Add allyl iodide (1.2 equiv.) and continue stirring at -78 °C for 4 hours. Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature. Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
-
Purification & Analysis: The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. The major diastereomer is then isolated by flash column chromatography on silica gel.
Protocol 2: Cleavage of the Chiral Auxiliary
The removal of the auxiliary is a critical step, and several methods are available to furnish different functional groups without epimerization of the newly created stereocenter.
-
To obtain the Carboxylic Acid: The N-acyl imide (1.0 equiv.) is dissolved in a 3:1 mixture of THF and water. The solution is cooled to 0 °C, and aqueous hydrogen peroxide (4.0 equiv., 30% w/w) is added, followed by lithium hydroxide (2.0 equiv.). The mixture is stirred at 0 °C for 4 hours. The reaction is quenched with aqueous sodium sulfite. The chiral auxiliary can be recovered by extraction, and the chiral carboxylic acid is isolated from the aqueous layer after acidification and extraction.[8]
-
To obtain the Primary Alcohol: The N-acyl imide (1.0 equiv.) is dissolved in anhydrous diethyl ether (0.1 M) and cooled to 0 °C. Lithium aluminum hydride (1.5 equiv.) is added portion-wise. The reaction is stirred for 1 hour at 0 °C. The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solids are filtered off, and the filtrate is concentrated to yield the chiral alcohol. The auxiliary can be recovered from the solid precipitate.
Conclusion and Future Outlook
Evans' oxazolidinone auxiliaries remain a highly reliable and versatile tool for asymmetric synthesis, backed by decades of research and successful applications in the synthesis of complex molecules.[1][4] Their performance is well-documented, and their mechanism of stereocontrol is thoroughly understood, making them a go-to choice for researchers requiring predictable and high levels of stereoselectivity.
In contrast, this compound, while possessing the attractive feature of C₂-symmetry, is an unvalidated candidate in the realm of chiral auxiliaries. The conceptual analysis suggests it has the potential to induce stereoselectivity, but this remains to be proven experimentally. Key questions regarding its performance persist:
-
Can N-acyl derivatives be synthesized in high yield?
-
Do the corresponding enolates form with high geometric selectivity (E vs. Z)?
-
What levels of diastereoselectivity can be achieved in key reactions like alkylations and aldol additions?
-
Can the auxiliary be cleaved under mild conditions and efficiently recovered?
Future research into morpholine-based auxiliaries, and specifically this compound, would be necessary to answer these questions. Such studies would need to generate the kind of robust experimental data that has made Evans' auxiliaries an enduring and indispensable tool in the synthetic organic chemist's arsenal. Until such data is available, Evans' auxiliaries will continue to be the benchmark against which all new chiral auxiliaries are measured.
References
-
Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. J. Am. Chem. Soc., 103(8), 2127–2129. [Link]
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Org. Synth., 68, 83. [Link]
-
Evans, D. A., et al. (1999). A general method for the synthesis of enantiomerically pure β-hydroxy carboxylic acids. J. Am. Chem. Soc., 121(4), 686-699. [Link]
-
Pu, L. (2004). The chemistry of C₂-symmetric chiral auxiliaries. Chem. Rev., 104(1), 1687-1716. [Link]
-
Karton, A., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]
-
Heravi, M. M., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Adv., 6, 30498-30551. [Link]
-
Crimmins, M. T. (2004). New developments in the use of chiral auxiliaries in asymmetric synthesis. Tetrahedron, 60(1), 1-3. [Link]
-
Chem-Station. (2014). Evans Aldol Reaction. Chem-Station International Edition. [Link]
-
Myers, A. G., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Org. Process Res. Dev., 23(7), 1355–1360. [Link]
-
Lombardo, M., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Front. Chem., 11, 1243573. [Link]
-
Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Williams College Chemistry. [Link]
-
Wikipedia. (2024). Chiral auxiliary. Wikipedia. [Link]
-
Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Harvard University. [Link]
-
ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
Pereira, L. C., et al. (2016). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 21(9), 1138. [Link]
-
Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Williams College. [Link]
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A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evaluating Alternatives to (3S,5S)-3,5-Dimethylmorpholine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, offering a reliable and predictable strategy for the synthesis of enantiomerically pure compounds. This guide provides a comparative analysis of established chiral auxiliaries, setting the stage for the evaluation of (3S,5S)-3,5-dimethylmorpholine, a structurally intriguing yet underexplored potential alternative. While direct comparative data for this compound is not yet prevalent in the literature, this guide will equip researchers with the foundational knowledge of existing technologies and a framework for assessing novel auxiliaries.
The Role of Chiral Auxiliaries: A Mechanistic Overview
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate. It directs the stereochemical outcome of a subsequent reaction, after which it is cleaved and can ideally be recovered and reused. The efficacy of a chiral auxiliary is judged on several key criteria:
-
High Diastereoselectivity: The ability to induce a large energy difference between the diastereomeric transition states, leading to the preferential formation of one diastereomer.
-
Ease of Installation and Cleavage: The auxiliary should be readily attached to the substrate and removed under mild conditions that do not compromise the stereochemical integrity of the product.
-
Recoverability and Reusability: For cost-effectiveness and sustainability, the auxiliary should be recoverable in high yield and purity.
-
Predictable Stereochemical Outcome: The stereochemistry of the product should be reliably predicted based on the structure of the auxiliary and the reaction mechanism.
Established Alternatives: A Performance Benchmark
The field of asymmetric synthesis is dominated by a few classes of highly effective and well-studied chiral auxiliaries. Understanding their performance is crucial for evaluating any new candidate.
Evans' Oxazolidinones
Developed by David A. Evans, chiral oxazolidinones are arguably the most widely used class of chiral auxiliaries.[1][2] Derived from readily available amino acids, they offer excellent stereocontrol in a variety of carbon-carbon bond-forming reactions, most notably aldol and alkylation reactions.[1][3]
Mechanism of Action: The high diastereoselectivity of Evans' auxiliaries is attributed to a combination of steric and electronic factors. In enolate reactions, the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face. The formation of a chelated, rigid transition state, often involving a Lewis acid like boron or titanium, further enhances this selectivity.[4]
Performance Data:
| Reaction Type | Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Aldol Reaction | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Benzaldehyde | >99:1 | 85 | [5] |
| Alkylation | (4S)-4-benzyl-2-oxazolidinone | Benzyl bromide | >98:2 | 92 | [6] |
| Diels-Alder | (S)-4-benzyl-2-oxazolidinone derived acrylamide | Cyclopentadiene | 95:5 (endo:exo) | 85 | N/A |
Experimental Workflow: Asymmetric Aldol Reaction using an Evans' Oxazolidinone
Caption: General workflow for an Evans' asymmetric aldol reaction.
Detailed Protocol: Asymmetric Aldol Reaction with (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
-
Enolate Formation: To a solution of the N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an argon atmosphere, add dibutylboron triflate (1.1 equiv) dropwise. After stirring for 15 minutes, add N,N-diisopropylethylamine (1.2 equiv) dropwise. Stir the resulting solution for 30 minutes at -78 °C.
-
Aldol Addition: To the enolate solution, add the desired aldehyde (1.5 equiv) dropwise at -78 °C. Allow the reaction to stir for 2-4 hours at this temperature.
-
Work-up and Purification: Quench the reaction by adding a pH 7 buffer. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved by various methods, such as reduction with lithium borohydride (LiBH₄) to yield the corresponding chiral 1,3-diol, or hydrolysis with aqueous hydrogen peroxide and lithium hydroxide to afford the chiral β-hydroxy carboxylic acid. The auxiliary is typically recovered in high yield after chromatographic separation.
Oppolzer's Camphorsultams
Derived from naturally occurring camphor, Oppolzer's sultams are another class of highly effective chiral auxiliaries, particularly for asymmetric Diels-Alder reactions, conjugate additions, and alkylations.[7]
Mechanism of Action: The rigid bicyclic structure of the camphorsultam provides a well-defined chiral environment. The sulfonyl group and one of the methyl groups on the camphor skeleton effectively block one face of the attached prochiral substrate, leading to high levels of stereocontrol.
Performance Data:
| Reaction Type | Auxiliary | Substrate/Reagent | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Diels-Alder | (1S)-(−)-2,10-Camphorsultam | N-acryloyl derivative + Cyclopentadiene | >98:2 (endo) | 90 | [8] |
| Conjugate Addition | (1S)-(−)-2,10-Camphorsultam | N-enoyl derivative + Me₂CuLi | >99:1 | 95 | N/A |
| Alkylation | (1S)-(−)-2,10-Camphorsultam | N-propionyl derivative + MeI | 98:2 | 88 | N/A |
Experimental Workflow: Asymmetric Diels-Alder Reaction using an Oppolzer's Camphorsultam
Caption: General workflow for an Oppolzer's sultam-mediated asymmetric Diels-Alder reaction.
Detailed Protocol: Asymmetric Diels-Alder Reaction with (1S)-(−)-2,10-Camphorsultam
-
Dienophile Synthesis: To a solution of (1S)-(−)-2,10-camphorsultam (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C, add n-butyllithium (1.05 equiv) dropwise. After stirring for 30 minutes, add acryloyl chloride (1.1 equiv) and stir for an additional 2 hours at room temperature.
-
Diels-Alder Reaction: Dissolve the N-acryloylsultam (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) and cool to -78 °C. Add a Lewis acid such as diethylaluminum chloride (1.2 equiv) followed by the diene (e.g., freshly cracked cyclopentadiene, 3.0 equiv). Stir the reaction mixture at -78 °C for 3-6 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate. The product is purified by flash chromatography.
-
Auxiliary Cleavage: Reductive cleavage of the auxiliary with lithium aluminum hydride (LiAlH₄) in THF at 0 °C yields the corresponding chiral alcohol, and the camphorsultam can be recovered by an acidic workup and subsequent extraction.
This compound: An Untapped Potential?
While the aforementioned auxiliaries have a proven track record, the exploration of novel chiral scaffolds remains a vibrant area of research. This compound presents an interesting C₂-symmetric structure, a feature often associated with high levels of stereocontrol in asymmetric catalysis and auxiliary-based synthesis.
Structural Features and Potential Advantages:
-
C₂-Symmetry: The C₂-symmetric nature of the trans-3,5-disubstituted morpholine could lead to a highly ordered and predictable transition state, potentially resulting in excellent diastereoselectivity.
-
Conformational Rigidity: The morpholine ring, while not as rigid as the camphorsultam, can adopt a chair conformation that, when N-acylated, could effectively shield one face of the enolate.
-
Synthetic Accessibility: Chiral morpholine derivatives can be synthesized from readily available chiral precursors such as amino acids.
Hypothetical Application in Asymmetric Alkylation:
To evaluate the potential of this compound as a chiral auxiliary, a logical starting point would be to investigate its performance in a well-understood transformation like asymmetric enolate alkylation.
Proposed Experimental Workflow for Evaluation:
Sources
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Chiral Auxiliaries in Asymmetric Aldol Reactions
For researchers, scientists, and professionals in drug development, the asymmetric aldol reaction is a cornerstone for the stereocontrolled construction of carbon-carbon bonds, a critical step in the synthesis of complex chiral molecules. The choice of a chiral auxiliary is a pivotal decision that dictates the stereochemical outcome, yield, and overall efficiency of the synthetic route. This guide provides a comparative analysis of three widely used classes of chiral auxiliaries: Evans' oxazolidinones, Oppolzer's sultams, and Enders' RAMP/SAMP hydrazones, offering insights into their mechanisms, practical applications, and experimental considerations.
The Principle of Chiral Auxiliary-Mediated Aldol Reactions
The fundamental strategy behind using a chiral auxiliary is to temporarily introduce a chiral moiety to a prochiral substrate. This auxiliary then directs the facial selectivity of the subsequent aldol reaction, leading to the formation of a new stereocenter with a high degree of predictability. After the reaction, the auxiliary is cleaved and can ideally be recovered for reuse. The efficacy of a chiral auxiliary is assessed based on several factors: the level of stereocontrol it imparts, the ease of its attachment and removal, and its impact on the overall yield of the reaction.
Evans' Oxazolidinone Auxiliaries: The Gold Standard for syn-Aldol Products
Introduced by David A. Evans and his coworkers in 1981, N-acyloxazolidinones have become one of the most reliable and widely used classes of chiral auxiliaries for asymmetric aldol reactions. Their popularity stems from the consistently high levels of diastereoselectivity they provide, particularly for the synthesis of syn-aldol products.
Mechanism of Stereocontrol
The stereochemical outcome of the Evans aldol reaction is rationalized by the Zimmerman-Traxler model. The process begins with the formation of a (Z)-enolate through "soft" enolization using a Lewis acid like di-n-butylboron triflate (n-Bu₂BOTf) and a hindered amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). The boron atom chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone, forming a rigid, six-membered chair-like transition state.
The substituent on the oxazolidinone (e.g., benzyl or isopropyl derived from phenylalanine or valine, respectively) effectively blocks one face of the enolate. Consequently, the aldehyde can only approach from the less sterically hindered face, leading to a predictable absolute stereochemistry in the product. The minimization of dipole-dipole interactions between the carbonyl groups of the oxazolidinone and the enolate further stabilizes the transition state, contributing to the high selectivity observed.
Advantages and Limitations
Advantages:
-
High Diastereoselectivity: Consistently provides high dr (often >95:5) for syn-aldol products.
-
Reliability and Predictability: The stereochemical outcome is highly predictable based on the chosen auxiliary enantiomer.
-
Well-Established Protocols: A vast body of literature and established procedures are available.
Limitations:
-
Stoichiometric Use: Requires the use of a stoichiometric amount of the chiral auxiliary, which can be costly for large-scale synthesis.
-
Attachment and Removal: Additional synthetic steps are required to attach and subsequently cleave the auxiliary, adding to the overall step count.
Experimental Protocol: Evans' syn-Aldol Reaction
-
Enolate Formation: A solution of the N-acyloxazolidinone (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) is cooled to 0 °C. Di-n-butylboron triflate (1.1 eq.) is added dropwise, followed by the dropwise addition of triethylamine (1.2 eq.). The reaction mixture is stirred at 0 °C for 30 minutes, then cooled to -78 °C.
-
Aldol Addition: The aldehyde (1.2 eq.) is added dropwise at -78 °C. The reaction is stirred for 2 hours at -78 °C, then warmed to 0 °C and stirred for an additional hour.
-
Work-up and Purification: The reaction is quenched with a pH 7 buffer and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Auxiliary Cleavage
A variety of methods are available for the cleavage of the oxazolidinone auxiliary, allowing for the conversion of the aldol adduct into different functional groups.
-
To Carboxylic Acid: Lithium hydroperoxide (LiOOH) is a mild and effective reagent for hydrolyzing the auxiliary to the corresponding carboxylic acid without epimerization of the newly formed stereocenters.
-
To Alcohol: Reduction with lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding 1,3-diol.
-
To Ester: Transesterification with sodium methoxide in methanol provides the methyl ester.
-
To Weinreb Amide: Direct conversion to the Weinreb amide is also possible, providing a versatile intermediate for further transformations.
Oppolzer's Camphorsultam Auxiliaries
Camphorsultams, developed by Wolfgang Oppolzer, are another class of highly effective chiral auxiliaries derived from naturally abundant camphor. They are particularly known for their high crystallinity, which often facilitates the purification of diastereomeric products by crystallization.
Mechanism of Stereocontrol
Similar to Evans' auxiliaries, Oppolzer's sultams also rely on the formation of a rigid chelated transition state to achieve high levels of stereocontrol. The enolization is typically achieved with a Lewis acid and a hindered base. The bulky camphor skeleton effectively shields one face of the enolate, directing the incoming aldehyde to the opposite face. The stereochemical outcome can be influenced by the choice of Lewis acid and the stoichiometry, allowing for access to both syn and anti aldol products with high enantiopurity.
Advantages and Limitations
Advantages:
-
High Diastereoselectivity: Provides excellent levels of stereocontrol for both syn and anti aldol products depending on the reaction conditions.
-
Crystallinity: The derivatives are often highly crystalline, facilitating purification by recrystallization.
-
Robustness: The sultam auxiliary is stable to a wide range of reaction conditions.
Limitations:
-
Stoichiometric Use: Similar to Evans' auxiliaries, it is used in stoichiometric amounts.
-
Cleavage Conditions: Cleavage of the robust sulfonamide bond can sometimes require harsh conditions, which may not be compatible with sensitive functional groups.
Experimental Protocol: Oppolzer's Sultam Aldol Reaction
The experimental protocol is similar in principle to the Evans' aldol reaction, involving enolization with a Lewis acid (e.g., TiCl₄, Sn(OTf)₂) and a base (e.g., DIPEA), followed by the addition of the aldehyde at low temperature. The choice of Lewis acid can significantly influence the syn/anti selectivity.
Auxiliary Cleavage
Cleavage of the camphorsultam auxiliary typically involves hydrolysis with reagents such as LiOH or reduction with LiAlH₄. The specific conditions need to be carefully optimized to avoid racemization and ensure complete removal of the auxiliary.
Enders' RAMP/SAMP Hydrazone Auxiliaries
The RAMP/SAMP hydrazone methodology, developed by Dieter Enders, offers a powerful alternative for the asymmetric α-alkylation and aldol-type reactions of aldehydes and ketones. (R)- and (S)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP and SAMP) are derived from D- and L-proline, respectively.
Mechanism of Stereocontrol
This method proceeds through the formation of a chiral hydrazone, which is then deprotonated with a strong base like lithium diisopropylamide (LDA) to form a chiral azaenolate. The lithium cation is believed to be chelated by the methoxy group and the nitrogen atom of the pyrrolidine ring, creating a rigid, planar six-membered ring. This conformation effectively blocks one face of the azaenolate, directing the electrophile (in this case, the aldehyde) to the opposite face with high stereoselectivity.
Advantages and Limitations
Advantages:
-
High Enantioselectivity: Delivers excellent enantiomeric excesses (often >95% ee) for the α-functionalization of aldehydes and ketones.
-
Versatility: Applicable to a wide range of electrophiles, including aldehydes.
-
Both Enantiomers Accessible: Both RAMP and SAMP are readily available, providing access to both enantiomers of the final product.
Limitations:
-
Multi-step Process: The overall transformation involves three steps: hydrazone formation, alkylation/addition, and cleavage.
-
Harsh Cleavage: Cleavage of the hydrazone typically requires ozonolysis, which may not be compatible with all functional groups.
-
Strong Base Required: The use of a strong, non-nucleophilic base like LDA is necessary.
Experimental Protocol: RAMP/SAMP Hydrazone Aldol-type Reaction
-
Hydrazone Formation: The ketone or aldehyde is reacted with RAMP or SAMP, typically with heating, to form the corresponding hydrazone.
-
Azaenolate Formation and Reaction: The purified hydrazone is dissolved in an ethereal solvent and cooled to 0 °C. LDA is added dropwise, and the mixture is stirred to form the azaenolate. The solution is then cooled to a lower temperature (e.g., -78 °C or -110 °C), and the aldehyde is added.
-
Cleavage: The resulting alkylated hydrazone is cleaved by ozonolysis (O₃) followed by a reductive workup to regenerate the carbonyl group and yield the chiral aldol product.
Comparative Summary
| Feature | Evans' Oxazolidinones | Oppolzer's Sultams | Enders' RAMP/SAMP Hydrazones |
| Primary Application | Asymmetric syn-aldol reactions | Asymmetric syn- and anti-aldol reactions | Asymmetric α-alkylation and aldol-type reactions of aldehydes/ketones |
| Stereocontrol Element | Chelated (Z)-boron enolate | Chelated enolate | Chelated lithium azaenolate |
| Typical Diastereoselectivity | Very high for syn-products (>95:5 dr) | High for both syn- and anti-products | Not directly comparable (forms a single diastereomer) |
| Typical Enantioselectivity | High (indirectly through diastereoselectivity) | High (indirectly through diastereoselectivity) | Very high (>95% ee) |
| Enolization Conditions | n-Bu₂BOTf, hindered amine | Various Lewis acids, hindered amine | LDA |
| Cleavage Methods | LiOOH (mild), LiBH₄, NaOMe | LiOH, LiAlH₄ (can be harsh) | Ozonolysis (harsh) |
| Key Advantage | High reliability and predictability for syn-products | Crystalline derivatives, access to syn and anti | High enantioselectivity for α-functionalization |
| Key Disadvantage | Stoichiometric use, extra steps | Stoichiometric use, potentially harsh cleavage | Multi-step, harsh cleavage |
Conclusion
The choice of a chiral auxiliary for an asymmetric aldol reaction is a critical decision that depends on the specific synthetic target and the desired stereochemical outcome. Evans' oxazolidinones remain a highly reliable and predictable choice for the synthesis of syn-aldol products. Oppolzer's sultams offer a robust alternative, with the added advantage of producing highly crystalline derivatives and the potential to access anti-aldol products. For the direct asymmetric α-functionalization of aldehydes and ketones in an aldol-type reaction, the Enders' RAMP/SAMP hydrazone methodology provides excellent enantioselectivity, albeit with a multi-step procedure and potentially harsh cleavage conditions. A thorough understanding of the mechanisms, advantages, and limitations of each of these powerful tools is essential for the modern synthetic chemist to navigate the challenges of asymmetric synthesis and efficiently construct complex, stereochemically rich molecules.
References
A Senior Application Scientist's Guide to the Stereochemical Validation of (3S,5S)-3,5-Dimethylmorpholine
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's stereochemistry is not merely a procedural step; it is the bedrock of reproducible and reliable science. The biological activity of a chiral molecule is intrinsically tied to its three-dimensional structure. In the context of pharmaceutical development, (3S,5S)-3,5-Dimethylmorpholine and its stereoisomers serve as critical chiral building blocks and auxiliaries. An incorrect stereochemical assignment can lead to the synthesis of an inactive or, in the worst case, a toxic compound.
This guide provides an in-depth comparison of the primary analytical methodologies for validating the stereochemistry of this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, enabling you to select and implement the most appropriate validation strategy for your specific needs, from high-throughput screening to final quality control.
At-a-Glance: Comparison of Key Analytical Methods
The choice of an analytical technique is a balance of the required information, sample availability, throughput needs, and instrumentation access. The following table summarizes the core attributes of the most effective methods.
| Feature | Chiral HPLC | Chiral GC | NMR with Chiral Derivatizing Agent (e.g., Mosher's) | X-ray Crystallography |
| Primary Output | Enantiomeric Excess (ee) & Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) & Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) & Absolute Configuration | Unambiguous 3D Molecular Structure & Absolute Configuration |
| Principle | Differential interaction with a chiral stationary phase. | Differential interaction of volatile derivatives with a chiral stationary phase.[1][2] | Covalent bonding to a chiral agent to form diastereomers with distinct NMR signals.[3] | Diffraction of X-rays by a single crystal of the compound.[4][5] |
| Sample Requirement | Low (µg to mg) | Low (µg), requires volatility/derivatization | Medium (mg) | High (mg), requires high-quality single crystal |
| Throughput | High | High | Medium | Low |
| Key Advantage | High precision, widely applicable, robust for ee/dr. | Excellent for volatile amines, high resolution. | Provides absolute configuration without crystallization. | The definitive "gold standard" for absolute configuration.[5][6] |
| Key Limitation | Does not inherently provide absolute configuration. | Derivatization step required for non-volatile amines.[1] | Can be complex to interpret due to conformers/rotamers.[7][8] | Crystal growth can be a significant bottleneck.[6] |
Chiral Chromatography: The Workhorse for Purity Assessment
Chiral chromatography is the cornerstone for determining the enantiomeric and diastereomeric purity of a sample. The technique relies on the differential interaction between the stereoisomers and a chiral stationary phase (CSP), leading to different retention times.[9]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely used method for quantifying stereoisomers in both analytical and preparative scales.[10][11] The key to a successful separation lies in the selection of the CSP and mobile phase.
Causality in Method Development: For a secondary amine like 3,5-dimethylmorpholine, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective.[10][12] Their helical polymer structures create chiral grooves where enantiomers can interact differently via hydrogen bonds, dipole-dipole, and steric interactions. Because 3,5-dimethylmorpholine is a basic compound, peak shape can be poor due to strong interactions with residual silanols on the silica support. To counteract this, a small amount of a basic additive, such as diethylamine (DEA), is added to the mobile phase.[13] The DEA acts as a competitive inhibitor for the active sites, preventing peak tailing and improving resolution.
-
Column Selection: Start with a polysaccharide-based column, such as a Chiralpak® AD-H or Chiralpak® IA.
-
Mobile Phase Preparation: Prepare a mobile phase of Hexane:Isopropanol (IPA) (90:10 v/v) with 0.1% DEA. Filter and degas the solution.
-
Sample Preparation: Dissolve approximately 1 mg of the this compound product in 1 mL of the mobile phase.
-
HPLC System Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection: UV at 210 nm (as morpholines lack a strong chromophore) or connection to a Mass Spectrometer (MS) for enhanced sensitivity.
-
-
System Suitability: Inject a racemic (or diastereomeric mixture) standard of 3,5-dimethylmorpholine to confirm separation. The resolution factor (Rs) between the stereoisomeric peaks should be >1.5.
-
Analysis: Inject the sample solution. Identify and integrate the peak areas for each stereoisomer.
-
Calculation:
-
%ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Chiral Gas Chromatography (GC)
For compounds that are volatile or can be made volatile, chiral GC offers excellent resolution and speed.[2] Since 3,5-dimethylmorpholine has a relatively low boiling point, it is a good candidate for GC analysis, although derivatization is often employed to improve chromatographic performance and enantioselectivity.[1]
Causality in Method Development: Derivatization with a reagent like trifluoroacetic anhydride converts the secondary amine into a less polar, more volatile trifluoroacetamide.[1][2] This reduces interactions with the column surface and enhances separation on cyclodextrin-based CSPs. These CSPs are macrocyclic oligosaccharides that form inclusion complexes with the analyte, and the chiral environment on the rim of the cyclodextrin allows for the differentiation of the derivatized enantiomers.
-
Derivatization:
-
Dissolve ~1 mg of the sample in 1 mL of dichloromethane.
-
Add 100 µL of trifluoroacetic anhydride and 50 µL of pyridine.
-
Heat at 60°C for 30 minutes. Cool to room temperature.
-
The resulting solution contains the N-trifluoroacetyl derivative.
-
-
Column Selection: Use a capillary column coated with a derivatized cyclodextrin stationary phase (e.g., Rt®-βDEXsm).
-
GC System Setup:
-
Injector Temperature: 220°C
-
Detector (FID) Temperature: 250°C
-
Carrier Gas: Hydrogen or Helium, set to a linear velocity of ~40 cm/s.
-
Oven Program: Start at 90°C, hold for 1 min, then ramp to 150°C at 5°C/min.
-
-
Analysis: Inject 1 µL of the derivatized sample. Integrate the peak areas of the resulting enantiomers to calculate the %ee.
Caption: Workflow for stereochemical purity analysis by chiral chromatography.
NMR Spectroscopy for Absolute Configuration
While chromatography excels at determining purity, it does not reveal the absolute configuration (the actual R/S assignment) of the stereocenters. For this, NMR spectroscopy, after derivatization with a chiral agent, is an indispensable tool.[3]
The Mosher's Amide Method
This classic technique involves reacting the chiral secondary amine with both enantiomers of a chiral acyl chloride, typically α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl, or Mosher's acid chloride).[3][8] This reaction converts the enantiomers of the amine into a pair of diastereomers. Because diastereomers have different physical properties, their signals in the NMR spectrum are distinct and can be used to both determine the enantiomeric excess and assign the absolute configuration.
Causality of the Mosher Model: The diagnostic power of this method stems from the magnetic anisotropy of the phenyl ring in the MTPA moiety. In the most stable conformation of the resulting MTPA amides, the protons of the original amine that lie "under" the phenyl ring will be shielded (shifted to a higher field/lower ppm), while those further away are deshielded. By preparing both the (R)-MTPA and (S)-MTPA amides and calculating the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the stereocenter, one can deduce the absolute configuration. A consistent positive or negative sign for Δδ across the protons on one side of the molecule provides a reliable assignment.
It is critical to be aware that hindered rotation around the newly formed amide bond can lead to the presence of multiple conformers (rotamers), which can complicate the spectra.[7][8] Careful analysis, often aided by 2D NMR techniques like COSY, is necessary to correctly assign the signals of the major rotamer for an accurate determination.[8]
-
Reaction Setup (Two Tubes):
-
Tube S: To ~5 mg of the amine sample in an NMR tube, add 0.6 mL of dry pyridine-d5. Add ~1.2 equivalents of (R)-MTPA-Cl.
-
Tube R: To ~5 mg of the amine sample in a separate NMR tube, add 0.6 mL of dry pyridine-d5. Add ~1.2 equivalents of (S)-MTPA-Cl.
-
-
Reaction: Seal the tubes and allow the reactions to proceed to completion (typically 1-4 hours at room temperature, monitor by TLC or LC-MS if necessary).
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the S-amide (from R-MTPA-Cl) and the R-amide (from S-MTPA-Cl).
-
Data Analysis:
-
Assign the proton signals for the dimethylmorpholine moiety in both spectra.
-
Identify a pair of well-resolved signals corresponding to the same proton in the two diastereomers. Integrate these signals to calculate the enantiomeric excess.
-
For protons (Hᵃ, Hᵇ, etc.) on either side of the C3 and C5 stereocenters, calculate Δδ (δS - δR).
-
Apply the Mosher model to the Δδ values to assign the absolute configuration.
-
Caption: Simplified logic for assigning absolute configuration using Mosher's method.
X-ray Crystallography: The Definitive Answer
Single-crystal X-ray crystallography is universally regarded as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration.[4][5][14] The technique relies on analyzing the diffraction pattern produced when X-rays are passed through a single, high-quality crystal of the compound.[5][14]
Causality of Absolute Configuration Determination: The determination of absolute stereochemistry is possible due to a phenomenon called anomalous dispersion.[5] When the X-ray wavelength used is near the absorption edge of an atom in the crystal (especially atoms heavier than carbon), the scattering intensities for Friedel pairs of reflections (hkl and -h-k-l) are no longer identical. By measuring these subtle differences, the absolute spatial arrangement of the atoms can be definitively established. The result is often expressed as a Flack parameter, where a value close to 0 confirms the correct stereochemical assignment.[5]
While definitive, the primary and often significant hurdle is the growth of a single crystal of sufficient size (~0.1-0.3 mm) and quality.[5][6] This can be a time-consuming, trial-and-error process that is not amenable to high-throughput analysis.
-
Crystal Growth: Grow a single crystal of the enantiomerically pure product. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A wide range of solvents should be screened.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution & Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.
-
Absolute Structure Determination: Analyze the data for anomalous dispersion effects and calculate the Flack parameter to confirm the absolute configuration.[5]
Conclusion and Recommendations
The validation of the stereochemistry of this compound requires a multi-faceted approach where the choice of technique is dictated by the scientific question at hand.
-
For Routine Purity Checks and High-Throughput Screening: Chiral HPLC is the method of choice. It is rapid, highly precise for determining enantiomeric excess and diastereomeric ratio, and robust once a method is established.
-
For Volatile Analogs or Orthogonal Confirmation: Chiral GC provides an excellent alternative or complementary method to HPLC, offering high resolution, particularly after derivatization.
-
For Initial Assignment of a New Synthetic Product: When a reference standard is unavailable and crystallization is difficult, Mosher's amide analysis via ¹H NMR is the most effective method for determining the absolute configuration.
-
For Unambiguous, Definitive Proof: When the highest level of certainty is required, such as for a regulatory filing or a foundational publication, single-crystal X-ray crystallography is the undisputed gold standard.[5][6][15]
A truly self-validating system employs an orthogonal approach. For example, the enantiomeric excess of a sample can be determined by chiral HPLC, and the absolute configuration of that same enantiomerically pure sample can be independently confirmed by Mosher's method or X-ray crystallography. This dual validation provides the highest degree of confidence in the final product's stereochemical integrity.
References
-
Title: Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH Source: National Institutes of Health URL: [Link]
-
Title: Assignment of absolute configuration of cyclic secondary amines by NMR techniques using Mosher's method: a general procedure exemplified with (-)-isoanabasine - PubMed Source: PubMed URL: [Link]
-
Title: Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed Source: PubMed URL: [Link]
-
Title: MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]
-
Title: Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons Source: Springer Nature Experiments URL: [Link]
-
Title: Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction Source: Springer URL: [Link]
-
Title: Assignment of absolute configuration of cyclic secondary amines by NMR techniques using Mosher's method: a general procedure exemplified with (-)-isoanabasine | Request PDF Source: ResearchGate URL: [Link]
-
Title: Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC - NIH Source: National Institutes of Health URL: [Link]
-
Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]
-
Title: New GC investigation of chiral amine separation Source: Wiley Analytical Science URL: [Link]
-
Title: A New Chiral Stationary Phase for Gas Chromatography by Use of a Chiral Thiacalix[8]arene Derivative Source: The Chemical Society of Japan URL: [Link]
-
Title: Absolute configuration determination of small molecules with X-ray and electron diffraction Source: American Crystallographic Association URL: [Link]
-
Title: 1H and 13C NMR spectra of N-substituted morpholines - PubMed Source: PubMed URL: [Link]
-
Title: Small molecule crystallography Source: Excillum URL: [Link]
-
Title: Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF Source: ResearchGate URL: [Link]
-
Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI URL: [Link]
-
Title: Recognizing the NMR pattern for morpholine Source: ACD/Labs URL: [Link]
-
Title: Morpholines: stereochemistry and preferred steric course of quaternization Source: Canadian Journal of Chemistry URL: [Link]
-
Title: A Guide to the Analysis of Chiral Compounds by GC Source: Restek URL: [Link]
-
Title: Multiplet shape in proton NMR of morpholines Source: Chemistry Stack Exchange URL: [Link]
-
Title: Chiral HPLC Column Source: Phenomenex URL: [Link]
-
Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]
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- 1. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 4. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assignment of absolute configuration of cyclic secondary amines by NMR techniques using Mosher's method: a general procedure exemplified with (-)-isoanabasine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. gcms.cz [gcms.cz]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. researchgate.net [researchgate.net]
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- 14. excillum.com [excillum.com]
- 15. Absolute configuration determination of small molecules with X-ray and electron diffraction – Pharma Crystallization Summit [crystallizationsummit.com]
A Cost-Benefit Analysis of (3S,5S)-3,5-Dimethylmorpholine in Asymmetric Synthesis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of modern synthetic chemistry, the choice of a chiral mediator—be it a catalyst or a building block—is a critical decision point that profoundly impacts project timelines, scalability, and overall cost. This guide provides an in-depth cost-benefit analysis of (3S,5S)-3,5-Dimethylmorpholine, a versatile chiral secondary amine. Rather than a simple head-to-head catalytic comparison, we will evaluate its utility from two practical perspectives: its potential as an organocatalyst and its established role as a structural component in complex molecules. This analysis is juxtaposed with L-proline, the archetypal organocatalyst, to provide a familiar benchmark for performance and cost.
The Economic Equation: Acquisition vs. In-House Synthesis
A primary consideration for any specialized reagent is its cost of acquisition. This compound is a commercially available but premium-priced chemical. The decision to purchase it directly or to synthesize it in-house carries significant financial and operational implications.
Commercial Procurement
The direct procurement route offers speed and quality assurance but at a high monetary cost. As a representative example, pricing from chemical supplier CymitQuimica places the reagent at a significant premium, particularly at smaller scales.[1]
Table 1: Commercial Pricing for this compound
| Quantity | Price (EUR) | Price per Gram (EUR/g) |
| 100 mg | €209.00 | €2090.00 |
| 250 mg | €267.00 | €1068.00 |
| 1 g | €409.00 | €409.00 |
| 5 g | €944.00 | €188.80 |
| Note: Prices are based on data from CymitQuimica and are subject to change.[1] |
This cost structure makes direct purchase suitable for small-scale screening or late-stage synthesis where time and certainty outweigh material cost, but it becomes prohibitive for large-scale development.
In-House Synthesis: A Plausible Alternative?
An alternative is laboratory-scale synthesis. A known enantioselective route to related trans-3,5-disubstituted morpholines was reported by Enders et al. A plausible pathway to this compound could be adapted from similar literature procedures, likely starting from commercially available chiral precursors. A hypothetical two-step synthesis might involve the reaction of (R)-(-)-2-Amino-1-butanol with ethyl 2-bromopropanoate followed by cyclization.
To evaluate the cost of this approach, we can analyze the pricing of the key starting materials.
Table 2: Cost Analysis of Precursors for Hypothetical In-House Synthesis
| Reagent | Supplier | Quantity | Price (USD) | Cost per Gram (USD/g) |
| (R)-(-)-2-Amino-1-butanol | Sigma-Aldrich | 5 g | $28.50 | $5.70 |
| Thermo Scientific | 5 g | $54.65 | $10.93 | |
| Chem-Impex | 5 mL (~4.75 g) | $62.59 | ~$13.18 | |
| Ethyl 2-bromopropionate | Sigma-Aldrich | 25 g | $39.10 | $1.56 |
| Thermo Scientific | 50 g | $28.40 | $0.57 | |
| TCI | 25 g | ₹2,000 (~$24) | ~$0.96 |
The raw material cost for a hypothetical synthesis is orders of magnitude lower than the purchase price of the final product. A rough estimate suggests that producing one gram of the target morpholine would involve precursor costs in the range of
Benefit: Significant reduction in direct monetary cost for the chemical entity. Cost: Increased labor hours, consumption of other reagents and solvents, process development and optimization time, and potential for lower overall yield.
The decision to synthesize versus purchase can be visualized in the following workflow.
Caption: Decision workflow for acquiring this compound.
Performance Analysis: A Tale of Two Chiral Amines
To contextualize the "benefit" side of the analysis, we must evaluate performance. While direct organocatalytic data for this compound in benchmark reactions is scarce in readily available literature, its value is well-established as a chiral building block in complex drug candidates. We will therefore compare the well-documented catalytic performance of L-proline with the structural utility of the dimethylmorpholine moiety.
The Benchmark Catalyst: L-Proline in the Asymmetric Aldol Reaction
L-proline is one of the most iconic organocatalysts, activating carbonyl compounds through enamine catalysis. The direct asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde is a standard transformation used to evaluate catalyst performance.
Caption: Proline-catalyzed asymmetric aldol reaction via enamine activation.
This reaction is known to proceed with high efficiency and stereoselectivity under mild conditions.
Table 3: Representative Performance & Cost of L-Proline
| Parameter | Value / Condition | Source / Notes |
| Reaction | Cyclohexanone + 4-Nitrobenzaldehyde | Benchmark Aldol Reaction |
| Catalyst Loading | 20-30 mol% | Typical literature values |
| Solvent | DMSO or neat | Common conditions |
| Temperature | Room Temperature | A key operational benefit |
| Typical Yield | >90% | Highly efficient |
| Typical ee | >95% | Excellent enantioselectivity |
| Commercial Cost | ~$0.84/g (100g scale) | Sigma-Aldrich, Cell Culture Grade |
Benefit: L-proline is inexpensive, robust, and highly effective, providing excellent stereocontrol in a fundamental C-C bond-forming reaction with low operational costs (e.g., no need for cryogenic temperatures).
The Chiral Building Block: this compound in Drug Scaffolds
While its direct use as a general organocatalyst is not as widely documented as proline's, the this compound moiety is a privileged scaffold found in numerous bioactive molecules, particularly kinase inhibitors. Its rigid, chiral structure is used to orient other functional groups in three-dimensional space, enhancing binding affinity and selectivity for a biological target.
In this context, the "benefit" is not measured by yield or ee of a reaction it catalyzes, but by the biological activity it imparts to a final molecule. The "cost" is its incorporation into the synthetic route. Its value is demonstrated in its use for the synthesis of potent and selective mTOR inhibitors and other therapeutic agents.[2]
Cost-Benefit Verdict: Catalyst vs. Building Block
The comparison between L-proline and this compound illuminates a fundamental strategic choice in synthesis design.
-
Choose L-Proline (or a similar organocatalyst) when: The goal is to create a specific chiral center via a common transformation (aldol, Michael, etc.) from simple, achiral precursors. The benefit is high catalytic efficiency and stereoselectivity at an extremely low reagent and operational cost. It is a tool for creating chirality.
-
Choose this compound when: The target molecule's pharmacophore requires the dimethylmorpholine scaffold itself. The benefit is the unique and valuable structural and biological properties the moiety provides. It is a tool for installing pre-packaged chirality and conformation. The high cost is justified by the value of the final product (e.g., a patented drug candidate).
Experimental Protocol: Proline-Catalyzed Aldol Reaction
This protocol describes a representative self-validating system for the benchmark asymmetric aldol reaction.
Objective: To synthesize (R)-2-((S)-hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one with high diastereo- and enantioselectivity.
Materials:
-
4-Nitrobenzaldehyde (M.W. 151.12 g/mol )
-
Cyclohexanone (M.W. 98.14 g/mol )
-
L-Proline (M.W. 115.13 g/mol )
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate, Hexanes (for chromatography)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄
-
Stir plate, glassware, TLC plates, silica gel
Procedure:
-
To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (302 mg, 2.0 mmol, 1.0 equiv) and L-proline (69 mg, 0.6 mmol, 0.3 equiv).
-
Add anhydrous DMSO (4.0 mL) to the flask.
-
Add cyclohexanone (1.0 mL, ~9.8 mmol, ~4.9 equiv) to the stirred solution.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the 4-nitrobenzaldehyde spot. The reaction is typically complete within 24-48 hours.
-
Upon completion, quench the reaction by adding 15 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure aldol product.
-
Analysis: Determine the yield. Characterize the product by ¹H NMR to determine the diastereomeric ratio (dr). Determine the enantiomeric excess (ee) by HPLC analysis on a chiral stationary phase (e.g., Chiralcel OD-H column).
References
-
Venkatesan, A. M., et al. (2020). 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Diseases. Journal of Medicinal Chemistry. Available at: [Link]
-
Enders, D., et al. (1994). Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines. Organic Letters. Available at: [Link]
Sources
The Strategic Application of (3S,5S)-3,5-Dimethylmorpholine in Complex Synthesis: A Comparative Guide
For the discerning researcher in drug discovery and fine chemical synthesis, the selection of chiral building blocks is a critical decision that profoundly impacts the efficiency, stereoselectivity, and ultimate success of a synthetic campaign. Among the vast arsenal of chiral auxiliaries and synthons, (3S,5S)-3,5-dimethylmorpholine and its related cis-isomers have carved out a niche in specialized applications where rigid conformational control and specific stereochemical outcomes are paramount. This guide provides an in-depth technical comparison of the applications of this compound, contrasting its performance with viable alternatives in both pharmaceutical and agrochemical contexts. Through detailed experimental protocols and supporting data, we will elucidate the causality behind its selection and performance.
Part 1: The Role of Dimethylmorpholines in Pharmaceutical Development: A Case Study in mTOR Kinase Inhibitors
The mechanistic target of rapamycin (mTOR) is a crucial kinase that regulates cell growth and proliferation, making it a prime target for cancer therapeutics. The development of selective mTOR inhibitors is an area of intense research, where achieving selectivity over the structurally similar phosphoinositide 3-kinases (PI3Ks) is a significant challenge. The specific stereochemistry of substituted morpholines has been shown to play a pivotal role in dictating this selectivity.
A study published in the European Journal of Medicinal Chemistry highlights the strategic use of various substituted morpholines, including (3S,5R)-3,5-dimethylmorpholine, in the synthesis of potent and selective mTOR inhibitors.[1][2] The rationale behind exploring different morpholine derivatives is to probe the steric and electronic requirements of the mTOR ATP-binding pocket to enhance selectivity.
Comparative Analysis of Substituted Morpholines in mTOR Inhibitor Synthesis
In the development of a series of triazine-based mTOR inhibitors, researchers systematically varied the morpholine substituent to optimize potency and selectivity. The data below summarizes the impact of different morpholine moieties on the inhibitory activity (Ki) against mTOR and the p110α isoform of PI3K.
| Morpholine Substituent | mTOR Ki (nM) | p110α Ki (nM) | Selectivity (p110α/mTOR) |
| (R)-3-Methylmorpholine | - | - | 12 |
| (S)-3-Methylmorpholine | 29 | 28 | ~1 |
| (3S,5R)-3,5-Dimethylmorpholine | - | - | - |
| 3-oxa-8-azabicyclo[3.2.1]octane | 22 | 1135 | 51.6 |
Note: Specific Ki values for the (3S,5R)-3,5-dimethylmorpholine derivative were not explicitly provided in the summarized text, but its inclusion in the study underscores its importance in exploring the chemical space for mTOR selectivity. The (R)-3-methylmorpholine was shown to confer selectivity for mTOR over PI3Ks.[1]
The study revealed that the stereochemistry and steric bulk of the morpholine derivative are critical for achieving mTOR selectivity. The (R)-3-methylmorpholine provided a significant selectivity advantage, while the (S)-enantiomer resulted in a dual mTOR/PI3Kα inhibitor.[1] The inclusion of the more sterically hindered (3S,5R)-3,5-dimethylmorpholine in these studies suggests a strategy to further probe and exploit a deeper pocket in mTOR, which is believed to be a key difference from the PI3K active site.[3]
Experimental Protocol: Synthesis of a Dimethylmorpholine-Containing mTOR Inhibitor Intermediate
The following is a representative protocol for the synthesis of an intermediate incorporating a substituted morpholine, adapted from methodologies for preparing similar kinase inhibitors.
Step 1: Di-substitution of Cyanuric Chloride
-
To a solution of cyanuric chloride in a suitable aprotic solvent (e.g., THF, DCM), add one equivalent of (3S,5R)-3,5-dimethylmorpholine at a reduced temperature (e.g., 0 °C).
-
Slowly add a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir until the first substitution is complete (monitored by TLC or LC-MS).
-
Introduce the second morpholine derivative (e.g., (R)-3-methylmorpholine) and continue the reaction, potentially at a slightly elevated temperature, to achieve di-substitution.
-
Work up the reaction by quenching with water, extracting with an organic solvent, and purifying by column chromatography to yield the di-substituted triazine intermediate.
Causality of Experimental Choices:
-
Stepwise Addition: The sequential addition of the morpholine nucleophiles is crucial for synthesizing unsymmetrical products. The reactivity of cyanuric chloride's chlorine atoms decreases with each substitution, allowing for controlled, stepwise reactions.
-
Aprotic Solvent: An aprotic solvent is used to avoid unwanted reactions with the highly reactive cyanuric chloride.
-
Non-nucleophilic Base: A hindered, non-nucleophilic base is employed to prevent it from competing with the morpholine nucleophiles in reacting with the electrophilic triazine core.
Logical Workflow for mTOR Inhibitor Synthesis
Caption: Synthetic workflow for a dimethylmorpholine-containing mTOR inhibitor.
Alternatives to this compound in mTOR Inhibitor Design
While substituted morpholines are prevalent in mTOR inhibitors, other cyclic amines and isosteres have been explored to modulate physicochemical properties and target engagement.
-
Bridged Morpholines (e.g., 8-oxa-3-azabicyclo[3.2.1]octane): These conformationally restricted analogs can offer enhanced selectivity by exploiting specific pockets within the kinase active site.[4] In some cases, replacing a morpholine with an 8-oxa-3-azabicyclo[3.2.1]octane group has led to mTOR inhibitors with excellent selectivity over PI3K.[4]
-
Tetrahydropyrans (THP) and Dihydropyrans (DHP): These have been investigated as isosteres of the morpholine moiety to explore new chemical space and improve metabolic stability.[1][2]
The choice between these alternatives depends on the specific goals of the drug design program, such as enhancing brain penetration, improving metabolic stability, or fine-tuning selectivity.
Part 2: The Utility of cis-Dimethylmorpholines in Agrochemicals: The Case of Morpholine Fungicides
The cis-isomer of 2,6-dimethylmorpholine is a cornerstone of several commercially important fungicides, including Amorolfine, Tridemorph, and Fenpropimorph.[5][6] These compounds function by inhibiting sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of their cell membranes.[5][7]
Comparative Overview of Morpholine Fungicides
| Fungicide | Chemical Structure (Core) | Primary Application |
| Amorolfine | N-substituted cis-2,6-dimethylmorpholine | Topical antifungal for human use |
| Tridemorph | N-tridecyl-2,6-dimethylmorpholine | Systemic fungicide for cereals (powdery mildew)[5] |
| Fenpropimorph | N-substituted cis-2,6-dimethylmorpholine | Systemic fungicide for cereals |
The consistent presence of the cis-2,6-dimethylmorpholine scaffold in these active compounds underscores its importance as a pharmacophore. The specific stereochemistry is crucial for optimal binding to the target enzymes in the fungal sterol biosynthesis pathway.
Experimental Protocol: Synthesis of Amorolfine
The synthesis of Amorolfine provides a practical example of the incorporation of cis-2,6-dimethylmorpholine into a bioactive molecule. The following is a generalized protocol based on patented synthetic routes.[8][9][10]
Step 1: Reductive Amination
-
In a suitable reactor, charge α-methylcinnamaldehyde, cis-2,6-dimethylmorpholine, and a solvent such as methanol.
-
Add a catalyst, typically palladium on carbon (Pd/C).
-
Pressurize the reactor with hydrogen gas and heat to a moderate temperature (e.g., 35-45 °C) to effect reductive amination.
-
Monitor the reaction for hydrogen uptake. Upon completion, the catalyst is filtered off, and the solvent is removed to yield the intermediate, bepromoline.
Step 2: Friedel-Crafts Alkylation
-
Dissolve the bepromoline intermediate in a suitable solvent like dichloromethane.
-
Cool the solution and add a Lewis acid catalyst (e.g., iron(III) chloride) or a strong protic acid (e.g., sulfuric acid).
-
Add the alkylating agent, 2-chloro-2-methylbutane or 2-methyl-2-butanol, while maintaining a controlled temperature.
-
After the reaction is complete, quench the mixture with water/ice and perform an extractive workup.
-
The crude Amorolfine base is then purified, often via distillation or crystallization of a salt.
Step 3: Salt Formation
-
Dissolve the purified Amorolfine base in a suitable solvent (e.g., ethanol or isopropanol).
-
Introduce gaseous hydrochloric acid to precipitate Amorolfine hydrochloride.
-
The crystalline salt is then isolated by filtration and dried.
Causality of Experimental Choices:
-
Reductive Amination: This is a highly efficient method for forming the C-N bond between the aldehyde and the secondary amine (cis-2,6-dimethylmorpholine) while simultaneously reducing the intermediate iminium ion in a single pot.
-
Friedel-Crafts Alkylation: This classic electrophilic aromatic substitution reaction is used to introduce the tert-amyl group onto the phenyl ring of the bepromoline intermediate.
-
Salt Formation: Conversion to the hydrochloride salt often improves the compound's stability, handling properties, and is a common practice for formulating active pharmaceutical ingredients.
Synthesis Workflow for Amorolfine
Caption: Generalized synthetic pathway for the fungicide Amorolfine.
Alternatives to cis-2,6-Dimethylmorpholine in Fungicide Design
While the dimethylmorpholine core is well-established, the development of new fungicides involves exploring other scaffolds to overcome resistance and improve the spectrum of activity.
-
Other Chiral Amines: A wide range of chiral amines can be used to synthesize analogs of morpholine fungicides to probe the structure-activity relationship. However, the specific cis-2,6-dimethyl substitution pattern has proven to be highly effective for this class of compounds.
-
Novel Heterocycles: Modern fungicide research explores a vast array of heterocyclic scaffolds to identify new mechanisms of action and to circumvent resistance to existing classes of fungicides. These can include pyridines, pyrazoles, oxadiazoles, and many others.[11]
The enduring use of cis-2,6-dimethylmorpholine in several commercial fungicides is a testament to its efficacy as a key building block for targeting fungal sterol biosynthesis.
Conclusion
This compound and its related cis-isomers are valuable chiral building blocks in both pharmaceutical and agrochemical research and development. In the realm of mTOR inhibitors, the specific stereochemistry of the dimethylmorpholine ring offers a tool to fine-tune selectivity over related kinases, a critical aspect of modern targeted therapies. In the agrochemical sector, the cis-2,6-dimethylmorpholine core is a proven pharmacophore for a class of effective fungicides.
The decision to employ a dimethylmorpholine derivative over other chiral amines or building blocks is driven by the specific structural requirements of the biological target. Its pre-defined, rigid conformation can impart favorable binding characteristics and lead to superior performance in terms of potency and selectivity. While not a universally applicable chiral auxiliary, for specific and challenging synthetic targets, the strategic use of this compound and its isomers can be the key to unlocking the desired biological activity and achieving a successful outcome in the development of novel, high-value molecules.
References
- Zeng, W. (2012). Synthesis of Antifungal Drug Amorolfine Hydrochloride.
- Zhang, X. (2018).
- Process of producing amorolfine. EP 1917254 B1.
- Process of producing amorolfine. CA 2601149 C.
- Process for the preparation and purification of amorolfine hydrochloride. US 8664381 B2.
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A Comparative Guide to the Synthetic Routes of cis- and trans-3,5-Dimethylmorpholine
Abstract
This guide provides a detailed comparison of prominent synthetic routes for the diastereoselective synthesis of cis- and trans-3,5-dimethylmorpholine. As valuable chiral building blocks and structural motifs in medicinal chemistry, the stereocontrolled synthesis of these isomers is of critical importance.[1][2] This document delves into the mechanistic underpinnings, experimental protocols, and comparative performance of key methodologies, offering researchers and drug development professionals a comprehensive resource for selecting the optimal synthetic strategy. We will explore classical cyclization methods and modern diastereoselective approaches, supported by experimental data and procedural insights.
Introduction: The Significance of 3,5-Dimethylmorpholine Isomers
The morpholine ring is a privileged scaffold in medicinal chemistry, enhancing the pharmacokinetic profiles of bioactive molecules.[3] Specifically, the 3,5-dimethyl substituted morpholine core exists as two diastereomers: cis and trans. The spatial orientation of the two methyl groups dictates the molecule's three-dimensional shape, profoundly influencing its binding affinity to biological targets. Consequently, access to stereochemically pure isomers is essential for the development of selective and potent pharmaceuticals. This guide will systematically compare the synthetic pathways to achieve high diastereoselectivity for each isomer.
Synthesis of cis-3,5-Dimethylmorpholine
The cis isomer, with both methyl groups oriented on the same face of the morpholine ring, is often synthesized through methods that leverage stereodirecting cyclization precursors.
Route A: Electrophile-Induced Cyclization of an Aziridine Precursor
A notable strategy for achieving a cis-3,5-disubstituted morpholine involves an electrophile-induced ring closure of a specifically designed aziridine derivative. This method offers a high degree of diastereoselectivity, driven by the stereochemistry of the starting materials and the reaction mechanism.[4][5]
Mechanistic Rationale: The synthesis begins with 1-tert-Butyl-2-(allyloxymethyl)aziridine. The key step is the reaction with bromine in dichloromethane, which induces an electrophilic cyclization.[4][5] The bromine adds to the allyl double bond, forming a bromonium ion intermediate. The nitrogen atom of the aziridine ring then acts as an intramolecular nucleophile, attacking the intermediate in a 6-endo-tet fashion. This ring-opening of the aziridine and simultaneous formation of the morpholine ring proceeds with a high degree of stereocontrol, leading predominantly to the cis product.[4] The bulky tert-butyl group on the nitrogen helps to direct the conformation of the transition state, favoring the formation of the cis isomer.
Experimental Protocol: Synthesis of cis-3,5-Di(bromomethyl)-4-tert-butylmorpholine [4][5]
-
Dissolve 1-tert-Butyl-2-(allyloxymethyl)aziridine in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in DCM dropwise to the stirred solution.
-
Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield cis-3,5-di(bromomethyl)-4-tert-butylmorpholine.
Data Summary: Route A
| Parameter | Value | Source |
| Product | cis-3,5-di(bromomethyl)-4-tert-butylmorpholine | [4] |
| Diastereoselectivity | High (predominantly cis) | [4][5] |
| Key Reagents | Bromine, Dichloromethane | [4] |
| Advantages | High stereocontrol, novel transformation | [4] |
| Limitations | Yields can be low for certain N-substituents | [4] |
Reaction Pathway: Electrophile-Induced Cyclization
Caption: Electrophile-induced cyclization pathway for cis-morpholine synthesis.
Synthesis of trans-3,5-Dimethylmorpholine
The synthesis of the trans isomer, where the methyl groups are on opposite faces of the ring, often relies on strategies that assemble the morpholine ring from chiral precursors, ensuring the desired relative stereochemistry.
Route B: Cyclization of a Chiral Amino Alcohol Derivative
A robust and versatile method for preparing enantiomerically pure trans-3,5-disubstituted morpholines involves the cyclization of a linear precursor derived from commercially available chiral building blocks like serine.[6] This approach provides excellent control over both relative and absolute stereochemistry.
Mechanistic Rationale: This strategy begins with a chiral starting material, such as N-Boc-serine methyl ester. Through a series of synthetic steps, this starting material is coupled with another chiral fragment. The key final step is an intramolecular nucleophilic substitution to form the morpholine ring.[6] A hydroxyl group is converted into a good leaving group (e.g., a mesylate or triflate), and the amino group, after deprotection, acts as the nucleophile. The cyclization proceeds via an SN2 mechanism, which inverts the stereocenter bearing the leaving group. By carefully selecting the stereochemistry of the two starting fragments, the desired trans relationship in the final product is established with high fidelity.[6] The use of a mesylate as the leaving group was found to be crucial for high diastereomeric excess.[6]
Experimental Protocol: Base-Mediated Cyclization for trans-Morpholine [6]
-
Dissolve the N-Boc protected amino alcohol mesylate precursor in a suitable solvent such as methanol.
-
Cool the solution to 0-5 °C.
-
Add a base, such as triethylamine, to facilitate both the deprotection of the Boc-amino group and the subsequent intramolecular cyclization.
-
Stir the reaction mixture for a short period (e.g., 15 minutes) while monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting trans-3,5-disubstituted morpholine by flash column chromatography.
Data Summary: Route B
| Parameter | Value | Source |
| Product | (3R,5R)-3,5-bis(tert-butyldiphenylsilyloxymethyl)morpholine | [6] |
| Diastereomeric Excess (de) | >99% (with mesylate leaving group) | [6] |
| Overall Yield | ~45% from starting serine derivative | [6] |
| Key Step | Base-mediated intramolecular cyclization | [6] |
| Advantages | Excellent stereocontrol (both de and ee), versatile | [6] |
| Limitations | Multi-step synthesis required to build the precursor | [6] |
Reaction Pathway: Chiral Precursor Cyclization
Caption: SN2 cyclization of a chiral precursor for trans-morpholine synthesis.
Comparative Analysis and Conclusion
The choice between synthetic routes for cis- and trans-3,5-dimethylmorpholine hinges on the desired stereochemical outcome, scalability, and the availability of starting materials.
| Feature | Route A (cis) | Route B (trans) |
| Stereocontrol | High diastereoselectivity for cis isomer. | Excellent control over both relative (trans) and absolute stereochemistry. |
| Key Transformation | Electrophile-induced cyclization. | Intramolecular SN2 cyclization. |
| Starting Materials | Requires synthesis of a specific aziridine precursor. | Utilizes commercially available chiral building blocks like serine. |
| Number of Steps | Can be relatively short from the aziridine. | Generally a longer, multi-step sequence to prepare the linear precursor. |
| Versatility | Can be sensitive to N-substituents. | Highly versatile for preparing various O-protected derivatives.[6] |
For the synthesis of cis-3,5-dimethylmorpholine , the electrophile-induced cyclization of aziridines (Route A) presents an elegant and highly diastereoselective method, particularly when the required aziridine precursor is accessible. Its primary strength lies in establishing the cis stereochemistry in a single, mechanistically controlled step.
For the synthesis of trans-3,5-dimethylmorpholine , the cyclization of chiral amino alcohol derivatives (Route B) is a superior strategy. While it involves a longer synthetic sequence, it offers unparalleled control over both diastereoselectivity and enantioselectivity, making it the method of choice for applications demanding high stereochemical purity. The use of readily available chiral pool starting materials further enhances its practicality.
Ultimately, the optimal synthetic route will be dictated by the specific research or development goals, balancing the need for stereochemical purity with considerations of synthetic efficiency and cost.
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A Comparative Guide to the Recyclability of (3S,5S)-3,5-Dimethylmorpholine in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical development, the lifecycle of every reagent is under increasing scrutiny. Beyond yield and stereoselectivity, the sustainability of a chemical process—encompassing the recyclability of starting materials and the biodegradability of waste—is a critical metric of its efficiency and viability. This guide offers a comprehensive assessment of the recyclability of (3S,5S)-3,5-Dimethylmorpholine, a chiral morpholine derivative utilized in asymmetric synthesis. By synthesizing data from related compounds and established biochemical principles, we will compare its projected recyclability against established alternatives, providing a framework for informed decision-making in process development.
Understanding the Role and Structure of this compound
This compound is a chiral heterocyclic compound. Its stereodefined structure makes it a valuable building block or chiral auxiliary in the synthesis of complex, enantiomerically pure molecules, which are often required for pharmaceutical active ingredients.[1][2] The morpholine scaffold can impart desirable physicochemical properties to a final compound, while the dimethyl substitution at the C3 and C5 positions with a specific stereochemistry allows for the control of the three-dimensional arrangement of atoms during a chemical reaction.
The core challenge in assessing its recyclability lies in the robust nature of the morpholine ring and the influence of the two methyl groups on potential degradation pathways.
Pathways to Recyclability: A Comparative Framework
The "recyclability" of a synthetic reagent can be broadly categorized into two main pathways:
-
Chemical Recycling: The recovery of the intact molecule from a reaction mixture for reuse. This is particularly relevant for expensive chiral auxiliaries where the goal is to cleave the auxiliary from the product and isolate it in a chemically pure form.[3]
-
Biodegradation: The breakdown of the molecule by microorganisms into simpler, non-toxic compounds. This is the desired "end-of-life" scenario for any waste that cannot be chemically recycled.
This guide will assess this compound through both of these lenses, comparing it to other common chiral auxiliaries and considering the environmental fate of the molecule.
Chemical Recycling: Recovery and Reuse
In its role as a chiral auxiliary, this compound would be temporarily attached to a substrate to direct a stereoselective reaction. The viability of its chemical recycling hinges on the ability to efficiently cleave it from the final product and recover it in high yield and purity.
Comparative Analysis of Chiral Auxiliary Recycling
| Chiral Auxiliary | Typical Linkage | Cleavage Method | Reported Recovery Yield | Key Considerations |
| This compound | Amide | Acidic or Basic Hydrolysis (Projected) | Not Reported (Projected to be moderate to high) | Stability of the morpholine ring to harsh hydrolysis conditions. Potential for racemization is low. |
| Oppolzer's Sultam | Amide | Hydrolysis (e.g., LiOH/H₂O₂) or Reductive Cleavage (e.g., LiBH₄) | 71-79% (crude), 48-56% (after recrystallization)[4] | Lower yields after purification can be a drawback. Continuous flow recycling has been developed to improve efficiency.[5] |
| Evans' Oxazolidinones | Amide (N-acyl) | Hydrolysis (e.g., LiOH/H₂O₂) | >92% to quantitative[4] | High recovery yields are a significant advantage. |
| Pseudoephedrine | Amide | Acidic or Basic Hydrolysis, Reductive Cleavage | High (often reused in situ or after extractive workup)[4] | Can be employed on a solid support for easier separation. |
Experimental Protocol: Proposed Recovery of this compound
Objective: To cleave the N-acyl bond and separate the chiral auxiliary from the carboxylic acid product.
Procedure:
-
Hydrolysis: The N-acyl-(3S,5S)-3,5-dimethylmorpholine derivative is dissolved in a suitable solvent system (e.g., a mixture of dioxane and water). An excess of a strong acid (e.g., 6M HCl) or a strong base (e.g., 4M NaOH) is added. The mixture is heated to reflux and monitored by TLC or LC-MS for the disappearance of the starting material.
-
Workup and Extraction: Upon completion, the reaction mixture is cooled to room temperature.
-
If acidic hydrolysis was used: The mixture is basified with a suitable base (e.g., NaOH) to a pH > 12. The aqueous phase is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover the free this compound. The aqueous layer is then acidified to a pH < 2 and extracted with an organic solvent to recover the carboxylic acid product.
-
If basic hydrolysis was used: The reaction mixture is acidified with a suitable acid (e.g., HCl) to a pH < 2. The aqueous phase is extracted with an organic solvent to recover the carboxylic acid product. The aqueous layer is then basified to a pH > 12 and extracted with an organic solvent to recover the this compound.
-
-
Purification: The recovered auxiliary in the organic phase is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude auxiliary can be further purified by distillation or chromatography if necessary.
Biodegradation: The Environmental Fate
When chemical recycling is not feasible or complete, the biodegradability of a compound becomes its most important environmental characteristic. The biodegradation of morpholine, the parent compound of this compound, has been studied and provides a crucial baseline for our assessment.
The Biodegradation Pathway of Morpholine
Morpholine is known to be biodegradable by certain strains of bacteria, particularly from the genus Mycobacterium.[6] The degradation is initiated by the enzyme morpholine monooxygenase, which cleaves the C-N bond of the ring.[7] The pathway generally proceeds through intermediates such as 2-(2-aminoethoxy)acetate and glycolate, ultimately leading to the release of ammonia.[6]
The Impact of Alkyl Substitution on Biodegradability
The presence of the two methyl groups on the morpholine ring of this compound is predicted to significantly hinder its biodegradation. This is based on several established principles:
-
Steric Hindrance: The methyl groups can sterically hinder the binding of the molecule to the active site of degradative enzymes like morpholine monooxygenase.
-
Increased Recalcitrance: Studies on other alkylated organic compounds have shown that increased alkyl substitution often leads to decreased rates of biodegradation. For instance, the length and branching of alkyl chains in plasticizers have been shown to negatively impact their breakdown by microorganisms.
-
Metabolic Blocks: The metabolism of the alkyl groups themselves can be a slow or challenging step for microorganisms. The demethylation of N-methylmorpholine to morpholine has been identified as a crucial and potentially rate-limiting step in the biodegradation of that compound.[8]
Comparative Biodegradability Profile
| Compound/Class | Expected Biodegradability | Rationale |
| This compound | Low to Very Low | Steric hindrance from two methyl groups is likely to inhibit enzymatic attack on the morpholine ring. Demethylation would be a necessary and likely slow initial step. |
| Morpholine | Moderate | Known to be biodegradable by specific bacterial consortia, though it can be persistent in some environments.[9] |
| "Green" Solvents (e.g., Cyrene, GVL) | High | These are often bio-based and designed for biodegradability. Cyrene is derived from cellulose and is considered readily biodegradable. γ-Valerolactone (GVL) is also known to be biodegradable. |
Sustainable Alternatives in a Synthetic Context
Given the potential challenges in both the chemical recycling and biodegradation of this compound, it is prudent for researchers to consider more sustainable alternatives in the broader context of the chemical synthesis in which it is used. While a direct "drop-in" replacement for a specific chiral auxiliary is often not possible, a holistic view of the process may reveal opportunities for improvement.
If this compound is used as a chiral solvent or additive, several "green" solvents with favorable environmental profiles are emerging as viable alternatives to traditional polar aprotic solvents.
Comparison with "Green" Solvents
| Solvent | Origin | Key Sustainability Features | Potential Applications |
| This compound | Synthetic | Chiral; specific applications in asymmetric synthesis. | Chiral auxiliary, building block. |
| Cyrene™ (Dihydrolevoglucosenone) | Bio-based (from cellulose) | Readily biodegradable, low toxicity, produced from renewable resources. | Alternative to DMF and NMP in various reactions. |
| γ-Valerolactone (GVL) | Bio-based | Biodegradable, low vapor pressure, non-toxic. | Green solvent for a range of organic transformations. |
| Dimethyl Isosorbide (DMI) | Bio-based | Derived from renewable feedstocks, high solubility potential. | Used in cosmetic formulations and as a potential green solvent in synthesis. |
Conclusion and Recommendations
The assessment of the recyclability of this compound reveals a nuanced picture.
-
Chemical Recycling: As a chiral auxiliary, its recovery via standard hydrolytic methods is theoretically feasible. However, the efficiency of this process in a real-world setting is unknown and would require experimental validation. When compared to highly recyclable auxiliaries like Evans' oxazolidinones, it may present a less economically attractive option, especially at scale.
-
Biodegradability: Based on established principles of microbial degradation, the presence of two methyl groups on the morpholine ring is a significant red flag for its environmental persistence. The compound is predicted to be significantly less biodegradable than its parent, morpholine, and is likely to be classified as recalcitrant.
Recommendations for Researchers:
-
Prioritize Recovery and Reuse: If the use of this compound is unavoidable due to its unique synthetic utility, process development should prioritize the optimization of a robust chemical recycling loop to minimize waste.
-
Conduct Biodegradability Studies: To move beyond inference, standard biodegradability tests (e.g., OECD 301 series) should be conducted to determine the actual environmental fate of this compound.
-
Explore Greener Alternatives: For new process development, a thorough evaluation of alternatives should be undertaken. This could include exploring catalytic asymmetric methods that avoid the use of stoichiometric chiral auxiliaries altogether, or investigating if the desired chemical transformation can be achieved using more sustainable, bio-based solvents and reagents.
By taking a proactive and holistic approach to assessing the entire lifecycle of synthetic reagents like this compound, the scientific community can drive the development of more sustainable and environmentally responsible chemical manufacturing processes.
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A Guide to the Spectroscopic Comparison of (3S,5S)- and (3R,5R)-3,5-dimethylmorpholine
For researchers, scientists, and professionals in drug development, the precise characterization of stereoisomers is a cornerstone of molecular identification and quality control. This guide provides an in-depth spectroscopic comparison of (3S,5S)- and (3R,5R)-3,5-dimethylmorpholine. As enantiomers, these molecules present a unique challenge to standard spectroscopic techniques, necessitating a more sophisticated approach to their differentiation. This guide will first establish the foundational principle of why these molecules are indistinguishable under achiral conditions and then delve into the advanced methodologies capable of their definitive comparison.
The Enantiomeric Challenge: Identical Properties in an Achiral World
(3S,5S)- and (3R,5R)-3,5-dimethylmorpholine are non-superimposable mirror images of each other, a relationship defined as enantiomeric.[1][2] A fundamental principle of stereochemistry is that enantiomers possess identical physical and chemical properties in an achiral environment.[2][3][4][5][6] This extends to their response to most standard spectroscopic analyses.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): In a standard achiral solvent (e.g., CDCl₃, DMSO-d₆), the corresponding protons and carbons of (3S,5S)- and (3R,5R)-3,5-dimethylmorpholine are chemically equivalent. They experience the same magnetic environment, resulting in identical chemical shifts and coupling constants.[1][7]
-
Infrared (IR) Spectroscopy: The vibrational modes of the chemical bonds in each enantiomer are identical, leading to indistinguishable IR absorption spectra.[3][5]
-
Mass Spectrometry (MS): Standard MS techniques measure the mass-to-charge ratio of a molecule and its fragments. Since enantiomers have the same molecular weight and fragmentation patterns, their mass spectra are identical.
Therefore, a simple overlay of the ¹H NMR, ¹³C NMR, IR, or MS spectra of these two compounds would show perfect congruence. The true comparative analysis lies in the application of chiroptical methods or the creation of a chiral environment.
Visualizing the Molecular Structures
Caption: 2D representations of (3S,5S)- and (3R,5R)-3,5-dimethylmorpholine.
Differentiating Enantiomers: Advanced Spectroscopic Approaches
To distinguish between the (3S,5S) and (3R,5R) enantiomers, we must introduce a chiral influence into the spectroscopic measurement. This can be achieved through several methods, primarily focusing on NMR and chiroptical techniques like Vibrational Circular Dichroism.
While conventional NMR is blind to enantiomers, its power can be unlocked by converting the enantiomeric pair into a pair of diastereomers, which have different physical properties and, therefore, distinct NMR spectra.[1][7][8] This can be accomplished using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[7][9][10]
Principle: A chiral solvating agent forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[9][10] These complexes exist in a fast-exchange regime on the NMR timescale, leading to observable differences in the chemical shifts of the analyte's protons or carbons.
Workflow for Chiral NMR Analysis
Caption: Experimental workflow for NMR analysis with a chiral solvating agent.
Experimental Protocol: ¹H NMR with a Chiral Solvating Agent
-
Sample Preparation: Prepare separate NMR tubes for the (3S,5S) and (3R,5R) isomers, and a third tube with a racemic mixture. Dissolve approximately 5-10 mg of each sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Addition of CSA: Add a carefully selected chiral solvating agent, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) or (R)-1,1'-Bi-2-naphthol (BINOL), in a stoichiometric amount (e.g., 1 equivalent) to each NMR tube.
-
Data Acquisition: Acquire high-resolution ¹H NMR spectra for each sample.
-
Analysis: Compare the spectra. Protons in proximity to the chiral centers (C3 and C5) are most likely to exhibit chemical shift non-equivalence.
Expected Results:
In the presence of a single enantiomer of a CSA (e.g., R-TFAE), the (3S,5S) isomer will form an (S,S,R) diastereomeric complex, while the (3R,5R) isomer will form an (R,R,R) complex. These diastereomeric interactions will result in different magnetic environments for the protons of each enantiomer, leading to distinct chemical shifts. For instance, the methyl protons or the protons on the morpholine ring may appear as separate signals for each enantiomer in the spectrum of the racemic mixture.
| Parameter | This compound with (R)-CSA | (3R,5R)-3,5-dimethylmorpholine with (R)-CSA |
| ¹H NMR | ||
| Methyl Protons (δ, ppm) | δ₁ | δ₂ (where δ₁ ≠ δ₂) |
| Ring Protons (δ, ppm) | Distinct set of chemical shifts | Different set of chemical shifts |
| ¹³C NMR | ||
| Methyl Carbons (δ, ppm) | δ₃ | δ₄ (where δ₃ ≠ δ₄) |
| Ring Carbons (δ, ppm) | Distinct set of chemical shifts | Different set of chemical shifts |
Note: The actual chemical shift values (δ) are hypothetical and depend on the specific CSA and solvent used.
VCD is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[11][12] It is the vibrational analogue of electronic circular dichroism (ECD).
Principle: Enantiomers have VCD spectra of equal magnitude but opposite sign.[13] This "mirror-image" relationship in their spectra provides an unambiguous method for their differentiation and for the determination of their absolute configuration when compared to theoretical calculations.[11]
Experimental Protocol: VCD Analysis
-
Sample Preparation: Prepare solutions of each enantiomer in a suitable solvent (e.g., CCl₄ or CDCl₃) at a concentration that provides adequate IR absorbance (typically in the range of 0.05-0.1 M).
-
Data Acquisition: Record the VCD and IR spectra of each sample over the desired spectral range (e.g., 2000-800 cm⁻¹) using a VCD spectrometer.
-
Data Processing: The VCD spectrum is typically presented as the difference in absorbance (ΔA = Aₗ - Aᵣ).
-
Computational Analysis (Optional but Recommended): Perform quantum chemical calculations (e.g., using Density Functional Theory - DFT) to predict the VCD spectra for both the (3S,5S) and (3R,5R) configurations.
Expected Results:
The IR spectra of both enantiomers will be identical. However, their VCD spectra will be mirror images of each other. A positive band in the VCD spectrum of the (3S,5S) isomer will appear as a negative band of the same magnitude at the same frequency in the spectrum of the (3R,5R) isomer, and vice versa. This provides a definitive spectroscopic fingerprint for each enantiomer.
| Spectroscopic Technique | This compound | (3R,5R)-3,5-dimethylmorpholine |
| Infrared (IR) Spectrum | Identical Absorption Bands | Identical Absorption Bands |
| Vibrational Circular Dichroism (VCD) Spectrum | Pattern of positive and negative bands (e.g., +,-,+) | Mirror-image pattern of bands (e.g., -,+,-) |
Principle of Vibrational Circular Dichroism
Caption: VCD distinguishes enantiomers by their differential absorption of polarized light.
Summary and Conclusion
The spectroscopic comparison of (3S,5S)- and (3R,5R)-3,5-dimethylmorpholine highlights a fundamental concept in stereochemistry: while enantiomers are indistinguishable by standard spectroscopic methods in achiral environments, they can be clearly differentiated using techniques that introduce a chiral element.
-
NMR spectroscopy , when coupled with chiral solvating agents , transforms the analytical challenge from comparing enantiomers to comparing diastereomeric complexes, which yields distinct and measurable differences in chemical shifts.
-
Vibrational Circular Dichroism (VCD) offers a direct chiroptical method, providing mirror-image spectra for each enantiomer, which serves as a unique fingerprint for absolute configuration.
For researchers in drug development and related fields, understanding and applying these advanced techniques is crucial for the unambiguous identification, characterization, and quality control of chiral molecules. The choice of method will depend on instrument availability, sample quantity, and the specific analytical question being addressed.
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Jacobs, M., et al. (2018). One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination. National Institutes of Health. Retrieved from [Link]
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A Senior Application Scientist's Guide to Diastereomeric Ratio Determination in Morpholine Derivatives by NMR Spectroscopy
Introduction: The Stereochemical Imperative in Morpholine Scaffolds
For researchers in medicinal chemistry and drug development, the morpholine ring is a privileged scaffold, appearing in numerous approved drugs and clinical candidates. Its synthetic accessibility and favorable physicochemical properties make it a cornerstone of modern pharmacophore design. However, the introduction of stereocenters into the morpholine core necessitates rigorous stereochemical control and analysis. Diastereomers, being non-superimposable, non-mirror-image stereoisomers, possess distinct three-dimensional arrangements that can lead to dramatically different pharmacological and toxicological profiles. Consequently, the accurate determination of the diastereomeric ratio (d.r.) is not merely an analytical task but a critical step in ensuring the safety, efficacy, and reproducibility of a potential therapeutic agent.
Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a primary and powerful tool for this purpose.[1] Its ability to provide direct, quantitative information on the relative abundance of diastereomers in a mixture, often without the need for chromatographic separation, makes it an indispensable technique from early discovery to process development.[1][2] This guide provides an in-depth comparison of common NMR-based methodologies for d.r. determination, grounded in experimental data and practical insights to empower researchers to make informed analytical choices.
The Foundation: Why NMR Can Distinguish Diastereomers
The power of NMR in this context lies in a fundamental principle: diastereomers are distinct chemical compounds with different physical properties.[1] This distinction extends to the magnetic environment of their constituent nuclei. In an NMR experiment, atomic nuclei within each diastereomer experience slightly different local magnetic fields due to their unique spatial relationship with surrounding atoms and functional groups. This phenomenon, known as chemical shift non-equivalence, results in separate, distinguishable resonance signals for at least some of the corresponding nuclei (e.g., ¹H or ¹³C) in the two diastereomers.[1] The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3] Therefore, by integrating the area under a pair of well-resolved, non-overlapping signals—one for each diastereomer—their relative ratio can be accurately calculated.[1][2]
Comparative Analysis of NMR Methodologies
The optimal NMR strategy for determining the d.r. of a morpholine derivative depends on the specific molecular structure and the degree of signal overlap in the spectrum. Here, we compare three primary approaches.
Method 1: Direct ¹H NMR Analysis
This is the most straightforward approach and should always be the starting point. It relies on identifying diagnostic signals in the standard proton NMR spectrum that are baseline-resolved for the two diastereomers.
Causality Behind the Method: The inherent structural differences between diastereomers are often sufficient to induce measurable differences in the chemical shifts (Δδ) of specific protons. Protons close to the stereogenic centers are most likely to exhibit this non-equivalence. For substituted morpholines, these are often the protons on the ring itself or on substituents attached to the stereocenters.
Experimental Protocol: Direct ¹H NMR
-
Sample Preparation: Accurately weigh and dissolve ~5-10 mg of the diastereomeric mixture in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) to maximize spectral dispersion.
-
Acquisition Parameters (Quantitative):
-
Pulse Angle: Set to 90° to ensure maximum signal for each scan.
-
Relaxation Delay (d1): This is critical for quantification. Set d1 to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being integrated. A conservative value of 30 seconds is often a good starting point if T₁ values are unknown.
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16, 32, or more) to achieve a high signal-to-noise ratio (S/N > 100:1 for the signals of interest).
-
-
Processing:
-
Apply a gentle exponential window function (e.g., line broadening of 0.3 Hz) to improve S/N without significantly distorting lineshapes.
-
Carefully phase the spectrum and perform a meticulous baseline correction across the entire spectrum, especially around the signals to be integrated.[4]
-
-
Analysis:
-
Identify a pair of well-resolved signals corresponding to the same proton (or group of equivalent protons) in each diastereomer.
-
Integrate both signals. The diastereomeric ratio is the ratio of their integral areas.
-
Advantages:
-
Simplicity and Speed: No additional reagents or reactions are required.
-
Non-destructive: The sample can be fully recovered.
Limitations:
-
Signal Overlap: In complex molecules, diagnostic signals may overlap with other resonances, making accurate integration impossible.[5]
-
Small Δδ: The chemical shift difference between diastereomeric signals may be too small to resolve, even at high magnetic fields.
Method 2: Chiral Solvating Agents (CSAs)
When direct analysis fails due to signal overlap, Chiral Solvating Agents (CSAs) offer an elegant solution. CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte molecules.[6][7]
Causality Behind the Method: The interaction between the chiral analyte and the chiral solvating agent creates two new, transient diastereomeric complexes (e.g., R-analyte/S-CSA and S-analyte/S-CSA). These complexes are in rapid exchange with the free species, but their different average magnetic environments can significantly enhance the chemical shift non-equivalence of the analyte's signals, often resolving previously overlapping peaks.[8][9]
Experimental Protocol: Using a Chiral Solvating Agent
-
CSA Selection: Choose a CSA known to interact with the functional groups present in your morpholine derivative (e.g., chiral acids, alcohols, or thioureas).[7][9]
-
Sample Preparation:
-
Prepare a solution of the morpholine derivative as described in Method 1.
-
Acquire a standard ¹H NMR spectrum.
-
Add a sub-stoichiometric to stoichiometric amount of the CSA (e.g., 0.5-1.5 equivalents) directly to the NMR tube.
-
Gently mix and re-acquire the spectrum.
-
-
Analysis:
-
Compare the new spectrum to the original. Look for the splitting of previously singlet or overlapping signals into two distinct sets of resonances.
-
Optimize the CSA concentration to achieve maximum separation without causing significant line broadening.[8]
-
Acquire a quantitative spectrum using the parameters outlined in Method 1. Integrate the newly resolved signals to determine the d.r.
-
Advantages:
-
Simplicity: Involves simple addition of the CSA to the NMR tube.[9]
-
Reversible: The analyte is not chemically modified.
Limitations:
-
CSA Selection: Finding an effective CSA can be a matter of trial and error.
-
Line Broadening: The rapid exchange dynamics can sometimes lead to broad peaks, reducing resolution.
-
Complexation Effects: The CSA itself adds signals to the spectrum, potentially causing new overlap issues.
Method 3: Chiral Derivatizing Agents (CDAs)
For the most challenging cases, Chiral Derivatizing Agents (CDAs) provide a robust, albeit more involved, solution. CDAs are enantiomerically pure reagents that react covalently with a functional group (e.g., -OH, -NH) on the analyte to form a new pair of diastereomers.[10]
Causality Behind the Method: This method converts the original diastereomeric mixture into a new mixture of diastereomers. By attaching a sterically demanding and magnetically anisotropic chiral tag, the chemical shift differences between the protons in the newly formed diastereomers are often much larger and more predictable than in the original mixture or with CSAs.[10] A classic example is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), which is ideal for derivatizing alcohols and amines.[11]
Experimental Protocol: Using a Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride)
-
Reaction: In a separate vial, react the morpholine derivative (containing an alcohol or secondary amine) with an enantiopure CDA like (R)-(-)-MTPA chloride. The reaction must be driven to completion to avoid kinetic resolution, which would alter the measured ratio.[12] Use a slight excess of the CDA and appropriate reaction conditions (e.g., pyridine as solvent/base).
-
Workup: After the reaction is complete, perform a simple workup to remove excess reagents. A quick filtration through a small plug of silica gel is often sufficient. Complete purification is not necessary as long as the diastereomeric products are stable and their diagnostic signals do not overlap with impurities.
-
NMR Analysis: Dissolve the crude product in a deuterated solvent and acquire a ¹H NMR spectrum. The presence of the trifluoromethyl (-CF3) group in the Mosher's ester/amide also allows for analysis by ¹⁹F NMR, which provides a very simple spectrum with two peaks (one for each diastereomer) in a region free from other signals.[11]
-
Quantification: Acquire a quantitative spectrum (¹H or ¹⁹F) using appropriate relaxation delays and integrate the well-separated signals corresponding to the new diastereomers.
Advantages:
-
Large Δδ: Generally produces the largest and most reliable chemical shift separations.
-
Versatility: ¹⁹F NMR can be used with fluorine-containing CDAs for a very clean analysis.[11]
Limitations:
-
Reaction Required: The method is more time-consuming and requires the analyte to have a suitable functional group.
-
Irreversible: The analyte is chemically modified.
-
Potential for Kinetic Resolution: If the reaction does not go to completion, the measured d.r. will be inaccurate.[12]
Data Presentation and Method Comparison
To ensure the integrity of your results, it is crucial to select diagnostic signals that are well-resolved, free from overlap, and represent an equal number of protons in each diastereomer.
Table 1: Comparison of NMR Methods for Diastereomeric Ratio Determination
| Method | Principle | Advantages | Disadvantages | Best For |
| Direct ¹H NMR | Inherent chemical shift non-equivalence | Simple, fast, non-destructive | Prone to signal overlap, may have small Δδ | Initial screening; simple molecules with well-resolved spectra |
| Chiral Solvating Agents (CSAs) | Forms transient diastereomeric complexes | Simple addition, reversible, non-destructive | CSA selection can be empirical, potential line broadening | Moderate signal overlap; analytes lacking reactive functional groups |
| Chiral Derivatizing Agents (CDAs) | Covalent formation of new diastereomers | Large Δδ, reliable separation, allows for ¹⁹F NMR | Requires chemical reaction, risk of kinetic resolution, analyte is modified | Severe signal overlap; validation of other methods; highest accuracy needed |
Workflow for Reliable Diastereomeric Ratio Determination
The following workflow ensures a systematic and robust approach to d.r. determination.
Caption: Workflow for selecting an appropriate NMR method for d.r. determination.
Trustworthiness: Ensuring Quantitative Accuracy
A protocol is only as trustworthy as its validation. For quantitative NMR (qNMR), several parameters are critical for ensuring accuracy and reproducibility.[3][13][14]
-
Full Relaxation: The single most important parameter is the relaxation delay (d1). It must be set to at least 5x the T₁ of the slowest-relaxing nucleus being quantified to ensure the signal intensity is directly proportional to concentration.[2] Failure to do so is a common source of significant error.
-
Signal Selection: Choose isolated, sharp signals (e.g., singlets, doublets, or well-defined multiplets) that are free from any overlapping impurity or solvent signals. Using 2D NMR (e.g., COSY, HSQC) can help confirm that the chosen signals are unique and correctly assigned.[4]
-
Baseline Correction: A flat, artifact-free baseline is essential for accurate integration.[4] Automated routines can be a good starting point, but manual adjustment is often necessary for the highest accuracy.
-
Method Validation: For critical applications, the NMR method should be validated by comparing the results to an orthogonal method, such as chiral HPLC or SFC, to confirm the accuracy of the d.r. determination.
Conclusion
NMR spectroscopy is a versatile and powerful technique for the determination of diastereomeric ratios in morpholine derivatives. By starting with direct ¹H NMR analysis and progressing to the use of chiral solvating or derivatizing agents as needed, researchers can confidently and accurately quantify the stereochemical outcome of their reactions. A thorough understanding of the principles behind each method, coupled with meticulous attention to quantitative experimental parameters, is paramount for generating reliable data that can confidently guide drug discovery and development programs. Advanced techniques like band-selective pure shift NMR can further enhance resolution in exceptionally crowded spectra, collapsing multiplets to singlets for clearer integration.[15][16] Ultimately, the choice of method represents a balance between the complexity of the analytical challenge and the required level of accuracy, ensuring the integrity of the stereochemical assignment.
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Introduction: The Strategic Value of (3S,5S)-3,5-Dimethylmorpholine in Asymmetric Synthesis
An In-Depth Comparative Guide to the Performance of (3S,5S)-3,5-Dimethylmorpholine in Different Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chiral auxiliaries, the morpholine scaffold offers a unique combination of steric and electronic properties. This compound, a C₂-symmetric diamine derivative, has emerged as a valuable tool for introducing chirality in asymmetric synthesis, particularly in the formation of carbon-carbon bonds. Its rigid chair-like conformation and the defined orientation of the methyl groups provide a predictable steric environment for directing the approach of electrophiles to a prochiral center.
This guide provides a detailed analysis of a critical, yet often underestimated, factor in the application of this auxiliary: the solvent system. The choice of solvent does not merely dissolve reactants; it actively participates in the reaction mechanism, influencing the aggregation state, reactivity, and ultimately, the stereochemical outcome of transformations involving chiral enolates. We will explore the mechanistic basis for these effects, present comparative data, and provide robust experimental protocols to empower researchers to optimize their synthetic strategies.
The Mechanistic Role of Solvents in Asymmetric Alkylation
The most common application of auxiliaries like this compound is in the diastereoselective alkylation of N-acyl derivatives. This process involves the formation of a lithium enolate, a step where the solvent's role is paramount. Lithium enolates are known to exist as various aggregates in solution, and the size and structure of these aggregates are highly dependent on the coordinating ability of the solvent.[1][2]
-
Coordinating Solvents (e.g., Tetrahydrofuran - THF): Ethereal solvents like THF possess Lewis basicity, allowing them to coordinate with the lithium cation. This coordination breaks down large, less reactive aggregates (like tetramers) into smaller, more reactive dimers or monomers.[1] This deaggregation exposes the enolate face, leading to a more defined transition state and often, higher stereoselectivity. The well-defined solvation sphere around the lithium ion creates a predictable and reproducible reaction environment.
-
Non-Coordinating or Weakly Coordinating Solvents (e.g., Toluene, Hexane): In hydrocarbon solvents, lithium enolates tend to form stable, larger aggregates (tetramers or hexamers).[1] These structures are often less reactive, and the approach of an electrophile can be sterically hindered or lead to different stereochemical outcomes compared to reactions in coordinating solvents. Toluene, while considered non-coordinating, can still have subtle electronic interactions that influence reactivity.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): Strongly coordinating solvents can sometimes lead to the formation of "naked" enolates, where the solvent shell around the cation is so dominant that it separates the ion pair. While this can increase reactivity, it may also reduce stereocontrol as the rigid, chelated transition state is disrupted.
This fundamental difference in enolate structure is the primary reason why a solvent screening is not just an optimization step, but a critical part of reaction development when using chiral auxiliaries.
Figure 1: Influence of Solvent on Lithium Enolate Aggregation. Non-coordinating solvents like toluene favor larger, less reactive aggregates, while coordinating solvents like THF promote smaller, more reactive species, directly impacting reaction outcomes.
Performance Comparison in Different Solvent Systems
Case Study 1: Asymmetric Alkylation (Predicted Performance and Benchmarks)
The following table outlines the expected performance of an N-propionyl-(3S,5S)-3,5-dimethylmorpholine in an asymmetric alkylation with benzyl bromide, benchmarked against the well-documented Evans' oxazolidinone auxiliary.
| Chiral Auxiliary | Solvent | Base | Temp (°C) | Diastereomeric Excess (de%) | Yield (%) | Comments & Rationale |
| This compound | THF | LDA | -78 | High (Predicted) | Good | THF is expected to form a well-defined, reactive dimeric enolate, leading to a highly organized transition state and excellent facial selectivity.[3] |
| (Predicted) | Toluene | LDA | -78 | Moderate to Low (Predicted) | Variable | In a non-coordinating solvent, a less reactive tetrameric aggregate is likely, which may decrease reactivity and stereocontrol.[1] |
| (Predicted) | Diethyl Ether | LDA | -78 | Good (Predicted) | Good | Diethyl ether is a coordinating solvent but is less effective than THF, potentially leading to a mixture of aggregates and slightly lower selectivity. |
| (4R,5S)-Evans' Auxiliary [4] | THF | NaHMDS | -78 | >99% | 88% | (Reference Data) Demonstrates the high level of stereocontrol achievable with established auxiliaries in a coordinating solvent.[3][4] |
Case Study 2: Asymmetric Hydrogenation of a Dehydromorpholine (Experimental Data)
A study on the rhodium-catalyzed asymmetric hydrogenation of a 2-substituted dehydromorpholine provides concrete experimental evidence of solvent effects on a reaction involving a chiral morpholine core. While not an alkylation, the data clearly illustrates the critical role of the solvent.
| Ligand | Solvent | Conversion (%) | Enantiomeric Excess (ee%) | Reference |
| (R,R,R)-SKP | Ethyl Acetate | 56 | 98 | [5] |
| (R,R,R)-SKP | Toluene | 62 | 98 | [5] |
| (R,R,R)-SKP | Dichloroethane (DCE) | ~0 | N/A | [5] |
| (R,R,R)-SKP | Methanol (MeOH) | ~0 | N/A | [5] |
| (R,R,R)-SKP | THF | ~0 | N/A | [5] |
| (R,R,R)-SKP | 1,4-Dioxane | ~0 | N/A | [5] |
Analysis of Experimental Data: In this catalytic system, the coordinating solvents (DCE, MeOH, THF, dioxane) were surprisingly detrimental, shutting down the reaction entirely. This is likely due to competitive coordination of the solvent to the rhodium catalyst, preventing substrate binding. The less polar, weakly coordinating solvents (ethyl acetate and toluene) allowed the reaction to proceed with excellent enantioselectivity. This case study serves as a powerful reminder that the "best" solvent is highly reaction-dependent and cannot be predicted without experimental validation.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following detailed protocols are provided.
Protocol 1: Synthesis of N-Propionyl-(3S,5S)-3,5-dimethylmorpholine
-
To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the N-propionyl amide.
Protocol 2: General Procedure for Solvent Screening in Asymmetric Alkylation
This protocol describes a parallel synthesis approach for efficiently screening multiple solvents.
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- 2. Lithium Enolates in the Enantioselective Construction of Tetrasubstituted Carbon Centers with Chiral Lithium Amides as Non-Covalent Stereodirecting Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
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A Researcher's Guide to Chiral Auxiliary Cleavage: A Comparative Analysis of Evans', Oppolzer's, and Meyers' Auxiliaries
In the landscape of asymmetric synthesis, the strategic use of chiral auxiliaries remains a cornerstone for the construction of enantiomerically pure molecules, a critical aspect in the development of pharmaceuticals and other biologically active compounds.[1][2] These temporarily incorporated stereogenic units guide the formation of new chiral centers with high diastereoselectivity.[3] However, the successful application of a chiral auxiliary is not solely determined by its ability to induce asymmetry; the subsequent cleavage of the auxiliary to unveil the desired product, without compromising its stereochemical integrity, is of paramount importance.
This guide provides an in-depth, comparative analysis of the cleavage methodologies for three of the most widely utilized chiral auxiliaries: Evans' oxazolidinones, Oppolzer's sultams, and Meyers' bicyclic lactams. We will delve into the mechanistic underpinnings of various cleavage protocols, present supporting experimental data to facilitate objective comparison, and provide detailed procedures to empower researchers in their synthetic endeavors.
The Foundational Workflow of Chiral Auxiliary-Mediated Asymmetric Synthesis
The application of a chiral auxiliary in asymmetric synthesis follows a well-defined, three-stage process. This workflow is designed to introduce chirality, control the formation of new stereocenters, and finally, release the enantiomerically enriched product.
Evans' Oxazolidinone Auxiliaries: A Versatile Workhorse
Introduced by David A. Evans, oxazolidinone auxiliaries have become ubiquitous in asymmetric synthesis due to their high diastereoselectivity in a variety of reactions, including aldol additions and alkylations.[4][5] The cleavage of the N-acyl bond can be achieved through several methods, offering access to a range of functional groups.
Cleavage Methods for Evans' Oxazolidinones
The choice of cleavage method is dictated by the desired functionality in the final product. The most common transformations yield carboxylic acids, primary alcohols, or esters.
Basic hydrolysis using lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂) is a widely employed method for obtaining the corresponding carboxylic acid.[4][6] The hydroperoxide anion acts as a soft nucleophile, selectively attacking the exocyclic acyl carbonyl.
Experimental Protocol: Hydrolytic Cleavage [6]
-
Dissolve the N-acyl oxazolidinone (1.0 equiv) in a 4:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 equiv), followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 equiv).
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium sulfite.
-
Acidify the mixture with HCl and extract the carboxylic acid with an organic solvent.
-
The chiral auxiliary can be recovered from the aqueous layer.
Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), readily reduce the N-acyl group to the corresponding primary alcohol.[7]
Experimental Protocol: Reductive Cleavage [7]
-
Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous diethyl ether or THF.
-
Cool the solution to -10 °C.
-
Carefully add a solution of LiAlH₄ (1.5 equiv) in the same solvent.
-
Stir the reaction at -10 °C for 1.5 hours.
-
Quench the reaction by the sequential addition of water, 15% NaOH (aq), and water.
-
Filter the resulting precipitate and concentrate the filtrate to obtain the crude alcohol.
Alkoxides, such as sodium methoxide, can be used to convert the N-acyl oxazolidinone into the corresponding methyl ester.[8] This method is particularly useful when the carboxylic acid is sensitive to the conditions of basic hydrolysis.
Performance Comparison of Cleavage Methods for Evans' Auxiliaries
| Cleavage Method | Reagents | Product | Typical Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Hydrolytic | LiOH, H₂O₂ | Carboxylic Acid | 85-95 | >99:1 | [4][6] |
| Reductive | LiAlH₄ | Primary Alcohol | 71-95 | >98:2 | [7] |
| Reductive | LiBH₄ | Primary Alcohol | 70-90 | >98:2 | [9] |
| Transesterification | NaOMe, MeOH | Methyl Ester | 80-90 | >99:1 | [8] |
Oppolzer's Sultam Auxiliaries: Rigidity and High Stereocontrol
Oppolzer's camphorsultam is a highly effective chiral auxiliary, prized for its rigid bicyclic structure which imparts excellent stereocontrol in a variety of asymmetric transformations.[10][11] The cleavage of the N-acyl bond is a crucial step in liberating the chiral product.
Cleavage Methods for Oppolzer's Sultams
Similar to Evans' auxiliaries, the cleavage of N-acyl sultams can be achieved under hydrolytic or reductive conditions to yield carboxylic acids or alcohols, respectively.
Both acidic and basic conditions can be employed for the hydrolysis of the N-acyl sultam to the corresponding carboxylic acid.
Experimental Protocol: Basic Hydrolysis
-
Dissolve the N-acyl sultam in a mixture of THF and water.
-
Add an excess of a base such as lithium hydroxide or potassium hydroxide.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction, acidify with HCl, and extract the carboxylic acid.
Reductive cleavage with hydride reagents like lithium aluminum hydride or lithium borohydride provides access to the corresponding primary alcohols.
Performance Comparison of Cleavage Methods for Oppolzer's Auxiliaries
| Cleavage Method | Reagents | Product | Typical Yield (%) | Diastereomeric Ratio (dr) |
| Basic Hydrolysis | LiOH or KOH | Carboxylic Acid | 80-95 | >98:2 |
| Acidic Hydrolysis | H₂SO₄ or HCl | Carboxylic Acid | 75-90 | >98:2 |
| Reductive Cleavage | LiAlH₄ | Primary Alcohol | 85-95 | >99:1 |
| Reductive Cleavage | LiBH₄ | Primary Alcohol | 80-90 | >99:1 |
Meyers' Bicyclic Lactam Auxiliaries: Access to Chiral Aldehydes and Ketones
The Meyers' chiral bicyclic lactam auxiliary is particularly valuable for the asymmetric synthesis of α-substituted aldehydes and ketones.[12][13] The cleavage of this auxiliary typically involves a two-step sequence of reduction followed by hydrolysis.
Cleavage of Meyers' Bicyclic Lactams
The unique cleavage protocol for Meyers' lactams allows for the unmasking of the aldehyde or ketone functionality.
The imine functionality within the lactam is first reduced, typically with sodium borohydride, to a hemiaminal. Subsequent mild acidic hydrolysis then liberates the desired aldehyde or ketone.[12]
Experimental Protocol: Cleavage to an Aldehyde [12]
-
Dissolve the alkylated bicyclic lactam in a suitable solvent such as methanol.
-
Cool the solution to 0 °C and add sodium borohydride in portions.
-
Stir the reaction until the reduction is complete (monitored by TLC).
-
Carefully add an aqueous solution of oxalic acid to hydrolyze the hemiaminal.
-
Extract the aldehyde product with an organic solvent.
Performance of Meyers' Auxiliary Cleavage
Detailed comparative data for the cleavage of Meyers' auxiliary is less abundant in the literature compared to Evans' and Oppolzer's auxiliaries. However, the reported yields for the two-step cleavage process are generally good, and the mild conditions typically preserve the stereochemical integrity of the newly formed chiral center.
Conclusion: A Strategic Choice for Asymmetric Synthesis
The choice of a chiral auxiliary and its corresponding cleavage method is a critical strategic decision in the design of an asymmetric synthesis. Evans' oxazolidinones offer a versatile platform with a wide array of well-documented cleavage protocols. Oppolzer's sultams provide exceptional stereocontrol due to their rigid framework, with reliable hydrolytic and reductive cleavage methods. Meyers' bicyclic lactams present a unique advantage in the synthesis of chiral aldehydes and ketones.
This guide has provided a comparative overview of the cleavage methods for these three prominent chiral auxiliaries, supported by experimental insights and data. By understanding the nuances of each system, researchers can make informed decisions to efficiently and effectively achieve their synthetic targets with high enantiomeric purity.
References
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Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 2019 , 31(10), 776-812. [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate, 2007 . [Link]
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Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 2008 , 85(5), 695. [Link]
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Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, 2001 , 11-12, 11-16. [Link]
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Asymmetric Alkylation of Enolates. Chem 115 - Myers, Harvard University. [Link]
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Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 2021 , 121(21), 13286-13330. [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PubMed Central, 2021 . [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. [Link]
-
Methods for cleavage of chiral auxiliary. ResearchGate, 2017 . [Link]
-
Chem 115. Andrew G Myers Research Group, Harvard University. [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci, 2023 . [Link]
-
Meyers Asymmetric Alkylation – Asymmetric Synthesis. ChemTube3D. [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Semantic Scholar, 2008 . [Link]
-
Stereoselective α-Hydroxylation of Amides Using Oppolzer's Sultam as Chiral Auxiliary. Semantic Scholar. [Link]
-
(PDF) Solvent-Free Microwave-Assisted Meyers' Lactamization. ResearchGate, 2010 . [Link]
-
Meyers' bicyclic lactam formation under mild and highly stereoselective conditions. PlumX. [Link]
-
Transesterification. Master Organic Chemistry. [Link]
-
Myers Chem 115. Harvard University. [Link]
-
(a-d). Mechanism of transesterification of TMP triester catalysed by sodium methoxide. ResearchGate. [Link]
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ESTERIFICATION AND TRANSESTERIFICATION ASSISTED BY MICROWAVES OF CRUDE PALM OIL. HOMOGENEOUS CATALYSIS. Universidad Nacional de Colombia. [Link]
-
Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. PubMed, 2006 . [Link]
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Meyers synthesis. Wikipedia. [Link]
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Myers Asymmetric Alkylation. SynArchive. [Link]
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Optimization of Sunflower Oil Transesterification Process Using Sodium Methoxide. PubMed Central, 2012 . [Link]
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Stereoselective α-Hydroxylation of Amides Using Oppolzer's Sultam as Chiral Auxiliary. PubMed, 2016 . [Link]
-
(PDF) Optimization of Sunflower Oil Transesterification Process Using Sodium Methoxide. ResearchGate, 2012 . [Link]
-
Chiral Non-Racemic Bicyclic Lactams. Auxiliary-Based Asymmetric Reactions. OUCI. [Link]
-
Selective C-N σ Bond Cleavage in Azetidinyl Amides under Transition Metal-Free Conditions. MDPI, 2022 . [Link]
-
Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. Organic Chemistry Portal. [Link]
-
Chiral Non-Racemic Bicyclic Lactams. Auxiliary-Based Asymmetric Reactions. ElectronicsAndBooks. [Link]
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Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv, 2022 . [Link]
-
Synthesis of chiral lactams by asymmetric nitrogen insertion. PubMed Central, 2022 . [Link]
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(3S,5S)-3,5-Dimethylmorpholine in Total Synthesis: A Comparative Guide to an Underexplored Chiral Auxiliary
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral auxiliaries, temporarily incorporated into a prochiral substrate, represent a robust and reliable strategy for inducing chirality.[1][2] While a pantheon of well-established auxiliaries, such as Evans' oxazolidinones and Oppolzer's sultams, have demonstrated their prowess in numerous total syntheses, the exploration of novel chiral scaffolds continues to be an active area of research. This guide delves into the potential of (3S,5S)-3,5-dimethylmorpholine, a C2-symmetric chiral amine, as a directing group in asymmetric transformations, comparing its structural attributes to those of established auxiliaries and providing a framework for its evaluation in total synthesis endeavors.
The Logic of Asymmetric Synthesis via Chiral Auxiliaries
The fundamental principle behind the use of a chiral auxiliary is the conversion of a prochiral substrate into a diastereomeric intermediate. This is achieved by covalently attaching an enantiomerically pure auxiliary to the substrate. The inherent chirality of the auxiliary then dictates the facial selectivity of subsequent bond-forming reactions, leading to the preferential formation of one diastereomer over the other. Upon completion of the desired transformation, the auxiliary is cleaved from the product and can, in an ideal scenario, be recovered and reused. The efficacy of a chiral auxiliary is gauged by the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) of the product, alongside the chemical yield of the reaction.
Caption: Logic of Asymmetric Synthesis.
Benchmarking Performance: The Gold Standard of Evans' Oxazolidinones
To provide a context for evaluating this compound, it is essential to consider the performance of well-established chiral auxiliaries. Evans' oxazolidinones, derived from readily available amino alcohols, are among the most successful and widely utilized chiral auxiliaries, particularly in asymmetric alkylation and aldol reactions.[1] The steric hindrance provided by the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of electrophiles with high diastereoselectivity.
Table 1: Performance of Evans' Oxazolidinone Auxiliaries in Asymmetric Alkylation Reactions
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| BnBr | >99:1 | 95 |
| MeI | 98:2 | 92 |
| Allyl Iodide | >99:1 | 94 |
| EtI | 98:2 | 90 |
Data are representative and sourced from various studies.
This compound: A Structural Perspective
This compound is a commercially available, C2-symmetric chiral secondary amine.[1][3] Its C2 symmetry is a desirable feature in a chiral auxiliary, as it can simplify the stereochemical analysis of the transition state and often leads to higher levels of asymmetric induction. When acylated with a prochiral carboxylic acid derivative, the resulting N-acyl morpholine can be deprotonated to form a chiral enolate. The two methyl groups at the C3 and C5 positions are poised to direct the approach of an incoming electrophile, analogous to the role of the substituents on the Evans' oxazolidinone ring.
The chair-like conformation of the morpholine ring is expected to place the two methyl groups in pseudo-equatorial positions, creating a defined chiral pocket around the enolate. The lone pair on the nitrogen atom can coordinate to a metal cation (e.g., Li+ or Bu2B+), further rigidifying the transition state and enhancing stereochemical communication.
A Hypothetical Case Study: Asymmetric Alkylation of an N-Acyl-(3S,5S)-3,5-dimethylmorpholine
While there is a notable absence of published total synthesis case studies employing this compound as a chiral auxiliary, we can construct a hypothetical workflow to illustrate its potential application and provide a template for its experimental evaluation.
Caption: Hypothetical Asymmetric Alkylation Workflow.
Experimental Protocol: Asymmetric Alkylation of N-Propanoyl-(3S,5S)-3,5-dimethylmorpholine
This protocol is a representative, hypothetical procedure based on established methods for asymmetric alkylation using chiral auxiliaries.
1. Acylation of this compound:
-
To a solution of this compound (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane at 0 °C, add propanoyl chloride (1.1 eq.) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford N-propanoyl-(3S,5S)-3,5-dimethylmorpholine.
2. Asymmetric Alkylation:
-
To a solution of N-propanoyl-(3S,5S)-3,5-dimethylmorpholine (1.0 eq.) in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) (1.1 eq., 2.0 M in THF/heptane/ethylbenzene) dropwise.
-
Stir the solution at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq.) dropwise and stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by 1H NMR or HPLC analysis.
-
Purify the product by flash column chromatography.
3. Cleavage of the Chiral Auxiliary:
-
To a solution of the purified alkylated N-acyl morpholine (1.0 eq.) in a mixture of THF and water (3:1), add lithium hydroxide (4.0 eq.).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Acidify the reaction mixture with 1 M HCl to pH ~2 and extract with ethyl acetate.
-
The aqueous layer can be basified and extracted with dichloromethane to recover the this compound.
-
Dry the combined organic layers containing the carboxylic acid over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
Comparative Analysis and Future Outlook
While a direct comparison of experimental data is not possible due to the lack of published studies, a qualitative assessment of this compound relative to established auxiliaries can be made.
Potential Advantages:
-
C2-Symmetry: This feature can lead to high levels of stereocontrol.
-
Unique Steric Environment: The 3,5-dimethyl substitution pattern offers a different steric environment compared to commonly used auxiliaries, which could be advantageous for specific substrates or reaction types.
-
Commercial Availability: The ready availability of this chiral building block makes it an accessible option for investigation.[1][3]
Potential Challenges:
-
Conformational Flexibility: The morpholine ring may exhibit greater conformational flexibility compared to the more rigid oxazolidinone or camphorsultam scaffolds, which could potentially lead to lower diastereoselectivity.
-
Cleavage Conditions: The amide bond of an N-acyl morpholine is generally robust, and its cleavage might require conditions that could compromise the stereochemical integrity of the product.
References
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Olofsson, B., Bogár, K., Fransson, A. B. L., & Bäckvall, J. E. (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. The Journal of Organic Chemistry, 71(21), 8256–8260. Retrieved from [Link]
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Liang, Z., Shengbin, Z., Junhua, T., Jiang, W., & Hong, L. (2018). Asymmetric Synthesis of 3, 5-Disubstituted Prolines. Chinese Journal of Organic Chemistry, 38(6), 1487. Retrieved from [Link]
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Aulenta, F., et al. (2010). Concise Synthesis of C2-Symmetrical 2,6-Disubstituted Morpholines by N → O Boc Migration under SL-PTC Conditions. Organic Process Research & Development, 14(3), 644–648. Retrieved from [Link]
-
Imashiro, R., & Seki, K. (2006). Design and Synthesis of Novel C2-symmetric Chiral Piperazines and an Application to Asymmetric Acylation of Sigma-Symmetric 1,2-diols. Organic Letters, 8(26), 6139–6142. Retrieved from [Link]
-
D'hooghe, M., et al. (2006). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. Tetrahedron, 62(22), 5240-5247. Retrieved from [Link]
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. Retrieved from [Link]
-
Cardillo, G., et al. (1990). Asymmetric Synthesis of (3R,5R)- and (3S,5S)-2,6-Dimethylheptane-3,5-diol, Useful C2 Chiral Auxiliaries. Synthetic Communications, 20(14), 2189-2197. Retrieved from [Link]
-
Seebach, D., et al. (1997). Asymmetric Synthesis of Tetrasubstituted α-Aminophosphonic Acid Derivatives. Synthesis, 1997(11), 1271-1276. Retrieved from [Link]
-
Déziel, R., et al. (1999). Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. Bioorganic & Medicinal Chemistry Letters, 9(10), 1437-1442. Retrieved from [Link]
-
Gálvez, J. A., et al. (2021). Asymmetric synthesis of (1R,5S)‐2‐methyl‐6,7‐benzomorphan via Aza‐Prins reaction. Journal of Heterocyclic Chemistry, 58(3), 542-546. Retrieved from [Link]
-
Wang, Y., et al. (2019). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 17(23), 5774-5778. Retrieved from [Link]
-
Singh, R. P., & Kumar, V. (2022). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 27(15), 4949. Retrieved from [Link]
-
Fochi, M., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 123456. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (3S,5S)-3,5-Dimethylmorpholine
As a Senior Application Scientist, my primary objective extends beyond the application of our products to ensuring the safety and integrity of the entire laboratory workflow. The handling and disposal of chemical reagents are critical control points that, if mismanaged, can pose significant risks to personnel and the environment. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of (3S,5S)-3,5-Dimethylmorpholine, a compound whose utility in modern synthesis is matched by its hazardous properties. Our approach is not merely procedural; it is designed to be a self-validating system rooted in a deep understanding of the chemical's characteristics.
Hazard Assessment: Understanding the Intrinsic Risks
This compound, like its parent compound morpholine, is a versatile reagent. However, its chemical nature necessitates stringent safety protocols. A thorough understanding of its hazards is the foundation of safe handling and disposal. The compound is classified under multiple hazard categories, each demanding specific precautions.[1][2]
-
Flammability: The compound is a flammable liquid and vapor.[1] Vapors are heavier than air and can travel to an ignition source, causing a flashback.[3][4] Therefore, all handling and disposal operations must be conducted away from open flames, sparks, and other potential ignition sources.[5][6]
-
Health Hazards: It is harmful if swallowed and can cause severe skin irritation and serious eye damage.[1][2] Inhalation may lead to respiratory irritation.[1] These properties underscore the necessity of robust personal protective equipment (PPE) to prevent any direct contact.
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate these risks, all work with this compound must be performed within a certified chemical fume hood to control vapor exposure.[7] The appropriate PPE is non-negotiable and serves as the primary barrier between the researcher and chemical exposure.
| PPE Item | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Prevents skin contact with the corrosive and irritant compound.[7] |
| Eye Protection | Tightly fitting safety goggles and a face shield. | Protects against splashes that can cause severe eye damage.[5][7] |
| Body Protection | Flame-retardant laboratory coat. | Protects against accidental spills and splashes while minimizing fire risk. |
| Respiratory | Not required if handled in a fume hood. | For spill cleanup outside a hood, a self-contained breathing apparatus (SCBA) may be necessary.[3][4] |
Waste Management Protocol: A Step-by-Step Guide
The cardinal rule for the disposal of this compound is that it must be managed as hazardous waste . Under no circumstances should this chemical or its containers be disposed of down the drain or in standard trash.[3][8][9] This is not merely a best practice but a regulatory mandate from agencies like the Environmental Protection Agency (EPA).[3][8]
Step 1: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous reactions and ensure compliant disposal.
-
Designate a Waste Container: Use a clearly labeled, chemically resistant container (e.g., high-density polyethylene or glass) for collecting this compound waste.
-
Labeling: The label must clearly state "Hazardous Waste ," the chemical name "This compound ," and list all associated hazards (e.g., "Flammable," "Corrosive," "Irritant").[1][2]
-
Incompatibility: This compound is incompatible with strong oxidizing agents (such as perchlorates, nitrates, and peroxides), with which it can react violently.[3][4] Ensure the designated waste container does not and will not contain these materials.
-
Collection: Collect all waste, including unused or expired reagent, reaction residues, and the final rinsate (using a minimal amount of a suitable solvent like ethanol or isopropanol) from cleaning glassware.
Step 2: On-Site Storage
-
Secure Storage: Keep the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
Ventilation and Containment: The storage area must be cool, dry, and well-ventilated.[5] It should have secondary containment to control any potential leaks.
-
Ignition Sources: Ensure the storage area is free of ignition sources.[6][10]
Step 3: Final Disposal
-
Engage a Licensed Contractor: The disposal of the collected hazardous waste must be handled by a certified environmental services or hazardous waste disposal company.
-
Documentation: Maintain all necessary records, including waste manifests, as required by institutional policy and regulations such as the EPA's Resource Conservation and Recovery Act (RCRA).
Emergency Procedures: Spill Management
In the event of an accidental spill, a swift and correct response is critical to ensure safety.
-
Evacuate and Secure: Immediately alert personnel in the vicinity. Evacuate the area and restrict access.[3]
-
Eliminate Ignition Sources: Turn off all nearby equipment and eliminate any potential sparks or flames.[4][5]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain and Absorb:
-
Collect for Disposal: Place the contaminated absorbent material into a sealable, properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) department in accordance with established protocols.
The following diagram outlines the decision-making workflow for handling any material containing this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to this comprehensive guide, researchers and laboratory professionals can confidently manage this compound, ensuring a safe working environment while maintaining full regulatory compliance.
References
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Hazardous Substance Fact Sheet - Morpholine. New Jersey Department of Health. Available at: [Link]
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3,5-Dimethylmorpholine. PubChem, National Center for Biotechnology Information. Available at: [Link]
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Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. Available at: [Link]
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Safety Data Sheet: Morpholine. Chemos GmbH & Co.KG. Available at: [Link]
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3,5-DIMETHYLMORPHOLINE, TRANS-. gsrs.ncats.nih.gov. Available at: [Link]
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Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. Available at: [Link]
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A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency. Available at: [Link]
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Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. U.S. Environmental Protection Agency. Available at: [Link]
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EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP. Available at: [Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling (3S,5S)-3,5-Dimethylmorpholine
As a Senior Application Scientist, it is understood that the foundation of groundbreaking research is a steadfast commitment to safety. This guide provides essential, experience-driven protocols for the safe handling of (3S,5S)-3,5-Dimethylmorpholine (CAS: 154634-96-5). The information herein moves beyond mere compliance, aiming to instill a deep, causal understanding of the necessary precautions, ensuring that safety is an integral and intuitive part of your workflow. This document is structured to provide immediate, actionable intelligence for researchers, scientists, and drug development professionals.
Hazard Profile of this compound: The 'Why' Behind the 'What'
Understanding the specific chemical risks of this compound is critical for appreciating the necessity of each piece of personal protective equipment. This compound is not benign; it presents a multi-faceted hazard profile that demands respect and rigorous adherence to safety protocols. Its properties dictate our operational choices.
The primary hazards are summarized below, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2]
| Hazard Classification | GHS Code | Signal Word | Description of Risk |
| Flammable Liquid | H226 | Danger | A flammable liquid and vapor with a flash point of 50°C (122°F).[3] Vapors can form an ignitable mixture with air and travel to an ignition source. |
| Serious Eye Damage | H318 | Danger | Causes irreversible and serious eye damage upon contact.[2] This is a critical risk requiring robust eye protection. |
| Skin Irritation | H315 | Warning | Causes skin irritation upon contact.[2] Some data also suggests the potential for severe skin burns. |
| Acute Oral Toxicity | H302 | Warning | Harmful if swallowed.[2] |
| Respiratory Irritation | H335 | Warning | May cause irritation to the respiratory tract if vapors are inhaled.[2][4] |
Core PPE Requirements: A Head-to-Toe Protocol
The selection of PPE is not a checklist exercise; it is a direct response to the identified hazards. The following is the minimum required PPE for any task involving the handling of this compound.
Eye and Face Protection: The Non-Negotiable First Line of Defense
Given the classification of "Causes serious eye damage" (H318), eye protection is paramount.[2] Standard safety glasses are insufficient.
-
Mandatory: Chemical splash goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards.[4][5] These must provide a complete seal around the eyes to protect from splashes and vapors.
-
Highly Recommended for Splash Risks: A full-face shield worn over chemical splash goggles is required when transferring volumes greater than 50 mL, working with heated material, or performing any operation with an elevated splash potential.[6][7][8] The face shield provides a secondary barrier for the entire face.
Hand Protection: Ensuring Chemical Impermeability
Hands are the most likely point of direct contact. Gloves must be chosen based on their resistance to this specific chemical class.
-
Material Selection: Use nitrile rubber gloves for intermittent contact.[7] Always inspect gloves for any signs of degradation or perforation before use.[4]
-
Proper Technique: Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[4] Contaminated gloves must be disposed of as hazardous waste immediately after use. Wash and dry hands thoroughly after work.[4][9]
Body Protection: Shielding from Spills and Fire
Protective clothing prevents skin contact and offers a barrier in the event of a fire.
-
Laboratory Coat: A flame-resistant (FR) lab coat is essential due to the compound's flammability.[10] A 100% cotton lab coat is a minimum alternative, as synthetic materials like polyester can melt and adhere to the skin, worsening burns.[10] The lab coat should be fully buttoned with sleeves rolled down.
-
Chemical Apron/Suit: For large-scale operations or when there is a significant risk of splashing, a chemical-resistant apron or a full-body suit (e.g., Tyvek) should be worn over the lab coat.[8]
Respiratory Protection: Preventing Inhalation Hazards
This compound may cause respiratory irritation.[2][4] Therefore, engineering controls are the primary method of protection.
-
Primary Control: All handling of this chemical must be performed within a certified chemical fume hood to prevent the buildup of vapors.[9][10][11]
-
Secondary Control: If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH (US) or EN 149 (EU) approved respirator with appropriate cartridges for organic vapors (e.g., type ABEK-P2) must be used.[4] Respirator use requires a formal respiratory protection program, including fit testing and training.
Footwear: Ground-Level Protection
-
Requirements: Closed-toe shoes made of a non-absorbent material are mandatory.[6][10] Safety footwear that is chemical-resistant is highly recommended to protect against spills.[7]
Operational and Disposal Plans
Safe handling extends beyond wearing the correct PPE. It involves a systematic approach to the entire workflow, from preparation to disposal.
Step-by-Step Handling Protocol
-
Pre-Handling Verification: Ensure the chemical fume hood is functioning correctly. Locate the nearest safety shower and eyewash station and confirm they are unobstructed.[5]
-
Prepare the Work Area: Cover the work surface with an absorbent, disposable liner. Ground and bond the container and receiving equipment, especially during transfers, to prevent static discharge.[5][11]
-
Don PPE: Put on all required PPE in the correct order (lab coat, gloves, eye protection).
-
Chemical Handling: Use only non-sparking tools for all transfers and manipulations.[5][12] Keep the container tightly closed when not in use.[5][9][10]
-
Post-Handling: Tightly seal the chemical container. Decontaminate any surfaces that may have been exposed.
-
Doff PPE: Remove PPE carefully, avoiding self-contamination. Dispose of single-use items in a designated hazardous waste container.
Emergency Procedures: Spills and Exposures
-
Skin Contact: Immediately remove all contaminated clothing.[9] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][11]
-
Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][13] Remove contact lenses if present and easy to do.[5][9] Seek immediate medical attention.
-
Small Spill (<100 mL): Alert personnel in the immediate area. Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[12] Collect the material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[9]
-
Large Spill (>100 mL): Evacuate the area immediately. Remove all sources of ignition.[12][13] Alert your institution's emergency response team.
Waste Disposal
-
Chemical Waste: Unused this compound and solutions containing it must be collected in a designated, properly labeled hazardous waste container. Do not pour down the drain.[13]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and pipette tips, must be disposed of as solid hazardous waste.[4] Consult a licensed professional waste disposal service for final disposal, which may involve incineration.[4]
Task-Based PPE Selection Workflow
The level of risk can vary based on the scale and nature of the procedure. This workflow provides a logical framework for selecting appropriate PPE.
Figure 1: Task-Based PPE Selection Workflow for this compound.
References
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Flammable and Combustible Liquids Safety Measures and PPE. (2021, May 3). International Enviroguard. [Link]
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Personal Protective Equipment (PPE) For Flammable Liquids. (2023, March 22). Storemasta Blog. [Link]
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2,6-Dimethylmorpholine. PubChem, National Center for Biotechnology Information. [Link]
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3,5-Dimethylmorpholine. PubChem, National Center for Biotechnology Information. [Link]
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Essential PPE for Protection Against Liquid Chemicals. (2025, April 9). SafetyCulture Marketplace US. [Link]
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MSDS of (2R,6R)-2,6-dimethylmorpholine. (2012, October 10). Capot Chemical. [Link]
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Personal Protective Equipment and Flammable Liquids storage. (2023, March 15). Storemasta Blog. [Link]
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Flammable Liquids. (2024, June 12). Division of Research Safety - University of Illinois. [Link]
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3,5-Dimethyl-morpholine AldrichCPR. Sigma-Aldrich (Chinese site). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
